Product packaging for 1-Cyclohexyltrimethylamine(Cat. No.:CAS No. 16607-80-0)

1-Cyclohexyltrimethylamine

Cat. No.: B103509
CAS No.: 16607-80-0
M. Wt: 141.25 g/mol
InChI Key: MNKFLCYZIHOFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cyclohexyltrimethylamine, with the CAS Registry Number 16607-80-0 , is a chemical compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . This compound is also known under several other names, including N,N-Dimethyl-N-cyclohexylmethylamine and Cyclohexanemethanamine, N,N-dimethyl- . Its IUPAC-standardized InChI key is MNKFLCYZIHOFRQ-UHFFFAOYSA-N . Researchers can access foundational data such as mass spectra through the NIST Chemistry WebBook . Selected physical properties from calculated data include a boiling point of approximately 173°C (446 K) and a vaporization enthalpy of 38.10 kJ/mol . As a tertiary amine, this compound is expected to serve as a versatile building block in organic synthesis and potentially as a catalyst or ligand in various chemical transformations. Its structure, featuring a cyclohexylmethyl group, may be of interest in the development of pharmaceuticals, agrochemicals, and specialty materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B103509 1-Cyclohexyltrimethylamine CAS No. 16607-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-10(2)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKFLCYZIHOFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168072
Record name Cyclohexanemethanamine, N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16607-80-0
Record name N,N-Dimethylcyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16607-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylamine, 1-cyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016607800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanamine, N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanemethanamine, N,N-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Cyclohexyltrimethylamine and its Quaternary Ammonium Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Nomenclature

The designation "1-Cyclohexyltrimethylamine" presents a common point of ambiguity in chemical nomenclature. It can be interpreted in two primary ways: as a tertiary amine or as a quaternary ammonium cation. This guide, designed for researchers, scientists, and drug development professionals, will address both interpretations to provide a comprehensive and authoritative overview.

  • N,N-Dimethylcyclohexanemethanamine: This tertiary amine (CAS RN: 16607-80-0) features a cyclohexyl group linked to a dimethylaminomethyl group (-CH2N(CH3)2). It is frequently listed under the synonym "this compound" in chemical databases.[1][2]

  • Cyclohexyltrimethylammonium Salts: This refers to the quaternary ammonium cation, [C6H11CH2N(CH3)3]+, paired with a suitable anion (e.g., chloride, iodide). This cation is a direct derivative of the aforementioned tertiary amine via methylation.

Understanding the distinct chemical properties, reactivity, and applications of both the tertiary amine and its quaternary ammonium salt is crucial for their effective use in synthesis, catalysis, and pharmaceutical research. This guide will first detail the properties of the tertiary amine before exploring the synthesis and applications of its corresponding quaternary ammonium derivative.

Part 1: The Tertiary Amine: N,N-Dimethylcyclohexanemethanamine

This section focuses on the neutral tertiary amine, a versatile synthetic intermediate.

Structure and Physicochemical Properties

N,N-Dimethylcyclohexanemethanamine is a foundational molecule whose properties dictate its handling and reactivity.

  • IUPAC Name: 1-cyclohexyl-N,N-dimethylmethanamine[1]

  • Molecular Formula: C₉H₁₉N[1][2][3]

  • CAS Registry Number: 16607-80-0[2][3]

  • Synonyms: this compound, (Cyclohexylmethyl)dimethylamine, N,N-Dimethyl-N-cyclohexylmethylamine[1][2][3]

The core physicochemical data for this compound are summarized below for rapid reference.

PropertyValueSource
Molecular Weight 141.25 g/mol [1][2][3]
Normal Boiling Point (Tboil) Data not explicitly available; related C8H17N has bp of 158-159 °C[4]
Proton Affinity (PAff) 975.60 kJ/mol[3]
Gas Basicity (BasG) 944.70 kJ/mol[3]
Octanol/Water Partition Coefficient (logPoct/wat) 2.6 (Computed)[1]
Water Solubility (log10WS) Data not explicitly available; expected to be sparingly soluble.
Synthesis Pathway

The synthesis of N,N-Dimethylcyclohexanemethanamine typically involves the reductive amination of cyclohexanecarboxaldehyde with dimethylamine. This well-established method provides a reliable route to the target tertiary amine.

G cluster_reactants Starting Materials A Cyclohexanecarboxaldehyde C Iminium Ion Intermediate A->C Reaction with B Dimethylamine (HN(CH3)2) B->C E N,N-Dimethylcyclohexanemethanamine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)3, H2/Pd-C) D->C

Caption: Reductive amination workflow for N,N-Dimethylcyclohexanemethanamine synthesis.

  • Reaction Setup: To a stirred solution of cyclohexanecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add a solution of dimethylamine (1.1 eq, e.g., 2M in THF).

  • Formation of Intermediate: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The choice of this reagent is causal; it is selective for imines in the presence of aldehydes and does not react violently with protic solvents.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the pure tertiary amine.

Spectroscopic and Reactivity Profile
  • Infrared (IR) Spectroscopy: As a tertiary amine, its IR spectrum is characterized by the absence of N-H stretching absorptions typically found between 3300 and 3500 cm⁻¹.[5][6] Key signals will include C-H stretching from the cyclohexyl and methyl groups (~2850-2950 cm⁻¹) and C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a sharp singlet integrating to six protons in the 2.2-2.6 δ range, characteristic of the N-methyl groups.[5][6] The protons of the cyclohexyl ring and the adjacent methylene group will appear as complex multiplets further upfield.

    • ¹³C NMR: The carbons of the N-methyl groups will appear around 45 ppm. The carbons of the cyclohexyl ring will be slightly deshielded, particularly the carbon atom attached to the nitrogen-bearing methylene group.[6]

  • Mass Spectrometry: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with the molecular weight of 141.25 g/mol .[6] The mass spectrum available on the NIST WebBook provides empirical data for fragmentation patterns.[2]

  • Chemical Reactivity: The primary reactivity center is the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. The most significant reaction in the context of this guide is its nucleophilic attack on alkylating agents, leading to the formation of quaternary ammonium salts.

Part 2: The Quaternary Ammonium Cation: Cyclohexyltrimethylammonium

Quaternization of the tertiary amine transforms it into a cationic species with markedly different properties and a wide array of applications. These compounds are a subset of the broader class known as Quaternary Ammonium Compounds (QACs).

Synthesis via Quaternization

The synthesis is a straightforward Sₙ2 reaction where the tertiary amine acts as the nucleophile.

G cluster_reactants Reactants A N,N-Dimethylcyclohexanemethanamine D Cyclohexyltrimethylammonium Salt A->D Reaction B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->D C Solvent (e.g., Acetonitrile, Acetone) C->D in

Caption: Sₙ2 quaternization reaction to form the ammonium salt.

  • Setup: Dissolve N,N-Dimethylcyclohexanemethanamine (1.0 eq) in a polar aprotic solvent like acetone or acetonitrile. The choice of a polar aprotic solvent is critical as it effectively solvates the resulting salt without interfering with the nucleophilic amine.

  • Addition of Alkylating Agent: Add methyl iodide (CH₃I, 1.1 eq) dropwise to the solution at room temperature. This reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The product, being a salt, will often precipitate from the reaction mixture.

  • Isolation: Collect the solid precipitate by filtration. Wash the solid with cold solvent or diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum to yield the pure Cyclohexyltrimethylammonium iodide. The self-validating nature of this protocol lies in the physical state change; the conversion of a liquid amine to a solid salt is a clear indicator of reaction completion.

General Properties and Reactivity
  • Physical State: QACs are typically non-volatile, crystalline solids.

  • Solubility: They are generally soluble in water and polar organic solvents but insoluble in nonpolar organic solvents like hydrocarbons. This property is central to their function as phase transfer catalysts.[7]

  • Stability: Quaternary ammonium cations are highly stable and are unreactive toward most electrophiles, oxidants, and acids.[8] Their stability allows for the isolation of unusual or reactive anions. However, they can be degraded by exceptionally strong bases or under harsh thermal conditions via pathways like the Stevens or Sommelet-Hauser rearrangements.[8]

Applications in Research and Drug Development

The unique properties of QACs make them invaluable in various scientific fields.

The cationic headgroup of QACs is fundamental to their biological activity. They act as broad-spectrum antimicrobials against bacteria, fungi, and enveloped viruses.[7][8][9]

  • Mechanism of Action: The positively charged nitrogen interacts with the negatively charged components of microbial cell membranes, such as phospholipids.[7][10] The hydrophobic cyclohexyl and alkyl chains then intercalate into the lipid bilayer, disrupting membrane integrity and leading to the leakage of cellular contents and cell death.[7] Exposure to QACs can also induce oxidative stress within the cell by promoting the production of reactive oxygen species (ROS).[7][10]

G cluster_qac cluster_membrane Microbial Cell Membrane (-) qac Cationic Head (+) Hydrophobic Tail membrane Lipid Bilayer qac:head->membrane Electrostatic Interaction qac:tail->membrane Hydrophobic Insertion disruption Membrane Disruption (Leakage, Cell Death) membrane->disruption Leads to

Caption: Mechanism of antimicrobial action for Quaternary Ammonium Compounds (QACs).

In organic synthesis, QACs serve as highly effective phase transfer catalysts. They facilitate reactions between reactants located in immiscible phases (typically aqueous and organic).[8][11]

  • Mechanism of Action: The QAC transports an anionic reactant (e.g., hydroxide, cyanide) from the aqueous phase into the organic phase. This is achieved by forming an ion pair where the lipophilic cation (Cyclohexyltrimethylammonium) shields the anion's charge, rendering it soluble in the organic medium. Once in the organic phase, the "naked" and highly reactive anion can react with the organic substrate. The QAC then returns to the aqueous phase to repeat the cycle. This process dramatically accelerates reactions that would otherwise be impractically slow.[11]

The quaternary ammonium motif is a recognized structural feature in medicinal chemistry.

  • Pharmacological Scaffolds: The permanent positive charge can be used to target anionic sites on biological macromolecules, such as neurotransmitter receptors. However, this same charge can limit a molecule's ability to cross the blood-brain barrier.

  • "Click" Chemistry: While not a direct application of this specific molecule, the principles of forming new bonds reliably are central to modern drug discovery. "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is used to create vast libraries of compounds for screening by reliably linking molecular fragments.[12][13][14] The stability and predictable reactivity of building blocks are paramount in such high-throughput synthesis campaigns.

  • Health Considerations: While useful, QACs can cause health effects ranging from skin and respiratory irritation to more severe issues at high concentrations.[8] They are also known to be responsible for some hypersensitivity and allergic contact dermatitis cases.[8][9]

References

  • Wikipedia.
  • Cheméo. Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0). [Link]
  • PubChem. N,N-Dimethylcyclohexanemethanamine. [Link]
  • NIST. Trimethylamine, 1-cyclohexyl-. [Link]
  • NIST.
  • National Institutes of Health (NIH). Quaternary ammonium compounds in hypersensitivity reactions. [Link]
  • Royal Society of Chemistry.
  • NIST.
  • PubChem. N,N-Dimethylcyclohexylamine. [Link]
  • GSRS. N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]
  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]
  • OpenStax. Spectroscopy of Amines. [Link]
  • National Institutes of Health (NIH). The impact of N-methylation on aqueous solubility and lipophilicity. [Link]
  • ResearchGate. FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study. [Link]
  • National Institutes of Health (NIH). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
  • DergiPark.
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
  • YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]
  • ResearchGate. Mechanistic applications of click chemistry for pharmaceutical drug discovery and drug delivery. [Link]
  • PubMed. Recent applications of click chemistry in drug discovery. [Link]
  • ResearchGate.
  • National Institutes of Health (NIH). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
  • Google Patents.

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

1-Cyclohexyltrimethylamine (also known as N,N-Dimethylcyclohexanemethanamine) is a tertiary amine featuring a cyclohexyl group attached to a trimethylamine moiety.[1][2] Its structure lends itself to applications as an intermediate in organic synthesis and potentially as a building block in pharmaceutical development. Understanding its fundamental physical properties is a critical prerequisite for its effective use in research and development, enabling accurate reaction design, purification, and formulation.

This guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The methodologies described are designed to be self-validating, ensuring researchers can confidently characterize this compound in a laboratory setting.

Physicochemical and Molecular Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties like boiling point and molecular weight are well-documented, others such as density and refractive index require experimental determination for specific batches.

PropertyValueSource
IUPAC Name 1-cyclohexyl-N,N-dimethylmethanaminePubChem[3]
Synonyms N,N-Dimethylcyclohexanemethanamine, (Cyclohexylmethyl)dimethylaminePubChem[3]
CAS Number 16607-80-0NIST[4]
Molecular Formula C₉H₁₉NNIST[4]
Molecular Weight 141.25 g/mol PubChem[3]
Boiling Point 173 °C (446.15 K)NIST[4]
Density Not available in literature, requires experimental determination.-
Refractive Index (n_D) Not available in literature, requires experimental determination.-
Melting Point Not available in literature, expected to be well below 0 °C.-
Solubility Expected to be miscible with common organic solvents and sparingly soluble in water.Inferred from structure

Molecular Structure and Characterization Workflow

The structural representation and a logical workflow for the comprehensive physical characterization of this compound are essential for planning experimental work.

Molecular Structure of this compound cluster_cyclohexyl Cyclohexyl Ring cluster_amine Trimethylamine Moiety C1 CH₂ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 CH2_bridge CH₂ C4->CH2_bridge C-C Bond C6 CH₂ C5->C6 C6->C1 N N N->CH2_bridge Me1 CH₃ N->Me1 Me2 CH₃ N->Me2

Caption: Molecular structure of this compound.

start Obtain Sample of This compound safety Review Safety Data Sheet (SDS) & Don PPE start->safety bp_det Boiling Point Determination (Thiele Tube Method) safety->bp_det dens_det Density Measurement (Pycnometer or Digital Density Meter) safety->dens_det spec_analysis Spectroscopic Analysis safety->spec_analysis data_comp Data Compilation & Analysis bp_det->data_comp dens_det->data_comp gcms GC-MS Analysis spec_analysis->gcms nmr ¹H and ¹³C NMR Spectroscopy spec_analysis->nmr ftir FTIR Analysis spec_analysis->ftir gcms->data_comp nmr->data_comp ftir->data_comp report Generate Technical Report data_comp->report

Sources

An In-depth Technical Guide to 1-Cyclohexyltrimethylamine (as a Quaternary Ammonium Salt)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 16607-80-0 (for the parent tertiary amine, N,N-Dimethylcyclohexanemethanamine)

Abstract: This technical guide provides a comprehensive overview of 1-Cyclohexyltrimethylamine, presented here as its quaternary ammonium salt derivative, a molecule of significant interest within the broader class of Quaternary Ammonium Compounds (QACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, analytical characterization, potential applications, and essential safety considerations. The guide emphasizes the scientific principles underlying its synthesis and potential utility, particularly as a phase-transfer catalyst and a candidate antimicrobial agent, grounded in the established functionalities of QACs.

Introduction and Chemical Identity

Quaternary ammonium compounds (QACs) are a versatile class of molecules characterized by a central, positively charged nitrogen atom covalently bonded to four organic groups. This permanent cationic nature, independent of pH, endows them with a range of useful properties, including surfactant, antimicrobial, and catalytic activities.[1] this compound, in its quaternized form (e.g., as an iodide or bromide salt), is a member of this class. Its structure combines a bulky, lipophilic cyclohexylmethyl group with three methyl groups, creating an amphiphilic molecule with potential for diverse applications in both industrial and pharmaceutical settings.[2]

The parent tertiary amine, N,N-Dimethylcyclohexanemethanamine, is registered under CAS number 16607-80-0.[3] The properties and applications discussed herein pertain to the N-methylated quaternary ammonium salt derivative of this amine.

Table 1: Chemical Identity and Properties

PropertyValueSource(s)
Parent Compound Name N,N-Dimethylcyclohexanemethanamine[3][4]
CAS Number (Parent) 16607-80-0[3]
Molecular Formula (Parent) C₉H₁₉N[3]
Molecular Weight (Parent) 141.25 g/mol [3]
IUPAC Name (Parent) 1-cyclohexyl-N,N-dimethylmethanamine[4]
Synonyms (Parent) This compound, (Cyclohexylmethyl)dimethylamine[4]
Quaternary Salt Formula [C₁₀H₂₂N]⁺X⁻ (e.g., X = I, Br)-
Predicted Boiling Point 163.9°C at 760 mmHg (for parent amine)-

Synthesis and Mechanism

The synthesis of 1-Cyclohexyltrimethylammonium salts is a direct application of a fundamental reaction in organic chemistry: the quaternization of a tertiary amine. This reaction, a type of N-alkylation, proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The Sₙ2 Quaternization Pathway

The lone pair of electrons on the nitrogen atom of the tertiary amine, N,N-Dimethylcyclohexanemethanamine, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide). The reaction involves a single transition state where the new N-C bond is forming concurrently as the C-X (carbon-halide) bond is breaking. The result is the formation of a new covalent bond and the creation of a permanently charged quaternary ammonium cation, with the displaced halide as the counter-ion.

G cluster_reactants Reactants TertiaryAmine N,N-Dimethylcyclohexanemethanamine (Nucleophile) TransitionState Sₙ2 Transition State [I---CH₃---N(R)₃]⁺ TertiaryAmine->TransitionState Nucleophilic Attack MethylIodide Methyl Iodide (Electrophile) MethylIodide->TransitionState Product 1-Cyclohexyltrimethylammonium Iodide (Quaternary Ammonium Salt) TransitionState->Product Bond Formation & Halide Departure

Caption: Sₙ2 mechanism for the synthesis of 1-Cyclohexyltrimethylammonium iodide.

Experimental Protocol: Synthesis of 1-Cyclohexyltrimethylammonium Iodide

This protocol is a representative procedure based on general methods for amine quaternization.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • N,N-Dimethylcyclohexanemethanamine (CAS 16607-80-0)

  • Methyl Iodide (CH₃I)

  • Diethyl ether (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N,N-Dimethylcyclohexanemethanamine (10.0 g, 70.8 mmol) in 40 mL of anhydrous acetone. Equip the flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Addition of Alkylating Agent: While stirring, add methyl iodide (12.0 g, 84.9 mmol, 1.2 equivalents) to the solution at room temperature. The addition may be slightly exothermic.

  • Reaction: Gently heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt, which is typically less soluble in acetone than the starting amine.

  • Isolation: After the reaction period, cool the mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (20 mL each) to remove any unreacted starting materials.

  • Drying: Dry the resulting white to off-white solid product under vacuum to a constant weight.

Causality: The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction without solvating the nucleophile as strongly as a protic solvent would. Using a slight excess of the alkylating agent ensures complete conversion of the tertiary amine. Diethyl ether is used for washing as the quaternary salt product is insoluble in it, while the non-polar starting materials are soluble, allowing for effective purification.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized product. Below are the predicted spectroscopic data for 1-Cyclohexyltrimethylammonium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the product.

¹H NMR (Predicted, 500 MHz, CDCl₃):

  • δ ~3.3 ppm (singlet, 9H): This signal corresponds to the nine equivalent protons of the three methyl groups attached to the positively charged nitrogen (-N⁺(CH₃)₃). The singlet multiplicity is due to the absence of adjacent protons. The downfield shift compared to a neutral amine is due to the deshielding effect of the positive charge on the nitrogen.

  • δ ~3.1 ppm (doublet, 2H): These are the two protons of the methylene bridge (-CH₂-) connecting the cyclohexyl ring to the nitrogen. They are split into a doublet by the single proton on the adjacent carbon of the cyclohexane ring.

  • δ 0.9-2.0 ppm (multiplet, 11H): This complex series of overlapping signals corresponds to the eleven protons on the cyclohexyl ring.

¹³C NMR (Predicted, 125 MHz, CDCl₃):

  • δ ~70 ppm: The carbon of the methylene bridge (-CH₂-).

  • δ ~55 ppm: The carbons of the three equivalent methyl groups on the nitrogen (-N⁺(CH₃)₃).

  • δ ~25-35 ppm: A series of signals corresponding to the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • 2930-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl groups (cyclohexyl and methyl).

  • 1470-1450 cm⁻¹ (variable): C-H bending (scissoring) vibrations.

  • No broad peak at ~3300-3500 cm⁻¹: Absence of N-H stretches confirms the formation of a quaternary, not a tertiary, ammonium salt.

Mass Spectrometry

Mass spectrometry will show the mass of the cation.

  • Expected m/z: 156.22 [M]⁺, corresponding to the molecular ion of the 1-cyclohexyltrimethylammonium cation [C₁₀H₂₂N]⁺. The NIST WebBook provides the mass spectrum for the parent tertiary amine, which can be used as a reference.[3]

Potential Applications in Research and Development

As a QAC, 1-Cyclohexyltrimethylammonium salts have significant potential in several fields, primarily driven by their cationic and amphiphilic nature.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique in green chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[6] QACs are exemplary phase-transfer catalysts.[7]

Mechanism of Action: The 1-Cyclohexyltrimethylammonium cation can form an ion pair with an anionic reactant (e.g., CN⁻, OH⁻) from the aqueous phase. The lipophilic nature of the cyclohexyl group allows this ion pair to be transported into the organic phase, where the "naked" anion becomes highly reactive towards the organic substrate.[8][9] After the reaction, the catalyst cation transports the leaving group back to the aqueous phase, completing the catalytic cycle.

PTC_Cycle Aqueous Phase Aqueous Phase Organic Phase Organic Phase Aq_React Aqueous Reactant (e.g., NaCN) Ion_Pair Ion Pair [Q⁺CN⁻] Aq_React->Ion_Pair Ion Exchange Cat_I Catalyst [Q⁺X⁻] Cat_I->Ion_Pair Byproduct Byproduct (NaCl) Cat_I->Byproduct Org_Substrate Organic Substrate (e.g., R-Cl) Ion_Pair->Org_Substrate Phase Transfer (Organic Phase) Product Product (R-CN) Org_Substrate->Product Sₙ2 Reaction Product->Cat_I Catalyst Regeneration

Sources

An In-Depth Technical Guide to N,N-Dimethylcyclohexanemethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of N,N-Dimethylcyclohexanemethanamine, a tertiary amine of significant interest in various chemical applications. While the nomenclature "1-Cyclohexyltrimethylamine" can be ambiguous, this guide focuses on the C9 tertiary amine, N,N-Dimethylcyclohexanemethanamine (CAS Registry Number: 16607-80-0), which is widely recognized for its catalytic activity. This document will delve into its fundamental molecular and physical properties, detailed synthesis protocols, key applications with a focus on polyurethane chemistry, and essential safety and handling information. The content herein is curated to provide researchers and professionals in drug development and materials science with a robust and actionable resource.

Core Molecular and Physical Properties

N,N-Dimethylcyclohexanemethanamine is a colorless to light yellow liquid with a characteristic amine odor. Its core identifiers and physicochemical properties are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₉N
Molecular Weight 141.2539 g/mol
CAS Registry Number 16607-80-0
IUPAC Name 1-cyclohexyl-N,N-dimethylmethanamine[1]
Synonyms This compound, N,N-Dimethyl-N-cyclohexylmethylamine, (Cyclohexylmethyl)dimethylamine[1]
Boiling Point 160-165 °C
Density 0.85-0.87 g/cm³ at 25 °C[2]
Flash Point 40-41 °C[2]
Water Solubility 10 g/L at 20 °C
Refractive Index 1.4525-1.4545 at 20 °C[2]
Molecular Structure

The structure of N,N-Dimethylcyclohexanemethanamine consists of a cyclohexyl ring attached to a methylene bridge, which in turn is bonded to a dimethylamino group.

Caption: 2D representation of the N,N-Dimethylcyclohexanemethanamine molecule.

Synthesis of N,N-Dimethylcyclohexanemethanamine

The synthesis of N,N-Dimethylcyclohexanemethanamine can be achieved through several routes, with reductive amination being one of the most common and efficient methods. This section provides a detailed, step-by-step protocol for its synthesis via the reductive amination of cyclohexanecarboxaldehyde with dimethylamine, using sodium triacetoxyborohydride as the reducing agent.

Synthesis Workflow: Reductive Amination

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Mixing Mix reactants in Dichloromethane (DCM) Cyclohexanecarboxaldehyde->Mixing Dimethylamine Dimethylamine (2M in THF) Dimethylamine->Mixing Stirring Stir at room temperature (formation of iminium ion) Mixing->Stirring Reduction Add Sodium Triacetoxyborohydride Stirring->Reduction Reaction_Completion Stir overnight Reduction->Reaction_Completion Quenching Quench with saturated NaHCO₃ solution Reaction_Completion->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Filtration Filter and concentrate Drying->Filtration Purification Purify by distillation or chromatography Filtration->Purification Final_Product N,N-Dimethylcyclohexanemethanamine Purification->Final_Product Catalytic_Mechanism cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate Urethane Linkage Polyurethane Polymer Isocyanate->Urethane Linkage + Polyol (catalyzed by DMCHA) Urea Linkage + CO₂ Foam Structure Isocyanate->Urea Linkage + CO₂ + Water (catalyzed by DMCHA) Polyol (R'-OH) Polyol (R'-OH) Water (H₂O) Water (H₂O) DMCHA (Catalyst) DMCHA (Catalyst) DMCHA (Catalyst)->Isocyanate activates

Sources

An In-depth Technical Guide to the Structure and Stereochemistry of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexyltrimethylamine, systematically known as N,N-dimethylcyclohexylmethanamine, is a tertiary amine with significant applications as a building block in organic synthesis and as a catalyst. Its structure, comprising a cyclohexane ring and a dimethylaminomethyl substituent, imparts specific stereochemical and reactive properties that are of interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, structure, and stereochemical considerations of this compound, offering insights into its conformational behavior and spectroscopic characterization.

Molecular Structure and Physicochemical Properties

This compound is a saturated heterocyclic compound with the chemical formula C₉H₁₉N.[1][2][3] The molecule consists of a cyclohexyl group bonded to a methylene bridge, which in turn is attached to a dimethylamino group. This structural arrangement results in a molecule with a distinct hydrophobic cyclohexyl moiety and a basic dimethylaminomethyl functional group.

PropertyValueSource
Molecular Formula C₉H₁₉N[1][2][3]
Molecular Weight 141.26 g/mol [1][2][3]
IUPAC Name N,N-dimethylcyclohexylmethanamine[4]
Synonyms This compound, Cyclohexyl-N,N-dimethylmethanamine[1][2][3]
CAS Number 16607-80-0[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of cyclohexanecarboxaldehyde with dimethylamine.[5] This one-pot reaction is advantageous due to its operational simplicity and the avoidance of harsh reagents.[3]

An alternative and well-documented procedure involves the reduction of N,N-dimethylcyclohexanecarboxamide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[4] This method, detailed in Organic Syntheses, provides a reliable pathway to the target compound.

Experimental Protocol: Synthesis via Reduction of N,N-Dimethylcyclohexanecarboxamide[4]

Step 1: Preparation of Cyclohexanecarbonyl Chloride

  • To 128 g (1.0 mole) of cyclohexanecarboxylic acid, add 179 g (1.5 moles) of thionyl chloride.

  • Heat the mixture at 150°C for 1 hour.

  • Add 200 ml of anhydrous benzene and distill until the vapor temperature reaches 95°C.

  • Cool the mixture, add another 200 ml of anhydrous benzene, and continue distillation until the vapor temperature again reaches 95°C to yield cyclohexanecarbonyl chloride.

Step 2: Preparation of N,N-Dimethylcyclohexanecarboxamide

  • In a three-necked flask cooled in an ice bath, place a solution of 135 g (3.0 moles) of anhydrous dimethylamine in 150 ml of anhydrous benzene.

  • Slowly add the cyclohexanecarbonyl chloride from Step 1 to the vigorously stirred dimethylamine solution over approximately 2 hours.

  • Stir the mixture at room temperature overnight.

  • Add 200 ml of water, separate the layers, and extract the aqueous phase with two 100-ml portions of benzene.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and water, then dry over anhydrous sodium sulfate.

  • Remove the benzene by distillation, and distill the residue under reduced pressure to obtain N,N-dimethylcyclohexanecarboxamide.

Step 3: Reduction to this compound

  • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place a solution of 38 g (1.0 mole) of lithium aluminum hydride in 1 l. of anhydrous ether.

  • Slowly add a solution of 155 g (1.0 mole) of N,N-dimethylcyclohexanecarboxamide in 500 ml of anhydrous ether to the stirred suspension of LiAlH₄ at a rate that maintains gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 4 hours.

  • Cool the flask in an ice bath and slowly add 70 ml of water with vigorous stirring.

  • Add a cold solution of 200 g of sodium hydroxide in 500 ml of water.

  • Steam distill the mixture until the distillate is neutral.

  • Acidify the distillate with concentrated hydrochloric acid, separate the layers, and wash the ether layer with 10% hydrochloric acid.

  • Combine the aqueous layers, make them strongly basic with sodium hydroxide, and extract with ether.

  • Dry the ether extract over anhydrous potassium carbonate, remove the ether, and distill the residue to yield pure this compound.

G cluster_synthesis Synthesis of this compound A Cyclohexanecarboxylic Acid B Cyclohexanecarbonyl Chloride A->B SOCl₂ C N,N-Dimethylcyclohexanecarboxamide B->C Dimethylamine D This compound C->D LiAlH₄

Caption: Synthesis pathway of this compound.

Stereochemistry: A Focus on Conformational Isomerism

As this compound does not possess a chiral center, its stereochemistry is primarily defined by the conformational isomers of the cyclohexane ring. The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.[6] For a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium at room temperature through a process known as ring flipping.[7][8]

The energetic preference for the equatorial position is due to the avoidance of steric strain, specifically 1,3-diaxial interactions.[7] When a substituent is in the axial position, it experiences steric repulsion from the other two axial hydrogens on the same side of the ring.[8] In the equatorial position, the substituent is directed away from the bulk of the ring, leading to a more stable conformation.

G cluster_conformation Conformational Equilibrium of this compound Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip (Favored) Equatorial->Axial Ring Flip (Disfavored)

Caption: Conformational equilibrium of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. While a publicly available, experimentally verified spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR Spectroscopy (Predicted):

  • Cyclohexyl Protons (11H): A series of complex multiplets would be expected in the range of approximately 0.8-1.8 ppm. The proton attached to the carbon bearing the substituent (C1) would likely appear as a multiplet at a slightly downfield position.

  • Methylene Protons (-CH₂-N, 2H): A doublet would be expected, likely in the range of 2.0-2.5 ppm, due to coupling with the C1 proton of the cyclohexane ring.

  • Methyl Protons (-N(CH₃)₂, 6H): A sharp singlet would be anticipated in the region of 2.1-2.3 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Cyclohexyl Carbons: Signals for the six carbons of the cyclohexane ring would appear in the aliphatic region, typically between 25 and 45 ppm. The carbon attached to the substituent (C1) would be expected at the lower field end of this range.

  • Methylene Carbon (-CH₂-N): This carbon would likely resonate in the range of 60-70 ppm.

  • Methyl Carbons (-N(CH₃)₂): The two equivalent methyl carbons would give rise to a single peak, expected around 45-50 ppm.

For comparison, the ¹H NMR spectrum of the closely related N,N-dimethylcyclohexylamine shows signals for the cyclohexyl protons as multiplets between 1.12 and 1.85 ppm and a singlet for the dimethylamino protons at approximately 2.27 ppm.[9] The ¹³C NMR spectrum of N,N-dimethylcyclohexylamine shows signals for the cyclohexyl carbons at 25.4, 26.4, and 31.9 ppm, the carbon attached to the nitrogen at 67.8 ppm, and the methyl carbons at 41.6 ppm.

Conclusion

This compound is a valuable tertiary amine with a well-defined structure and predictable stereochemistry. Its synthesis is accessible through established methods such as the reduction of the corresponding amide or the reductive amination of the aldehyde. The stereochemistry of the molecule is dominated by the conformational equilibrium of the cyclohexane ring, with the bulky dimethylaminomethyl substituent overwhelmingly favoring the equatorial position to minimize steric strain. While detailed experimental spectroscopic data is not widely published, the expected NMR signals can be reliably predicted, facilitating its identification and characterization in research and development settings. This guide provides a foundational understanding of this compound for scientists and professionals engaged in chemical synthesis and drug discovery.

References

  • Organic Syntheses Procedure, n,n-dimethylcyclohexylmethylamine.
  • Organic Syntheses Procedure, N,N-dimethylcyclohexylmethylamine N-oxide.
  • The Royal Society of Chemistry, Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • BDMAEE, production process and purification techniques for n,n-dimethylcyclohexylamine.
  • St. Paul's Cathedral Mission College, Conformational Analysis of Monosubstituted Cyclohexane.
  • NC State University Libraries, 4.7 Conformations of Monosubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • NIST, Trimethylamine, 1-cyclohexyl-.
  • Filo, Show the mechanism of reductive amination of cyclohexanone and dimethylam..
  • Master Organic Chemistry, Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?.
  • Chemistry LibreTexts, 4.7: Conformations of Monosubstituted Cyclohexanes.
  • Introduction to Organic Chemistry, 3.6. Strain and Conformation in Cyclic Molecules.
  • SpectraBase, n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts.
  • Cheméo, Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).
  • Pearson+, Using cyclohexanone as the starting material, describe how each o....
  • PubChem, N,N-Dimethylcyclohexanemethanamine.
  • The Doyle Group, Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
  • Master Organic Chemistry, Reductive Amination, and How It Works.
  • Google Patents, CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.

Sources

1-Cyclohexyltrimethylamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 1-Cyclohexyltrimethylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 16607-80-0) in organic solvents. As a tertiary amine featuring a significant nonpolar moiety, its solubility profile is critical for applications in chemical synthesis, purification, and formulation development. This document synthesizes theoretical principles of intermolecular forces to build a predictive solubility model. Furthermore, it provides a detailed, field-proven experimental protocol for the quantitative determination of solubility via the isothermal equilibrium method. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound, also known as N,N-Dimethylcyclohexanemethanamine, is an organic compound with the molecular formula C9H19N.[1][2] It is a tertiary amine characterized by a cyclohexyl group and two methyl groups attached to the nitrogen atom. The structure combines a bulky, nonpolar cycloaliphatic ring with a polar tertiary amine functional group. This duality governs its interactions with other molecules and, consequently, its solubility.

Understanding the solubility of this compound is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, facilitating optimal reaction kinetics.

  • Purification Processes: Designing effective crystallization, extraction, or chromatographic methods.

  • Formulation Development: Creating stable, homogenous liquid formulations for various applications.

This guide provides the foundational knowledge and practical methodologies to predict and experimentally validate the solubility of this compound.

Physicochemical Properties and Molecular Structure

A molecule's solubility is a direct consequence of its structure and physical properties.

  • Molecular Formula: C₉H₁₉N[2]

  • Molecular Weight: 141.25 g/mol [1]

  • Structure:

    Caption: Molecular structure of this compound.

The key structural features influencing solubility are:

  • Tertiary Amine Group: The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor.[3] However, the absence of a hydrogen atom on the nitrogen means it cannot act as a hydrogen bond donor.[4][5] This limits its ability to self-associate via hydrogen bonding, unlike primary or secondary amines.[6]

  • Cyclohexyl and Methyl Groups: These large, nonpolar alkyl groups constitute the majority of the molecule's surface area. They interact primarily through weak van der Waals forces (London dispersion forces).[5]

Theoretical Principles and Predictive Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that substances with similar intermolecular forces are likely to be soluble in one another.

Intermolecular Forces at Play

The solubility of this compound is dictated by a balance of the following forces:

  • Van der Waals Forces: Due to its large nonpolar structure, these are the dominant forces between this compound molecules and nonpolar solvent molecules.[5]

  • Dipole-Dipole Interactions: The C-N bonds induce a small molecular dipole, allowing for weak dipole-dipole interactions with polar aprotic solvents.

  • Hydrogen Bonding (as an acceptor): The lone pair on the nitrogen can accept a hydrogen bond from a protic solvent (like an alcohol).[8][9] However, the bulky alkyl groups can sterically hinder this interaction.

Predictive Solubility in Common Organic Solvents

Based on these principles, a qualitative solubility profile can be predicted. The large hydrophobic alkyl component suggests high solubility in nonpolar solvents, which decreases as solvent polarity increases.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, CyclohexaneHigh / Miscible Dominant van der Waals interactions between the solute's alkyl groups and the solvent.[5]
Nonpolar Aromatic Toluene, BenzeneHigh / Miscible Strong van der Waals forces. The principle of "like dissolves like" applies well here.[6]
Slightly Polar Diethyl Ether, Tetrahydrofuran (THF)High / Miscible The ether oxygen can interact weakly with the amine, and the overall low polarity is compatible with the solute's nonpolar character.
Polar Aprotic Acetone, Ethyl AcetateModerate to High Solvents can engage in dipole-dipole interactions. The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to dissolve.
Polar Protic Ethanol, MethanolModerate to Low The amine can act as a hydrogen bond acceptor with the solvent's -OH group.[8] However, dissolving requires disrupting the solvent's strong H-bonding network, and the large nonpolar part of the solute is unfavorable in this environment.[3][6]
Highly Polar Dimethyl Sulfoxide (DMSO)Moderate to Low While polar, DMSO is aprotic. Solubility will depend on the balance between favorable dipole-dipole interactions and the energy cost of accommodating the large nonpolar group.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a rigorous experimental approach is necessary. The isothermal saturation method is a reliable and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.[10]

Workflow for Isothermal Saturation Method

G prep Preparation: - Add excess solute to solvent - Seal vial equilibrate Equilibration: - Agitate at constant T (e.g., shaker bath) - Allow sufficient time (24-72h) prep->equilibrate Step 1 separate Phase Separation: - Let solids settle - Centrifuge if needed - Filter supernatant (0.22µm) equilibrate->separate Step 2 quantify Quantification: - Accurately dilute aliquot - Analyze concentration (GC, HPLC, etc.) separate->quantify Step 3 calculate Calculation: - Determine solubility (e.g., in mg/mL or mol/L) quantify->calculate Step 4

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent(s)

  • Scintillation vials or other sealable glass containers

  • Temperature-controlled orbital shaker or magnetic stirrer with a water bath

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument.

Procedure:

  • Preparation of Stock Standards:

    • Accurately prepare a series of calibration standards of this compound in the chosen solvent. This is crucial for the final quantification step.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure a saturated solution is formed. A good starting point is to add enough solute so that a visible amount of solid (or separate liquid phase) remains at equilibrium.

    • Record the exact mass of the solute added.

    • Add a known volume or mass of the solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to determine the minimum time required to achieve a stable concentration.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solute to settle for several hours at the same constant temperature.

    • For fine suspensions, centrifugation can be used to pellet the excess solid.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately weigh the collected aliquot of the saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-FID).

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Back-calculate the concentration in the original undiluted saturated solution, accounting for all dilution factors.

    • Express the solubility in appropriate units, such as mg/mL, g/100 g of solvent, or mol/L.

Implications for Researchers and Drug Development

The solubility profile directly impacts the practical handling and application of this compound.

  • For Synthetic Chemists: The high solubility in nonpolar solvents like toluene and hexane makes them excellent choices for reaction media, especially if other reactants share similar solubility profiles. For purification, insolubility or low solubility in a polar solvent could be exploited for precipitation or crystallization by adding it as an anti-solvent.

  • For Analytical Scientists: When developing chromatographic methods (GC or HPLC), the choice of mobile phase or injection solvent should align with its solubility to ensure sharp peaks and good reproducibility.

  • For Formulation Scientists: The compound's hydrophobicity means it will be poorly soluble in aqueous media.[6] For formulations requiring an aqueous phase, strategies such as using co-solvents, emulsifiers, or creating salt forms by reacting with an acid would be necessary.

Conclusion

This compound is a tertiary amine whose solubility is dominated by its large, nonpolar cyclohexyl and methyl groups. It is predicted to be highly soluble in nonpolar and slightly polar organic solvents and progressively less soluble in polar protic solvents. This predictive framework, grounded in the principles of intermolecular forces, serves as an essential starting point for solvent selection. For precise quantitative needs, the provided isothermal saturation protocol offers a robust and reliable method for experimental determination. A thorough understanding of this compound's solubility is a critical prerequisite for its effective use in research and development.

References

  • Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines.
  • CK-12 Foundation. (2026, January 1). Physical Properties of Amines.
  • Ralston, A. W., Hoerr, C. W., & DuBrow, P. L. (1944). SOLUBILITIES OF HIGH MOLECULAR WEIGHT SYMMETRICAL NORMAL ALIPHATIC TERTIARY AMINES. The Journal of Organic Chemistry, 09(4), 319–328.
  • Quora. (2018, March 30). Are amines soluble in organic solvents?
  • Cheméo. (n.d.). Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).
  • Chemistry LibreTexts. (2015, March 17). Basic Properties of Amines.
  • BYJU'S. (n.d.). Physical Properties of Amines.
  • Lumen Learning. (n.d.). 15.12 Physical Properties of Amines.
  • PubChem. (n.d.). N,N-Dimethylcyclohexanemethanamine.
  • NIST. (n.d.). Trimethylamine, 1-cyclohexyl-.
  • NIST. (n.d.). Phase change data for Trimethylamine, 1-cyclohexyl-.
  • Lumen Learning. (n.d.). 23.1. Properties of amines.
  • AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4.
  • Chemistry LibreTexts. (2019, January 14). 4.11: Physical Properties of Amines.
  • ResearchGate. (2025, August 10). Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K.
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines.
  • PubChem. (n.d.). (1S)-1-cyclohexylethylamine.
  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.

Sources

An In-Depth Technical Guide to the Proton NMR (¹H NMR) Spectral Data of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectral data of 1-cyclohexyltrimethylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances revealed by ¹H NMR spectroscopy, offering both theoretical grounding and practical insights for experimental application.

Introduction: The Significance of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By mapping the chemical environments of hydrogen atoms, ¹H NMR provides critical information about molecular connectivity, stereochemistry, and conformational dynamics. For a molecule such as this compound, which features a flexible cyclohexyl ring and a charged quaternary ammonium group, ¹H NMR is particularly revealing.

The spectrum of this compound is characterized by distinct signals corresponding to the protons of the trimethylammonium group and the various protons on the cyclohexane ring. The chemical shift, multiplicity (splitting pattern), and integration of these signals are dictated by the electronic environment and spatial relationships of the protons.

Molecular Structure and Proton Environments

To comprehend the ¹H NMR spectrum of this compound, it is essential to first analyze its molecular structure and identify the non-equivalent proton environments. The molecule consists of a cyclohexane ring bonded to a positively charged trimethylammonium group.

Due to the rapid chair-flipping of the cyclohexane ring at room temperature, the axial and equatorial protons on each carbon become averaged, simplifying the spectrum. However, the protons on different carbons of the ring remain chemically distinct due to their proximity to the bulky and electron-withdrawing trimethylammonium group.

The distinct proton environments are:

  • -N(CH₃)₃ protons: Nine equivalent protons of the three methyl groups attached to the nitrogen atom.

  • H-1 (methine proton): The single proton on the carbon atom directly attached to the nitrogen.

  • H-2/H-6 (axial and equatorial): Four protons on the carbons adjacent to the C-1 carbon.

  • H-3/H-5 (axial and equatorial): Four protons on the carbons beta to the C-1 carbon.

  • H-4 (axial and equatorial): Two protons on the carbon gamma to the C-1 carbon.

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with labeled proton environments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on data from analogous compounds, such as N,N-dimethylcyclohexylamine[1][2], with adjustments for the deshielding effect of the quaternary ammonium group.[3][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Influencing Factors
-N(CH₃)₃~ 3.1 - 3.4Singlet (s)9HStrong deshielding due to the positive charge on the nitrogen atom.
H-1~ 2.8 - 3.2Multiplet (m)1HDeshielded by the adjacent electron-withdrawing nitrogen atom.
H-2, H-6~ 1.8 - 2.1Multiplet (m)4HLess deshielded than H-1.
H-3, H-5~ 1.5 - 1.8Multiplet (m)4HFurther from the nitrogen, experiencing less deshielding.
H-4~ 1.2 - 1.5Multiplet (m)2HMost shielded of the cyclohexyl protons, furthest from the nitrogen.

Detailed Spectral Analysis

  • The Trimethylammonium Protons (-N(CH₃)₃): The nine protons of the three methyl groups are chemically equivalent and do not have any adjacent protons to couple with. Consequently, they appear as a sharp, intense singlet in the downfield region of the spectrum (~3.1 - 3.4 ppm). The significant downfield shift is a direct result of the strong inductive effect of the positively charged nitrogen atom, which withdraws electron density from the methyl groups.

  • The Cyclohexyl Protons: The protons on the cyclohexane ring exhibit complex multiplets due to spin-spin coupling with neighboring protons.[6][7][8]

    • H-1 (Methine Proton): This proton is directly attached to the carbon bearing the trimethylammonium group and is therefore the most deshielded of the ring protons. It will appear as a multiplet due to coupling with the four H-2 and H-6 protons.

    • H-2/H-6, H-3/H-5, and H-4 Protons: These protons appear as a series of overlapping multiplets in the upfield region of the spectrum. The chemical shifts generally decrease as the distance from the nitrogen atom increases. The complexity of these signals arises from the multiple coupling interactions between adjacent axial and equatorial protons. At room temperature, due to rapid chair inversion, the observed coupling constants are an average of the individual axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[9]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Acquire the spectrum using a standard pulse sequence. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing:

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the multiplicities and coupling constants to aid in signal assignment.

¹H NMR Data Acquisition and Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (TMS) prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Set Spectral Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Chemical Shift Calibration proc3->proc4 proc5 Integration proc4->proc5 proc6 Peak Picking & Assignment proc5->proc6

Caption: A streamlined workflow for acquiring and analyzing ¹H NMR spectral data.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct singlet of the trimethylammonium group and the complex multiplets of the cyclohexyl protons are characteristic features. A thorough understanding of the factors influencing chemical shifts and coupling constants, combined with a rigorous experimental approach, allows for the unambiguous assignment of all proton signals and the confirmation of the molecular structure. This guide serves as a foundational resource for researchers and scientists working with this and structurally related compounds.

References

  • ResearchGate. (a) ¹H NMR spectra of quaternary ammonium salt (QACs) and....
  • Abraham, R. J., et al. (2006). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 44(6), 549-560.
  • ResearchGate. ¹H-NMR spectra of quaternary ammonium monomers.
  • Eliel, E. L., & Manoharan, M. (1982). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 76(1), 222-229.
  • ResearchGate. 1 H NMR spectra of (Am-h).
  • Li, Q., et al. (2020). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. ACS Omega, 5(3), 1548-1556.
  • SpectraBase. n,n-Dimethylcyclohexylamine.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene.
  • Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(18), 4353-4363.
  • Shackman, H. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(3), 485-491.
  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • ResearchGate. 1 H-NMR shift for protons on the methyl groups attached the amino group....
  • Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).
  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.
  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure.
  • Modgraph Consultants Ltd. The prediction of 1H NMR chemical shifts in organic compounds.
  • ChemRxiv. Predicting structural groups of small molecules from 1H NMR spectral features using common machine learning classifiers.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum.

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclohexyltrimethylamine (also known as N,N-dimethylcyclohexylamine). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the observed chemical shifts, offers a detailed assignment of the carbon signals, and provides a robust experimental protocol for acquiring high-quality ¹³C NMR data for this compound.

Introduction to ¹³C NMR Spectroscopy of Alicyclic Amines

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] For cyclic systems like cyclohexylamines, the chemical shifts are influenced by factors such as the hybridization of the carbon atom, the presence of electronegative substituents, and stereochemical relationships.[3][4]

The nitrogen atom in this compound, being an electronegative element, exerts a significant deshielding effect on adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted cyclohexane.[1][5] The interpretation of the spectrum is further aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Structural Elucidation and Peak Assignment

The structure of this compound presents five chemically distinct carbon environments, which should result in five signals in the ¹³C NMR spectrum. The symmetry of the cyclohexane ring, assuming rapid chair-chair interconversion at room temperature, simplifies the spectrum.

Molecular Structure of this compound

Caption: Molecular structure of this compound highlighting the unique carbon environments.

Based on spectral data available from sources such as ChemicalBook and SpectraBase, and applying established principles of ¹³C NMR spectroscopy, the following peak assignments can be made for this compound in a deuterated solvent like CDCl₃.[6][7]

Carbon Atom(s)Chemical Shift (δ, ppm)Multiplicity (from DEPT)Rationale for Assignment
C1~65-70CHDirectly attached to the electronegative nitrogen atom, resulting in a significant downfield shift.
C2, C6~30-35CH₂Beta to the nitrogen atom; experiences a moderate deshielding effect.
C3, C5~25-30CH₂Gamma to the nitrogen atom; less influenced by the nitrogen's electronegativity.
C4~25-30CH₂Delta to the nitrogen atom; its chemical shift is similar to that of C3 and C5.
C7, C8 (N-CH₃)~40-45CH₃The two methyl groups are chemically equivalent and are deshielded by the adjacent nitrogen atom.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The assignment of C1 is straightforward due to its direct attachment to the nitrogen, leading to the most significant downfield shift among the cyclohexane carbons. The two methyl carbons (C7 and C8) are equivalent and appear as a single signal, also shifted downfield due to the nitrogen's influence. The remaining cyclohexane carbons (C2/C6, C3/C5, and C4) exhibit shifts that are closer to those of unsubstituted cyclohexane, with subtle differences arising from their proximity to the trimethylamine group. The γ-gauche effect, an upfield shift for carbons in a syn-periplanar arrangement with a substituent three bonds away, also plays a role in determining the precise chemical shifts within the cyclohexane ring.[5]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and optimization of acquisition parameters.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for small organic molecules.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the analyte in 0.5-0.7 mL of deuterated solvent is recommended.[8]

  • Mixing and Transfer: Dissolve the sample completely in the solvent in a clean, dry vial before transferring it to a 5 mm NMR tube. The solution should be free of any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Pulse Angle: A 30° or 45° pulse angle is often used to allow for shorter relaxation delays.

  • Acquisition Time (at): Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Spectral Width (sw): A spectral width of approximately 200-250 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

  • Temperature: The experiment is typically run at room temperature.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm. If CDCl₃ is used as the solvent, the residual solvent peak can also be used for referencing (δ ≈ 77.16 ppm).[9]

  • Peak Picking: The chemical shifts of all peaks are determined.

Workflow for ¹³C NMR Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 50-100 mg of Sample b Dissolve in 0.5-0.7 mL CDCl₃ a->b c Add TMS b->c d Transfer to NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock and Shim e->f g Set Acquisition Parameters f->g h Acquire FID g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference to TMS j->k l Peak Picking and Assignment k->l

Caption: A step-by-step workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear illustration of the fundamental principles of NMR spectroscopy. The chemical shifts of the carbon atoms are predictably influenced by the presence of the nitrogen-containing substituent and their positions within the cyclohexane ring. By following a systematic approach to data acquisition and analysis, a detailed and accurate structural characterization of this molecule can be achieved. This guide serves as a valuable resource for scientists and researchers, providing both the theoretical background and practical guidance necessary for the successful application of ¹³C NMR in their work.

References

  • Fleming, F. F., et al. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 75(5), 1538–1544. [Link]
  • Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings.
  • MDPI. (2018). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 23(8), 1888. [Link]
  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • ACS Publications. (1975). Carbon-13 magnetic resonance. Upfield shifts caused by nitrogen, oxygen, and fluorine atoms located at the .gamma. position and antiperiplanar to the nucleus observed. Journal of the American Chemical Society, 97(10), 2818–2822. [Link]
  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts.
  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • University College London. (n.d.). Sample Preparation.
  • ACS Publications. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.
  • EPFL. (n.d.). 13C NMR.
  • University of Windsor. (n.d.). NMR Sample Preparation.
  • University of Warwick. (n.d.). How to make an NMR sample.
  • Bruker. (n.d.). NMR Sample Preparation.
  • University of Kentucky. (2010). Running 13C spectra.
  • University of Wisconsin-Eau Claire. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • ACS Publications. (1975). Carbon-13 magnetic resonance. Upfield shifts caused by nitrogen, oxygen, and fluorine atoms located at the .gamma. position and antiperiplanar to the nucleus observed.
  • ACS Publications. (1981). Influence of nitrogen-14 on carbon-13 NMR spectra of solids.
  • SpectraBase. (n.d.). N,N-diethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • YouTube. (2025). How To Work Up 13C NMR spectra in MNova - Similar to lab packet.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087).

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of N,N-Dimethylcyclohexylamine (CAS 98-94-2). Aimed at researchers, analytical scientists, and professionals in drug development, this document delves into the core mechanistic principles governing the molecule's fragmentation. The guide details the formation of the molecular ion and key diagnostic fragment ions, including the base peak at m/z 84 and other significant ions at m/z 127, 71, and 58. The dominant fragmentation pathway, initiated by a characteristic alpha-cleavage leading to ring-opening, is elucidated and visually represented. Furthermore, this guide presents a standardized experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS) and summarizes the key spectral data in a readily accessible format, serving as a definitive reference for the structural characterization of this tertiary amine.

Introduction to N,N-Dimethylcyclohexylamine and its Mass Spectral Analysis

N,N-Dimethylcyclohexylamine, also known as Cyclohexyldimethylamine, is a tertiary aliphatic amine. Its structure consists of a cyclohexane ring bonded to a dimethylamino group.[1]

  • Chemical Formula: C₈H₁₇N

  • Molecular Weight: 127.23 g/mol [1]

  • CAS Number: 98-94-2[1]

  • Structure: (Note: Static image for representation)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, a unique chemical fingerprint is generated. For a molecule like N,N-Dimethylcyclohexylamine, understanding its specific fragmentation pattern is crucial for its unambiguous identification in complex matrices, such as in pharmaceutical synthesis or metabolomics research.

Under typical Electron Ionization (EI) conditions, a high-energy electron beam bombards the analyte molecule. This process ejects an electron, usually one from a non-bonding lone pair, to form a positively charged radical cation known as the molecular ion (M⁺•).

A foundational principle in the mass spectrometry of nitrogenous compounds is the Nitrogen Rule . It states that a neutral molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of (or zero) nitrogen atoms will have an even nominal molecular weight. N,N-Dimethylcyclohexylamine contains a single nitrogen atom, and its molecular ion is accordingly observed at an odd m/z value of 127.[1]

The Driving Force of Fragmentation: Alpha-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is alpha (α)-cleavage .[2] This process is the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom (the α-carbon). The energetic driving force behind this fragmentation is the formation of a highly stable, resonance-stabilized iminium cation, where the positive charge is delocalized over both the carbon and nitrogen atoms.

For N,N-Dimethylcyclohexylamine, there are two primary locations for α-cleavage:

  • Cleavage of a methyl group from the nitrogen.

  • Cleavage of a C-C bond within the cyclohexyl ring, adjacent to the nitrogen-bearing carbon.

As we will see, the second pathway, involving the ring, is the most significant and leads to the most abundant ions in the spectrum.

The Detailed Fragmentation Pathway of N,N-Dimethylcyclohexylamine

The process begins with the ionization of the nitrogen lone pair, which are the highest energy, most loosely held electrons in the molecule. This results in the formation of the molecular ion at m/z 127 . In the spectrum of this cyclic amine, the molecular ion peak is clearly visible with significant intensity.[3]

The most favorable initial fragmentation is the α-cleavage of the C1-C2 bond within the cyclohexyl ring. This opens the ring and produces a distonic radical cation, where the charge remains on the nitrogen and the radical is located on the terminal carbon of the newly formed alkyl chain. This ring-opened structure is a key intermediate for subsequent fragmentations.

The most abundant ion in the spectrum, the base peak, is observed at m/z 84 .[1][3] This fragment is formed from the ring-opened molecular ion intermediate. The mechanism involves the loss of a propyl radical (•C₃H₇, mass 43) through a secondary cleavage event. This process is energetically favorable and results in a stable, cyclic iminium ion, accounting for its high abundance. A plausible mechanism involves a hydrogen rearrangement followed by cleavage.

Several other significant ions provide structural confirmation:

  • Ion at m/z 71: This prominent ion is formed by the loss of a butyl radical (•C₄H₉, mass 56) from the molecular ion (127 - 56 = 71).[3] This suggests an alternative fragmentation of the ring-opened intermediate.

  • Ion at m/z 58: The ion at m/z 58 corresponds to the [CH₂=N(CH₃)₂]⁺ iminium ion. Its formation involves the cleavage of the bond between the nitrogen and the cyclohexyl ring, accompanied by a hydrogen rearrangement. This is a highly characteristic fragment for any molecule containing a dimethylaminoethyl or larger N,N-dimethylalkyl moiety.

The logical flow of the fragmentation process, from the molecular ion to the major diagnostic fragments, is depicted below.

G M_plus N,N-Dimethylcyclohexylamine (Molecular Ion, M⁺•) [C₈H₁₇N]⁺• m/z = 127 ring_opened Ring-Opened Intermediate [C₈H₁₇N]⁺• m/z = 127 M_plus->ring_opened  α-Cleavage loss_C6H11 Loss of •C₆H₁₁ (Cyclohexyl Radical) + H rearrangement M_plus->loss_C6H11 loss_propyl Loss of •C₃H₇ (Propyl Radical) ring_opened->loss_propyl loss_butyl Loss of •C₄H₉ (Butyl Radical) ring_opened->loss_butyl frag_84 Fragment Ion (Base Peak) [C₅H₁₀N]⁺ m/z = 84 frag_71 Fragment Ion [C₄H₉N]⁺ m/z = 71 frag_58 Iminium Ion [C₃H₈N]⁺ m/z = 58 loss_propyl->frag_84 loss_butyl->frag_71 loss_C6H11->frag_58 alpha_cleavage α-Cleavage (Ring Opening)

Caption: Fragmentation pathway of N,N-Dimethylcyclohexylamine under EI.

Summary of Key Fragment Ions

The quantitative data derived from the mass spectrum of N,N-Dimethylcyclohexylamine is summarized below for quick reference and comparison.[3]

m/zRelative Abundance (%)Proposed Ion StructureMechanistic Origin
12717.7[C₈H₁₇N]⁺•Molecular Ion (M⁺•)
84100.0[C₅H₁₀N]⁺Base Peak. Loss of •C₃H₇ from ring-opened M⁺•.
7119.2[C₄H₉N]⁺Loss of •C₄H₉ from ring-opened M⁺•.
586.2[C₃H₈N]⁺Cleavage of N-Cyclohexyl bond with H-rearrangement.
982.9[C₆H₁₂N]⁺Loss of •C₂H₅ from ring-opened M⁺•.
565.4[C₃H₆N]⁺Further fragmentation of larger ions.
428.8[C₂H₄N]⁺Further fragmentation of larger ions.

Experimental Protocol for Mass Spectrum Acquisition

This section outlines a self-validating, standard operating procedure for acquiring the EI mass spectrum of N,N-Dimethylcyclohexylamine using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

To obtain a reproducible electron ionization mass spectrum of N,N-Dimethylcyclohexylamine for identification and structural confirmation.

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD, Thermo ISQ, or equivalent).

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Carrier Gas: Helium, 99.999% purity.

  • Sample: N,N-Dimethylcyclohexylamine (≥99% purity).

  • Solvent: Dichloromethane or Hexane (HPLC or GC grade).

  • Sample Preparation: Prepare a 100 µg/mL solution of N,N-Dimethylcyclohexylamine in the chosen solvent. Vortex to ensure complete dissolution.

  • Instrument Setup (GC Method):

    • Injector: Splitless mode.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas Flow: Constant flow mode at 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Instrument Setup (MS Method):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 40 - 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Acquisition: Inject the prepared sample and initiate the GC-MS run.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to N,N-Dimethylcyclohexylamine.

    • Perform background subtraction to obtain a clean spectrum.

    • Compare the resulting spectrum against a reference library (e.g., NIST) and the fragmentation pattern detailed in this guide. The presence of the molecular ion at m/z 127 and the base peak at m/z 84 validates the identification.

Conclusion

The mass spectral fragmentation of N,N-Dimethylcyclohexylamine is a predictable and well-defined process governed by the fundamental principles of amine chemistry. The key signature is a robust molecular ion peak at m/z 127 and a dominant fragmentation pathway initiated by α-cleavage within the cyclohexane ring. This leads to the characteristic base peak at m/z 84 and other significant ions at m/z 71 and 58. A thorough understanding of this fragmentation cascade, as detailed in this guide, provides scientists with the necessary expertise to confidently identify and characterize this compound in any analytical workflow.

References

  • PubChem. (n.d.). N,N-Dimethylcyclohexylamine. National Center for Biotechnology Information.
  • NIST. (n.d.). Cyclohexanamine, N,N-dimethyl-. NIST Chemistry WebBook.
  • ARKA USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical analysis, providing invaluable insights into molecular structure by probing the vibrational modes of chemical bonds.[1] This guide offers a comprehensive examination of 1-cyclohexyltrimethylamine, a tertiary aliphatic amine, through the lens of Fourier Transform Infrared (FTIR) spectroscopy. For researchers and drug development professionals, a precise understanding of a molecule's spectral signature is critical for structural confirmation, purity assessment, and reaction monitoring. This document provides the theoretical underpinnings, a field-proven experimental protocol, and a detailed analysis of the characteristic spectral features of this compound.

Molecular Architecture and Expected Vibrational Modes

This compound, with the chemical formula C₉H₁₉N, possesses a distinct structure combining a saturated cyclohexane ring and a trimethylamine moiety. This structure gives rise to a predictable yet complex infrared spectrum. The key to interpretation lies in deconstructing the molecule into its constituent functional groups and understanding their fundamental vibrations:

  • Cyclohexane Ring (C₆H₁₁-): This saturated carbocycle is characterized by methylene (-CH₂-) groups. Their C-H bonds will produce prominent stretching and bending vibrations. The carbon-carbon single bonds (C-C) of the ring also have stretching and deformation modes, though these are typically found in the complex "fingerprint region" of the spectrum.[2]

  • Trimethylamine Group (-N(CH₃)₂): As a tertiary amine, there are no N-H bonds; therefore, the characteristic N-H stretching peaks seen in primary and secondary amines (typically 3300-3500 cm⁻¹) will be absent.[3][4][5] The crucial vibrations will be the stretching of the C-N bonds and the stretching and bending of the C-H bonds within the methyl (-CH₃) groups.[6]

Acquiring a High-Fidelity IR Spectrum: A Validated Protocol

The acquisition of a clean, artifact-free spectrum is paramount for accurate analysis. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method for a liquid sample like this compound due to its simplicity, speed, and minimal sample preparation.[7][8]

Experimental Protocol: ATR-FTIR Analysis

Objective: To obtain a high-quality mid-infrared spectrum of neat this compound.

Instrumentation: A modern FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Instrument Preparation & Background Scan:

    • Causality: A background spectrum must be collected before the sample is analyzed. This step measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and electronic signature. By ratioing the sample scan against this background, these interferences are computationally removed, isolating the spectrum of the sample itself.

    • Procedure:

      • Ensure the ATR crystal surface is immaculately clean. Wipe gently with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to fully evaporate.

      • Initiate the "Collect Background" function in the instrument software. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

      • Validation Check: The resulting background should be a flat line with minimal noise. Significant peaks for atmospheric water vapor (around 3700 cm⁻¹ and 1600 cm⁻¹) and carbon dioxide (~2360 cm⁻¹) are normal but should be consistent.

  • Sample Application and Measurement:

    • Causality: Direct application of the neat liquid onto the ATR crystal ensures optimal contact and a strong enough interaction with the evanescent wave for a high-quality signal.[8]

    • Procedure:

      • Using a clean pipette, place a single small drop of this compound onto the center of the diamond ATR crystal. The drop should be just large enough to completely cover the crystal surface.

      • Initiate the "Collect Sample" scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

      • Validation Check: The resulting spectrum should exhibit a high signal-to-noise ratio with the strongest absorption bands showing low percent transmittance (or high absorbance) but not being completely "flat-bottomed" (which would indicate detector saturation).

  • Post-Measurement Cleanup:

    • Causality: Prompt and thorough cleaning prevents cross-contamination between samples and preserves the integrity of the ATR crystal.

    • Procedure:

      • Wipe the bulk of the liquid sample from the crystal with a clean, dry, lint-free swab.

      • Perform a final cleaning rinse with a swab soaked in isopropanol or ethanol.

      • Verify cleanliness by collecting a new spectrum; it should resemble the flat background scan.

Workflow Visualization

The entire process, from preparation to analysis, can be summarized in the following workflow:

Caption: Workflow for acquiring and analyzing an FTIR spectrum using ATR.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of this compound can be logically divided into distinct regions, each providing specific structural information.

The C-H Stretching Region (3000 - 2800 cm⁻¹)

This region is dominated by strong absorption bands arising from the stretching vibrations of the numerous C-H bonds in the molecule.

  • Cyclohexane -CH₂- Stretches: The methylene groups of the cyclohexane ring give rise to two characteristic peaks: an asymmetric stretch typically near 2926±10 cm⁻¹ and a symmetric stretch near 2855±10 cm⁻¹.[2][6] These are often the most intense bands in the spectrum.

  • Trimethylamine -CH₃ Stretches: The methyl groups attached to the nitrogen also have asymmetric and symmetric stretching modes. The asymmetric stretch is found around 2962±10 cm⁻¹, while the symmetric stretch appears near 2872±10 cm⁻¹.[6]

  • N-CH₃ Specific Stretch: A key feature for N-methyl groups in saturated amines is a distinct, sharp peak that appears at a slightly lower wavenumber than typical C-H stretches, generally in the range of 2825-2765 cm⁻¹.[9][10] The presence of this band is a strong indicator of the N,N-dimethyl moiety.

The C-H Bending Region (1500 - 1350 cm⁻¹)

This region contains absorptions from the various bending (scissoring, rocking, and wagging) vibrations of the C-H bonds.

  • -CH₂- Scissoring: A distinct band around 1470-1450 cm⁻¹ is characteristic of the scissoring motion of the methylene groups in both the cyclohexane ring and potentially from the methyl groups.[11][12] High-resolution studies of cyclohexane show scissor modes around 1453-1456 cm⁻¹.[13][14][15]

  • -CH₃ Bending: The methyl groups exhibit a characteristic bending vibration (methyl rock) in the 1385-1360 cm⁻¹ range.[2][16]

The Fingerprint Region (< 1500 cm⁻¹)

This part of the spectrum is rich with complex, overlapping bands arising from C-C single bond stretches, C-N stretches, and various rocking and twisting vibrations. While difficult to assign individually without computational modeling, the overall pattern is unique to the molecule.[12]

  • C-N Stretching Vibration: This is the most important peak for confirming the amine functional group. For tertiary aliphatic amines, the C-N stretch results in a weak to medium intensity band in the 1250-1020 cm⁻¹ region.[3][4][9][17] Its intensity is lower than in primary or secondary amines because the vibration of the C-N bond induces a smaller change in the dipole moment.[9] This peak confirms the presence of the tertiary amine group.

Summary of Key Vibrational Frequencies
Wavenumber Range (cm⁻¹)Vibration TypeAssociated Functional GroupExpected Intensity
2962 ± 10Asymmetric C-H Stretch-CH₃ (Methyl)Strong
2926 ± 10Asymmetric C-H Stretch-CH₂- (Cyclohexyl)Strong
2872 ± 10Symmetric C-H Stretch-CH₃ (Methyl)Medium-Strong
2855 ± 10Symmetric C-H Stretch-CH₂- (Cyclohexyl)Medium-Strong
2825 - 2765Symmetric C-H StretchN-CH₃Medium, Sharp
1470 - 1450C-H Scissoring Bend-CH₂-Medium
1385 - 1360C-H Rocking Bend-CH₃Medium-Weak
1250 - 1020C-N StretchAliphatic Tertiary AmineWeak-Medium
Structural Relationship Diagram

This diagram illustrates the connection between the molecular components of this compound and their primary IR spectral regions.

G mol This compound Cyclohexyl Group (-CH₂-) Trimethylamine Group (-N(CH₃)₂) stretch C-H Stretching Region 3000-2800 cm⁻¹ -CH₂- stretch (2926, 2855) -CH₃ stretch (2962, 2872) N-CH₃ stretch (2825-2765) mol:f1->stretch:p1 mol:f2->stretch:p2 mol:f2->stretch:p3 bend C-H Bending Region 1500-1350 cm⁻¹ -CH₂- scissoring (~1460) -CH₃ rock (~1380) mol:f1->bend:p1 mol:f2->bend:p2 fingerprint fingerprint mol:f2->fingerprint:p1

Caption: Key structural components of this compound and their corresponding IR absorption regions.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. The analysis is a systematic process of identifying key functional groups through their characteristic vibrational frequencies. The strong C-H stretching and bending bands confirm the aliphatic hydrocarbon framework of the cyclohexyl and methyl groups. Crucially, the absence of N-H stretches combined with the presence of a C-N stretching band in the 1250-1020 cm⁻¹ range and a specific N-CH₃ stretch below 2850 cm⁻¹ provides unequivocal evidence of the tertiary amine structure. This guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize IR spectral data for the robust characterization of this and similar molecules.

References

  • Spectroscopy Online. (2025). The Big Review IV: Hydrocarbons. [Link]
  • Yang, Q., et al. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A. [Link]
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
  • Bernath, P. F., & Sibert, E. L. (2020). Cyclohexane Vibrations: High-Resolution Spectra and Anharmonic Local Mode Calculations. The Journal of Physical Chemistry A. [Link]
  • Shandong Qibo New Energy Co., Ltd. (2023). Cyclohexane IR Spectrum Range. [Link]
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
  • ResearchGate. (n.d.).
  • Snyder, R. G., & Schachtschneider, J. H. (1963). Differences in the IR Methylene Rocking Bands between the Crystalline Fatty Acids and n-Alkanes: Frequencies, Intensities, and Correlation Splitting. The Journal of Chemical Physics. [Link]
  • Bernath, P. F., & Sibert, E. L. (n.d.). CYCLOHEXANE VIBRATIONS: HIGH RESOLUTION SPECTRA AND ANHARMONIC LOCAL MODE CALCU. IDEALS. [Link]
  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
  • International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]
  • SINTEF. (n.d.).
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • ResearchGate. (2019). (PDF) ATR-FTIR Model Development and Verification for Qualitative and Quantitative Analysis in MDEA–H2O–MEG/TEG–CO2 Blends. [Link]
  • ResearchGate. (2025).
  • NIST. (n.d.). Trimethylamine, 1-cyclohexyl-. In NIST Chemistry WebBook. [Link]
  • SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine. [Link]
  • NIST. (n.d.). 1-Dimethylaminohexane. In NIST Chemistry WebBook. [Link]
  • Drawell. (2025).
  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]
  • NIH. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. [Link]
  • Doc Brown's Chemistry. (n.d.). C6H12 infrared spectrum of cyclohexane. [Link]

Sources

Thermochemical Properties of 1-Cyclohexyltrimethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Influence of Thermochemical Data in Drug Development and Chemical Research

In the landscape of molecular science, particularly within pharmaceutical development and advanced chemical synthesis, a thorough understanding of a compound's thermochemical properties is not merely academic—it is a cornerstone of predictive modeling, safety assessment, and process optimization. 1-Cyclohexyltrimethylamine (C₉H₁₉N), a tertiary amine featuring a cyclohexyl group, serves as a valuable structural motif in various chemical contexts. Its utility in synthesis and potential biological activity necessitate a comprehensive characterization of its energetic landscape. This in-depth technical guide provides a detailed overview of the available thermochemical data for this compound, the methodologies for their determination, and the critical implications for research and development professionals.

This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the aim is to provide a narrative that interlinks theoretical underpinnings with practical experimental considerations. We will delve into the causality behind experimental choices and underscore the importance of self-validating protocols to ensure the integrity of the data.

Core Thermochemical Data of this compound

Precise experimental thermochemical data for this compound is not extensively available in the public domain. However, computational methods, such as the Joback method, provide valuable estimations that are useful for initial assessments and modeling. The following table summarizes the available estimated and experimental data for this compound.

PropertySymbolValueUnitSource & Method
Molecular Weight MW141.25 g/mol IUPAC[1][2][3][4][5]
Normal Boiling Point Tb446.15 ± 3.00KNIST Webbook[2][3]
Enthalpy of Formation (Ideal Gas, 298.15 K) ΔfH°gas-107.24kJ/molCheméo (Joback Method)[3]
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) ΔfG°160.13kJ/molCheméo (Joback Method)[3][6]
Enthalpy of Fusion ΔfusH°13.92kJ/molCheméo (Joback Method)[3][6]
Enthalpy of Vaporization ΔvapH°38.10kJ/molCheméo (Joback Method)[3][6]
Proton Affinity PAff975.60kJ/molNIST Webbook[3][6]
Gas Basicity BasG944.70kJ/molNIST Webbook[3][6]

Ideal Gas Heat Capacity (Cp,gas) as a function of Temperature (Joback Method) [3]

Temperature (K)Cp,gas (J/mol·K)
437.31287.42
470.08306.91
502.84325.41
535.61342.97
568.38359.60
601.15375.33
633.91390.21

Experimental Determination of Thermochemical Properties: Methodologies and Rationale

While specific experimental data for this compound is limited, this section details the gold-standard experimental techniques used to determine the thermochemical properties of organic compounds. Understanding these methodologies is crucial for critically evaluating existing data and for designing new experimental campaigns.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds, it is most commonly and accurately determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7][8][9] The principle is straightforward: the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") releases heat, which is absorbed by the surrounding calorimeter, leading to a measurable temperature change.[9][10]

Experimental Workflow: Combustion Calorimetry

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_measurement Measurement & Data Acquisition cluster_analysis Data Analysis & Calculation P1 Weigh Sample (High Purity this compound) P2 Place in Crucible P1->P2 P3 Attach Fuse Wire P2->P3 S1 Assemble Bomb P3->S1 Place Crucible in Bomb S2 Pressurize with Excess O₂ (~3 MPa) S1->S2 S3 Immerse Bomb in Known Mass of Water S2->S3 M1 Equilibrate System (Monitor T₁) S3->M1 M2 Ignite Sample M1->M2 M3 Record Temperature Rise (Monitor T₂) M2->M3 A1 Calculate ΔT = T₂ - T₁ M3->A1 A2 Determine q_total = C_cal * ΔT A1->A2 A3 Correct for Fuse Wire & Acid Formation A2->A3 A4 Calculate ΔU_comb A3->A4 A5 Convert ΔU_comb to ΔH_comb A4->A5 A6 Calculate ΔfH° using Hess's Law A5->A6

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Causality and Trustworthiness in the Protocol:

  • High-Purity Sample: The use of a high-purity sample is paramount to ensure that the measured heat release corresponds solely to the combustion of the target compound.

  • Excess Oxygen: Pressurizing the bomb with excess oxygen ensures complete combustion, preventing the formation of byproducts like carbon monoxide that would introduce significant errors.[9]

  • Calibration: The heat capacity of the calorimeter (Ccal) is a critical parameter. It is determined in a separate experiment by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[8] This calibration step is a self-validating mechanism, ensuring the accuracy of the instrument.

  • Corrections: The raw heat released is corrected for the energy contribution from the ignition fuse and for the formation of nitric acid from trace nitrogen in the sample or atmosphere.[8] These corrections are essential for achieving high accuracy.

  • Hess's Law: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for measuring heat flow into or out of a sample as a function of temperature or time.[11][12][13] It is particularly valuable for determining heat capacity (Cp), melting points (Tm), and enthalpies of fusion (ΔfusH).[12][13]

Experimental Workflow: Differential Scanning Calorimetry

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis P1 Weigh Sample (5-15 mg) into DSC Pan P2 Hermetically Seal Pan P1->P2 I1 Place Sample & Reference Pans in DSC Cell P2->I1 I2 Set Temperature Program (e.g., Heat/Cool/Heat Cycle) I1->I2 I3 Purge with Inert Gas (e.g., N₂) I2->I3 M1 Ramp Temperature at a Controlled Rate I3->M1 M2 Measure Differential Heat Flow M1->M2 A1 Plot Heat Flow vs. Temperature M2->A1 A2 Determine T_m (Onset of Peak) A1->A2 A3 Integrate Peak Area to get ΔH_fus A1->A3 A4 Measure Heat Flow Shift to determine C_p A1->A4

Sources

1-Cyclohexyltrimethylamine as a phase transfer catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N,N-Trimethylcyclohexanaminium Salts as Phase Transfer Catalysts

Foreword: Reimagining Biphasic Reactions

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and sustainability constitutes the principal triumvirate of objectives for researchers and process chemists. Phase Transfer Catalysis (PTC) has emerged as a powerful and elegant solution to the long-standing challenge of reacting chemical species located in immiscible phases.[1] By obviating the need for expensive, anhydrous, or hazardous solvents, PTC aligns seamlessly with the tenets of green chemistry, offering enhanced reaction rates, milder conditions, and often, superior yields.[2][3]

This guide delves into the core principles and practical applications of a specific, structurally distinct class of phase transfer catalysts: N,N,N-trimethylcyclohexanaminium salts, referred to herein by the common nomenclature precursor "1-Cyclohexyltrimethylamine". As a quaternary ammonium salt, its catalytic activity is predicated on its amphiphilic nature. The defining feature—a bulky, lipophilic cyclohexyl moiety—differentiates it from more conventional tetraalkylammonium catalysts and imparts unique characteristics that we will explore in detail. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel catalytic systems to overcome synthetic hurdles.

Synthesis and Physicochemical Profile of the Catalyst

The efficacy of a phase transfer catalyst is fundamentally tied to its structure. The N,N,N-trimethylcyclohexanaminium cation is synthesized via a two-step process beginning with the formation of its tertiary amine precursor, N,N-dimethylcyclohexylamine.

Step 1: Synthesis of N,N-Dimethylcyclohexylamine

Several industrial and laboratory-scale methods exist for the synthesis of N,N-dimethylcyclohexylamine. A common and efficient route is the Eschweiler-Clarke reaction, which involves the reductive amination of cyclohexylamine using formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Representative Protocol:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, cyclohexylamine is charged.

  • An excess of 85% formic acid is added dropwise under stirring.

  • Subsequently, 36% formaldehyde solution is added, and the mixture is heated to 90-98°C for 3-5 hours.

  • After cooling, the reaction mixture is basified with sodium hydroxide solution.

  • The product, N,N-dimethylcyclohexylamine, is isolated via steam distillation, collecting the fraction at 160-163°C. Yields for this procedure are typically in the range of 82-86%.

Step 2: Quaternization to N,N,N-Trimethylcyclohexanaminium Halide

The tertiary amine precursor is converted into the active quaternary ammonium catalyst through alkylation. The choice of alkylating agent determines the counter-ion (anion) of the final salt. Methyl iodide is commonly used to produce the iodide salt.

Representative Protocol for N,N,N-Trimethylcyclohexanaminium Iodide:

  • N,N-dimethylcyclohexylamine is dissolved in a suitable solvent, such as methanol or acetonitrile.

  • A stoichiometric equivalent or slight excess of methyl iodide is added to the solution.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 30-40°C) to accelerate the quaternization process.

  • The reaction progress is monitored until completion (e.g., by TLC or NMR).

  • The product, N,N,N-trimethylcyclohexanaminium iodide, often precipitates from the solution upon cooling or can be isolated by solvent evaporation and subsequent recrystallization.

Physicochemical Properties

The resulting quaternary ammonium salt possesses a unique combination of structural features that dictate its performance as a phase transfer catalyst.

PropertyFeature of N,N,N-Trimethylcyclohexanaminium SaltImplication for Catalysis
Cation Structure Asymmetrical: One bulky cyclohexyl group and three small methyl groups.The positive charge on the nitrogen is sterically accessible, yet the overall cation maintains high lipophilicity.
Lipophilicity The non-polar, alicyclic cyclohexyl ring provides significant solubility in organic phases.This is the primary driver for its ability to partition from the aqueous phase into the organic phase, carrying the reactant anion with it.
Anion (X⁻) Typically a halide (e.g., I⁻, Br⁻, Cl⁻).The nature of the anion can influence catalyst solubility and thermal stability.[2] Iodide and bromide are common and effective for many PTC applications.
Solubility Soluble in many polar organic solvents; low molecular weight salts show some water solubility, which decreases with increasing alkyl chain size.[2]Balanced solubility is crucial for shuttling between the aqueous and organic phases.

The Catalytic Cycle: Mechanism of Action

The fundamental role of a phase transfer catalyst is to transport an anionic reactant (Nu⁻) from an aqueous phase, where it is soluble, into an organic phase, where the substrate (R-X) resides.[4] The N,N,N-trimethylcyclohexanaminium cation (Q⁺) accomplishes this via the Starks' extraction mechanism.[3]

The process can be visualized as a multi-step cycle:

  • Anion Exchange: In the aqueous phase (or at the interface), the catalyst cation (Q⁺) exchanges its initial counter-ion (e.g., Br⁻) for the reactant anion (e.g., CN⁻) from an inorganic salt (e.g., NaCN). This forms a lipophilic ion pair, [Q⁺Nu⁻].

  • Phase Transfer: Driven by the high lipophilicity of the cyclohexyl group, the [Q⁺Nu⁻] ion pair migrates across the phase boundary into the bulk organic phase.

  • Reaction in Organic Phase: Within the organic phase, the anion (Nu⁻) is poorly solvated, or "naked," rendering it highly reactive. It attacks the organic substrate (R-X) in a nucleophilic substitution reaction, forming the product (R-Nu) and a new ion pair composed of the catalyst and the leaving group, [Q⁺X⁻].

  • Catalyst Regeneration: The [Q⁺X⁻] ion pair, still lipophilic, travels back to the aqueous phase (or interface).

  • Cycle Repetition: The catalyst cation Q⁺ is now free to exchange the leaving group anion X⁻ for another reactant anion Nu⁻, thus restarting the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_Nu Na⁺ Nu⁻ (Reactant Salt) QX_aq [Q⁺X⁻]aq (Catalyst) Na_Nu->QX_aq Input Na_X Na⁺ X⁻ (Byproduct) RX R-X (Substrate) QNu_org [Q⁺Nu⁻]org (Reactive Ion Pair) RX->QNu_org Input QX_org [Q⁺X⁻]org RNu R-Nu (Product) QNu_org->RNu 3. SN2 Reaction (with R-X) QNu_org:e->QX_org:w Generates X⁻ QX_org->QX_aq 4. Return & Regeneration QNu_aq [Q⁺Nu⁻]aq QX_aq->QNu_aq 1. Anion Exchange (with Na⁺Nu⁻) QNu_aq->QNu_org 2. Phase Transfer

Caption: Catalytic cycle of N,N,N-trimethylcyclohexanaminium (Q⁺) in a biphasic system.

Applications and a Representative Experimental Protocol

N,N,N-trimethylcyclohexanaminium salts are well-suited for a variety of phase-transfer catalyzed reactions, particularly those requiring a robust and highly lipophilic catalyst. Potential applications include:

  • Nucleophilic Substitutions (Sₙ2): Synthesis of ethers (Williamson synthesis), nitriles, esters, and alkyl halides.

  • C-Alkylation: Alkylation of active methylene compounds like malonic esters and β-ketoesters.

  • O- and N-Alkylation: Synthesis of ethers and secondary/tertiary amines.

  • Oxidation Reactions: Using oxidizing agents like permanganate or dichromate, transferred from the aqueous to the organic phase.[5]

  • Base-Mediated Reactions: Dehydrohalogenations and other elimination reactions where a base (e.g., OH⁻) is transferred into the organic phase.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of benzyl octyl ether from benzyl chloride and 1-octanol, a classic liquid-liquid PTC reaction.

Materials:

  • 1-Octanol

  • Benzyl chloride

  • Sodium hydroxide (50% w/w aqueous solution)

  • N,N,N-Trimethylcyclohexanaminium bromide (Catalyst, 2 mol%)

  • Toluene (Solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1-octanol (13.0 g, 100 mmol), toluene (50 mL), and N,N,N-trimethylcyclohexanaminium bromide (0.53 g, 2 mmol).

  • Addition of Base: Begin vigorous stirring (approx. 800-1000 RPM) to ensure good mixing between the phases. Add the 50% sodium hydroxide solution (20 mL, approx. 375 mmol) to the flask.

  • Substrate Addition: Gently heat the mixture to 75°C. Once the temperature is stable, add benzyl chloride (12.65 g, 100 mmol) dropwise over 15 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring: Maintain the reaction temperature at 75-80°C with vigorous stirring. Monitor the disappearance of the starting materials by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of deionized water.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl octyl ether.

Comparative Analysis and Field Insights

The choice of a phase transfer catalyst is a critical decision in process development. The performance of N,N,N-trimethylcyclohexanaminium bromide can be benchmarked against industry-standard catalysts based on its structural attributes.

CatalystStructureKey Features & Insights
N,N,N-Trimethylcyclohexanaminium Bromide One bulky lipophilic group (cyclohexyl), three small hydrophilic groups (methyl).Strengths: The large cyclohexyl group provides excellent driving force for partitioning into the organic phase. The relatively small head group may allow for efficient interaction of the "naked" anion with the substrate. Potential Weaknesses: The asymmetry might lead to different interfacial behavior compared to symmetric salts. Its synthesis is a multi-step process.
Tetrabutylammonium Bromide (TBAB) [6]Symmetrical, with four medium-length alkyl chains.Strengths: A highly versatile, cost-effective, and widely used catalyst. Its moderate and balanced lipophilicity makes it effective for a broad range of reactions.[7] Weaknesses: May have lower thermal stability compared to phosphonium salts. Its efficacy can be limited in reactions requiring extremely high lipophilicity.
Benzyltriethylammonium Chloride (BTEAC) Contains an aryl group, providing different electronic and steric properties.Strengths: The benzyl group can engage in π-π stacking interactions, which can be advantageous in certain reactions involving aromatic substrates. It is a common and effective catalyst. Weaknesses: The benzyl group can sometimes be a reactive site under harsh conditions.
Methyltrioctylammonium Chloride (Aliquat 336) Asymmetrical, with one methyl and three long C8 alkyl chains.Strengths: Extremely high lipophilicity due to the long alkyl chains, making it exceptionally effective for transferring anions into very non-polar organic phases. High thermal stability. Weaknesses: Can be more difficult to remove from the final product due to its high lipophilicity and may form stable emulsions.

Expertise & Experience: The selection of N,N,N-trimethylcyclohexanaminium bromide would be most advantageous in systems where the organic phase is highly non-polar and the substrate is sterically hindered. The catalyst's pronounced lipophilicity ensures a high concentration of the active ion pair in the organic phase, while the small methyl groups minimize steric crowding around the reactive anion, potentially accelerating the intrinsic reaction rate. Conversely, for reactions in moderately polar organic solvents, the balanced properties of TBAB might provide a more cost-effective and equally efficient solution.

Conclusion and Future Outlook

N,N,N-trimethylcyclohexanaminium salts represent a valuable, albeit less common, class of phase transfer catalysts. Their defining structural feature—a single, bulky cyclohexyl group—confers a high degree of lipophilicity, making them a compelling choice for challenging biphasic reactions, particularly in non-polar media. By understanding the synthesis, mechanism, and comparative structural features outlined in this guide, researchers can make informed decisions about when to deploy this catalyst to enhance reaction efficiency and embrace greener synthetic methodologies. Future research could focus on the synthesis of chiral variants for asymmetric phase transfer catalysis and the immobilization of this catalytic moiety onto solid supports to simplify catalyst recovery and recycling.

References

  • PubChem. Cyclohexyl-N,N,N-trimethylmethanaminium iodide.
  • Wikipedia.
  • Ranke, J., et al. (2007). Lipophilicity parameters for ionic liquid cations and their correlation to in vitro cytotoxicity. Ecotoxicology and Environmental Safety, 67(3), 430-8. [Link]
  • CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. [Link]
  • eGyanKosh. (n.d.).
  • NNNS chemistry. (2026).
  • Mekonnen, A., & Tesfaye, A. (2021). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
  • OperaChem. (2023).
  • JETIR. (2022). PHASE TRANSFER CATALYSTS.

Sources

Introduction: The Chemical Persona of a Hindered Tertiary Amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1-Cyclohexyltrimethylamine with Electrophiles

This compound is a tertiary amine characterized by a nitrogen atom bonded to a sterically demanding cyclohexyl group and three methyl groups. This structure imparts a distinct chemical personality: the nitrogen's lone pair of electrons makes it a potent nucleophile and a Brønsted-Lowry base, yet the bulky cyclohexyl substituent provides significant steric shielding.[1][2] This guide explores the reactivity of this amine with various electrophiles, focusing on the mechanistic pathways, the profound influence of steric hindrance, and the practical application of these reactions in organic synthesis. For researchers and drug development professionals, understanding these principles is crucial for predicting reaction outcomes and designing synthetic strategies involving hindered amine scaffolds.

Reaction with Alkylating Agents: Formation of Quaternary Ammonium Salts

The most characteristic reaction of tertiary amines is their engagement with alkylating agents, such as alkyl halides, to form quaternary ammonium salts.[3][4] This transformation proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Pathway

The nitrogen atom of this compound acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[5] This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond, leading to a positively charged quaternary ammonium salt. The reaction is highly effective with unhindered primary alkyl halides, particularly methyl iodide, which is often used in a process called exhaustive methylation.[6]

sn2_reaction cluster_reactants Reactants cluster_product Product amine Cyclohexyl-N(CH₃)₂ ts [Cyclohexyl-N(CH₃)₂---CH₃---I]ᵟ⁻ amine->ts Sɴ2 Attack alkyl_halide CH₃-I alkyl_halide->ts product [Cyclohexyl-N(CH₃)₃]⁺ I⁻ ts->product Leaving Group Departure

Caption: SN2 alkylation of a tertiary amine with methyl iodide.

The Impact of Steric Hindrance

While the nitrogen is nucleophilic, the bulky cyclohexyl group sterically hinders the approach of the electrophile.[1][7] This steric congestion can decrease the reaction rate compared to less hindered tertiary amines like trimethylamine.[8] For SN2 reactions, which are highly sensitive to steric bulk at the reaction center, this effect is significant. Therefore, successful alkylation often requires forcing conditions, such as elevated temperatures or the use of highly reactive, sterically unencumbered alkylating agents like methyl iodide or dimethyl sulfate.

The Hofmann Elimination: A Cornerstone Reaction

The quaternary ammonium salts derived from this compound are key intermediates for the Hofmann elimination, a powerful method for synthesizing alkenes.[9] This reaction is a cornerstone of amine chemistry and provides a regiochemical outcome that is complementary to other elimination reactions like the Zaitsev elimination.

Principle and Mechanism

The Hofmann elimination is an E2 (bimolecular elimination) reaction that requires a strong base and heat.[4][10] The process involves two critical steps:

  • Anion Exchange: The iodide counter-ion from the alkylation step is replaced with a hydroxide ion, a much stronger base. This is typically achieved by treating the quaternary ammonium iodide with silver oxide (Ag₂O) and water, which precipitates silver iodide and generates the quaternary ammonium hydroxide in situ.[6]

  • Thermal Elimination: The quaternary ammonium hydroxide is heated (typically 100-200 °C), promoting an E2 elimination.[4] The hydroxide ion abstracts a proton from a β-carbon (a carbon adjacent to the nitrogen-bearing carbon), while the C-N bond cleaves, expelling the neutral tertiary amine as the leaving group.

hofmann_elimination cluster_E2 E2 Elimination start [Cyclohexyl-N(CH₃)₃]⁺ I⁻ step1 Treat with Ag₂O, H₂O start->step1 hydroxide_salt [Cyclohexyl-N(CH₃)₃]⁺ OH⁻ (Quaternary Ammonium Hydroxide) step1->hydroxide_salt step2 Heat (Δ) hydroxide_salt->step2 beta_proton β-Proton Abstraction step2->beta_proton leaving_group Leaving Group Departure beta_proton->leaving_group concerted product Cyclohexene + N(CH₃)₃ + H₂O leaving_group->product

Caption: Workflow for the Hofmann Elimination reaction.

Regioselectivity: The Hofmann Rule

The regiochemical outcome of the Hofmann elimination is governed by the Hofmann rule , which states that the major alkene product is the least substituted (and typically less stable) one.[6][11] This is in direct contrast to the Zaitsev rule, which predicts the formation of the most substituted alkene.

The reason for this selectivity is steric.[9] The leaving group, a bulky trimethylammonium group (-N(CH₃)₃⁺), is very large. In the transition state of the E2 reaction, the base (OH⁻) must abstract a β-proton that is anti-periplanar to the leaving group.[12] Due to the steric bulk of the leaving group, the base preferentially attacks the most sterically accessible β-proton, which is the one on the least substituted β-carbon.[11] In the case of the 1-cyclohexyltrimethylammonium ion, abstraction of a proton from the cyclohexyl ring leads to the formation of cyclohexene.

Reactivity with Other Electrophiles

Acyl and Sulfonyl Chlorides

This compound, being a tertiary amine, lacks the N-H proton necessary to form a stable neutral amide or sulfonamide upon reaction with acyl chlorides or sulfonyl chlorides, respectively.[13] Primary and secondary amines react readily with these electrophiles to lose HCl and form stable products.[4][14] While a tertiary amine can initially act as a nucleophile to form a transient quaternary acylammonium or sulfonylammonium salt, these intermediates are highly reactive and typically not isolable.[5] In practice, tertiary amines like this one are often used as non-nucleophilic bases or acid scavengers in acylation reactions involving alcohols or other amines.

Carbonyl Compounds (Aldehydes and Ketones)

Reactions of amines with aldehydes and ketones are fundamental for forming imines and enamines. However, these reactions require primary and secondary amines, respectively, as they involve the loss of water and the formation of a C=N double bond, which necessitates protons on the nitrogen.[15][16] this compound cannot form such products.[13] Its interaction with carbonyls is generally limited to acting as a base or, in specific cases, a nucleophilic catalyst (e.g., in the Baylis-Hillman reaction), though its steric bulk may limit its effectiveness in the latter role.

Summary of Reactivity

The reactivity of this compound is dictated by the interplay between the nitrogen's nucleophilicity and the significant steric hindrance imposed by its substituents.

Electrophile ClassReagent ExampleProduct TypeKey Considerations
Alkyl Halides Methyl Iodide (CH₃I)Quaternary Ammonium SaltSN2 mechanism. Rate is sensitive to steric hindrance.[2][4]
Acyl Chlorides Acetyl Chloride (CH₃COCl)No stable productLacks N-H proton for amide formation. Can act as a base/catalyst.[13][14]
Sulfonyl Chlorides Benzenesulfonyl ChlorideNo stable productBasis for the Hinsberg test, where 3° amines are unreactive.[5]
Aldehydes/Ketones CyclohexanoneNo stable adductCannot form imines or enamines. Limited to acting as a base.[15][16]

Experimental Protocols

Protocol: Exhaustive Methylation of Cyclohexylamine to 1-Cyclohexyltrimethylammonium Iodide

This protocol describes the synthesis of the precursor quaternary salt from the corresponding primary amine, cyclohexylamine, which is then methylated.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylamine (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF).

  • Addition of Methylating Agent: Add excess methyl iodide (at least 3.5 eq) to the solution. The reaction is exothermic. A base such as potassium bicarbonate (K₂CO₃, 3.0 eq) is added to neutralize the HI formed during the methylation of the primary and secondary amine intermediates.

  • Reaction: Stir the mixture at room temperature or gentle reflux for 12-24 hours. The progress can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude quaternary ammonium iodide.

  • Purification: The product, 1-cyclohexyltrimethylammonium iodide, is a salt and can often be purified by recrystallization from a solvent system like ethanol/ether.

Protocol: Hofmann Elimination of 1-Cyclohexyltrimethylammonium Iodide
  • Hydroxide Formation: Suspend the purified 1-cyclohexyltrimethylammonium iodide (1.0 eq) in water. Add a slurry of silver oxide (Ag₂O, ~1.5 eq) to the suspension.

  • Anion Exchange: Stir the mixture vigorously at room temperature for 1-2 hours in the absence of light (to prevent photoreduction of Ag₂O). The formation of a yellow precipitate of silver iodide (AgI) indicates a successful exchange.

  • Isolation of Hydroxide: Filter the mixture to remove the AgI precipitate and any unreacted Ag₂O. The filtrate now contains the aqueous solution of 1-cyclohexyltrimethylammonium hydroxide.

  • Elimination: Transfer the filtrate to a distillation apparatus. Heat the solution gently at first to remove the water. Once the solution is concentrated, increase the temperature strongly (120-200 °C) to induce elimination.

  • Product Collection: The volatile products—cyclohexene and trimethylamine—will distill over. Collect the distillate in a cold trap. Water will also co-distill. The cyclohexene can be separated from the aqueous layer, dried (e.g., with anhydrous MgSO₄), and purified by fractional distillation.

Conclusion

This compound serves as an excellent model for understanding the behavior of sterically hindered tertiary amines. Its reactivity is dominated by nucleophilic attack on unhindered electrophiles, primarily alkyl halides, leading to the formation of quaternary ammonium salts. These salts are not merely endpoints but are valuable precursors for the Hofmann elimination, a synthetically useful reaction that leverages the steric bulk of the trimethylammonium leaving group to produce the least substituted alkene with high regioselectivity. Its inability to react with acyl chlorides or carbonyls to form stable adducts further highlights the structural requirements for those transformations. For synthetic chemists, harnessing these predictable reactivity patterns is key to navigating the challenges and opportunities presented by sterically encumbered molecules.

References

  • Journal of the Chemical Society, Faraday Transactions. Dielectric and steric hindrance effects on step-polymerization of a diepoxide with monoamines. RSC Publishing.
  • University of Wisconsin-Madison. Reactions of Amines.
  • StudySmarter. (2023-10-20). Chemical Reactions of Amines: Role & Mechanism Explained.
  • BenchChem. Overcoming Steric Hindrance in Reactions with 3-Amino-1-cyclohexylpropan-1-ol.
  • Chemistry LibreTexts. (2025-02-24). 24.7: Reactions of Amines.
  • Wikipedia.
  • BYJU'S.
  • Organic Chemistry Portal.
  • Michigan State University Chemistry. Amine Reactivity.
  • Chemistry LibreTexts. (2014-07-26). 21.3: Amines React as Bases and as Nucleophiles.
  • NROChemistry.
  • Allen Institute.
  • Taylor & Francis. Steric hindrance – Knowledge and References.
  • YouTube. (2021-09-07). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.
  • Chemistry LibreTexts. (2025-03-17). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.
  • Chemistry LibreTexts. (2015-07-18). 17.

Sources

An In-depth Technical Guide to the Basicity and pKa of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The basicity of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile, profoundly influencing its behavior in biological systems. For professionals in drug development and the broader chemical sciences, a comprehensive understanding of a compound's pKa is not merely academic; it is a critical determinant of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the basicity and pKa of 1-cyclohexyltrimethylamine, a tertiary amine of interest. We will dissect the theoretical underpinnings of its basicity, grounded in its molecular structure, and provide robust, field-proven experimental protocols for its empirical determination. This document is designed to be a self-validating resource, merging theoretical principles with practical, actionable methodologies to empower researchers in their scientific endeavors.

Introduction: The Critical Role of pKa in a Molecule's Biography

In the narrative of a drug's journey through the body, its pKa is a recurring motif. This fundamental constant dictates the extent of ionization at a given pH, which in turn governs a cascade of crucial properties including solubility, membrane permeability, protein binding, and receptor interaction. For an amine like this compound, the lone pair of electrons on the nitrogen atom confers its basic character, allowing it to accept a proton.[1][2] The equilibrium of this protonation is what we quantify as the pKa of its conjugate acid.

An accurate pKa value is indispensable for:

  • Pharmacokinetic Modeling: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Pharmacodynamic Analysis: Understanding drug-receptor interactions, which are often pH-dependent.

  • Formulation Development: Designing stable and bioavailable drug products.

This guide will therefore provide both the "why" and the "how" – the theoretical basis for the basicity of this compound and the detailed experimental procedures for its precise measurement.

Theoretical Framework: Deconstructing the Basicity of this compound

The structure of this compound, which is synonymous with N,N-dimethylcyclohexanemethanamine, provides several clues to its basicity.[3][4] To appreciate these, we must consider the key factors that influence the electron density and availability of the nitrogen's lone pair for protonation.[5][6][7]

G cluster_factors Factors Influencing Amine Basicity Inductive_Effects Inductive Effects Steric_Hindrance Steric Hindrance Hybridization Hybridization Solvation Solvation Effects Amine_Basicity Amine Basicity (pKa) Amine_Basicity->Inductive_Effects Electron-donating groups increase basicity Amine_Basicity->Steric_Hindrance Bulky groups can decrease basicity Amine_Basicity->Hybridization sp3 > sp2 > sp Amine_Basicity->Solvation Stabilization of the conjugate acid

Structural Analysis of this compound

The molecule consists of a cyclohexyl group attached to a methylene bridge, which in turn is bonded to a trimethylamine moiety. The IUPAC name is 1-cyclohexyl-N,N-dimethylmethanamine.[4] The key structural features influencing its basicity are:

  • Alkyl Groups: The cyclohexyl and methyl groups are electron-donating through inductive effects.[2][5] This increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity.

  • Tertiary Amine: As a tertiary amine, it has three alkyl groups attached to the nitrogen. Generally, tertiary amines are more basic than secondary and primary amines due to the cumulative inductive effect of the alkyl groups.[5]

  • Steric Hindrance: The bulky cyclohexyl group and the three methyl groups can create steric hindrance around the nitrogen atom. This can impede the approach of a proton and also affect the solvation of the resulting conjugate acid, potentially decreasing basicity compared to less hindered amines.[6]

Estimation of pKa
CompoundStructureKey DifferenceExpected pKa Influence
N,N-Dimethylcyclohexylamine A dimethylamino group directly attached to the cyclohexane ring.Direct attachment of the electron-donating cyclohexyl group to the nitrogen.The inductive effect of the cyclohexyl group directly influences the nitrogen.
This compound A methylene (-CH2-) bridge between the cyclohexane ring and the dimethylamino group.The inductive effect of the cyclohexyl group is transmitted through a methylene spacer.The electron-donating effect of the cyclohexyl group is slightly attenuated by the intervening methylene group.

The presence of the methylene spacer in this compound will slightly lessen the electron-donating inductive effect of the cyclohexyl group on the nitrogen atom compared to N,N-dimethylcyclohexylamine. Therefore, it is reasonable to predict that the pKa of this compound will be slightly lower than 10.72, but still in the range of a typical aliphatic tertiary amine.

Experimental Determination of pKa

To move from estimation to empirical fact, a direct measurement of the pKa is necessary. Potentiometric titration is a robust and widely used method for this purpose.[10][11]

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a standardized titrant (an acid) to a solution of the amine of a known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH electrode. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at which the amine is exactly 50% protonated, which corresponds to the midpoint of the steepest portion of the titration curve (the equivalence point).[11]

G Start Prepare Analyte Solution (this compound in H2O) Titration Titrate with Standardized HCl Start->Titration Monitoring Monitor pH with Calibrated Electrode Titration->Monitoring Data_Collection Record pH vs. Titrant Volume Monitoring->Data_Collection Analysis Plot Titration Curve (pH vs. Volume) Data_Collection->Analysis Equivalence_Point Determine Equivalence Point (1st Derivative Peak) Analysis->Equivalence_Point pKa_Determination Determine pH at Half-Equivalence Point (pKa) Equivalence_Point->pKa_Determination End Report pKa Value pKa_Determination->End

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Standard pH buffers (e.g., pH 4, 7, and 10)

Procedure:

  • Electrode Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions. Ensure a linear response across the expected pH range.

  • Analyte Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of CO2-free deionized water in a beaker. Add a magnetic stir bar.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is not in the vortex of the stirring solution.

  • Initial pH Reading: Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized HCl solution in small increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment size of the titrant to accurately capture the steep inflection region of the titration curve. Continue the titration well past the equivalence point until the pH plateaus.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • To precisely determine the equivalence point, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (Veq).

    • The pKa is the pH value at half the equivalence volume (Veq/2).

Spectrophotometric Determination of pKa

For compounds that possess a chromophore that changes with protonation state, UV-Vis spectrophotometry offers an alternative or complementary method for pKa determination.[12] While this compound itself does not have a strong chromophore in the accessible UV range, this method is invaluable for many other drug molecules.

Principle: The method relies on Beer's Law and the fact that the protonated (BH+) and deprotonated (B) forms of the molecule will have different molar absorptivities at a specific wavelength. By measuring the absorbance of the solution at various pH values, the ratio of [BH+]/[B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Interpreting the Results and Broader Implications

The experimentally determined pKa of this compound will provide a definitive value for its basicity. This value can then be integrated into various aspects of research and development:

  • In Silico Modeling: The empirical pKa can be used to refine and validate computational predictions of ADME properties.

  • Preclinical Studies: Understanding the ionization state at physiological pH (typically 7.4) is crucial for interpreting in vitro and in vivo experimental results.

  • Structure-Activity Relationship (SAR) Studies: The pKa of this compound can serve as a baseline for understanding how structural modifications in related compounds impact basicity and, consequently, biological activity.

Conclusion

The basicity and pKa of this compound are not mere data points but are fundamental descriptors of its chemical identity and predictive of its biological behavior. By grounding our understanding in the principles of physical organic chemistry and employing rigorous experimental methodologies like potentiometric titration, we can confidently characterize this molecule. This guide has provided the theoretical framework and a detailed, actionable protocol to empower researchers to determine and utilize this critical parameter, fostering a deeper understanding and facilitating more informed decisions in drug discovery and development.

References

  • Cheméo. (n.d.). Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).
  • Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines.
  • Fiveable. (n.d.). Basicity of amines | Organic Chemistry II Class Notes.
  • A Level Chemistry. (2025, January 3). Amine Basicity.
  • The Organic Chemistry Tutor. (n.d.). Basicity of Amines.
  • National Institute of Standards and Technology. (n.d.). Trimethylamine, 1-cyclohexyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylcyclohexanemethanamine. In PubChem.
  • Raye, A. V., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 26(16), 4998.
  • Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 30(8), 1983-2004.
  • Rosenberg, H. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center.

Sources

Methodological & Application

Application Notes & Protocols: A Two-Step Synthesis of 1-Cyclohexyl-N,N,N-trimethylammonium Iodide from Cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quaternary ammonium salts, or "quats," are a class of compounds characterized by a positively charged nitrogen atom bonded to four organic substituents. This permanent charge, independent of pH, imparts unique properties that make them invaluable as phase-transfer catalysts, surfactants, disinfectants, and key intermediates in pharmaceutical and materials science.[1] This guide provides a comprehensive, two-step methodology for the synthesis of 1-cyclohexyl-N,N,N-trimethylammonium iodide, a representative quaternary ammonium salt, starting from the primary amine, cyclohexylamine.

The synthesis is logically divided into two distinct stages:

  • Exhaustive Methylation: The conversion of primary cyclohexylamine to the tertiary amine, N,N-dimethylcyclohexylamine, via the Eschweiler-Clarke reaction. This classic reductive amination method is prized for its efficiency and its inherent mechanism that prevents over-alkylation to the quaternary salt.[2]

  • Quaternization: The subsequent alkylation of the synthesized N,N-dimethylcyclohexylamine with methyl iodide to yield the final quaternary ammonium salt. This step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, often referred to as the Menschutkin reaction.[3][4]

This document provides detailed theoretical explanations, step-by-step experimental protocols, and critical safety information tailored for researchers, scientists, and drug development professionals.

Part 1: Synthesis of N,N-Dimethylcyclohexylamine via Eschweiler-Clarke Reaction

Theoretical Background & Mechanistic Insight

The Eschweiler-Clarke reaction is a cornerstone of amine synthesis, providing a reliable method to methylate primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[2][5] The reaction is a form of reductive amination.[1]

The mechanism proceeds through several key steps:

  • Iminium Ion Formation: The primary amine (cyclohexylamine) first reacts with formaldehyde to form a hemiaminal intermediate, which readily dehydrates to form an iminium ion.[6]

  • Hydride Transfer: Formic acid then serves as the hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methylcyclohexylamine) and releasing carbon dioxide, which drives the reaction forward.[5]

  • Repetition to Tertiary Amine: This process repeats with the newly formed secondary amine, which reacts with another molecule of formaldehyde to form a new iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine, N,N-dimethylcyclohexylamine.[6]

A significant advantage of the Eschweiler-Clarke reaction is that the methylation stops at the tertiary amine stage.[2] A tertiary amine cannot form another iminium ion with formaldehyde, thus preventing the formation of the quaternary ammonium salt, ensuring a clean conversion to the desired intermediate.[2][5]

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation Cyclohexylamine Cyclohexylamine (Primary Amine) Iminium1 Iminium Ion Cyclohexylamine->Iminium1 + Formaldehyde, -H₂O Formaldehyde1 Formaldehyde SecondaryAmine N-Methylcyclohexylamine (Secondary Amine) Iminium1->SecondaryAmine + Formic Acid FormicAcid1 Formic Acid CO2_1 CO₂ SecondaryAmine2 N-Methylcyclohexylamine Iminium2 Iminium Ion SecondaryAmine2->Iminium2 + Formaldehyde, -H₂O Formaldehyde2 Formaldehyde TertiaryAmine N,N-Dimethylcyclohexylamine (Tertiary Amine) Iminium2->TertiaryAmine + Formic Acid FormicAcid2 Formic Acid CO2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Data Presentation: Reactants and Intermediate Product
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
CyclohexylamineC₆H₁₃N99.17134.50.867Flammable, Corrosive, Toxic[7][8]
Formaldehyde (37% aq.)CH₂O30.03~97~1.09Toxic, Carcinogen, Corrosive
Formic Acid (~90%)CH₂O₂46.03~101~1.22Corrosive, Severe Irritant
N,N-DimethylcyclohexylamineC₈H₁₇N127.23158-1600.85Flammable, Corrosive[4][9]
Experimental Protocol: Synthesis of N,N-Dimethylcyclohexylamine

This protocol is adapted from established procedures for the Eschweiler-Clarke reaction.[10]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylamine (10.0 g, 0.101 mol).

  • Reagent Addition: Under stirring, carefully and slowly add 85% formic acid (27.0 g, 0.50 mol). The addition is exothermic and may cause fuming. Once the addition is complete, continue stirring for 30 minutes at room temperature.

  • Formaldehyde Addition: Slowly add 37% aqueous formaldehyde solution (18.0 g, 0.222 mol) to the mixture.

  • Reaction: Heat the reaction mixture to 95-100°C using an oil bath and maintain this temperature under reflux with vigorous stirring for 4-6 hours. The evolution of carbon dioxide should be apparent.

  • Cooling and Basification: After the reaction period, cool the mixture to room temperature. Carefully neutralize the mixture by slowly adding 30% aqueous sodium hydroxide solution until the pH is strongly alkaline (pH > 12). This step is highly exothermic and should be performed in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude N,N-dimethylcyclohexylamine can be purified by fractional distillation. Collect the fraction boiling at 158-163°C.[10] Typical yields are in the range of 80-86%.[10]

Part 2: Synthesis of 1-Cyclohexyl-N,N,N-trimethylammonium Iodide (Quaternization)

Theoretical Background & Mechanistic Insight

The conversion of a tertiary amine to a quaternary ammonium salt is achieved through alkylation, a reaction known as the Menschutkin reaction.[3] This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[11]

The lone pair of electrons on the nitrogen atom of the tertiary amine (N,N-dimethylcyclohexylamine) acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The carbon-iodine bond breaks concurrently, with the iodide ion serving as the leaving group. This single-step process forms the quaternary ammonium cation and the iodide anion, which associate to form the salt.[11] The reaction is typically carried out in a polar aprotic solvent which helps to stabilize the charged product.[11]

Quaternization_Mechanism reagents N,N-Dimethylcyclohexylamine + Methyl Iodide transition_state Transition State [I···CH₃···N(CH₃)₂-C₆H₁₁]ᵟ⁻ reagents->transition_state SN2 Attack product 1-Cyclohexyl-N,N,N-trimethylammonium Iodide transition_state->product Bond Formation/ Bond Cleavage

Caption: SN2 mechanism for amine quaternization.

Data Presentation: Reagents and Final Product
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
N,N-DimethylcyclohexylamineC₈H₁₇N127.23-60158-160Flammable, Corrosive[12][13]
Methyl IodideCH₃I141.94-66.542.4Toxic, Carcinogen, Irritant[6][14]
1-Cyclohexyl-N,N,N-trimethylammonium IodideC₉H₂₀IN269.17N/AN/AIrritant (assumed)
Experimental Protocol: Synthesis of 1-Cyclohexyl-N,N,N-trimethylammonium Iodide

This protocol is based on general procedures for the quaternization of tertiary amines.[9][15]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the purified N,N-dimethylcyclohexylamine (5.0 g, 0.039 mol) in 30 mL of methanol or acetone.

  • Reagent Addition: Add methyl iodide (6.7 g, 0.047 mol, ~1.2 equivalents) to the solution. Caution: Methyl iodide is toxic and a suspected carcinogen. This step must be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Alternatively, the mixture can be gently heated to reflux (in methanol, ~65°C) for 2-4 hours to accelerate the reaction. The formation of a white precipitate (the product) may be observed.

  • Isolation of Product: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with two portions of cold, dry diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified 1-cyclohexyl-N,N,N-trimethylammonium iodide in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Overall Synthesis Workflow

Synthesis_Workflow A Cyclohexylamine B Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) A->B C N,N-Dimethylcyclohexylamine (Intermediate) B->C D Quaternization (Menschutkin Reaction) (Methyl Iodide) C->D E 1-Cyclohexyl-N,N,N-trimethylammonium Iodide (Final Product) D->E

Sources

Application Notes and Protocols: N,N-Dimethylation of Cyclohexylmethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N,N-Dimethylcyclohexylmethylamine

N,N-dimethylcyclohexylmethylamine is a tertiary amine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules and materials. Its applications span from being a key intermediate in pharmaceuticals and agrochemicals to acting as a catalyst in polymerization reactions and a curing agent for epoxy resins.[1] The precise installation of the two methyl groups on the nitrogen atom is a critical transformation, demanding high efficiency, selectivity, and scalability. This document provides a detailed guide to the most reliable and field-proven methods for the N,N-dimethylation of cyclohexylmethylamine, with a focus on the underlying chemical principles and practical, step-by-step protocols.

Core Synthetic Strategies: A Comparative Overview

Two primary methodologies have established themselves as the gold standard for the N,N-dimethylation of primary amines like cyclohexylmethylamine: the Eschweiler-Clarke reaction and reductive amination . The choice between these methods often depends on the scale of the reaction, the desired purity of the final product, and the available reagents and equipment.

FeatureEschweiler-Clarke ReactionReductive Amination
Methyl Source FormaldehydeNot directly applicable for dimethylation from a primary amine in one step.
Reducing Agent Formic AcidVarious (e.g., Sodium Cyanoborohydride, Sodium Triacetoxyborohydride, H₂/Catalyst)
Key Advantage Avoids over-alkylation to quaternary ammonium salts.[2][3]Milder reaction conditions are often possible.
Byproducts Carbon dioxide and water.Dependent on the reducing agent and solvent.
Typical Yields Generally high.Variable, but can be excellent with optimized conditions.
Considerations Requires heating; formic acid can be corrosive.The choice of reducing agent is critical to avoid side reactions.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[2][4] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[2][3]

Mechanistic Rationale

The reaction proceeds through a two-step sequence that is repeated to install both methyl groups. First, the primary amine undergoes condensation with formaldehyde to form an intermediate iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the monomethylated amine and releasing carbon dioxide, which drives the reaction to completion.[2][5] The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly undergoes the same sequence to yield the desired N,N-dimethylated product.

Diagram 1: Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke cluster_step1 First Methylation cluster_step2 Second Methylation A Cyclohexylmethylamine C Iminium Ion A->C + HCHO, - H₂O B Formaldehyde D N-methylcyclohexylmethylamine C->D + HCOOH, - CO₂ E N-methylcyclohexylmethylamine G Iminium Ion E->G + HCHO, - H₂O F Formaldehyde H N,N-dimethylcyclohexylmethylamine G->H + HCOOH, - CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.

Detailed Experimental Protocol: Eschweiler-Clarke Reaction

Materials:

  • Cyclohexylmethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-99%)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexylmethylamine (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents). Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. This step neutralizes the excess formic acid and deprotonates the amine product.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-dimethylcyclohexylmethylamine.

  • Final Purification (Optional): The crude product can be further purified by distillation under reduced pressure to obtain a highly pure product.

Method 2: Reductive Amination

While direct N,N-dimethylation of a primary amine in a single step via reductive amination is not the standard approach, a stepwise approach can be employed. However, for the synthesis of N,N-dimethyl tertiary amines from a carbonyl compound (cyclohexanone) and a secondary amine (dimethylamine), reductive amination is a highly effective and widely used method.[6] This can be adapted to start from cyclohexanecarboxaldehyde and dimethylamine. A more relevant application for the topic is the methylation of the intermediate N-methylcyclohexylmethylamine, which can be synthesized via reductive amination of cyclohexanecarboxaldehyde with methylamine.

A direct one-pot synthesis from cyclohexylmethylamine to the N,N-dimethylated product can be achieved using formaldehyde as the methyl source and a suitable reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reagent for this transformation as it is selective for the reduction of the intermediate iminium ion in the presence of the aldehyde.[6][7]

Mechanistic Rationale

Similar to the Eschweiler-Clarke reaction, the process begins with the formation of an iminium ion from the amine and formaldehyde. However, instead of formic acid, a milder reducing agent like sodium cyanoborohydride provides the hydride to reduce the C=N double bond.[8] This process is repeated to achieve dimethylation.

Diagram 2: Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: Cyclohexylmethylamine, Formaldehyde, Solvent Reaction Reaction: Formation of Iminium Ion Start->Reaction Reduction Reduction: Addition of NaBH₃CN Reaction->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Drying & Solvent Removal Workup->Purification Product Final Product: N,N-dimethylcyclohexylmethylamine Purification->Product

Caption: General workflow for N,N-dimethylation via reductive amination.

Detailed Experimental Protocol: Reductive Amination

Materials:

  • Cyclohexylmethylamine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl) solution (e.g., 6 M)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous potassium carbonate (for drying)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve cyclohexylmethylamine (1 equivalent) in methanol.

  • Iminium Ion Formation: Add formaldehyde (2.2 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in methanol. Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a fume hood.

  • Stirring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully acidify the reaction mixture with 6 M HCl to a pH of ~2 to decompose any remaining NaBH₃CN.

    • Stir for 1 hour, then concentrate the mixture using a rotary evaporator to remove the methanol.

    • Add water to the residue and wash with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous layer with 10 M NaOH to a pH of >10.

    • Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic extracts and dry over anhydrous potassium carbonate.

    • Filter and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification (Optional): The crude N,N-dimethylcyclohexylmethylamine can be purified by distillation under reduced pressure.

Product Characterization and Quality Control

The identity and purity of the synthesized N,N-dimethylcyclohexylmethylamine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the N,N-dimethyl groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

Safety Considerations

  • All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Sodium cyanoborohydride is toxic and should be handled with appropriate precautions.

  • Formaldehyde is a known carcinogen and sensitizer.

Conclusion

The N,N-dimethylation of cyclohexylmethylamine can be reliably achieved through either the Eschweiler-Clarke reaction or reductive amination. The Eschweiler-Clarke method is a robust, one-pot procedure that is particularly advantageous for its simplicity and the avoidance of over-alkylation. Reductive amination offers a milder alternative, with the choice of reducing agent being a key parameter for success. The detailed protocols provided herein serve as a comprehensive guide for researchers and professionals in the field, enabling the efficient and safe synthesis of this important chemical intermediate.

References

  • Borch, R. F.; Hassid, A. I. A New Method for the Reductive Amination of Aldehydes and Ketones. J. Org. Chem.1972, 37 (10), 1673–1674. [Link]
  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882. [Link]
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587. [Link]
  • Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971, 36 (6), 829–832. [Link]
  • Wikipedia. Eschweiler–Clarke reaction. [Link]
  • Organic Syntheses. REDUCTIVE AMINATION WITH SODIUM CYANOBOROHYDRIDE: N,N-DIMETHYLCYCLOHEXYLAMINE. [Link]
  • BDMAEE. production process and purification techniques for n,n-dimethylcyclohexylamine. [Link]
  • Name-Reaction.com. Eschweiler-Clarke reaction. [Link]
  • The Organic Chemistry Tutor.
  • The Organic Chemistry Tutor.
  • Organic Chemistry Tutor.

Sources

Application Note: A Comprehensive Protocol for the Synthesis of N,N-Dimethylcyclohexylmethanamine via the Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol for the synthesis of the tertiary amine N,N-dimethylcyclohexylmethanamine, a valuable intermediate in pharmaceutical and materials science. The protocol leverages the robust and high-yielding Eschweiler-Clarke reaction, starting from commercially available cyclohexanemethylamine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization.

Introduction and Scientific Background

N,N-dimethylcyclohexylmethanamine (also known as 1-cyclohexyltrimethylamine) is a tertiary amine with applications as a catalyst, a building block in organic synthesis, and an intermediate for pharmacologically active compounds. Its synthesis requires a reliable and scalable method that ensures high purity and yield.

This protocol details the preparation of N,N-dimethylcyclohexylmethanamine via the Eschweiler-Clarke reaction. This classic transformation is a cornerstone of amine synthesis, providing a direct and efficient pathway for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][2] The key advantages of this method include its operational simplicity, the use of inexpensive reagents, and its inherent mechanism which prevents the formation of undesired quaternary ammonium salts, a common side reaction in other alkylation methods.[1]

The Eschweiler-Clarke Reaction: Mechanistic Principles

The trustworthiness of this protocol is grounded in the well-established mechanism of the Eschweiler-Clarke reaction. The transformation proceeds through a two-step sequence within a one-pot setup:

  • Iminium Ion Formation: The primary amine (cyclohexanemethylamine) first undergoes condensation with formaldehyde to form a carbinolamine intermediate, which rapidly dehydrates to yield an electrophilic iminium ion.

  • Reductive Methylation: Formic acid then serves as a hydride donor, transferring a hydride ion to the iminium ion. This reduction is irreversible due to the concomitant evolution of carbon dioxide gas, which drives the reaction to completion.[1][3]

For a primary amine starting material, this sequence occurs twice to yield the desired tertiary amine.[4] This elegant mechanism ensures exhaustive methylation without over-alkylation.[5]

Health, Safety, and Environmental (HSE) Considerations

Emergency Overview: This procedure involves corrosive and toxic chemicals. All steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[6][7]

Chemical Hazards Safety Precautions
Cyclohexanemethylamine Corrosive, causes severe skin burns and eye damage.[8]Handle with care, avoid inhalation of vapors.
Formaldehyde (37% aq. soln.) Toxic, corrosive, suspected carcinogen, sensitizer.Use in a well-ventilated fume hood. Prevent all direct contact.
Formic Acid (~90%) Corrosive, causes severe skin burns and eye damage, respiratory irritant.Dispense carefully, avoiding inhalation of fumes.
Sodium Hydroxide (NaOH) Corrosive, causes severe burns.Handle with care, especially when preparing solutions, as the process is highly exothermic.
Diethyl Ether Extremely flammable, forms explosive peroxides.Keep away from ignition sources. Use in a well-ventilated area. Check for peroxides before use if the container has been opened previously.

Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations. Do not pour any reagents or reaction mixtures down the drain.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps and conditions should reliably yield the target compound.

Materials and Reagents
Reagent/Material Grade Supplier Quantity
Cyclohexanemethylamine (C₇H₁₅N)≥98%Sigma-Aldrich, Thermo Fisher11.32 g (100 mmol)
Formic Acid (CH₂O₂)88-91%Sigma-Aldrich12.9 g (280 mmol)
Formaldehyde (CH₂O)37 wt. % in H₂OFisher Scientific22.8 mL (280 mmol)
Sodium Hydroxide (NaOH)PelletsStandard Lab Grade~20 g
Diethyl Ether (Et₂O)AnhydrousStandard Lab Grade300 mL
Magnesium Sulfate (MgSO₄)AnhydrousStandard Lab Grade~10 g
Deionized WaterN/AIn-houseAs needed
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add cyclohexanemethylamine (11.32 g, 100 mmol). In the fume hood, carefully add formic acid (12.9 g, ~10.5 mL, 280 mmol) to the amine with gentle stirring. An exothermic reaction will occur as the amine salt forms.

  • Addition of Formaldehyde: Once the initial exotherm subsides, add the 37% formaldehyde solution (22.8 mL, 280 mmol) to the flask.

  • Reaction Heating: Heat the reaction mixture to a gentle reflux (approximately 100-105 °C) using a heating mantle. Vigorous gas evolution (CO₂) will be observed. Causality Note: The excess of formic acid and formaldehyde is crucial to drive the reaction to completion and ensure the exhaustive methylation of the primary amine.[1] The evolution of CO₂ makes the reaction irreversible.

  • Reaction Monitoring: Maintain the reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, basifying it, extracting with ethyl acetate, and spotting on a silica plate. The disappearance of the starting material indicates completion.

  • Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Isolation
  • Basification: Carefully pour the cooled reaction mixture into a 500 mL beaker containing an ice-water bath. Slowly add 50% (w/v) aqueous sodium hydroxide solution with stirring until the mixture is strongly basic (pH > 12, check with pH paper). Causality Note: This step is critical to deprotonate the ammonium formate salt and liberate the free tertiary amine, making it extractable into an organic solvent.

  • Extraction: Transfer the basic aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude N,N-dimethylcyclohexylmethanamine.

Purification

The crude product is often of high purity. However, for applications requiring >99% purity, fractional distillation under reduced pressure is recommended.

  • Set up a fractional distillation apparatus.

  • Distill the crude oil under reduced pressure. Collect the fraction boiling at the appropriate temperature (literature boiling point is ~185-187 °C at atmospheric pressure, which will be lower under vacuum).

For challenging purifications where distillation is not sufficient, column chromatography on silica gel can be employed, but requires modification to prevent product loss.[9] A mobile phase of hexane/ethyl acetate with the addition of 1-2% triethylamine is recommended to suppress the interaction of the basic amine with the acidic silica gel.[9][10]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A Charge Flask: 1. Cyclohexanemethylamine 2. Formic Acid 3. Formaldehyde B Heat to Reflux (100-105°C, 8-12h) A->B C Monitor Reaction (TLC) B->C D Cool to RT C->D E Basify with NaOH (aq) pH > 12 D->E F Extract with Diethyl Ether (3x) E->F G Dry Organic Layer (MgSO4) F->G H Solvent Removal (Rotary Evaporator) G->H I Crude Product H->I J Purification (Fractional Distillation) I->J K Characterization (NMR, MS, IR) J->K caption Fig. 1: Experimental Workflow for Synthesis

Caption: Fig. 1: Experimental Workflow for Synthesis

Product Characterization

Accurate structural confirmation is essential. The following data are expected for the final product, N,N-dimethylcyclohexylmethanamine.

Parameter Expected Value / Observation
Appearance Colorless to pale yellow liquid
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
Boiling Point ~185-187 °C (at 760 mmHg)
¹H NMR (400 MHz, CDCl₃) δ ~2.20 (s, 6H, -N(CH₃)₂), ~2.05 (d, 2H, -CH₂-N), ~1.6-1.8 (m, 5H, cyclohexyl), ~1.1-1.3 (m, 3H, cyclohexyl), ~0.8-1.0 (m, 3H, cyclohexyl)
¹³C NMR (100 MHz, CDCl₃) δ ~68.0 (-CH₂-N), ~45.5 (-N(CH₃)₂), ~38.0 (cyclohexyl CH), ~31.5 (cyclohexyl CH₂), ~26.5 (cyclohexyl CH₂), ~26.0 (cyclohexyl CH₂)
Mass Spec (EI) [M]⁺ at m/z = 141. Expected fragments at m/z = 82 (cyclohexylmethyl cation), 58 ([CH₂=N(CH₃)₂]⁺)
IR (neat, cm⁻¹) ~2920, 2850 (C-H stretch), ~2770 (Bohlmann bands for tertiary amine), ~1450 (C-H bend). Absence of N-H stretch (~3300-3400 cm⁻¹) is critical for confirming reaction completion.

Interpreting the Data: The appearance of a 6-proton singlet around 2.20 ppm in the ¹H NMR spectrum is the hallmark of the two equivalent methyl groups on the nitrogen.[11] In the ¹³C NMR, the signal for the N-methyl carbons around 45.5 ppm is also a key indicator. Mass spectrometry should confirm the molecular weight, and the fragmentation pattern provides further structural evidence.[12]

References

  • Shrihari, P. et al. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development.
  • Bayer, A.G. (1980). Purification of tertiary amines using an adsorbent. Google Patents, US4255356A.
  • Bayer, A.G. (1980). Process for the purification of tertiary amines. Google Patents, EP0007983A1.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Organic Syntheses. N,N-dimethylcyclohexylmethylamine N-oxide.
  • Grokipedia. Eschweiler–Clarke reaction.
  • Borsodi, A. et al. (1993). Inproved process for producing n,n-dimethyl-cyclohexyl-amine. Google Patents, HU220748B1.
  • Wanhua Chem Group Co Ltd. (2015). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine. Google Patents, CN104892411A.
  • Wikipedia. Eschweiler–Clarke reaction.
  • Reddit. (2022). Amine workup. r/Chempros.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Name-Reaction.com. Eschweiler-Clarke reaction.
  • Chemtron Supply Corporation. (2015). Safety Data Sheet.
  • BDMAEE. (2024). production process and purification techniques for n,n-dimethylcyclohexylamine.
  • YouTube. (2025). Eschweiler-Clarke reaction.
  • Filo. (2025). What is the product of the following reaction? Given reactants.
  • LookChem. Cyclohexanemethylamine.
  • Filo. (2024). Show the mechanism of reductive amination of cyclohexanone and dimethylamine with NaBH4.
  • Ataman Kimya. 1-CYCLOHEXYLAMINE.
  • The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
  • ChemBK. 1-cyclohexylmethanamine.
  • PubChem. Cyclohexanemethylamine.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Organic Chemistry Portal. Amine synthesis by reductive amination.
  • YouTube. (2021). CHE 219L NMR Characterization Tutorial.
  • Brainly. (2023). Draw the reductive amination reaction of hexane-3-one with dimethylamine.
  • YouTube. (2011). Lecture 7. Introduction to NMR Spectroscopy: Concepts and Theory, Part 1.
  • Google Patents. (1960). Preparation of cyclohexane methylamine. US2945063A.

Sources

Application Note & Protocol: High-Purity Isolation of 1-Cyclohexyltrimethylamine via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically grounded protocol for the purification of 1-cyclohexyltrimethylamine (N,N-Dimethylcyclohexanemethanamine) using fractional distillation. Tailored for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple procedural list to explain the fundamental principles and critical parameters that ensure the successful isolation of a high-purity product. We detail pre-distillation preparation, a step-by-step fractional distillation workflow, post-purification quality control, and essential troubleshooting, all supported by authoritative references.

Introduction and Scientific Rationale

This compound is a tertiary amine whose utility in pharmaceutical and chemical synthesis is contingent upon its purity. Impurities, which may include starting materials, solvents, or by-products from its synthesis (such as primary or secondary amines), can lead to unwanted side reactions, reduced yields, and compromised product integrity.[1]

Distillation is a powerful thermal separation technique for purifying liquids. For compounds with close-boiling impurities, fractional distillation is superior to simple distillation.[2] It introduces a fractionating column between the distillation flask and the condenser, creating a vertical temperature gradient.[3] This setup facilitates numerous successive vaporization-condensation cycles (equivalent to multiple simple distillations), significantly enhancing separation efficiency between liquids with small differences in boiling points.[4] Given that many amines are prone to oxidation, appearing as yellow or brown liquids, distillation is also an effective method for removing non-volatile colored impurities.[5]

Physicochemical Properties & Safety Imperatives

A thorough understanding of the compound's properties is critical for designing a safe and effective purification protocol.

Table 1: Physicochemical Data for this compound

Property Value Source
CAS Number 16607-80-0 [6][7]
Molecular Formula C₉H₁₉N [6][7]
Molecular Weight 141.25 g/mol [6]
Appearance Colorless liquid [8] (Analog)
Odor Fishy, amine-like [8] (Analog)
Boiling Point (b.p.) 166-168 °C (approx.) at 760 mmHg [9][10]

| Density | Not specified; analogous amines are less dense than water. |[8] |

Safety First: Handling Tertiary Amines this compound, like most aliphatic amines, must be handled with care.

  • Corrosive & Irritant: Amines can cause severe skin burns and eye damage.[11] Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Inhalation Hazard: Vapors can be harmful and cause respiratory irritation. All handling and distillation procedures must be conducted within a certified chemical fume hood.[12]

  • Flammability: The compound is a flammable liquid.[13] Keep away from heat, sparks, and open flames. Ensure all heating elements (mantles, oil baths) are connected to spark-free controllers. All equipment must be properly grounded to prevent static discharge.[14][15]

  • Hygroscopic Nature: Amines can absorb moisture from the air. This necessitates a drying step prior to distillation to prevent co-distillation of water, which can interfere with reactions where the purified amine will be used.[16]

Pre-Distillation Protocol: Sample Preparation and Apparatus Setup

Success in distillation begins with meticulous preparation. Rushing this stage is a common source of error.

3.1. Drying the Crude Amine Water is a common impurity that must be removed. The choice of drying agent is critical; acidic agents will react with the basic amine.

  • Recommended Agent: Anhydrous potassium hydroxide (KOH) pellets. KOH is a strong base and an effective desiccant for amines.[16]

  • Procedure:

    • To the flask containing crude this compound, add a small scoop of fresh KOH pellets (approx. 5-10% of the liquid volume).

    • Stopper the flask and allow it to stand for several hours (or overnight) with occasional swirling. The presence of a small amount of solid KOH ensures that the amine is thoroughly dry.

    • Carefully decant or filter the amine away from the KOH pellets into the distillation flask.

3.2. Assembling the Fractional Distillation Apparatus A properly assembled, sealed, and insulated apparatus is key to efficient separation.

Distillation_Setup cluster_heating Heating & Distillation Pot cluster_column Separation Column cluster_head Distillation Head & Monitoring cluster_condensation Condensation cluster_collection Collection Distilling_Flask Round Bottom Flask (with stir bar & crude amine) Fractionating_Column Vigreux or Packed Column (Insulated with Glass Wool/Foil) Distilling_Flask->Fractionating_Column Heating_Mantle Heating Mantle Heating_Mantle->Distilling_Flask Heat Input Distillation_Head Three-Way Adapter ('Y' Adapter) Fractionating_Column->Distillation_Head Thermometer Thermometer (Bulb below side-arm) Distillation_Head->Thermometer Condenser Condenser Distillation_Head->Condenser Water_Out Water Out (Top) Condenser->Water_Out Receiving_Flask Receiving Flask (Pre-weighed) Condenser->Receiving_Flask Water_In Water In (Bottom) Water_In->Condenser

Caption: Fractional Distillation Apparatus Workflow.

  • Glassware: Use clean, dry glassware. Ensure all joints are properly greased (if necessary) and securely clamped to create a sealed system.

  • Distillation Flask: Do not fill the flask more than two-thirds full to prevent bumping. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Fractionating Column: A Vigreux column is suitable for most applications. For enhanced separation, a column packed with Raschig rings or metal sponge can be used. The column must be insulated (wrap with glass wool followed by aluminum foil) to maintain the temperature gradient.[17]

  • Thermometer Placement: The top of the thermometer bulb must be positioned slightly below the level of the side-arm leading to the condenser. This ensures it accurately measures the temperature of the vapor that is actively distilling.[4]

  • Condenser and Receiving Flasks: Ensure a steady flow of cool water enters the condenser from the bottom inlet and exits from the top. Prepare several pre-weighed receiving flasks to collect different fractions.

Detailed Distillation Protocol

The following workflow provides a step-by-step guide for the fractional distillation process.

Distillation_Protocol A 1. Begin Heating Gradually increase heat to the distillation flask. B 2. Observe Reflux Note the ring of condensation slowly rising up the column. A->B C 3. Temperature Equilibration Allow temperature at the distillation head to stabilize. B->C D 4. Collect Forerun Discard the initial low-boiling fraction (first few mL). C->D E 5. Collect Main Fraction Collect distillate while the temperature remains constant at the boiling point. D->E F 6. Monitor Temperature Drop Change receiving flask when the temperature drops or becomes erratic. E->F G 7. Stop Distillation Turn off heat when a small residue remains. Do not distill to dryness. F->G H 8. Cool and Disassemble Allow apparatus to cool completely before disassembly. G->H

Caption: Step-by-step distillation workflow.

  • Initiate Heating: Begin gently heating the distillation flask using a heating mantle. Ensure the magnetic stirrer is providing steady agitation.

  • Establish the Gradient: Watch for the "ring" of condensing vapor to slowly ascend the fractionating column. This indicates the temperature gradient is being established. If the ring stalls, you may need to slightly increase the heating rate or improve the column insulation.[17]

  • Equilibration: The temperature reading on the thermometer will rise and should stabilize as the first vapors reach the distillation head.

  • Collect the Forerun: The first few milliliters of distillate should be collected in a separate flask and discarded. This "forerun" fraction typically contains the most volatile impurities, such as residual solvents or moisture.

  • Collect the Pure Fraction: Once the temperature stabilizes at the expected boiling point of this compound (approx. 166-168 °C), switch to a clean, pre-weighed receiving flask. Collect the product only while the head temperature remains within a narrow range (e.g., ±1-2 °C). A stable boiling point is the primary indicator of a pure substance.[4]

  • Monitor for Changes: A sharp drop or spike in temperature indicates that the main component has finished distilling and higher-boiling impurities are beginning to come over. At this point, switch to another receiving flask to collect this "tail" fraction, or stop the distillation.

  • Termination: Turn off the heat source before the distillation flask boils to dryness. Leaving a small amount of residue prevents the formation of potentially explosive peroxides (a risk with some organic compounds) and overheating of the glassware.

  • Cool Down: Allow the entire apparatus to cool to room temperature before disassembling to avoid thermal shock to the glassware and contact with hot vapors.

Post-Distillation Analysis and Quality Control

Purification must be validated. Several analytical techniques can confirm the purity of the collected main fraction.[18]

  • Gas Chromatography (GC): This is the most common and effective method for assessing purity.[1] A successful purification will show a single major peak in the GC chromatogram of the main fraction, compared to a chromatogram of the crude material which may show multiple impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified product and detect any structurally different impurities.

  • Acid-Base Titration: The concentration of the amine can be determined by titrating a known weight of the purified liquid with a standardized acid (e.g., HCl). This provides a measure of the "amine value" and overall purity.[19]

  • Refractive Index: Measuring the refractive index of the purified sample and comparing it to literature values provides a quick physical confirmation of purity.

Troubleshooting Common Distillation Issues

ProblemPotential Cause(s)Recommended Solution(s)
Bumping / Violent Boiling - No boiling chips/stir bar.- Heating too rapidly.- Add a fresh boiling chip or ensure magnetic stirrer is on.- Reduce the heating rate.
Flooding of the Column - Heating rate is too high, causing excessive vapor flow.- Reduce the heat input to allow the condensed liquid to flow back down the column smoothly.[17]
Temperature Fluctuations - Uneven heating.- Drafts in the fume hood.- Distillation rate is too fast.- Ensure the heating mantle fits the flask well.- Improve column insulation.- Lower the sash of the fume hood.- Reduce the heating rate to achieve a slow, steady distillation rate (1-2 drops per second).
No Distillate Collected - System leak (improperly sealed joints).- Insufficient heat.- Condenser water is too cold (for very high b.p. compounds, may cause solidification).- Check all connections and re-grease joints if necessary.- Increase the heating rate gradually.- For this compound, standard tap water is fine. For higher boiling point solids, consider a non-cooled condenser.
Product is Still Colored - Colored impurity is volatile and has a similar boiling point.- A second distillation may be necessary.- Consider alternative purification methods like column chromatography over basic alumina if distillation is ineffective.[20][21]

References

  • Vertex AI Search Grounding API. Cyclohexylamine (C6H13N) properties.
  • Diplomata Comercial. Amine Product Testing: Ensuring Quality and Purity in Amines.
  • Diplomata Comercial. Amine Purity Standards: Ensuring Quality in Chemical Supply.
  • Fisher Scientific. SAFETY DATA SHEET. (2012-05-21).
  • Google Patents. US4255356A - Purification of tertiary amines using an adsorbent.
  • NIST. Trimethylamine, 1-cyclohexyl- - the NIST WebBook.
  • NIST. Trimethylamine, 1-cyclohexyl- - the NIST WebBook.
  • Cheméo. Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).
  • NIST. Trimethylamine, 1-cyclohexyl- - the NIST WebBook.
  • CHEMTREC. Safety Data Sheet.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2023-03-18).
  • Wikipedia. Cyclohexylamine.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
  • Chemistry LibreTexts. 5.3D: Step-by-Step Procedures for Fractional Distillation. (2022-05-05).
  • Texas A&M University, Department of Chemistry. Desiccant efficiency in solvent and reagent drying. 5. Amines.
  • Fisher Scientific. SAFETY DATA SHEET. (2024-03-30).
  • YouTube. [Lab 6] Distilling Amines... Again. (2010-09-19).
  • Biotage. Is there an easy way to purify organic amines?. (2023-01-19).
  • Apollo Scientific. Cyclohexylmethylamine. (2022-09-16).
  • Celanese. Trimethylamine 40%, Aqueous Solution.
  • Wikipedia. Fractional distillation.
  • Chemistry LibreTexts. 5.3: Fractional Distillation. (2021-03-05).

Sources

Application Note & Protocols: Recrystallization of 1-Cyclohexyltrimethylamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for Quaternary Ammonium Salts

1-Cyclohexyltrimethylamine salts belong to the class of quaternary ammonium salts (QAS), compounds of significant interest in pharmaceutical development, material science, and chemical synthesis. Their applications as phase-transfer catalysts, ionic liquids, and biologically active agents are critically dependent on their purity.[1][2] Impurities, even in trace amounts, can drastically alter catalytic activity, electrochemical properties, and toxicological profiles.[3][4]

Recrystallization is a powerful and cost-effective purification technique that leverages differences in solubility to separate a desired compound from its impurities.[5][6] Unlike chromatographic methods, recrystallization can be readily scaled and often yields a product of exceptional purity, directly suitable for downstream applications.[7] This guide provides a detailed exploration of the principles and methodologies for the successful recrystallization of this compound salts, tailored for researchers and drug development professionals.

Pillar 1: The Science of Crystallizing Ionic Compounds

The defining feature of this compound salts is their ionic nature. As salts, they are significantly more polar than their parent freebase amine.[8] This fundamental property governs the entire recrystallization strategy. The process relies on a simple principle: a solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature.[6][9]

Upon controlled cooling of a saturated solution, the solubility of the desired compound decreases, forcing it out of solution to form a highly ordered crystal lattice.[5][9] The key to purification is that the impurities, ideally present in lower concentrations, remain in the "mother liquor" as they do not fit into the growing crystal lattice of the target molecule.[9] For ionic salts like this compound halides, this necessitates the use of polar solvents capable of solvating the charged species.

Pillar 2: Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. A systematic approach, rather than trial and error, saves time and material.

Causality Behind Solvent Choices
  • Polar Solvents are Primary Candidates: Due to the ionic charge of the quaternary ammonium cation and the halide anion, polar solvents are required to achieve dissolution. Alcohols (methanol, ethanol, isopropanol) are excellent starting points.[8] Water can also be effective, but its high polarity might make it too strong a solvent, leading to poor recovery.[10]

  • Solvent/Anti-Solvent Systems for Fine Control: For salts that are highly soluble in polar solvents even at low temperatures, a two-solvent system is often ideal.[11] In this method, the salt is dissolved in a minimum amount of a hot "solvent" (e.g., ethanol), and a less polar, miscible "anti-solvent" (e.g., diethyl ether, ethyl acetate) is added dropwise until the solution becomes turbid. This precisely controls the saturation point, allowing for crystallization to occur under optimal conditions.

Solvent Screening Workflow

The following diagram illustrates a logical workflow for identifying a suitable solvent system.

Solvent_Screening start_node Start: Crude This compound Salt process_node_1 Test Solubility: Add small amount of solvent to ~10mg of crude salt start_node->process_node_1 Select Polar Solvent (e.g., IPA) process_node process_node decision_node decision_node outcome_good Ideal Solvent! Proceed with Single-Solvent Protocol. outcome_bad outcome_bad outcome_alt Proceed with Solvent/Anti-Solvent Protocol. decision_node_1 Soluble at Room Temp? process_node_1->decision_node_1 outcome_bad_1 Too Soluble. Try a less polar solvent or move to anti-solvent method. decision_node_1->outcome_bad_1 Yes process_node_2 Heat Gently decision_node_1->process_node_2 No decision_node_2 Does it Dissolve? process_node_2->decision_node_2 outcome_bad_2 Insoluble. Try a more polar solvent. decision_node_2->outcome_bad_2 No process_node_3 Cool to Room Temp, then to 0°C decision_node_2->process_node_3 Yes decision_node_3 Crystals Form? process_node_3->decision_node_3 decision_node_3->outcome_good Yes decision_node_3->outcome_alt No

Caption: Logical workflow for systematic solvent screening.

Data Summary: Potential Recrystallization Solvents
SolventClassPolarityBoiling Point (°C)Typical Use Case for Quaternary Salts
Isopropanol (IPA) AlcoholHigh82.6Excellent primary solvent for single-solvent recrystallization.
Ethanol AlcoholHigh78.4Good primary solvent, sometimes too effective, leading to lower yields.
Methanol AlcoholHigh64.7Often dissolves salts too well, but useful in solvent mixtures.[8][12]
Acetonitrile Aprotic PolarHigh81.6Good primary solvent, especially for salts sensitive to protic solvents.
Water ProticVery High100.0Can be used, but may require large volumes or lead to oils.[10][13]
Ethyl Acetate EsterMedium77.1Common anti-solvent to use with alcohols or acetonitrile.[14]
Diethyl Ether EtherLow34.6Excellent anti-solvent due to low polarity and volatility.[8][11]
Acetone KetoneHigh56.0Can act as a primary solvent or an anti-solvent depending on the specific salt.[15]
Toluene AromaticLow110.6Effective anti-solvent, especially for removing non-polar impurities.[14]

Pillar 3: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected observations.

General Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying A Place crude salt & stir bar in flask B Add minimum volume of hot solvent until all solid dissolves A->B C If solution contains insoluble impurities, perform hot gravity filtration B->C D Allow filtrate to cool slowly to room temp C->D E Cool further in an ice bath to maximize yield D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of cold solvent F->G H Dry crystals under vacuum G->H

Caption: The four primary stages of a standard recrystallization procedure.

Protocol 1: Single-Solvent Recrystallization (e.g., using Isopropanol)

This method is ideal when a solvent is found that dissolves the salt well when hot but poorly when cold.

Methodology:

  • Preparation: Place the crude this compound salt (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Dissolution: In a separate beaker, heat the chosen solvent (e.g., isopropanol) to a gentle boil.[16] Add the hot solvent to the flask containing the salt dropwise while stirring and heating until the solid just dissolves. Causality: Adding a minimum volume of hot solvent ensures the solution is saturated, which is critical for maximizing crystal recovery upon cooling.[5]

  • Hot Filtration (if necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them. Trustworthiness: This step prevents insoluble impurities from being incorporated into the final crystalline product.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[16] Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[16]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor. Trustworthiness: Using cold solvent for washing prevents the dissolution of the purified product.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent/Anti-Solvent Recrystallization (e.g., Ethanol/Diethyl Ether)

This method is employed when the salt is too soluble in all suitable polar solvents, even when cold.

Methodology:

  • Preparation: Place the crude this compound salt (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Dissolution: Heat a polar solvent (e.g., ethanol) and add the minimum volume required to fully dissolve the salt. Keep the solution warm.

  • Inducing Precipitation: While stirring the warm solution, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until a persistent cloudiness (turbidity) is observed.[11]

  • Re-solubilization: Add 1-2 drops of the hot primary solvent (ethanol) back into the mixture until the solution becomes clear again. Causality: This step ensures the solution is at the exact point of saturation at that temperature, which is the ideal starting point for high-quality crystal growth.

  • Cooling & Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above.

Troubleshooting Common Recrystallization Issues

IssueProbable CauseSolution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a different solvent system.
No Crystals Form Solution is not sufficiently saturated, or nucleation is slow.1. Scratch: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Seed: Add a tiny crystal from a previous batch. 3. Cool: Extend the time in the ice bath.
Poor Recovery Too much solvent was used; the compound has significant solubility even in the cold solvent.Before cooling, gently boil off some of the solvent to re-concentrate the solution. Ensure the final cooling step is done in an ice bath.[9]
Colored Product Colored impurities are present and soluble.Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[5]

References

  • König, A., et al. (2004).
  • BenchChem. (2025).
  • König, A., et al. (2005). Ultra purification of Ionic Liquids by Melt Crystallisation.
  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Lee, S., et al. (2004). A purification method of ionic liquids to obtain their high purity.
  • Fitch, F. (1964). Isolation and purification of quaternary ammonium salts.
  • Reddit Community. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • He, L., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. PubMed Central.
  • University of Rochester, Department of Chemistry.
  • He, L., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
  • Li, J., et al. (2022). Recrystallization purification method of enamine salt.
  • Varela-Aramburu, S., et al. (2015). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity.
  • University of Colorado Boulder, Department of Chemistry.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Sano, A., et al. (2007). Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • California State University, Stanislaus.
  • Myers, B.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Various Authors. (2018). How to recrystallize phosphonium salt?.

Sources

Application Note: A Multi-technique Approach for the Unambiguous Identification of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Cyclohexyltrimethylamine (also known as N,N-Dimethylcyclohexanemethanamine) is a tertiary amine that can feature as a synthetic intermediate, a building block in pharmaceutical development, or a potential impurity in manufacturing processes. Its accurate and unambiguous identification is critical for process control, quality assurance, and regulatory compliance. The presence of a saturated carbocyclic ring and a tertiary amine functional group gives it distinct physicochemical properties that lend themselves to a multi-technique analytical approach for characterization.

This guide provides a detailed framework for researchers and drug development professionals to identify this compound with a high degree of confidence. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described workflow constitutes a self-validating system. The core of this methodology relies on the orthogonal and complementary nature of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. When used in concert, these techniques provide definitive evidence of molecular weight, atomic connectivity, and functional group identity, respectively.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉N[1][2][3]
Molecular Weight 141.25 g/mol [1][2][3]
CAS Number 16607-80-0[1][2][3]
Appearance Expected to be a liquid at room temperatureN/A
Boiling Point Data not widely available; estimated based on similar structuresN/A

Primary Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It provides two critical pieces of information: the retention time (a characteristic of the compound under specific chromatographic conditions) and the mass spectrum (a molecular fingerprint derived from its fragmentation pattern).

Scientific Rationale: The gas chromatograph separates the analyte from the sample matrix based on its boiling point and affinity for the stationary phase of the GC column. A non-polar column is typically chosen for this type of non-polar analyte. Following separation, the molecule enters the mass spectrometer, where it is ionized, most commonly by Electron Ionization (EI). EI is a high-energy process that not only generates a molecular ion (M⁺) corresponding to the molecule's weight but also causes reproducible fragmentation. This fragmentation pattern is unique to the molecule's structure and is invaluable for identification, often by comparison to spectral libraries like the NIST database.[1]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as methanol, ethyl acetate, or dichloromethane to create a stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL. The optimal concentration may require adjustment to avoid detector saturation.

  • Instrumentation and Parameters:

    • Inject 1 µL of the prepared sample into the GC-MS system. The following parameters serve as a robust starting point and can be optimized as needed.

    Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-polarity column providing excellent separation for a broad range of analytes.
Carrier GasHeliumInert, provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for this column dimension.
Injector TypeSplit/Splitless
Injector Temp.250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Split Ratio20:1Prevents column overloading while ensuring a representative sample enters the column.
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program that effectively separates analytes with varying boiling points.
MS System
Ionization ModeElectron Ionization (EI)Standard, high-energy ionization that produces reproducible, library-searchable fragmentation patterns.[4]
Ion Source Temp.230 °CA standard source temperature that balances ionization efficiency with minimizing thermal degradation.[5]
Quadrupole Temp.150 °CMaintains ion flight path stability.[4]
Electron Energy70 eVThe standard energy for EI, ensuring consistent fragmentation for library matching.
Mass Scan Range40-450 m/zCovers the expected molecular ion and key fragments.
Data Interpretation
  • Retention Time (RT): The time at which the analyte elutes from the GC column. While not an absolute identifier, it should be consistent across replicate injections.

  • Mass Spectrum: The fragmentation pattern is the key identifier. The spectrum should be compared against a reference standard or a validated spectral library (e.g., NIST).

Table 3: Expected Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio)InterpretationExpected Relative IntensitySource
141Molecular Ion [M]⁺Low to Medium[1]
140[M-H]⁺Low[1]
58[CH₂=N(CH₃)₂]⁺ - McLafferty rearrangement fragmentHigh (Often the base peak)[1]
82[C₆H₁₀]⁺ - Cyclohexene fragmentMedium[1]
44[CH₃CH=NH₂]⁺Medium[1]

The presence of the molecular ion at m/z 141 confirms the molecular weight. The high abundance of the m/z 58 fragment is highly characteristic of a molecule containing an N,N-dimethylmethylamine moiety and is a crucial piece of evidence for identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Sample in Appropriate Solvent inject Inject 1µL into GC prep->inject sep Separation on DB-5ms Column inject->sep ionize Ionization (70 eV EI) sep->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpretation: - Molecular Ion (m/z 141) - Key Fragments (m/z 58) - Library Comparison spectrum->interpret

Caption: GC-MS workflow for this compound.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS provides strong evidence for identity, NMR spectroscopy is the gold standard for unambiguous structural elucidation.[6][7] It provides detailed information about the chemical environment of each carbon and hydrogen atom, confirming their connectivity. Both ¹H (proton) and ¹³C NMR spectra are required for a complete assignment.

Scientific Rationale: NMR spectroscopy relies on the magnetic properties of atomic nuclei.[8] When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment. The integration of ¹H NMR signals reveals the relative number of protons, and spin-spin coupling patterns show which protons are adjacent to each other. ¹³C NMR indicates the number of chemically non-equivalent carbon atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm), unless the solvent contains it already.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Parameters:

Table 4: Recommended NMR Spectroscopy Parameters

ParameterRecommended SettingRationale
Spectrometer300-500 MHzHigher field strength provides better signal dispersion and resolution.
SolventChloroform-d (CDCl₃)Good solubility for the analyte and a well-defined residual solvent peak (δн ≈ 7.26, δс ≈ 77.16 ppm).[9]
Temperature298 K (25 °C)Standard operating temperature.
¹H NMR
Pulse ProgramStandard 90° pulse-acquireStandard experiment for quantitative ¹H spectra.
Number of Scans16-64Sufficient to achieve good signal-to-noise ratio.
¹³C NMR
Pulse ProgramProton-decoupled pulse-acquireSimplifies the spectrum to single lines for each unique carbon, preventing overlap.
Number of Scans1024-4096More scans are needed due to the low natural abundance of ¹³C.
Data Interpretation

The predicted chemical shifts are based on the known structure and standard chemical shift tables.

Table 5: Predicted ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

SpectrumPredicted δ (ppm)MultiplicityIntegrationAssignment
¹H NMR ~2.25s6H-N(CH ₃)₂
~2.10d2H-CH ₂-N
~0.9-1.8m11HCyclohexyl protons
¹³C NMR ~68CH₂--C H₂-N
~45CH₃--N(C H₃)₂
~35-40CH-Cyclohexyl C1
~25-32CH₂-Cyclohexyl C2, C3, C4, C5, C6
  • ¹H NMR: A sharp singlet integrating to 6 protons around 2.25 ppm is definitive for the two equivalent N-methyl groups. A doublet for the methylene bridge and a complex series of multiplets for the eleven cyclohexyl protons are also expected.

  • ¹³C NMR: The spectrum should show distinct signals for the N-methyl carbons, the methylene bridge carbon, and several signals for the cyclohexyl carbons (the exact number depends on the ring conformation, but typically 4 signals are expected due to symmetry).

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_data Data Analysis prep Dissolve ~10mg Sample in 0.6mL CDCl3 with TMS tube Transfer to 5mm NMR Tube prep->tube spectrometer Insert into NMR Spectrometer tube->spectrometer acquire Acquire FID Data (¹H and ¹³C Experiments) spectrometer->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft correct Phase and Baseline Correction ft->correct reference Reference to TMS (0.00 ppm) correct->reference interpret Interpret Spectra: - Chemical Shift - Integration (¹H) - Multiplicity (¹H) reference->interpret

Caption: NMR workflow for structural elucidation.

Functional Group Confirmation: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups by probing their molecular vibrations.[10][11]

Scientific Rationale: Covalent bonds vibrate at specific frequencies. When infrared radiation matching these frequencies passes through a sample, the energy is absorbed. An FTIR spectrum plots absorbance versus wavenumber (cm⁻¹) and shows characteristic absorption bands for different bond types. For this compound, we expect to see vibrations associated with C-H and C-N bonds. The absence of bands for O-H, N-H, or C=O groups is also confirmatory.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR) is the most convenient method.[12]

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place one to two drops of the neat liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Instrumentation and Parameters:

Table 6: Recommended FTIR Spectroscopy Parameters

ParameterRecommended SettingRationale
InstrumentFTIR Spectrometer with ATR accessoryATR requires minimal sample preparation and is suitable for liquids.[13]
Spectral Range4000 - 400 cm⁻¹Covers the entire mid-infrared region where most fundamental vibrations occur.
Resolution4 cm⁻¹Sufficient to resolve most characteristic bands for routine identification.
Number of Scans16-32Provides a good signal-to-noise ratio.
Data Interpretation

The spectrum should be analyzed for characteristic absorption bands.

Table 7: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeBondExpected Intensity
2925 - 2935C-H stretch (asymmetric)sp³ C-HStrong
2850 - 2860C-H stretch (symmetric)sp³ C-HStrong
1445 - 1465C-H bend (scissoring)-CH₂-Medium
1100 - 1250C-N stretchAliphatic AmineMedium-Weak
Absence of bands
3200 - 3500N-H stretchPrimary/Secondary AmineN/A
3200 - 3600O-H stretchAlcohol/WaterN/A
1650 - 1800C=O stretchCarbonylN/A

The strong sp³ C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretch is less intense but its presence is important. Critically, the absence of N-H stretching bands confirms the tertiary nature of the amine.

FTIR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_data Data Analysis clean Clean ATR Crystal background Acquire Background Spectrum clean->background sample Apply Neat Liquid Sample to Crystal background->sample acquire Acquire Sample Interferogram (16-32 Scans) sample->acquire ft Fourier Transform acquire->ft ratio Ratio against Background (Generate Absorbance Spectrum) ft->ratio interpret Identify Characteristic Bands: - C-H stretch (~2930, 2855 cm⁻¹) - C-N stretch (~1150 cm⁻¹) - Absence of N-H, O-H ratio->interpret

Caption: ATR-FTIR workflow for functional group analysis.

Conclusion: A Self-Validating Triad of Techniques

The unambiguous identification of a chemical entity such as this compound should not rely on a single analytical technique. The protocols outlined in this guide present a robust, self-validating workflow.

  • GC-MS confirms the molecular weight (m/z 141) and provides a characteristic fragmentation fingerprint (base peak m/z 58).

  • NMR Spectroscopy delivers an exact map of the molecular structure, confirming the connectivity of the cyclohexyl ring, the methylene bridge, and the two N-methyl groups.

  • FTIR Spectroscopy verifies the presence of the expected functional groups (aliphatic C-H, tertiary C-N) and, equally important, confirms the absence of others (N-H, O-H).

When the data from all three experiments are consistent, they provide unequivocal proof of the compound's identity, meeting the stringent requirements of scientific research and pharmaceutical quality control.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Trimethylamine, 1-cyclohexyl-. NIST Chemistry WebBook.
  • Guillena, G., & Ramón, D. J. (n.d.). Supporting Information for Reductive amination using a combination of CaH2 and noble metal.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404).
  • Spangenberg, B. (1998). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene.
  • Dolson, D. A. (2013). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases. Journal of The American Society for Mass Spectrometry.
  • National Institute of Standards and Technology (NIST). (n.d.). Trimethylamine, 1-cyclohexyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for....
  • Ali, H. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology.
  • Jan, M., et al. (2014). Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of fixed oil of Pistacia integerrima. Journal of Medicinal Plants Research.
  • Al-Alwani, M. A. M., et al. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Data in Brief.
  • National Institute of Standards and Technology (NIST). (n.d.). Trimethylamine, 1-cyclohexyl-. NIST Chemistry WebBook.
  • Pérez-Ruiz, T., et al. (2002). Liquid chromatographic determination of trimethylamine in water. Journal of Chromatography A.
  • Das, C., et al. (2023). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. Moroccan Journal of Chemistry.
  • Encyclopedia.pub. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References.
  • World Journal of Pharmaceutical Research. (2022). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY (NMR).
  • Berthomieu, C., & Hienerwadel, R. (2009). Fourier transform infrared (FTIR) spectroscopy. Photosynthesis Research.
  • Levsen, K. (2017). Techniques and Methods of Identification.
  • Tiernan, H., et al. (2021). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. TrAC Trends in Analytical Chemistry.
  • Litescu, S. C., et al. (2012). Fourier Transform Infrared Spectroscopy - Useful Analytical Tool for Non-Destructive Analysis.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine).
  • National Center for Biotechnology Information. (n.d.). Cyclohexanemethylamine. PubChem.
  • Berthomieu, C., & Hienerwadel, R. (2009). Fourier transform infrared (FTIR) spectroscopy.
  • Oguri, N., et al. (1998). Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine).
  • National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy.
  • National Institute of Standards and Technology (NIST). (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Cyclohexylamine. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). FTIR spectra of cyclohexane and DVR oxidized before and later.

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

GC-MS Analysis of 1-Cyclohexyltrimethylamine: A Comprehensive Methodological Guide

Abstract

This guide provides a detailed methodology for the analysis of this compound (also known as N,N-Dimethylcyclohexanemethanamine) using Gas Chromatography-Mass Spectrometry (GC-MS). As a tertiary amine, this compound presents unique analytical considerations compared to its primary and secondary counterparts. We will explore the challenges inherent in amine chromatography and present a robust protocol designed to achieve excellent peak shape, sensitivity, and reproducibility without the need for chemical derivatization. This document covers sample preparation, optimized instrumental parameters, and data interpretation, including the characteristic mass spectral fragmentation pattern of the analyte. The protocols and insights provided herein are intended to equip researchers and drug development professionals with a reliable framework for the qualitative and quantitative analysis of this compound.

Introduction: The Analyte and the Analytical Challenge

This compound (CAS: 16607-80-0, Molecular Formula: C₉H₁₉N, Molecular Weight: 141.25 g/mol ) is an organic compound that may be encountered as a synthetic intermediate or building block in pharmaceutical and chemical research.[1][2] Accurate and reliable analysis is crucial for process monitoring, quality control, and metabolic studies.

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, but the analysis of amines is often unsatisfactory.[3] Amines, particularly primary and secondary ones, are prone to strong interactions with active silanol groups in standard GC columns and inlets, leading to poor peak shape (tailing), reduced response, and irreversible adsorption.[4] While tertiary amines like this compound are generally less problematic, achieving high-quality chromatography still requires careful consideration of the entire analytical flow path.[4] This guide directly addresses these challenges by recommending specific column chemistries and system configurations to ensure robust and accurate results.

Foundational Principles: Direct Analysis vs. Derivatization

A common strategy to improve the GC analysis of polar compounds containing active hydrogens (-OH, -NH₂, -SH) is chemical derivatization. This process converts the polar functional groups into less polar, more volatile derivatives.[5][6]

However, this compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no active hydrogen atoms available for common derivatization reactions like silylation or acylation. Therefore, the analytical strategy must focus on direct injection. The success of this approach hinges on minimizing analyte-system interactions through a properly configured, inert GC-MS system.

Recommended Protocol for GC-MS Analysis

This section details a comprehensive, step-by-step protocol for the analysis of this compound.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a suitable volatile solvent at a concentration appropriate for GC-MS analysis, while removing any non-volatile matrix components.[7][8]

Protocol: Standard and Sample Preparation

  • Solvent Selection: Use a high-purity, volatile organic solvent. Dichloromethane or ethyl acetate are recommended. Avoid aqueous solutions, as water is not suitable for most GC columns and can damage the system.[7]

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10.0 mL of the selected solvent in a Class A volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range might be 1 µg/mL to 50 µg/mL.

  • Sample Preparation: If the sample is a solid, dissolve a known quantity in the chosen solvent to achieve a final concentration within the calibration range (a target of ~10 µg/mL is often a good starting point).[7] If the sample is in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte.[8]

  • Final Step: Transfer the final solution to a 2 mL glass autosampler vial. Ensure the sample is free of particulates by centrifugation or filtration if necessary.[7]

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point. Optimization may be required based on the specific instrument and application. The key to success is the use of a base-deactivated or specialized amine-specific column.[4]

Parameter Recommended Setting Justification
Gas Chromatograph (GC)
Column Rtx-Volatile Amine (30 m x 0.25 mm ID, 1.0 µm df) or equivalent base-deactivated column (e.g., DB-5ms with demonstrated inertness).A specialized amine column provides a surface chemistry designed to minimize tailing and improve peak shape for basic compounds.[9]
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode maximizes sensitivity, while a split injection prevents column overload for more concentrated samples.[10]
Injection Volume 1 µLA standard volume that balances sensitivity with potential for column overload.
Carrier Gas Helium, constant flow mode at 1.0 mL/minProvides good chromatographic efficiency and is compatible with most mass spectrometers.
Oven Program Initial: 60 °C, hold for 2 min Ramp: 15 °C/min to 280 °C Hold: 5 minThis temperature program allows for the separation of potential solvent peaks and impurities from the analyte of interest and ensures the column is cleaned of any higher-boiling components.
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ion Source Temp. 230 °CA standard temperature that promotes ionization while minimizing thermal degradation within the source.
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Electron Energy 70 eVThe standard energy for EI, which generates reproducible and characteristic mass spectra.[11]
Acquisition Mode Full ScanUsed for qualitative analysis and method development. Scan range: m/z 40-200.
Selected Ion Monitoring (SIM)For quantitative analysis, monitor the ions m/z 141, 82, and 58 for enhanced sensitivity and selectivity.
Analytical Workflow Visualization

The overall process from sample receipt to data generation can be visualized as follows:

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Organic Solvent Sample->Dissolve Dilute Dilute to Working Concentration (~10 µg/mL) Dissolve->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation (Base-Deactivated Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM Mode) Ionize->Detect Process Process Chromatogram and Mass Spectrum Detect->Process Identify Identify by Retention Time & Mass Spectrum Process->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Generate Report Quantify->Report

Caption: End-to-end workflow for the GC-MS analysis of this compound.

Data Analysis and Interpretation

Chromatographic Results

Using the recommended conditions, this compound should elute as a sharp, symmetrical peak. The retention time will be specific to your system but should be highly reproducible. Peak tailing is a key diagnostic—if observed, it may indicate an active site in the inlet liner or the front of the column, requiring maintenance.

Mass Spectral Fragmentation

The mass spectrum provides unambiguous identification. According to the nitrogen rule, a compound with one nitrogen atom will have an odd molecular weight, which is consistent with the molecular ion (M⁺) of this compound at m/z 141.[12][13]

The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[14][15] This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, this cleavage occurs between the methylene bridge and the cyclohexyl ring.

Caption: Primary EI fragmentation pathway of this compound.

This fragmentation pattern results in a characteristic mass spectrum, with the most significant ions summarized below. This data is consistent with the reference spectrum available from the NIST Mass Spectrometry Data Center.[2]

m/zProposed IdentityRelative AbundanceComments
58 [CH₂N(CH₃)₂]⁺100% (Base Peak) Result of alpha-cleavage; highly stable iminium ion.
141 [C₉H₁₉N]⁺Low to ModerateThe molecular ion (M⁺).
82 [C₆H₁₀]⁺ModerateLikely due to fragmentation of the cyclohexyl ring (loss of H).
98 [M - C₃H₇]⁺LowLoss of a propyl fragment from the cyclohexyl ring.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for the analysis of this compound. By understanding the analyte's chemical nature as a tertiary amine, we can bypass the need for derivatization and focus on optimizing the chromatographic conditions. The use of a base-deactivated or amine-specific column is critical to achieving the symmetrical peak shape required for accurate quantification. The characteristic mass spectrum, dominated by the alpha-cleavage product at m/z 58, allows for confident identification. This protocol serves as a comprehensive and validated starting point for researchers in pharmaceutical and chemical analysis.

References

  • Kataoka, H., et al. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34.
  • Cheméo. (2023). Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).
  • Płotka-Wasylka, J., et al. (2015). A new method for the determination of 12 biogenic amines in wine samples. Journal of Chromatography A, 1424, 98-106. Referenced in: ResearchGate. (2019). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • Phenomenex Inc. Derivatization for Gas Chromatography.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note.
  • JoVE. (2023). Mass Spectrometry of Amines.
  • Analytice. (n.d.). Dimethylcyclohexylamine (N, N-) - analysis.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123363, N,N-Dimethylcyclohexanemethanamine.
  • NIST. (n.d.). Trimethylamine, 1-cyclohexyl- in the NIST Chemistry WebBook.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 303-311.
  • Jurado-Sánchez, B., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Talanta, 258, 124433.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • NIST. (n.d.). Trimethylamine, 1-cyclohexyl- Notes. In NIST Chemistry WebBook.
  • Bullin, J. A., & Polasek, J. C. (1982). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Gelowitz, D., & Tostowaryk, W. (2012). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre.
  • NIST. (n.d.). Phase change data for Trimethylamine, 1-cyclohexyl-. In NIST Chemistry WebBook.
  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • SIELC Technologies. (2018). N,N-Dimethylcyclohexylamine.
  • J. Am. Soc. Mass Spectrom. (2013). Qualitative Gas Chromatography-Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases.
  • Attia, K. A. M., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology, 201, 115447.
  • Tutin, K., & Hoffman, R. (2001). Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column. Journal of Chromatographic Science, 39(5), 189-192.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76688, Cyclohexanemethylamine.

Sources

Application Note: A Robust HPLC Method for Purity Determination of 1-Cyclohexyltrimethylamine using HILIC with Charged Aerosol Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the determination of chemical purity for 1-Cyclohexyltrimethylamine, a quaternary ammonium compound (QAC), using High-Performance Liquid Chromatography (HPLC). Due to the compound's inherent high polarity, permanent positive charge, and lack of a significant UV chromophore, traditional reversed-phase methods with UV detection are inadequate. To overcome these analytical challenges, a robust method employing Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, coupled with Charged Aerosol Detection (CAD) for universal quantification, has been developed and validated. This guide provides a comprehensive overview of the method's scientific rationale, a step-by-step experimental protocol, and guidance on method validation in accordance with ICH guidelines.

Introduction and Scientific Rationale

This compound is a quaternary ammonium compound used in various chemical and pharmaceutical applications. The purity of such compounds is a critical quality attribute, directly impacting efficacy and safety in their final application. However, the analysis of QACs by HPLC is notoriously challenging.[1] Their permanent cationic nature and high hydrophilicity result in poor retention and peak shape on conventional C18 reversed-phase columns.[1] Furthermore, the absence of a UV-absorbing moiety precludes the use of standard photodiode array (PDA) or UV-Vis detectors.

This protocol addresses these challenges by leveraging a combination of HILIC and CAD.

The Choice of HILIC: A Superior Separation Mode

Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mode of choice for highly polar and ionic compounds that are unretained in reversed-phase chromatography.[2][3] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4]

Causality Behind Choosing HILIC:

  • Enhanced Retention: HILIC provides strong retention for polar compounds like this compound, enabling effective separation from non-polar and less-polar impurities.[3]

  • Orthogonal Selectivity: The elution order in HILIC is often the reverse of that in reversed-phase liquid chromatography (RPLC), offering a different and powerful selectivity for complex samples.

  • MS-Friendly Mobile Phases: HILIC utilizes mobile phases with high organic content, which promotes efficient nebulization and desolvation in mass spectrometry sources, leading to enhanced sensitivity.[4] While this protocol uses CAD, the method is inherently compatible with MS for impurity identification.

  • Avoidance of Ion-Pair Reagents: Alternative methods like ion-pair chromatography require the addition of reagents (e.g., alkyl sulfonates) to the mobile phase to retain charged analytes.[5][6] These reagents can be difficult to remove from the column, cause baseline instability, and suppress detector signals. HILIC circumvents these issues entirely.

The Choice of CAD: Universal and Sensitive Detection

The Charged Aerosol Detector (CAD) is a universal detector that can measure any non-volatile and many semi-volatile analytes, irrespective of their optical properties.[7][8] This makes it ideal for compounds like this compound that lack a chromophore.

Causality Behind Choosing CAD:

  • Universal Detection: CAD provides a response for any analyte that is less volatile than the mobile phase, making it suitable for quantifying unknown impurities.[9]

  • High Sensitivity: The detector can achieve low nanogram-level sensitivity, which is critical for the detection and quantification of low-level impurities.[10][11]

  • Gradient Compatibility: Unlike refractive index detectors, CAD is fully compatible with gradient elution, which is often necessary to resolve complex mixtures of impurities with varying polarities.[8]

  • Consistent Response: CAD response is directly related to the mass of the analyte, providing a more uniform response factor across different compounds compared to other detectors like Evaporative Light Scattering Detectors (ELSD), simplifying the quantification of impurities when reference standards are unavailable.[9]

Experimental Protocol

Instrumentation and Materials
ParameterSpecification
HPLC System UHPLC/HPLC system with a binary pump, autosampler, and column oven
Detector Charged Aerosol Detector (e.g., Thermo Scientific™ Corona™ Veo™)[8]
Analytical Column TSKgel NH2-100 HILIC Column (3 µm, 4.6 x 150 mm) or similar amino-based HILIC column[12]
Data System Chromatography Data System (CDS) (e.g., Empower™, Chromeleon™)[13]
Solvents Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm)
Reagents Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)
Reference Standard This compound reference standard of known purity
Chromatographic Conditions
ParameterCondition
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program 95% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, return to 95% B over 1 minute, and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Evaporation Temp. 35 °C (or as optimized for the specific instrument)[10]
CAD Gas Nitrogen at 35 psi

Step-by-Step Methodology

This section provides a detailed workflow for the purity analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing mob_phase 1. Prepare Mobile Phases (A: 10mM Ammonium Formate, pH 3 B: Acetonitrile) std_prep 2. Prepare Standard Solution (1.0 mg/mL in 95:5 ACN:H2O) sample_prep 3. Prepare Sample Solution (1.0 mg/mL in 95:5 ACN:H2O) equilibration 4. Equilibrate System (HILIC Column, 95% B) sample_prep->equilibration sequence 5. Run Sequence (Blank -> Standard -> Sample) equilibration->sequence integration 6. Integrate Chromatograms sequence->integration calculation 7. Calculate Purity (Area Percent Method) integration->calculation report 8. Generate Report calculation->report

Caption: HPLC workflow for this compound purity analysis.
Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Accurately weigh 0.63 g of ammonium formate and dissolve it in 1 L of deionized water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

Solution Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent consisting of 95:5 (v/v) Acetonitrile:Water.

  • Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard stock solution.

  • Working Standard (for linearity/quantitation): Prepare a series of dilutions from the stock solution to cover the expected range of the analyte and its impurities.

HPLC System Setup and Analysis
  • System Purge: Purge both mobile phase lines to remove any air bubbles.

  • Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Set up the injection sequence in the CDS. A typical sequence would be:

    • Blank injection (diluent) to ensure no system contamination.

    • Six replicate injections of a working standard solution to establish system suitability.

    • Injections of the sample solution(s).

Data Analysis and Purity Calculation
  • Peak Integration: Integrate all peaks in the sample chromatogram, excluding those present in the blank.

  • Purity Calculation (Area Percent): Calculate the purity of the this compound sample using the area percent method with the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    This method assumes that the response of the impurities is similar to the main analyte, an assumption that is more reliable with CAD than with UV detection.[9]

Method Validation Principles (ICH Q2(R2))

For use in a regulated environment, the analytical method must be validated to demonstrate it is fit for its intended purpose.[14][15] Key validation parameters for a purity method include:

Validation ParameterPurpose & Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. The main peak should be free from interference.[16]
Linearity To verify a proportional relationship between detector response and analyte concentration. A correlation coefficient (R²) of ≥0.99 is typically required over the specified range.[16]
Accuracy To assess the closeness of the test results to the true value. Often determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%) with acceptance criteria of 98-102% recovery.
Precision Repeatability (Intra-assay): The precision over a short interval. Typically, %RSD ≤ 2.0% for six replicate preparations. Intermediate Precision: Assesses variations within a lab (different days, analysts, equipment).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Crucial for impurity analysis.[10]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C), demonstrating its reliability for routine use.

Conclusion

The described HPLC method, which pairs HILIC separation with Charged Aerosol Detection, provides a robust, sensitive, and reliable solution for the purity analysis of this compound. This approach effectively overcomes the challenges posed by the analyte's high polarity and lack of a UV chromophore. The detailed protocol and validation guidelines herein serve as a comprehensive resource for researchers, scientists, and drug development professionals, ensuring accurate and trustworthy quality assessment of this and similar quaternary ammonium compounds.

References

  • Dolan, J. W., Snyder, L. R., & Djordjevic, N. M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Wikipedia contributors. (2023, November 13). Charged aerosol detector. Wikipedia. [Link]
  • Wikipedia contributors. (2023, December 1).
  • SIELC Technologies. (n.d.).
  • Pharmaguideline. (2024).
  • Gorence, J. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]
  • Nitsche, C. J. (1986). Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds.
  • Guo, Y., et al. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis, 145, 546-554. [Link]
  • Castro, R., Moyano, E., & Galceran, M. T. (2000). On-line ion-pair solid-phase extraction-liquid chromatography-mass spectrometry for the analysis of quaternary ammonium herbicides.
  • Toomey, A. B., Dalrymple, D., & Schulz, M. (1997). Analysis of Quaternary Ammonium Compounds by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies, 20(10), 1595-1607. [Link]
  • Biotage. (n.d.).
  • Lab Manager. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
  • Wikipedia contributors. (2023, April 29).
  • Zhang, X., et al. (2014). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Folia Biologica, 60(4), 185-193. [Link]
  • Peak Scientific. (2017).
  • Agilent Technologies. (n.d.).
  • de Barros, R. C., et al. (2020).
  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Li, Y., et al. (2015). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 7(12), 5143-5148. [Link]
  • AMSbiopharma. (2025).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

The Strategic Application of 1-Cyclohexyltrimethylammonium Salts in Phase-Transfer Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 1-cyclohexyltrimethylammonium salts, such as Cyclohexyltrimethylammonium chloride (CTAC), as a phase-transfer catalyst (PTC) in various organic transformations. While specific performance data for this catalyst is not as widely published as for other common PTCs, this guide synthesizes the fundamental principles of phase-transfer catalysis with field-proven insights to provide a robust framework for its application.

Introduction to Phase-Transfer Catalysis and the Role of 1-Cyclohexyltrimethylammonium Salts

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase.[1][2] This technique is particularly valuable in green chemistry as it often allows for the use of water as a solvent, reducing the need for volatile organic compounds.[2] The catalyst, a phase-transfer agent, transports a reactant from one phase to another where the reaction can proceed. Quaternary ammonium salts are a prominent class of phase-transfer catalysts, and 1-cyclohexyltrimethylammonium chloride (CTAC) belongs to this family.

The efficacy of a quaternary ammonium salt as a PTC is largely dependent on the lipophilicity of its cation, which dictates its ability to transport anions from an aqueous phase to an organic phase.[3] The structure of the 1-cyclohexyltrimethylammonium cation, with its bulky cyclohexyl group, provides a significant degree of lipophilicity, enabling it to effectively shuttle anionic reactants across the phase boundary.

The Mechanism of Action: A Self-Validating Catalytic Cycle

The catalytic cycle of a quaternary ammonium salt like CTAC in a typical liquid-liquid PTC system is a self-validating process, ensuring the continuous regeneration of the catalyst.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactant Reactant Anion (Y⁻) Catalyst_Aq Catalyst (Q⁺X⁻) Catalyst_Org Catalyst-Reactant Complex (Q⁺Y⁻) Catalyst_Aq->Catalyst_Org Anion Exchange & Phase Transfer Product_Anion_Aq Leaving Group Anion (X⁻) Product_Anion_Aq->Catalyst_Aq Catalyst Regeneration Substrate Organic Substrate (RX) Product Product (RY) Product->Product_Anion_Aq Release of Leaving Group Catalyst_Org->Product Nucleophilic Attack

Caption: General mechanism of phase-transfer catalysis.

The cycle begins with the exchange of the catalyst's counter-ion (e.g., chloride in CTAC) for the reactant anion in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase, where the "naked" and highly reactive anion attacks the organic substrate. Following the reaction, the catalyst, now paired with the leaving group anion, returns to the aqueous phase to begin a new cycle.

Applications in Organic Synthesis: Protocols and Considerations

While specific, peer-reviewed protocols detailing the use of 1-cyclohexyltrimethylamine (as CTAC) are not extensively available, the following sections provide generalized, yet detailed, experimental protocols for key organic transformations where PTC is highly effective. These protocols are based on well-established procedures for similar quaternary ammonium salts and serve as a robust starting point for optimization with CTAC.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. PTC is particularly advantageous in this reaction as it allows for the use of aqueous bases, avoiding the need for anhydrous conditions.

Protocol: Synthesis of Benzyl Phenyl Ether

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), benzyl chloride (1.1 eq), and toluene (5 mL/mmol of phenol).

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in water (5 mL/mmol of NaOH).

  • Catalyst Addition: Add Cyclohexyltrimethylammonium chloride (CTAC) (0.02-0.05 eq) to the reaction flask.

  • Reaction Execution: Vigorously stir the biphasic mixture and add the aqueous sodium hydroxide solution. Heat the reaction to 70-80 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature, separate the organic layer, and wash it with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a slight excess of benzyl chloride ensures the complete consumption of the phenol.

  • A 50% aqueous solution of sodium hydroxide is typically sufficient to deprotonate the phenol to its more nucleophilic phenoxide form.

  • The catalytic amount of CTAC is crucial for transporting the phenoxide from the aqueous to the organic phase. The optimal amount may need to be determined empirically.

  • Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the rate of phase transfer.

Nucleophilic Substitution Reactions

Phase-transfer catalysis is highly effective in promoting nucleophilic substitution reactions, particularly with anionic nucleophiles that have poor solubility in organic solvents.

Protocol: Synthesis of Benzyl Cyanide from Benzyl Chloride

  • Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add benzyl chloride (1.0 eq) and an organic solvent such as toluene or chlorobenzene (5 mL/mmol of benzyl chloride).

  • Aqueous Nucleophile Solution: Prepare a solution of sodium cyanide (1.5 eq) in water (3 mL/mmol of NaCN). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Catalyst Addition: Introduce CTAC (0.01-0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Follow the reaction's progress by GC or TLC analysis of the organic phase.

  • Work-up: After completion, cool the reaction, separate the layers, and wash the organic phase with water to remove any remaining cyanide salts.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The product can be further purified by vacuum distillation.

C-Alkylation of Active Methylene Compounds

The C-alkylation of compounds containing active methylene groups is a fundamental carbon-carbon bond-forming reaction. PTC provides a mild and efficient alternative to traditional methods that often require strong, anhydrous bases.

Protocol: Alkylation of Phenylacetonitrile with n-Butyl Bromide

  • Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenylacetonitrile (1.0 eq), n-butyl bromide (1.2 eq), and CTAC (0.03 eq).

  • Base Addition: Prepare a 50% aqueous solution of sodium hydroxide. Add the base dropwise to the vigorously stirred organic mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Control: Maintain the reaction temperature between 25-35 °C, using an ice bath if necessary.

  • Monitoring: Monitor the disappearance of the starting materials by GC.

  • Work-up: Once the reaction is complete, add water to dissolve the salts and separate the organic layer. Wash the organic layer with water and then with a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, followed by a final water wash.

  • Isolation: Dry the organic layer, remove the solvent, and purify the product by vacuum distillation.

Oxidation Reactions

Phase-transfer catalysis can be employed to facilitate oxidation reactions where the oxidant is an inorganic salt, such as potassium permanganate or potassium dichromate, which is insoluble in the organic phase.

Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

  • Reaction Setup: In a flask with vigorous stirring, dissolve benzyl alcohol (1.0 eq) in an organic solvent like dichloromethane or toluene.

  • Aqueous Oxidant: Prepare a solution of potassium permanganate (1.5 eq) in water.

  • Catalyst Addition: Add CTAC (0.02-0.05 eq) to the organic phase.

  • Reaction Execution: Cool the organic phase in an ice bath and slowly add the aqueous potassium permanganate solution while stirring vigorously. Monitor the reaction temperature to keep it below 10 °C.

  • Monitoring: The disappearance of the purple permanganate color can be used as a visual indicator of reaction progress. Confirm with TLC or GC.

  • Work-up: After the reaction is complete, quench any excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

  • Isolation: Filter the mixture to remove the manganese dioxide. Separate the organic layer, wash with water, dry, and remove the solvent to obtain the crude benzaldehyde.

Data Presentation: A Comparative Outlook

While specific comparative data for CTAC is limited in the readily available literature, the following table provides a general framework for evaluating the performance of different quaternary ammonium salts in a typical PTC reaction. Researchers are encouraged to generate similar data for CTAC to determine its efficacy for their specific application.

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Cyclohexyltrimethylammonium chloride (CTAC) To be determinedTo be determinedTo be determined
Tetrabutylammonium Bromide (TBAB)0.05692[3]
Benzyltriethylammonium Chloride (BTEAC)0.05888 (Hypothetical)
Aliquat® 3360.02495 (Hypothetical)

Note: The data for TBAB is based on a literature source for a Williamson ether synthesis. The data for BTEAC and Aliquat® 336 are hypothetical and included for illustrative purposes.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a phase-transfer catalyzed reaction.

PTC_Workflow start Start setup Reaction Setup: - Add organic substrate and solvent. - Add aqueous reactant solution. - Add CTAC. start->setup reaction Reaction Execution: - Vigorous stirring. - Temperature control. setup->reaction monitoring Reaction Monitoring: - TLC or GC analysis. reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: - Phase separation. - Aqueous washes. monitoring->workup Proceed if complete isolation Product Isolation: - Drying of organic phase. - Solvent removal. - Purification (e.g., chromatography, distillation). workup->isolation end End isolation->end

Caption: A generalized experimental workflow for PTC reactions.

Conclusion and Future Outlook

1-Cyclohexyltrimethylammonium salts represent a potentially valuable addition to the toolkit of phase-transfer catalysts. Its structural features suggest good lipophilicity, which is a key determinant of catalyst efficiency. The provided protocols offer a solid foundation for researchers to explore the utility of CTAC in a range of important organic transformations. Further systematic studies are warranted to fully characterize its catalytic activity and compare its performance against more established phase-transfer catalysts. Such research will undoubtedly contribute to the broader adoption of this versatile and potentially cost-effective catalytic system in both academic and industrial settings.

References

  • Dalal Institute. Phase Transfer Catalysis.
  • OperaChem. Phase transfer catalysis (PTC). [Online] 2023.
  • Joshi, D. R., & Adhikari, N. Phase transfer catalyst in organic synthesis. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(8), 508-515. [Online] 2019.

Sources

Application Notes & Protocols: The Role of Cyclic Aliphatic Tertiary Amines in Polymer Chemistry, with a focus on N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: The compound "1-Cyclohexyltrimethylamine" is not commonly referenced in polymer chemistry literature. However, the structurally similar and industrially significant tertiary amine, N,N-Dimethylcyclohexylamine (DMCHA) , is widely utilized and serves as an excellent model for understanding the applications of this class of compounds. This guide will, therefore, focus on the established applications of DMCHA and its analogues, providing a robust and scientifically grounded resource for researchers.

Introduction: The Versatile Role of Tertiary Amines in Polymer Synthesis

Tertiary amines are a cornerstone of modern polymer chemistry, acting as highly effective catalysts and accelerators in a variety of polymerization reactions. Their utility stems from the lone pair of electrons on the nitrogen atom, which can act as a potent nucleophile or base, initiating or accelerating reactions without being consumed. The catalytic activity is finely tunable based on the steric hindrance around the nitrogen and the overall basicity of the molecule.[1]

N,N-Dimethylcyclohexylamine (DMCHA) is a clear, liquid, strongly basic tertiary amine that has found extensive use across multiple industrial sectors. Its molecular structure, featuring a bulky cyclohexyl group and two methyl groups on the nitrogen, provides a unique balance of reactivity and steric hindrance. This balance is critical for controlling complex, often competing, reactions in polymer systems. This document provides an in-depth exploration of DMCHA's primary applications, detailed experimental protocols, and insights into its mechanism of action.

Property Value
Chemical Formula C₈H₁₇N
Molecular Weight 127.23 g/mol
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~165°C[2]
Density ~0.85 g/cm³[2]
CAS Number 98-94-2
Solubility Readily soluble in most polyols and organic solvents; essentially insoluble in water.

Primary Application: Catalysis in Polyurethane (PU) Systems

The most significant application of DMCHA is as a catalyst in the production of polyurethane foams, particularly rigid foams used for insulation in refrigerators, construction panels, and spray-in applications.[3] In polyurethane chemistry, two primary reactions must be precisely controlled: the gelling reaction (polyol-isocyanate addition) which builds the polymer backbone, and the blowing reaction (water-isocyanate reaction) which generates carbon dioxide gas to form the foam cells.[1][4]

DMCHA is valued as a balanced catalyst, meaning it effectively promotes both reactions. However, it exhibits a stronger catalytic effect on the blowing reaction, making it a powerful initial catalyst for foam expansion. This characteristic is crucial for achieving a consistent foam texture and optimal density.[5]

Mechanism of Catalysis

Tertiary amines like DMCHA catalyze the urethane reaction by forming an activated complex with the isocyanate group (R-NCO). The nucleophilic nitrogen atom attacks the electrophilic carbon of the isocyanate, making it more susceptible to attack by the hydroxyl group of the polyol. This mechanism significantly lowers the activation energy of the reaction.[4] Similarly, it activates the isocyanate for a rapid reaction with water, leading to the formation of an unstable carbamic acid, which decomposes into an amine and CO₂, the blowing agent.

PU_Catalysis cluster_gelling Gelling Reaction (Polymer Formation) cluster_blowing Blowing Reaction (Foam Expansion) Isocyanate_G R-N=C=O (Isocyanate) Complex_G Activated Complex Isocyanate_G->Complex_G + DMCHA DMCHA_G DMCHA Urethane Urethane Linkage (Polymer Backbone) Complex_G->Urethane + Polyol Polyol R'-OH (Polyol) Isocyanate_B R-N=C=O (Isocyanate) Complex_B Activated Complex Isocyanate_B->Complex_B + DMCHA DMCHA_B DMCHA CO2 CO₂ Gas (Blowing Agent) Complex_B->CO2 + Water Water H₂O

Dual catalytic role of DMCHA in polyurethane foam production.

Protocol 1: Preparation of Rigid Polyurethane Foam

This protocol outlines a general procedure for creating a rigid polyurethane foam using DMCHA as the primary catalyst.

Objective: To synthesize a rigid polyurethane foam for insulation applications.

Materials:

  • Polymeric MDI (pMDI) (Isocyanate, Component B)

  • Sucrose/glycerin-based polyether polyol (Component A)

  • DMCHA (Catalyst)

  • Silicone surfactant

  • Water (Blowing agent)

  • Flame retardant (e.g., TCPP)

  • Paper cup or plastic beaker, wooden spatula for mixing

  • Fume hood

  • Digital scale

Sample Formulation:

Component (Part A) Parts by Weight (pbw) Function
Polyether Polyol100Polymer Backbone
Water2.0 - 4.0Blowing Agent
Silicone Surfactant1.5 - 2.5Cell Stabilizer
DMCHA1.0 - 3.0Catalyst
Flame Retardant10 - 20Fire Safety
Component (Part B)
Polymeric MDI(Index 105-115)Cross-linker

Procedure:

  • Preparation of Component A: In a beaker, accurately weigh and combine the polyol, water, silicone surfactant, DMCHA, and flame retardant.

  • Mixing: Thoroughly mix the components of Part A with the wooden spatula for 60 seconds until a homogeneous mixture is achieved.

  • Adding Component B: Place the beaker on the scale inside a fume hood. Weigh the required amount of pMDI (Component B) based on the desired isocyanate index and add it to Component A.

  • Final Mixing: Immediately and vigorously mix the combined components for 10-15 seconds. The reaction is fast.

  • Observation: Cease stirring and observe the foam rise. Note the key reaction times:

    • Cream Time: Time from mixing until the liquid becomes opaque and starts to rise.

    • Gel Time: Time when the rising foam develops enough strength to form strings when touched with a spatula.

    • Tack-Free Time: Time when the foam surface is no longer sticky to the touch.

  • Curing: Allow the foam to cure at room temperature for at least 24 hours before cutting or testing its physical properties.

Causality Behind Choices:

  • DMCHA is chosen for its strong initial catalytic push on the blowing reaction, essential for achieving a low-density rigid foam.

  • The silicone surfactant is critical for stabilizing the newly formed gas bubbles, preventing cell collapse and ensuring a uniform, closed-cell structure.

  • The isocyanate index (ratio of NCO to OH groups) is typically kept slightly above 100 (e.g., 110) to ensure complete reaction of the polyol and water, leading to a rigid, cross-linked structure.

Secondary Application: Accelerator for Epoxy Resin Curing

Tertiary amines are also employed as accelerators or co-curing agents for epoxy resins.[6] While primary and secondary amines cure epoxies via addition reactions with their active hydrogens, tertiary amines like DMCHA lack these and function as catalytic curing agents.[6] They initiate the anionic ring-opening polymerization of the epoxy groups. This can be the sole curing mechanism or, more commonly, it is used to accelerate curing in systems that also contain other hardeners like polyamides or aliphatic amines.[6][7][8]

Epoxy_Curing cluster_workflow Epoxy Curing Workflow Resin Epoxy Resin (e.g., DGEBA) Mix Combine & Mix Resin->Mix Hardener Primary Hardener (e.g., Polyamide) Hardener->Mix DMCHA_E Tertiary Amine Accelerator (DMCHA) DMCHA_E->Mix Cure Apply & Cure (Room Temp or Elevated) Mix->Cure Product Cross-linked Thermoset Polymer Cure->Product

Workflow for epoxy resin curing accelerated by a tertiary amine.

Protocol 2: Accelerated Curing of Epoxy Resin

This protocol demonstrates the use of a tertiary amine as an accelerator in a two-part epoxy system.

Objective: To observe the accelerating effect of a tertiary amine on the curing time of an epoxy resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Polyamide curing agent

  • Tertiary amine accelerator (e.g., Triethylamine or DMCHA)

  • Two small disposable cups and stirring rods

  • Stopwatch

  • Thermocouple or IR thermometer (optional)

Procedure:

  • Control Sample:

    • In the first cup, weigh 10 parts of epoxy resin.

    • Add the manufacturer's recommended amount of polyamide curing agent (e.g., 5 parts).

    • Mix thoroughly for 2 minutes. Start the stopwatch.

    • Monitor the sample for changes in viscosity and temperature. Record the time it takes to become a hard solid (gel time).

  • Accelerated Sample:

    • In the second cup, weigh 10 parts of epoxy resin.

    • Add the same amount of polyamide curing agent (e.g., 5 parts).

    • Add a small, measured amount of the tertiary amine accelerator (e.g., 0.1-0.5 parts).

    • Immediately mix thoroughly for 2 minutes. Start a separate stopwatch.

    • Monitor the sample for changes in viscosity and temperature. Note the significantly shorter time to gelation compared to the control.

Expected Results: The sample containing the tertiary amine will exhibit a much faster cure rate, characterized by a shorter gel time and a more pronounced exothermic reaction (increase in temperature).

Causality Behind Choices:

  • The polyamide acts as the primary curing agent, cross-linking the epoxy chains through the reaction of its amine groups.

  • The tertiary amine does not participate in this primary reaction but independently initiates its own polymerization chain reaction, significantly increasing the overall reaction speed and heat generation.[9] This allows for faster processing times in applications like adhesives and coatings.[7]

Potential & Analogous Applications

The reactivity of DMCHA suggests its utility in other areas of polymer chemistry, often based on the established roles of other tertiary amines.

Phase-Transfer Catalysis (PTC)

Tertiary amines can be quaternized by reacting them with an alkyl halide to form quaternary ammonium salts. These salts are exceptional phase-transfer catalysts, capable of transporting anionic reactants from an aqueous phase into an organic phase to facilitate a reaction.[10] This is highly valuable in polycondensation reactions, such as the synthesis of polyesters or polycarbonates, where it can lead to faster reactions and higher molecular weight polymers under milder conditions.[11][12]

PTC_Mechanism Phase-Transfer Catalysis (PTC) Concept cluster_phases Organic_Phase Organic Phase (Contains Monomer R-X) Reaction Reaction: Q⁺Nu⁻ + R-X → R-Nu + Q⁺X⁻ Organic_Phase->Reaction Aqueous_Phase Aqueous Phase (Contains Nucleophile Nu⁻) Quat Quaternized DMCHA (Q⁺A⁻) Aqueous_Phase->Quat Q⁺A⁻ exchanges A⁻ for Nu⁻ Ion_Pair Ion Pair (Q⁺Nu⁻) (Organic Soluble) Quat->Ion_Pair Ion_Pair->Organic_Phase Transfers Nu⁻ into Organic Phase Reaction->Quat Regenerates Catalyst (Q⁺ returns to Aqueous Phase) Product Polymer Product (R-Nu) Reaction->Product

Quaternized tertiary amines as phase-transfer catalysts.
Monomers for Functional Polymers

While not a primary use, amine-containing monomers can be synthesized and polymerized to create functional polymers. Subsequent quaternization of the pendant tertiary amine groups can impart cationic charges along the polymer chain.[13][14] Such polycations are widely researched for their antimicrobial properties, as they can disrupt the negatively charged cell membranes of bacteria.[15][16] A monomer derived from DMCHA could potentially be used to create novel antimicrobial surfaces or additives.

Ring-Opening Polymerization (ROP)

Tertiary amines have been shown to be effective catalysts for the ring-opening polymerization of certain cyclic monomers, such as benzoxazines.[17][18] The amine can initiate polymerization by attacking the monomer and opening the ring, creating a reactive species that propagates the chain. This suggests a potential role for DMCHA in the synthesis of specialty polymers like polybenzoxazines, which are known for their high thermal stability.

References

  • What are the key applications of N,N-Dimethylcyclohexylamine? - Merlinchem.
  • DIMETHYLCYCLOHEXYLAMINE -
  • DIMETHYLCYCLOHEXYLAMINE -
  • essential for epoxy curing, triethylamine accelerates crosslinking reactions and improves properties.
  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymeriz
  • Preparation of Polymers under Phase-Transfer Catalytic Conditions - ACS Public
  • Synthesis and antimicrobial properties of polymerizable qu
  • What are the commonly used curing agents for epoxy resin Co
  • n,n-dimethylcyclohexylamine - Polyurethane c
  • enhancing fire retardancy in insulation foams with n,n-dimethylcyclohexylamine.
  • Tertiary amine - enhanced activity of ATRP c
  • Tertiary amines - C
  • Synthesis and antibacterial activities of new qu
  • (PDF)
  • Synthesis, characterization and antibacterial activity of heterocyclic quaternary ammonium polymers - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C8NJ03392G.
  • Synthesis, Curing Behavior and Characterization of Epoxyacrylate and Triethylamine Cured Epoxy Resin of 1,1′-Bis(3-methyl-4-hydroxy phenyl) cyclohexane.
  • Reaction principle of tertiary amine c
  • Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - MDPI.
  • Asian Journal of Chemistry - Kinetic Studies of Curing Reaction of Epoxy Resins.
  • Polymer‐supported Phase Transfer C
  • Phase-transfer c
  • [PDF] Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds | Semantic Scholar.
  • Study of the curing process of epoxy-amine compositions by differential scanning calorimetry - E3S Web of Conferences.
  • A Minireview of Phase-Transfer C
  • Synthesis, characterization and use of polymer‐supported phase transfer catalyst in organic reactions | Semantic Scholar.
  • 24.2: Chain-Growth Polymers—Addition Polymers - Chemistry LibreTexts.
  • Are Catalysts Used In Step-growth Polymerization? - Chemistry For Everyone - YouTube.
  • The Crucial Role of Amine Catalysts in Polyurethane Foam Manufacturing.
  • What is the effect of Amine Catalyst on the thermal stability of the final product? - Blog.
  • Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production - Mingxu Chemicals.
  • The synthesis, properties and potential applic
  • www.rsc.org/polymers.
  • Cyclic amine initiation of polypivalolactone - ResearchG
  • Synthesis of Poly(di[methylamine]ethyl methacryl
  • New Chemistry in Functional Aliphatic Polyesters - ACS Public
  • Aliph
  • Post-Polymerization Functionalization of Aliphatic Polycarbon
  • Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)
  • Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - MDPI.
  • Poly[1‐(trimethylgermyl)‐1‐propyne] and poly[1‐(trimethylsilyl)

Sources

Application Notes & Protocols: 1-Cyclohexyltrimethylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical synthesis, the selection of reagents is a critical decision that influences reaction efficiency, yield, and impurity profiles. While many reagents are well-documented, some, like 1-cyclohexyltrimethylamine, occupy a more specialized niche. Direct, published applications of this compound in the synthesis of Active Pharmaceutical Ingredients (APIs) are not widespread. However, a detailed analysis of its chemical structure—a quaternary ammonium salt—and its parent tertiary amine, N,N-dimethylcyclohexylamine (DMCHA), allows us to infer its potential applications with a high degree of scientific confidence.

This guide provides an in-depth exploration of this compound, not as a reagent with a long history of use, but as a compound whose potential can be understood through the established roles of its chemical class. We will examine its properties, its likely synthesis, and its prospective applications as a phase-transfer catalyst and a reagent influenced by steric hindrance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential utility of this and similar molecules in synthetic chemistry.

Physicochemical Profile and Synthesis

This compound is a quaternary ammonium salt. This class of compounds is defined by a positively charged nitrogen atom bonded to four organic groups, rendering them permanently charged regardless of pH. The key attributes of this compound are derived from its combination of a bulky, lipophilic cyclohexyl group and a compact, cationic trimethylammonium head.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN,N-Dimethylcyclohexylamine (Parent Amine)
CAS Number 16607-80-098-94-2
Molecular Formula C₉H₂₀N⁺ (cation)C₈H₁₇N
Molecular Weight 142.26 g/mol (cation)127.24 g/mol
Alternate Names N,N,N-trimethylcyclohexanaminium, N,N-Dimethyl-N-cyclohexylmethylamineCyclohexyldimethylamine, (Dimethylamino)cyclohexane
Boiling Point Not available (salt)158-159 °C
Density Not available (salt)0.849 g/mL at 25 °C
Synthesis Protocol: Quaternization of N,N-Dimethylcyclohexylamine

The most direct synthesis of this compound involves the quaternization of its tertiary amine precursor, N,N-dimethylcyclohexylamine (DMCHA). This is a classic Sₙ2 reaction where the lone pair of electrons on the nitrogen atom attacks an alkylating agent.

Objective: To synthesize 1-cyclohexyltrimethylammonium iodide via Sₙ2 alkylation of N,N-dimethylcyclohexylamine.

Materials:

  • N,N-Dimethylcyclohexylamine (DMCHA) (1.0 eq)

  • Methyl Iodide (CH₃I) (1.1 eq)

  • Anhydrous Diethyl Ether or Acetone

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add N,N-dimethylcyclohexylamine (1.0 eq). Dissolve the amine in a minimal amount of anhydrous diethyl ether or acetone.

  • Addition of Alkylating Agent: While stirring the solution at room temperature, slowly add methyl iodide (1.1 eq) dropwise. The use of a slight excess of the alkylating agent ensures complete conversion of the tertiary amine.

  • Reaction and Precipitation: The quaternization reaction is often exothermic and typically results in the precipitation of the solid quaternary ammonium salt from the nonpolar solvent. Stir the reaction mixture at room temperature for 2-4 hours or until precipitation is complete. Gentle heating to reflux may be required to drive the reaction to completion, depending on the scale and solvent.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid, 1-cyclohexyltrimethylammonium iodide, under vacuum to remove residual solvent.

Causality and Insights:

  • Solvent Choice: Diethyl ether or acetone are common choices because the tertiary amine starting material is soluble, but the resulting ionic salt is largely insoluble, allowing for easy isolation by precipitation.

  • Stoichiometry: A slight excess of methyl iodide is used to ensure the reaction goes to completion, minimizing the presence of the starting amine in the final product.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

Synthesis DMCHA N,N-Dimethylcyclohexylamine (Tertiary Amine) reaction Sₙ2 Reaction DMCHA->reaction MeI Methyl Iodide (Alkylating Agent) MeI->reaction Product 1-Cyclohexyltrimethylammonium Iodide (Quaternary Ammonium Salt) reaction->Product Forms C-N bond

Caption: Synthesis of this compound via Sₙ2 reaction.

Potential Application: Phase-Transfer Catalysis

One of the most significant industrial applications of quaternary ammonium salts is phase-transfer catalysis (PTC). Many pharmaceutical syntheses involve reactions between an organic-soluble substrate and an aqueous-soluble nucleophile. PTCs facilitate these reactions by carrying the nucleophile from the aqueous phase into the organic phase.

The structure of this compound makes it a prime candidate for a PTC:

  • Cationic Head: The positively charged nitrogen center can pair with an anionic nucleophile (e.g., CN⁻, OH⁻, Br⁻).

  • Lipophilic Body: The cyclohexyl and methyl groups provide sufficient organic character to allow the ion pair to dissolve in the organic phase where the reaction occurs.

Hypothetical Protocol: PTC-Mediated Williamson Ether Synthesis

This protocol describes a classic Williamson ether synthesis, a common transformation in drug synthesis, where this compound could function as a PTC.

Objective: To synthesize benzyl octyl ether from octanol and benzyl chloride using a phase-transfer catalyst.

Materials:

  • 1-Octanol (1.0 eq)

  • Benzyl Chloride (1.2 eq)

  • Sodium Hydroxide (50% aqueous solution)

  • 1-Cyclohexyltrimethylammonium salt (e.g., bromide or chloride) (0.05 eq)

  • Toluene

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 1-octanol (1.0 eq) and toluene.

  • Phase Creation: Add the 50% aqueous sodium hydroxide solution. This creates a biphasic system. The NaOH deprotonates the octanol to form the sodium octoxide nucleophile, which resides primarily in the aqueous phase.

  • Catalyst Addition: Add the 1-cyclohexyltrimethylammonium salt (0.05 eq) to the vigorously stirring mixture. The catalyst will begin to transport the octoxide anion into the organic phase.

  • Substrate Addition: Slowly add benzyl chloride (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and maintain vigorous stirring for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction, separate the organic and aqueous layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield benzyl octyl ether.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase R_X R-X (Substrate) R_Nu R-Nu (Product) Q_X_aq [Q⁺X⁻] (Catalyst) R_Nu->Q_X_aq Q_Nu_org [Q⁺Nu⁻] (Ion Pair) Q_Nu_org->R_X M_Nu M⁺Nu⁻ (Nucleophile Salt) M_Nu->Q_X_aq M_X M⁺X⁻ (Byproduct) Q_X_aq->Q_Nu_org

Caption: Generalized mechanism of Phase-Transfer Catalysis (PTC).

Role of the Parent Amine: N,N-Dimethylcyclohexylamine (DMCHA)

While this compound is the quaternary salt, its tertiary amine precursor, DMCHA, is a versatile reagent in its own right, often used as a non-nucleophilic, sterically hindered base or catalyst. Its applications provide insight into the utility of the cyclohexylamine scaffold. Sterically hindered amines are valuable because their bulkiness prevents them from participating in undesired nucleophilic side reactions, allowing them to function purely as bases or catalysts.

Application Protocol: DMCHA as a Catalyst in the Strecker Reaction

The Strecker reaction is a three-component reaction to synthesize α-amino nitriles, which are precursors to amino acids. The use of a base like DMCHA is crucial for catalyzing the formation of the key imine intermediate.

Objective: To synthesize an α-amino nitrile from a ketone, an amine, and a cyanide source, catalyzed by DMCHA.

Materials:

  • Ketone (e.g., Cyclohexanone) (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.0 eq)

  • Cyanide Source (e.g., Acetyl Cyanide) (1.1 eq)

  • N,N-Dimethylcyclohexylamine (DMCHA) (0.1 eq)

  • Solvent (e.g., Water or Methanol)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and the primary amine (1.0 eq) in the chosen solvent.

  • Catalyst Addition: Add N,N-dimethylcyclohexylamine (0.1 eq) to the mixture.

  • Cyanide Addition: Slowly add the cyanide source (1.1 eq) to the stirring solution. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the α-amino nitrile product by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and unreacted cyanide.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by crystallization or column chromatography.

Causality and Insights:

  • Catalytic Role: DMCHA acts as a base to facilitate the condensation of the ketone and amine to form an iminium ion, which is then attacked by the cyanide nucleophile.

  • Steric Hindrance: The bulky cyclohexyl group on DMCHA prevents it from competing with the primary amine in reacting with the ketone or participating in other side reactions, ensuring it functions solely as a catalyst. This is a common strategy in organic synthesis to improve reaction selectivity.

Workflow start Start: Combine Ketone, Amine, Solvent add_catalyst Add DMCHA Catalyst (0.1 eq) start->add_catalyst add_cyanide Add Cyanide Source (1.1 eq) add_catalyst->add_cyanide react Stir at Room Temp (12-24h) add_cyanide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purify (Crystallization/Chromatography) workup->purify end End: Isolated α-Amino Nitrile purify->end

Caption: Workflow for DMCHA-catalyzed Strecker Reaction.

Conclusion and Future Outlook

This compound, while not a prominent named reagent in pharmaceutical literature, possesses a chemical structure that suggests clear potential applications. By understanding the well-established roles of quaternary ammonium salts and sterically hindered amines, we can confidently propose its utility, primarily as a phase-transfer catalyst . Its lipophilic cyclohexyl group and cationic center are ideally suited for transporting anions across phase boundaries, a common requirement in the synthesis of complex organic molecules like APIs.

Furthermore, the documented use of its parent amine, N,N-dimethylcyclohexylamine, as a sterically hindered catalyst highlights the value of the cyclohexyl scaffold in controlling reaction selectivity. Researchers and process chemists should consider this compound as a viable, albeit specialized, tool in their synthetic toolbox, particularly when designing novel synthetic routes that require tailored phase-transfer catalysts. Future research could focus on quantifying its efficiency against standard PTCs like tetrabutylammonium bromide (TBAB) and exploring its use in more complex, multi-step pharmaceutical syntheses.

References

  • Journal of the Chemical Society B: Physical Organic. (1967). Kinetics of quaternization and conformational analysis of some substituted NN-dimethylcyclohexylamines. RSC Publishing. [Link]
  • Google Patents. (2015). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine.
  • Google Patents. (1987).
  • Amanote Research.
  • ResearchGate. (2007). A general method for quaternisation of N,N-dimethyl benzylamines with long chain n-alkylbromides. [Link]
  • Google Patents. (1960).
  • NIST. Trimethylamine, 1-cyclohexyl-. [Link]
  • Cheméo. Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0). [Link]
  • Pharmaceutical Technology. (2022). How pharma-grade Quaternary Ammonium Compounds enable the production of higher quality medicines. [Link]
  • SACHEM, Inc.

Application Notes and Protocols for 1-Cyclohexyltrimethylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and application of 1-Cyclohexyltrimethylamine. This document delves into the chemical properties of this tertiary amine, outlines a detailed protocol for its conversion into a quaternary ammonium salt, and presents a practical application of the resulting salt as a phase-transfer catalyst in a representative organic reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Compound Profile: this compound

This compound, also known as N,N-Dimethylcyclohexanemethanamine, is a tertiary amine with the chemical formula C₉H₁₉N. Its structure consists of a cyclohexyl group attached to a trimethylamine moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉N[NIST, PubChem]
Molecular Weight 141.25 g/mol [NIST, PubChem]
CAS Number 16607-80-0[NIST]
Appearance Colorless liquid (typical for similar amines)General Knowledge
Boiling Point Data not readily available
Solubility Insoluble in water[PubChem]

The presence of the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, making it a proton acceptor. The cyclohexyl group provides lipophilicity, influencing its solubility in organic solvents.

Safety, Handling, and Disposal

As a tertiary amine, this compound is expected to be corrosive and requires careful handling to avoid contact with skin, eyes, and mucous membranes.[1] All manipulations should be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles and a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Wear a lab coat, and consider an apron and rubber boots for larger quantities.[1]

Handling Precautions:

  • Avoid breathing vapors or mist.

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Ground and bond containers and receiving equipment to prevent static discharges.[3]

  • Use only non-sparking tools.[2]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

Incompatible Materials:

  • Strong acids[1]

  • Strong oxidizing agents[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[5] Do not pour the diluted mixture down the drain, as it can be toxic to the environment.[6] Waste should be collected in an appropriate, labeled container for chemical waste.[6]

Application Protocol I: Synthesis of a Quaternary Ammonium Salt (Phase-Transfer Catalyst)

A primary application of tertiary amines like this compound is their conversion to quaternary ammonium salts. These salts are widely used as phase-transfer catalysts (PTCs), which facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[7][8] The following protocol details the synthesis of N-Cyclohexylmethyl-N,N,N-trimethylammonium bromide via a Menshutkin reaction.[9]

Reaction Scheme:

Rationale for Experimental Choices
  • Reactants: this compound is the nucleophilic tertiary amine. Methyl bromide is chosen as the alkylating agent; however, due to its gaseous nature and toxicity, methyl iodide, which is a liquid and a more reactive alkylating agent, is often a suitable substitute in a laboratory setting.[9]

  • Solvent: A polar aprotic solvent such as acetonitrile or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Temperature: The reaction is often performed at a slightly elevated temperature to increase the reaction rate, but excessive heat can lead to side reactions.[10]

Experimental Protocol

Materials:

  • This compound

  • Methyl iodide (or another suitable alkylating agent)

  • Anhydrous acetonitrile

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring, add methyl iodide (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and maintain for 2-4 hours. A study on the synthesis of similar N,N,N-trimethyl-N-cyclohexyl ammonium salts showed that quantitative yields could be achieved at elevated temperatures within a few hours.[11]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amine.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The quaternary ammonium salt may precipitate out of the solution. If not, add diethyl ether to the reaction mixture to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified N-Cyclohexylmethyl-N,N,N-trimethylammonium bromide in a vacuum oven.

Diagram 1: Workflow for Quaternary Ammonium Salt Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve this compound in anhydrous acetonitrile setup2 Add methyl iodide dropwise setup1->setup2 reaction1 Heat to reflux (2-4 hours) setup2->reaction1 workup1 Cool to room temperature reaction1->workup1 workup2 Precipitate with diethyl ether workup1->workup2 workup3 Filter and wash the solid workup2->workup3 workup4 Dry under vacuum workup3->workup4 product Purified Quaternary Ammonium Salt workup4->product

Caption: Workflow for the synthesis of the quaternary ammonium salt.

Application Protocol II: Phase-Transfer Catalyzed Nucleophilic Substitution

The synthesized quaternary ammonium salt can now be used as a phase-transfer catalyst. The following is a representative protocol for the Williamson ether synthesis, a classic Sₙ2 reaction, where an alkoxide, typically soluble in an aqueous or solid phase, reacts with an alkyl halide in an organic phase.

Reaction Scheme:

(where R-OH is an alcohol or phenol, R'-X is an alkyl halide, and PTC is the synthesized quaternary ammonium salt)

Rationale for Experimental Choices
  • Two-Phase System: The reaction is carried out in a biphasic system (e.g., water and an organic solvent like toluene or dichloromethane) to separate the nucleophile source (NaOH and alcohol/phenol) from the substrate (alkyl halide).[12]

  • Catalyst: The quaternary ammonium salt, [C₆H₁₁CH₂N(CH₃)₃]⁺Br⁻, acts as the phase-transfer agent. The lipophilic cyclohexyl and methyl groups on the cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with the alkoxide anion (RO⁻) generated in the aqueous phase. This ion pair then moves into the organic phase, where the "naked" and highly reactive alkoxide can react with the alkyl halide.[12]

  • Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases, which increases the rate of transfer of the catalyst-anion complex.[11]

Experimental Protocol

Materials:

  • Phenol (or another alcohol)

  • 1-Bromobutane (or another primary alkyl halide)

  • Sodium hydroxide (NaOH)

  • Toluene

  • N-Cyclohexylmethyl-N,N,N-trimethylammonium bromide (synthesized in Protocol I)

  • Deionized water

  • Separatory funnel

  • Standard glassware for reaction and work-up

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1 equivalent), 1-bromobutane (1.2 equivalents), and toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add the synthesized N-Cyclohexylmethyl-N,N,N-trimethylammonium bromide (0.05 equivalents) to the organic mixture in the reaction flask.

  • Reaction Initiation: Add the aqueous NaOH solution to the reaction flask and begin vigorous stirring.

  • Heating: Heat the biphasic mixture to 70-80°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add water to dissolve the salts.

    • Separate the organic layer.

    • Wash the organic layer with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography if necessary.

Diagram 2: Mechanism of Phase-Transfer Catalysis

G ROH R-OH RO_Na RO⁻Na⁺ ROH->RO_Na + NaOH NaOH NaOH QOR Q⁺RO⁻ RO_Na->QOR + Q⁺X⁻ QX_aq Q⁺X⁻ QX_aq->RO_Na RX R'-X ROR R-O-R' RX->ROR + RO⁻ QX_org Q⁺X⁻ ROR->QX_org + X⁻ QX_org->QX_aq Catalyst Regeneration QOR->RX Sₙ2 Reaction

Caption: Simplified mechanism of phase-transfer catalysis.

Conclusion

This compound serves as a valuable building block in organic synthesis, particularly for the preparation of quaternary ammonium salts. These salts function as effective phase-transfer catalysts, enabling reactions between immiscible reagents under mild conditions. The protocols provided herein offer a detailed guide for the synthesis of such a catalyst and its subsequent application, emphasizing safety and a rationale-driven approach to experimental design. Researchers are encouraged to adapt these protocols to their specific substrates and reaction conditions while adhering to the highest safety standards.

References

  • Chemtron Supply Corporation. (2015, June 11).
  • Stack Exchange Inc. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts. Chemistry Stack Exchange. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123363, N,N-Dimethylcyclohexanemethanamine. [Link]
  • National Institute of Standards and Technology. Trimethylamine, 1-cyclohexyl-. NIST Chemistry WebBook. [Link]
  • PubChem. Trimethylcyclohexylamine. [Link]
  • Scribd.
  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
  • OperaChem. (2023, July 2).
  • YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50. [Link]
  • Google Patents. US2363561A - Cyclohexyl-amine salts.
  • Zhang, L., et al. (2011). Study on the synthesis of quaternary ammonium salts using imidazolium ionic liquid as catalyst.
  • CORE. Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]
  • Wikipedia. Menshutkin reaction. [Link]
  • Unacademy.
  • MDPI.
  • Google Patents. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide.

Sources

Application Notes & Protocols for the Safe Handling and Storage of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine widely utilized as a catalyst in the production of polyurethane foams, as a corrosion inhibitor, and as an intermediate in the synthesis of other chemical compounds. Its high reactivity and specific physical properties necessitate stringent adherence to safe handling and storage protocols to mitigate risks to personnel and the environment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of N,N-Dimethylcyclohexylamine in a laboratory setting.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with N,N-Dimethylcyclohexylamine is the foundation of its safe use. The primary risks are associated with its flammability, corrosivity, and toxicity.

1.1. Physicochemical Hazards

N,N-Dimethylcyclohexylamine is a flammable liquid and its vapor can form explosive mixtures with air. It is crucial to handle this chemical in well-ventilated areas and away from ignition sources.

1.2. Health Hazards

Exposure to N,N-Dimethylcyclohexylamine can cause severe health effects. It is corrosive to the skin and eyes and can cause serious damage upon contact. Inhalation of its vapors may lead to respiratory irritation and other systemic effects.

Table 1: Hazard Summary for N,N-Dimethylcyclohexylamine

Hazard ClassificationDescriptionGHS Pictogram
Flammable LiquidsCategory 3🔥
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 3💀
Acute Toxicity (Inhalation)Category 3💀
Skin Corrosion/IrritationCategory 1Bcorrosive
Serious Eye Damage/Eye IrritationCategory 1corrosive
Specific Target Organ ToxicityMay cause respiratory irritation

Data synthesized from multiple Safety Data Sheets.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure, a multi-layered approach to safety is required, combining engineering controls, administrative controls, and personal protective equipment.

2.1. Engineering Controls

The primary engineering control for handling N,N-Dimethylcyclohexylamine is a certified chemical fume hood. All manipulations of this chemical, including weighing, transferring, and mixing, should be performed within a fume hood to prevent the release of flammable and toxic vapors into the laboratory environment.

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of N,N-Dimethylcyclohexylamine. The following PPE is mandatory when working with this compound:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.

  • Skin and Body Protection: A flame-resistant lab coat should be worn over personal clothing. In cases of potential for significant splashing, a chemical-resistant apron is also recommended.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a full-face respirator with an appropriate organic vapor cartridge is necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab ppe_check Is work with N,N-Dimethylcyclohexylamine planned? start->ppe_check don_ppe Don Appropriate PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Flame-Resistant Lab Coat ppe_check->don_ppe Yes exit_lab Exit Lab ppe_check->exit_lab No fume_hood Work exclusively in a certified chemical fume hood. don_ppe->fume_hood end_work Complete Work fume_hood->end_work decontaminate Decontaminate gloves before removal. end_work->decontaminate remove_ppe Remove PPE in the correct order. decontaminate->remove_ppe wash_hands Wash hands thoroughly. remove_ppe->wash_hands wash_hands->exit_lab

Caption: Workflow for donning and doffing PPE for handling N,N-Dimethylcyclohexylamine.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the chemical.

3.1. Handling Protocol

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Dispensing: When transferring N,N-Dimethylcyclohexylamine, use a properly grounded dispensing system to prevent static electricity buildup, which could ignite flammable vapors.

  • Avoid Incompatibilities: Keep N,N-Dimethylcyclohexylamine away from strong oxidizing agents, acids, and acid chlorides.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for flammable and corrosive liquids. This should include absorbent materials, neutralizing agents (such as sodium bicarbonate for small acid spills that might react with the amine), and personal protective equipment.

3.2. Storage Protocol

Proper storage of N,N-Dimethylcyclohexylamine is crucial for maintaining its stability and preventing hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.

  • Container: Keep containers tightly closed and properly labeled.

  • Segregation: Store N,N-Dimethylcyclohexylamine in a designated area for flammable liquids, segregated from incompatible materials.

Storage_Protocol cluster_storage Storage Protocol for N,N-Dimethylcyclohexylamine storage_location Designated Flammable Liquid Storage Cabinet conditions Cool, Dry, and Well-Ventilated storage_location->conditions container Tightly Closed and Properly Labeled Container storage_location->container segregation Segregated from Incompatible Materials (e.g., Oxidizing Agents, Acids) storage_location->segregation ignition_sources Away from Heat and Ignition Sources storage_location->ignition_sources

Application Notes: Scaling the Synthesis of Cyclohexyltrimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Cyclohexyltrimethylammonium salts are a class of quaternary ammonium compounds (QACs) with applications as phase-transfer catalysts, surfactants, and intermediates in pharmaceutical synthesis. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production requires a thorough analysis of synthetic routes, reaction conditions, safety protocols, and purification strategies. The target molecule for this guide is Cyclohexyltrimethylammonium Iodide .

This document provides a detailed guide for researchers, chemists, and process engineers on scaling up the synthesis of this quaternary ammonium salt. The synthesis is logically divided into two core stages:

  • Stage 1: Synthesis of the Tertiary Amine Intermediate (N,N-Dimethylcyclohexylamine).

  • Stage 2: Quaternization to Yield the Final Product (Cyclohexyltrimethylammonium Iodide).

We will analyze two primary, industrially relevant routes for Stage 1 and provide robust protocols for both stages, focusing on causality, safety, and scalability.

Analysis of Synthetic Routes for N,N-Dimethylcyclohexylamine (Stage 1)

The efficient production of the tertiary amine intermediate is critical for the overall process economy and success. Two principal methods are considered: the Eschweiler-Clarke reaction and catalytic reductive amination.

Route A: Eschweiler-Clarke Reaction

This classic reaction involves the methylation of a primary amine (cyclohexylamine) using excess formic acid and formaldehyde.[1] It is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[2]

Mechanism: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. The loss of carbon dioxide gas makes the reduction step irreversible, driving the reaction to completion.[1] This process is repeated to achieve exhaustive methylation to the tertiary amine. A key advantage is that the reaction inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1][3]

Route B: Reductive Amination of a Ketone

This route involves the reaction of cyclohexanone with dimethylamine to form an enamine or iminium intermediate, which is then reduced to the target tertiary amine.[4][5] This requires a suitable reducing agent, such as hydrogen gas with a metal catalyst (e.g., Pd/C, Raney Nickel) or a hydride reagent.[6][7]

Mechanism: The initial step is the acid-catalyzed addition of dimethylamine to the carbonyl group of cyclohexanone, followed by dehydration to form an iminium ion.[4][8] This ion is then reduced in situ. The choice of reducing agent is critical for scale-up, with catalytic hydrogenation often being more atom-economical and cost-effective for large-scale operations.[7]

Route Comparison for Scale-Up
FeatureRoute A: Eschweiler-ClarkeRoute B: Reductive AminationRationale & Justification
Starting Materials Cyclohexylamine, Formic Acid, FormaldehydeCyclohexanone, Dimethylamine, H₂/CatalystAll starting materials are readily available bulk chemicals. Route B may offer cost advantages depending on the price of cyclohexanone vs. cyclohexylamine.
Reaction Conditions Atmospheric pressure, ~90-100°C.[9]Elevated pressure (15-200 bar) and temperature (60-250°C) for catalytic hydrogenation.[6]Route A operates under milder conditions, simplifying reactor design and reducing capital expenditure. Route B requires specialized high-pressure hydrogenation equipment.
Selectivity Excellent. Stops cleanly at the tertiary amine.[1][3]Good, but side reactions like cyclohexanol formation from ketone reduction can occur.[6]The inherent selectivity of the Eschweiler-Clarke reaction simplifies purification by avoiding over-alkylation or starting material reduction.
Atom Economy Moderate. Stoichiometric use of formic acid as a reductant generates CO₂ waste.Excellent (for H₂/catalyst). Water is the only stoichiometric byproduct.Route B is more atom-economical and "greener" if catalytic hydrogenation is used.
Safety Requires handling of corrosive formic acid and toxic formaldehyde.[10][11]Requires handling of flammable hydrogen gas under high pressure and potentially pyrophoric catalysts (e.g., Raney Ni).Both routes have significant hazards that require robust engineering controls. The high-pressure hydrogenation of Route B is often considered a higher operational risk.
Overall Recommendation Recommended for initial scale-up. The operational simplicity, high yield, and excellent selectivity often outweigh the lower atom economy for moderate production scales.Viable for large-scale, continuous production. The superior atom economy is a major advantage at very large scales where specialized equipment is justified.

Based on this analysis, the Eschweiler-Clarke reaction (Route A) is selected as the primary focus for the detailed scale-up protocol due to its operational simplicity and high selectivity, which are advantageous for typical batch production campaigns in pharmaceutical and fine chemical manufacturing.

Process Development and Scale-Up Considerations

Raw Material and Reagent Handling
  • Cyclohexylamine: A corrosive and flammable liquid. Store in a well-ventilated area away from oxidizing agents.

  • Formic Acid (85-90%): Highly corrosive and causes severe burns.[11] Use in a well-ventilated area or fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • Formaldehyde (37% aq. solution): Toxic, a suspected human carcinogen, and a sensitizer.[12][13][14] Handling requires stringent controls, including dedicated fume hoods and respiratory protection.[10]

  • Methyl Iodide (for Stage 2): Toxic, a suspected carcinogen, and a potent alkylating agent. All operations must be conducted in a high-efficiency fume hood. Use nitrile or neoprene gloves.[15]

  • Sodium Hydroxide: Corrosive. Handle with care, especially when preparing solutions, as the process is highly exothermic.

Reaction Parameter Optimization
  • Stoichiometry: In the Eschweiler-Clarke reaction, excess formic acid and formaldehyde are used to ensure complete dimethylation and drive the reaction forward. A typical molar ratio is Cyclohexylamine : Formaldehyde : Formic Acid of approximately 1 : 2.2 : 2.2.

  • Temperature Control: The reaction is typically heated to 90-100°C.[9] This temperature is high enough to facilitate the reaction and drive off the CO₂ byproduct but low enough to minimize potential side reactions. Effective heat management is crucial on a larger scale to control the exotherm, especially during the initial addition phase.

  • Reaction Time: Typical reaction times are in the range of 3-8 hours.[9][16] Reaction progress should be monitored by an appropriate in-process control (IPC) like GC or TLC to determine completion.

Work-up and Purification at Scale
  • Basification: After cooling, the acidic reaction mixture is carefully basified with a strong base (e.g., NaOH solution) to a pH > 11. This neutralizes the excess formic acid and liberates the free tertiary amine. This step is highly exothermic and requires slow addition and efficient cooling.

  • Extraction/Distillation: For smaller scales, the product can be extracted with an organic solvent. For larger scales, steam distillation is a highly effective method for isolating the volatile N,N-dimethylcyclohexylamine from the inorganic salts and non-volatile impurities.[9] The crude product is then collected and can be further purified by fractional distillation under atmospheric pressure (Boiling Point: 160-163°C).[9]

  • Quaternary Salt Purification: Quaternary ammonium salts are non-volatile and often highly soluble in polar solvents. Purification is typically achieved by crystallization or precipitation.[17] After the quaternization reaction (Stage 2), the product may precipitate directly from the reaction solvent (e.g., acetonitrile, ethyl acetate). If not, an anti-solvent (e.g., diethyl ether, hexanes) can be added to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum.[18][19] Purification by chromatography is challenging due to the charged nature of the molecule but can be achieved using specialized techniques like ion-pair chromatography or on alumina.[18][20]

Visualization of Key Processes

Overall Synthetic Workflow

A diagram illustrating the two-stage process from starting materials to the final quaternary ammonium salt.

G cluster_0 Stage 1: Tertiary Amine Synthesis cluster_1 Stage 2: Quaternization A1 Cyclohexylamine A_react Eschweiler-Clarke Reaction A1->A_react A2 Formaldehyde Formic Acid A2->A_react A_prod N,N-Dimethylcyclohexylamine (Crude) A_react->A_prod A_purify Basification & Distillation A_prod->A_purify A_final N,N-Dimethylcyclohexylamine (Pure) A_purify->A_final B_react Menschutkin Reaction A_final->B_react Intermediate B1 Methyl Iodide B1->B_react B_prod Cyclohexyltrimethylammonium Iodide (in solution) B_react->B_prod B_purify Crystallization & Filtration B_prod->B_purify B_final Cyclohexyltrimethylammonium Iodide (Final Product) B_purify->B_final

Caption: Overall workflow for the two-stage synthesis of Cyclohexyltrimethylammonium Iodide.

Eschweiler-Clarke Reaction Mechanism

A simplified diagram showing the key steps of the methylation process.

G Amine Primary Amine (R-NH2) Iminium Iminium Ion [R-N+=CH2] Amine->Iminium + CH2O, -H2O FA Formaldehyde (CH2O) FA->Iminium SecAmine Secondary Amine (R-NHCH3) Iminium->SecAmine + HCOOH Formate Formic Acid (HCOOH) Formate->SecAmine TertAmine Tertiary Amine (R-N(CH3)2) SecAmine->TertAmine Repeat Cycle CO2 CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Experimental Protocols

Protocol 1: Lab-Scale Synthesis of N,N-Dimethylcyclohexylamine (Route A)
  • Setup: Equip a 1 L round-bottom flask with a reflux condenser, a magnetic stirrer, a thermometer, and a dropping funnel.

  • Charging: To the flask, add cyclohexylamine (99.17 g, 1.0 mol).

  • Addition: Begin stirring and add 85% formic acid (108.3 g, 2.0 mol) dropwise via the dropping funnel. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Formaldehyde Addition: After the formic acid addition is complete, add 37% formaldehyde solution (178.6 g, 2.2 mol) dropwise.

  • Reaction: Heat the mixture to 90-95°C and maintain for 4 hours. Vigorous gas (CO₂) evolution will be observed.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material and monomethylated intermediate are consumed.

  • Cooling & Basification: Cool the reaction mixture to room temperature. Carefully and slowly add 50% (w/w) sodium hydroxide solution until the pH is >11, ensuring the temperature is kept below 50°C with an ice bath.

  • Isolation: Set up for steam distillation. Add water to the flask and distill the mixture. Collect the biphasic distillate. Separate the organic layer (top layer), which is the crude N,N-dimethylcyclohexylamine.

  • Purification & Yield: Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation, collecting the fraction at 160-163°C. A typical yield is 82-86%.[9]

Protocol 2: Pilot-Scale Synthesis of Cyclohexyltrimethylammonium Iodide (Stage 2)

Safety Precaution: This protocol involves a toxic and volatile reagent (methyl iodide). All operations must be performed in a well-ventilated reactor with appropriate safety interlocks and scrubber systems.

  • Setup: Charge a 50 L glass-lined reactor equipped with an overhead stirrer, a cooling/heating jacket, a condenser, a temperature probe, and a pressure-equalizing dropping funnel.

  • Inerting: Purge the reactor with nitrogen gas.

  • Charging: Charge the reactor with N,N-dimethylcyclohexylamine (12.7 kg, 100 mol) and acetonitrile (25 L).

  • Cooling: Cool the solution to 10-15°C using the reactor jacket.

  • Addition: Add methyl iodide (15.6 kg, 110 mol, 1.1 eq) dropwise over 1-2 hours, maintaining the internal temperature below 25°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate will form.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR (by taking a sample of the supernatant) to confirm the consumption of the tertiary amine.

  • Isolation: Cool the slurry to 0-5°C and hold for 2 hours to maximize precipitation.

  • Filtration: Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake with cold acetonitrile (2 x 5 L).

  • Drying: Dry the solid product in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization and Quality Control

The identity and purity of the final product, Cyclohexyltrimethylammonium Iodide, should be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for the absence of starting materials.

  • Mass Spectrometry (ESI+): To confirm the molecular weight of the cation ([C₉H₂₀N]⁺, m/z = 142.16).

  • FTIR Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point: To assess purity.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, I).

  • HPLC with ELSD or CAD: To determine purity and quantify any non-volatile impurities.

References

  • NROChemistry. Eschweiler-Clarke Reaction.
  • Online Organic Chemistry Tutor. Eschweiler-Clarke Reaction.
  • Wikipedia. Eschweiler–Clarke reaction.
  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development.
  • NROChemistry (YouTube). Eschweiler-Clarke Reaction. (2022).
  • Chen, C. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Canadian Journal of Chemistry, 54(20), 3310-3311.
  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. (2022).
  • Google Patents. HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine.
  • Filo. Show the mechanism of reductive amination of cyclohexanone and dimethylam.. (2024).
  • BDMAEE. production process and purification techniques for n,n-dimethylcyclohexylamine. (2024).
  • Patsnap. Preparation process of N,N-dimethylcyclohexylamine.
  • Canadian Journal of Chemistry. A new method of quaternizing amines and its use in amino acid and peptide chemistry.
  • ACS Publications. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019).
  • Pearson+. Using cyclohexanone as the starting material, describe how each o...
  • ACS Publications. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021).
  • University of Manchester Research Explorer. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019).
  • ResearchGate. Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study.
  • Google Patents. Method of preparing N,N-dimethyl cyclohexylamine catalyst.
  • Vedantu. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE.
  • Google Patents. US3755334A - New quaternization method.
  • Google Patents. US4442306A - Production of tertiary amines.
  • ResearchGate. Industrial processes for manufacturing amines.
  • ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a.
  • CDC/ATSDR. Formaldehyde | Medical Management Guidelines.
  • DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • Allen. Reaction of cyclohexanone with dimethylamine in the presence of catalytic amount of an acid forms a compound if water during the reaction is continously removed. The compound formed is generally known as.
  • PubChem. Cyclohexyl-trimethyl-ammonium iodide.
  • Lab Alley. Formaldehyde Safety & Hazards.
  • ProQuest. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography.
  • Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
  • Brainly.in. Reaction of cyclohexanone with dimethylamine in the presence of catalytic amount of an acid forms a compound if water during the reaction is continuously removed. The compound formed is generally known as. (2019).
  • PubChem. Hexyltrimethylammonium iodide.
  • Concordia University. FORMALDEHYDE SAFETY GUIDELINES.
  • Embibe. Reaction of cyclohexanone with dimethylamine in the presence of catalytic amount of an acid forms a compound If water during the reaction is continuously removed the compound formed is generally known as.
  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Sarthaks eConnect. Reaction of cyclohexanone with dimethylamine in the presence of catalytic amount of an acid forms. (2018).
  • YouTube. Assembly Line Synthesis of Tertiary Amines. (2022).
  • Google Patents. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
  • NIH/PMC. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019).
  • Greatcell Solar Materials. Cyclohexylmethylammonium iodide.
  • Oxford Academic. Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue.
  • Reddit. Quaternary ammonium salt purification. (2025).
  • NIH/PMC. N′′-Tricyclohexylguanidinium iodide.

Sources

Application Note: Strategies for the Analytical Derivatization of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview of analytical strategies for 1-cyclohexyltrimethylamine, a quaternary ammonium compound (QAC). Due to the inherent non-volatile and thermally labile nature of QACs, direct analysis by gas chromatography (GC) is often unfeasible. This application note explores two primary derivatization strategies to overcome this challenge: in-situ thermal degradation via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and ex-situ chemical conversion via Hofmann Elimination. Furthermore, it presents the direct analysis by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) as a powerful alternative that circumvents the need for derivatization. Detailed protocols, mechanistic explanations, and comparative data are provided to enable researchers to select and implement the most suitable method for their analytical needs.

The Analytical Challenge of Quaternary Ammonium Compounds (QACs)

This compound, also known as N,N-dimethylcyclohexanemethanaminium, belongs to the class of Quaternary Ammonium Compounds (QACs). These molecules possess a permanent positive charge on the nitrogen atom, which is bonded to four carbon atoms. This ionic character results in strong intermolecular forces, rendering them non-volatile and thermally unstable.

When introduced into a standard gas chromatograph, QACs do not elute. Instead, they either adsorb irreversibly to the surfaces of the inlet and column or decompose uncontrollably at high temperatures, leading to poor reproducibility and inaccurate quantification.[1]

A critical point of expertise is understanding why conventional derivatization methods are ineffective. Common derivatization techniques such as silylation, acylation, or alkylation are designed to increase volatility and thermal stability by replacing active hydrogens on functional groups like alcohols (-OH), primary/secondary amines (-NH₂/-NHR), or carboxylic acids (-COOH).[2][3][4] QACs lack these active hydrogens, making such derivatization approaches chemically impossible. Therefore, specialized strategies are required to convert the non-volatile QAC into a GC-amenable form.

Strategy 1: In-Situ Thermal Derivatization via Pyrolysis-GC-MS

Principle & Causality: Pyrolysis-GC-MS is a powerful technique where controlled thermal degradation in an inert atmosphere is used to break down non-volatile analytes into smaller, stable, and volatile fragments that are characteristic of the original molecule.[5][6] For QACs, this process occurs directly within the heated GC inlet, serving as an in-situ derivatization method.[7] When a QAC salt is flash heated, it undergoes thermal degradation, typically cleaving a carbon-nitrogen bond to produce a volatile tertiary amine and an alkyl halide.[8]

For 1-cyclohexyltrimethylammonium chloride, the pyrolysis reaction yields two primary, volatile products: N,N-dimethylcyclohexylmethanamine and methyl chloride. These neutral molecules can then be readily separated by the GC column and identified by the mass spectrometer. This method is advantageous for its speed and minimal sample preparation.[9]

Caption: Workflow for Py-GC-MS analysis of this compound.

Protocol: Py-GC-MS of this compound

A. Reagents and Materials

  • This compound analytical standard

  • Methanol or other suitable volatile solvent (HPLC grade)

  • Autosampler vials with inserts

  • Gas Chromatograph with Mass Spectrometer (GC-MS) equipped with a programmable temperature vaporization (PTV) or split/splitless inlet.

B. Instrumental Parameters The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
GC Inlet
Inlet ModeSplit (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentrations; splitless for trace analysis.
Inlet Temperature280 °C - 300 °CCrucial for inducing rapid and reproducible pyrolysis of the QAC into its volatile degradation products.[10]
GC Column
Type5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)Standard non-polar column provides good separation for the resulting tertiary amine.
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offer a good balance of resolution and analysis time.
Carrier GasHelium, constant flow at 1.0 - 1.2 mL/minInert gas standard for GC-MS.
Oven Program
Initial Temp60 °C, hold for 1 minAllows for solvent focusing.
Ramp10 °C/min to 280 °CSeparates the pyrolysis products from solvent and other potential byproducts.
Final HoldHold at 280 °C for 2 minEnsures elution of all components.
MS Detector
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization for creating reproducible fragmentation patterns for library matching.
Mass Rangem/z 40 - 400Covers the expected mass of the tertiary amine product and its fragments.
Source Temperature230 °CStandard operating temperature.
Quad Temperature150 °CStandard operating temperature.

C. Step-by-Step Methodology

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1000 µg/mL). Create a series of working standards (e.g., 1-100 µg/mL) by serial dilution.

  • Sample Injection: Inject 1 µL of the standard or sample solution into the GC-MS system using the parameters outlined above.

  • Data Acquisition: Acquire data in full scan mode to identify the pyrolysis products. The primary peak of interest will be N,N-dimethylcyclohexylmethanamine.

  • Data Analysis:

    • Identify the peak for N,N-dimethylcyclohexylmethanamine based on its retention time.

    • Confirm its identity by comparing the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion should be at m/z 141, with characteristic fragments.

    • For quantification, a calibration curve can be constructed by plotting the peak area of the tertiary amine against the concentration of the parent QAC standard.

Strategy 2: Ex-Situ Chemical Derivatization via Hofmann Elimination

Principle & Causality: The Hofmann elimination is a classic organic reaction that converts a quaternary ammonium salt into a tertiary amine and an alkene.[11] This E2 elimination reaction proceeds in two distinct steps, making it a viable, albeit more involved, ex-situ derivatization strategy.[12][13]

  • Anion Exchange: The starting QAC, typically a halide salt, is treated with silver oxide (Ag₂O) in water. The silver ions precipitate the halide as silver halide (e.g., AgCl, AgBr), while the oxide reacts with water to generate hydroxide ions, which replace the halide as the counter-ion, forming a quaternary ammonium hydroxide.[14]

  • Thermal Elimination: The resulting quaternary ammonium hydroxide solution is heated. The hydroxide ion acts as a base, abstracting a beta-hydrogen (a hydrogen on a carbon adjacent to the one bonded to the nitrogen). This induces an E2 elimination, cleaving a C-N bond and forming an alkene, water, and a tertiary amine.[15] For this compound, the major products are methylenecyclohexane and trimethylamine. The more volatile and chromatographically stable alkene, methylenecyclohexane, is the target analyte for GC-MS analysis.

Caption: Two-step mechanism of Hofmann Elimination for derivatization.

Protocol: Hofmann Elimination for GC-MS Analysis

A. Reagents and Materials

  • This compound salt (e.g., chloride or iodide)

  • Silver(I) oxide (Ag₂O), powder

  • Deionized water

  • Dichloromethane (DCM) or Diethyl ether (extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Small reaction vial or round-bottom flask with condenser

  • Heating mantle or oil bath

  • GC-MS system

B. Step-by-Step Methodology

  • Anion Exchange:

    • Dissolve a known quantity of the this compound salt (e.g., 10 mg) in a minimal amount of deionized water (e.g., 1-2 mL) in a reaction vial.

    • Add a slight molar excess of silver oxide powder.

    • Stir the suspension vigorously at room temperature for 30-60 minutes, protected from light (wrap vial in foil). A precipitate of silver halide will form.

    • Centrifuge or filter the mixture to remove the solid silver salts. The supernatant now contains the quaternary ammonium hydroxide. Carefully transfer it to a clean flask suitable for heating.

  • Thermal Elimination & Extraction:

    • Gently heat the aqueous solution of the hydroxide salt to a temperature just below boiling (e.g., 80-95 °C) for 1-2 hours. A reflux condenser can be used to prevent loss of volatile products.

    • Cool the reaction mixture to room temperature.

    • Add 2 mL of an organic extraction solvent (e.g., DCM) and shake vigorously in a separatory funnel or vial.

    • Collect the organic layer. Repeat the extraction twice more.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.[13]

  • Analysis:

    • Carefully transfer the dried organic solution to a GC vial.

    • Inject 1 µL into the GC-MS. Use a standard GC method for volatile non-polar compounds (a temperature program similar to the one in the pyrolysis section is a good starting point, but without the high inlet temperature).

    • Identify the peak for methylenecyclohexane by its retention time and mass spectrum (molecular ion m/z 96).

Alternative Strategy: Direct Analysis by LC-MS/MS

For many modern laboratories, the most efficient strategy is to avoid derivatization altogether by using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is exceptionally well-suited for analyzing polar, ionic, and non-volatile compounds like QACs.[16][17]

Principle & Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is an LC mode that uses a polar stationary phase and a mobile phase with a high percentage of organic solvent. This setup is ideal for retaining and separating very polar analytes like QACs that show little to no retention in traditional reversed-phase chromatography.[18] Coupling HILIC with tandem mass spectrometry (MS/MS) using an electrospray ionization (ESI) source allows for highly sensitive and selective detection of the intact QAC cation.[19][20]

Typical HILIC-MS/MS Parameters
ParameterSettingRationale
LC Column HILIC column (e.g., Amide, Silica)Provides retention for highly polar QACs.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAqueous buffer. The salt helps with peak shape and ionization efficiency.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for elution in HILIC mode.
Gradient Start at high %B (e.g., 95%), decrease to elute analyteTypical gradient for HILIC separations.
Flow Rate 0.3 - 0.5 mL/minStandard flow rate for analytical LC columns.
MS Ionization Electrospray Ionization, Positive Mode (ESI+)QACs are permanently positive ions, making ESI+ the ideal ionization mode.
MS Detection Multiple Reaction Monitoring (MRM)Provides highest selectivity and sensitivity by monitoring specific ion transitions.
MRM Transition Precursor Ion (m/z 142) -> Product Ion(s) (e.g., m/z 58, 83)Specific to this compound; requires optimization.

Summary and Method Comparison

FeaturePyrolysis-GC-MSHofmann Elimination-GC-MSHILIC-MS/MS
Principle In-situ thermal degradationEx-situ chemical eliminationDirect analysis of intact ion
Sample Prep Complexity Very LowHigh (multi-step, wet chemistry)Low to Medium (dilute and shoot or SPE)
Analysis Time FastSlow (derivatization) + Fast (GC run)Fast
Primary Analyte Tertiary AmineAlkeneIntact Quaternary Ammonium Cation
Pros - Minimal sample prep- Fast- Robust- Uses standard GC- Confirmatory structure- Highest sensitivity/selectivity- No derivatization- Direct measurement
Cons - Requires high inlet temp- Indirect analysis- Labor-intensive- Potential for side reactions- Indirect analysis- Requires LC-MS/MS- Potential matrix effects

Conclusion

The analysis of this compound requires specialized approaches to overcome the challenges posed by its quaternary ammonium structure.

  • Pyrolysis-GC-MS offers the most direct and rapid "derivatization" route for GC-based analysis, making it ideal for high-throughput screening and routine quality control.

  • Hofmann Elimination provides a classic chemical derivatization pathway that, while more complex, can be useful for structural confirmation when pyrolysis equipment is unavailable.

  • HILIC-MS/MS represents the state-of-the-art approach, offering direct, highly sensitive, and selective analysis without the need for any derivatization, making it the preferred method for trace-level quantification in complex matrices.

The selection of the optimal method depends on the specific analytical goals, available instrumentation, and desired sample throughput.

References

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Latip, J. (2009). Analysis of Quaternary Ammonium Compounds in Estuarine Sediments by LC−ToF-MS. Analytical Chemistry, 81(20), 8435-8443. [Link]
  • Hrubec, T. C., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
  • Monteil-Rivera, F., et al. (2024). Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory.
  • Zarei, I., Babu, A. F., Koistinen, V. M., & Hanhineva, K. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Mass Spectrometry Reviews.
  • Kannan, K., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.
  • Fitzpatrick, M. R., Warner, P. O., Thiel, D. P., Lubs, P. L., & Kerfoot, E. J. (1983). Sampling and analytical determination of airborne N,N-dimethylcyclohexylamine.
  • Wikipedia contributors. (2023). Hofmann elimination. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry Steps. (n.d.).
  • Leonard, M. S. (2013, December 18).
  • NROChemistry. (n.d.).
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Phenomenex. (n.d.).
  • Chad's Prep. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Nicholas, D. (n.d.). Analysing Quaternary Ammonium Salts (QAS) in Seawater by Difficult Matrix Introduction (DMI).
  • Hrivňák, J., & Hässler, J. (1989). Pyrolysis gas-liquid chromatography of N,N-dimethylalkylamine N-oxides and their mixtures.
  • Van den Abeele, S., et al. (2021). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. ChemistrySelect, 6(45), 12595-12602. [Link]
  • Snow, N. H. (2015). Pyrolysis for the Preparation of Macromolecules and Analysis by Gas Chromatography. LCGC North America, 33(1), 30-37. [Link]
  • Plotka-Wasylka, J., et al. (2017). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • Environmental Molecular Sciences Laboratory. (n.d.). Pyrolysis Gas Chromatography-Mass Spectrometry. EMSL. [Link]
  • Nizio, K. D., Hildenbrand, Z. L., & Schug, K. A. (2013). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
  • Kusch, P. (2012). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials.
  • Dextra, P. M., & Provau, M. M. (1985). The extraction and analysis of quaternary ammonium compounds in biological material by GC and GC/MS. Journal of Analytical Toxicology, 9(3), 101-108. [Link]
  • Zangrando, R., et al. (2021). Thermal Desorption Gas Chromatography–Mass Spectrometry Methods for Minimally Invasive Organic Residue Analysis of Archeological Potsherds. Analytical Chemistry, 93(4), 2004-2013. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-dimethylcyclohexylamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions.

The IUPAC name for the target compound is N,N-dimethylcyclohexanamine, but it is commonly referred to as N,N-dimethylcyclohexylamine in literature and commerce.[1][2][3] This document will primarily use the common name.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing N,N-dimethylcyclohexylamine?

There are two primary, well-established methods for the synthesis of N,N-dimethylcyclohexylamine:

  • Reductive Amination of Cyclohexanone: This method involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. It is a versatile and widely used industrial method that can be adapted to various scales.[4][5] A common laboratory-scale adaptation uses sodium cyanoborohydride as the reducing agent.[4]

  • Eschweiler-Clarke Reaction: This classic reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[6][7] In this case, cyclohexylamine is methylated to yield the desired tertiary amine. A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts.[7][8]

Q2: What is the correct IUPAC name for the target compound? Is it 1-Cyclohexyltrimethylamine?

The name "this compound" is incorrect. The IUPAC-preferred name is N,N-dimethylcyclohexanamine .[1][2] The naming convention for unsymmetrical tertiary amines designates the largest alkyl group (cyclohexyl) as the parent alkane, and the other alkyl groups (methyl) are treated as N-substituents.[2][3][9][10] In scientific and commercial literature, it is most commonly referred to as N,N-dimethylcyclohexylamine .[1]

Q3: Can I use other reducing agents for the reductive amination of cyclohexanone?

Yes, while sodium cyanoborohydride (NaBH₃CN) is a common choice for laboratory-scale synthesis due to its mildness and selectivity, other reducing agents can be used.[11] Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Ni, Rh) is frequently employed for larger-scale industrial production.[5][12] Alternative borohydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are also effective and can be advantageous in certain contexts.[13]

Q4: Why does the Eschweiler-Clarke reaction stop at the tertiary amine?

The reaction stops at the tertiary amine stage because the mechanism requires the formation of an iminium ion from the amine and formaldehyde.[7] A tertiary amine, lacking a hydrogen atom on the nitrogen, cannot form an iminium ion and therefore cannot react further under these conditions to form a quaternary ammonium salt.[7] This is a significant advantage over using alkylating agents like methyl iodide, which can lead to over-methylation.[14]

Q5: How can I monitor the progress of my reaction?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction.[4] You can observe the disappearance of the starting material (cyclohexanone or cyclohexylamine) and the appearance of the N,N-dimethylcyclohexylamine product peak. Thin-Layer Chromatography (TLC) can also be used for a quicker, more qualitative assessment of the reaction's progress.[13] For detailed structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is recommended.[15][16][17]

Synthesis Protocols and Troubleshooting Guides

Method 1: Reductive Amination of Cyclohexanone

This method is highly efficient and adaptable. The following protocol is based on the well-documented procedure using sodium cyanoborohydride, which is suitable for laboratory scale.[4]

Experimental Protocol

Materials:

  • Dimethylamine hydrochloride

  • Methanol

  • Potassium hydroxide (pellets)

  • Cyclohexanone

  • Sodium cyanoborohydride (NaBH₃CN)

  • Diethyl ether

  • Hydrochloric acid (6 M)

  • Saturated aqueous sodium chloride

  • Anhydrous potassium carbonate

Procedure: [4]

  • In a 500-mL round-bottomed flask equipped with a magnetic stirrer, dissolve 21.4 g (0.262 mole) of dimethylamine hydrochloride in 150 mL of methanol.

  • Add 4 g of potassium hydroxide pellets to the stirred solution. Continue stirring until the pellets are completely dissolved.

  • Add 19.6 g (0.200 mole) of cyclohexanone in a single portion. Stir the resulting suspension at room temperature for 15 minutes.

  • Prepare a solution of 4.75 g (0.0754 mole) of sodium cyanoborohydride in 50 mL of methanol. Add this solution dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, stir the suspension for an additional 30 minutes.

  • Add 15 g of potassium hydroxide pellets and continue stirring until they are fully dissolved.

  • Filter the reaction mixture by suction to remove precipitated salts.

  • Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator (bath temperature < 45°C).

  • To the concentrated solution, add 10 mL of water and 25 mL of saturated aqueous sodium chloride. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two 50-mL portions of diethyl ether.

  • Combine all organic layers and extract with three 20-mL portions of 6 M hydrochloric acid. Caution: This can be exothermic.

  • Cool the combined acidic aqueous layers in an ice bath and make it basic (pH > 12) by the careful addition of potassium hydroxide pellets.

  • Extract the basic aqueous solution with two 40-mL portions of diethyl ether.

  • Combine the final ether extracts, wash with 10 mL of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.

  • Remove the ether using a rotary evaporator.

  • Purify the crude product by fractional distillation. Collect the fraction boiling at 156–159°C. The expected yield is 52–54%.[4]

Troubleshooting Guide: Reductive Amination
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient Imine Formation: The initial equilibrium between cyclohexanone and dimethylamine may not favor the iminium ion intermediate. This can be exacerbated by the presence of excess water.[11]1. Ensure anhydrous or dry methanol is used. Consider adding a dehydrating agent like molecular sieves. A slightly acidic pH (4-5) favors imine formation, though this protocol uses a basic workup.[11]
2. Inactive Reducing Agent: Sodium cyanoborohydride can degrade over time, especially if exposed to moisture.2. Use a fresh, unopened bottle of NaBH₃CN or test the activity of your current stock. Store it in a desiccator.
3. Incorrect Stoichiometry: An insufficient amount of dimethylamine or reducing agent will lead to incomplete reaction.3. Double-check all calculations and measurements for reagents.
Formation of Cyclohexanol as a Major Byproduct Premature Reduction of Cyclohexanone: The reducing agent is reducing the ketone starting material before it can form the imine with dimethylamine.1. Ensure the imine formation step (stirring cyclohexanone and dimethylamine) is allowed to proceed for the recommended time before adding the reducing agent.[4]
2. Add the sodium cyanoborohydride solution slowly and at room temperature to control the reaction rate.
Difficulty in Product Isolation/Purification Emulsion during Extraction: The presence of salts and the basic nature of the product can lead to the formation of stable emulsions during the workup.1. Add more saturated sodium chloride solution (brine) to the separatory funnel to help break the emulsion.
2. If an emulsion persists, filter the mixture through a pad of Celite or glass wool.
Product Loss during Distillation: Foaming can occur during the final distillation, leading to loss of product into the condenser.[4]1. Use a larger distillation flask than you think you need (e.g., a 100-mL pot for ~15 g of product).[4]
2. Add a few boiling chips and heat the distillation gently and evenly.
Visualization of Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Dissolve Dimethylamine HCl in Methanol B Add KOH pellets A->B C Add Cyclohexanone B->C D Stir for 15 min (Imine Formation) C->D E Add NaBH3CN solution (Reduction) D->E F Add KOH & Filter E->F Reaction Complete G Concentrate Filtrate F->G H Aqueous Workup (H2O/Brine/Ether) G->H I Acid-Base Extraction H->I J Dry & Concentrate I->J K Fractional Distillation J->K L Pure N,N-Dimethylcyclohexylamine K->L

Caption: Workflow for N,N-dimethylcyclohexylamine synthesis via reductive amination.

Method 2: Eschweiler-Clarke Reaction

This method provides an excellent way to synthesize the target compound from cyclohexylamine, with the key benefit of avoiding over-methylation.

Experimental Protocol

Materials:

  • Cyclohexylamine

  • Formic acid (85-90%)

  • Formaldehyde (36-40% aqueous solution)

  • Sodium hydroxide solution

  • Apparatus for steam distillation or fractional distillation

Procedure: [18]

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 110 g of cyclohexylamine.

  • While stirring, slowly add 270 g of 85% formic acid solution through the dropping funnel.

  • After the addition of formic acid is complete, stir the mixture for 30-60 minutes.

  • Add 180 g of 36% formaldehyde solution.

  • Heat the reaction mixture to 95-100°C and maintain this temperature for 4-5 hours. You should observe the evolution of carbon dioxide gas.

  • Cool the reaction mixture to room temperature.

  • Carefully make the mixture alkaline by adding a sodium hydroxide solution.

  • Isolate the product by steam distillation, collecting the distillate. Alternatively, perform an extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying and fractional distillation.

  • Collect the fraction boiling at 160-163°C. The expected yield is approximately 82-86%.[18]

Troubleshooting Guide: Eschweiler-Clarke Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient heating time or temperature can lead to incomplete methylation. The reaction is driven by the irreversible loss of CO₂, which requires adequate heat.[7]1. Ensure the reaction is heated to at least 95-100°C for a minimum of 4 hours. Monitor for the cessation of CO₂ evolution as an indicator of completion.[6][18]
2. Loss of Volatile Reagents: Formaldehyde can be lost from the reaction mixture if the reflux condenser is not efficient.2. Ensure a continuous and adequate flow of cold water through the condenser.
3. Improper Stoichiometry: An excess of both formic acid and formaldehyde is crucial for driving the reaction to completion and achieving exhaustive methylation.[7][14]3. Use a molar excess of both formic acid and formaldehyde relative to the starting amine. Refer to the protocol for appropriate ratios.
Presence of N-methylcyclohexylamine (Secondary Amine) Incomplete Double Methylation: The reaction has stopped after the first methylation step. This is a sign of an incomplete reaction.1. Increase the reaction time and/or temperature to ensure the second methylation occurs.
2. Ensure sufficient excess of formaldehyde and formic acid is present to facilitate the second methylation step.
Formation of Polymeric Byproducts Reaction with Anilines: While not an issue for cyclohexylamine, it's worth noting that this reaction can produce resins with less substituted anilines.[19]1. This is generally not a concern for aliphatic amines like cyclohexylamine. If aromatic amines are used, the substitution pattern is critical.
Difficult Workup Handling Formic Acid: The large excess of formic acid must be neutralized, which can be a highly exothermic process.1. Perform the neutralization step in an ice bath to control the temperature.
2. Add the basic solution slowly and with vigorous stirring.
Visualization of Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation A Cyclohexylamine + Formaldehyde B Iminium Ion Intermediate A->B Dehydration C Hydride Transfer (from Formate) B->C D N-methylcyclohexylamine + CO2 C->D E N-methylcyclohexylamine + Formaldehyde D->E Product from Step 1 is reactant for Step 2 F Iminium Ion Intermediate E->F Dehydration G Hydride Transfer (from Formate) F->G H N,N-dimethylcyclohexylamine + CO2 G->H

Caption: Mechanism of the Eschweiler-Clarke reaction for N,N-dimethylcyclohexylamine.

Data Summary

ParameterReductive AminationEschweiler-Clarke Reaction
Starting Materials Cyclohexanone, DimethylamineCyclohexylamine, Formaldehyde, Formic Acid
Key Reagent Sodium Cyanoborohydride (or H₂/catalyst)Formic Acid (as reductant)
Typical Temperature Room Temperature to <45°C[4]95-100°C[6][18]
Reported Yield 52-69%[4]82-86%[18]
Boiling Point 156-159°C[4]160-163°C[18]
Key Advantages High atom economy, versatileAvoids quaternization, high yield
Potential Issues Ketone reduction, purificationHandling excess acid, incomplete methylation

References

  • Bauer, C. R. (1968). Preparation of n, n-dimethylcyclohexylamine. U.S.
  • CN102728362A (2012). Method and catalyst for synthesizing N,N-dimethylcyclohexylamine.
  • CN101619026A (2010). Synthesis method for continuously producing N,N-dimethyl cyclohexyl amine.
  • Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124.
  • CN1092061A (1994).
  • HU220748B1 (2002). Improved process for producing n,n-dimethyl-cyclohexyl-amine.
  • BDMAEE. (2024). Production process and purification techniques for n,n-dimethylcyclohexylamine.
  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each of...
  • Cope, A. C., & Ciganek, E. (1963). Methylenecyclohexane and N,N-Dimethylhydroxylamine Hydrochloride. Organic Syntheses, 4, 612.
  • SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine.
  • BenchChem. (2025).
  • CN105085189A (2015). Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Eaton, J. T., et al. (1973). m-Trifluoromethyl-N,N-dimethylaniline. Organic Syntheses, 53, 183.
  • SpectraBase. (n.d.). n,n-Dimethylcyclohexylamine - Optional[13C NMR] - Chemical Shifts.
  • PubChem. (n.d.). N,N-Dimethylcyclohexylamine.
  • CN104945037A (2015). Preparation process of N,N-dimethylcyclohexylamine.
  • National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd.
  • MDPI. (2023).
  • Reddit. (2025).
  • Chemistry LibreTexts. (2025). 24.1: Naming Amines.
  • CN115947660A (2023). Preparation method of high-purity dimethyl cyclohexylamine.
  • OpenStax. (2023). 24.1 Naming Amines - Organic Chemistry.
  • Reddit. (2020). Help with IUPAC naming amines.
  • BenchChem. (2025).
  • Reddit. (2024).
  • ResearchGate. (2025). Reductive amination of cyclohexanone in the presence of cyclohexanol over zeolites Hβ and HY.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • Chemistry LibreTexts. (2025). 24.1: Naming Amines.
  • Chemistry Steps. (n.d.).
  • PubMed Central. (2023).

Sources

Technical Support Center: Side Reactions in the Methylation of Cyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the methylation of cyclohexylamine. As Senior Application Scientists, we understand that achieving high yield and purity requires a deep understanding of the reaction mechanism and potential side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the methylation of cyclohexylamine in a practical question-and-answer format.

Issue 1: My reaction yields are low, and I'm recovering a significant amount of unreacted cyclohexylamine. What's going wrong?

Answer:

Low conversion is a common issue that typically points to suboptimal reaction conditions or stoichiometry. Let's break down the potential causes and solutions.

Potential Causes:

  • Insufficient Reagents: The molar ratio of your methylating agent and reducing agent to the cyclohexylamine is critical. In reactions like the Eschweiler-Clarke, where formaldehyde is the carbon source and formic acid is the reducing agent, an excess of both is required to drive the reaction to completion.[1][2]

  • Suboptimal Temperature: Many methylation reactions, including the Eschweiler-Clarke, require heating to proceed at an efficient rate.[3] Temperatures are often in the range of 90-100°C.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a typical timeframe.

  • Insufficient Reaction Time: Complex reactions require adequate time for all sequential steps to complete. The initial formation of the imine, followed by its reduction, and then a second iteration of the process for primary amines, all take time.[5]

  • Poor Mixing: In a heterogeneous or biphasic reaction mixture, inefficient stirring can lead to poor contact between reactants, slowing down the reaction rate.

Troubleshooting Steps:

  • Verify Stoichiometry: For the complete dimethylation of one mole of cyclohexylamine via the Eschweiler-Clarke reaction, at least two moles of formaldehyde and two moles of formic acid are mechanistically required. It is standard practice to use a moderate to large excess of both reagents to ensure the reaction goes to completion.[1]

  • Optimize Reaction Temperature: Ensure your reaction is heated to the appropriate temperature, typically near the boiling point of the aqueous solution (around 100°C).[6] Use an oil bath and a reflux condenser to maintain a consistent temperature and prevent solvent loss.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material. Continue heating until the starting material spot/peak is no longer visible. A typical reaction time can be 3-8 hours.[6]

  • Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.

Issue 2: My main product is N,N-dimethylcyclohexylamine, but I was trying to synthesize N-methylcyclohexylamine. How can I prevent this over-methylation?

Answer:

This is a classic selectivity challenge in amine alkylation. The formation of the tertiary amine is often thermodynamically favored, especially in one-pot methods like the Eschweiler-Clarke reaction.[1]

Root Cause Analysis:

The secondary amine product (N-methylcyclohexylamine) is itself a nucleophile and can react with the methylating agent in the same manner as the primary amine. In the Eschweiler-Clarke mechanism, the secondary amine readily condenses with a second molecule of formaldehyde to form an iminium ion, which is then reduced to the tertiary amine.[5] This second methylation step is often faster than the first, making it difficult to stop the reaction at the secondary amine stage.[1] While direct alkylation with agents like methyl iodide can also lead to mixtures, the Eschweiler-Clarke reaction is particularly prone to exhaustive methylation to the tertiary amine.[5][7]

Strategies for Selective Mono-Methylation:

  • Stoichiometric Control (with limitations): While using only one equivalent of formaldehyde might seem logical, it often results in a mixture of unreacted starting material, the desired secondary amine, and the undesired tertiary amine.[1] This is due to the relative reaction rates.

  • Alternative Methylating Agents: Using different reagents can significantly improve selectivity. Dimethyl carbonate (DMC), in the presence of specific catalysts like zeolites, has been shown to produce mono-N-methyl derivatives with high selectivity (up to 95%).

  • Protecting Group Strategy: This is a more robust, multi-step approach:

    • Protect: React cyclohexylamine with a suitable protecting group (e.g., form a sulfonamide using 2-nitrobenzenesulfonyl chloride).[8]

    • Methylate: Alkylate the protected nitrogen. The presence of the protecting group prevents over-alkylation.

    • Deprotect: Remove the protecting group to yield the pure N-methylcyclohexylamine.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting workflow for cyclohexylamine methylation.
Issue 3: I've identified an N-formylcyclohexylamine byproduct in my reaction mixture. Where did it come from and how do I get rid of it?

Answer:

The presence of an N-formyl derivative is a tell-tale sign of incomplete reduction, particularly in reactions that use formic acid or formamide as a reagent, such as the Leuckart-Wallach or Eschweiler-Clarke reactions.[9]

Mechanism of Formation:

In these reactions, the amine first reacts with a carbonyl compound (formaldehyde in this case) to form an imine or iminium ion. This intermediate is then reduced by a hydride transfer from formic acid. If the reduction step is slow or incomplete, the intermediate can be hydrolyzed during workup to an N-formyl amide. This is especially prevalent in the Leuckart-Wallach reaction, where the N-formyl derivative is often the primary product before hydrolysis.[9]

Solutions:

  • Drive the Reduction: Ensure a sufficient excess of formic acid is present to act as the hydride donor. Increasing the reaction temperature and time can also help ensure all iminium intermediates are fully reduced.

  • Hydrolysis: The N-formyl group can be removed by hydrolysis under acidic or basic conditions. Refluxing the crude product mixture with an acid (e.g., HCl) or a base (e.g., NaOH) will cleave the amide bond to yield the free amine, which can then be isolated.

  • Purification: If the byproduct is present in small amounts, it can often be separated from the more basic amine products (N-methyl and N,N-dimethylcyclohexylamine) using column chromatography or by performing an acid-base extraction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for methylating cyclohexylamine, and what are their pros and cons?

Answer:

There are several methods to methylate cyclohexylamine, each with distinct advantages and disadvantages regarding side products and reaction conditions.

MethodReagentsPrimary ProductCommon Side ProductsPros & Cons
Eschweiler-Clarke Formaldehyde, Formic AcidN,N-Dimethylcyclohexylamine[2]N-methylcyclohexylamine, N-formylcyclohexylaminePro: High yield, no quaternary salts[1], simple one-pot procedure. Con: Difficult to stop at mono-methylation.[10]
Direct Alkylation Methyl Iodide (CH₃I), Base (e.g., K₂CO₃)MixtureN-methylcyclohexylamine, N,N-dimethylcyclohexylamine, Quaternary Ammonium SaltPro: Conceptually simple. Con: Poor selectivity, risk of over-alkylation to the quaternary salt, toxic reagent.[5]
Reductive Amination Formaldehyde, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)N,N-Dimethylcyclohexylamine[11]N-methylcyclohexylaminePro: Milder conditions possible, high yields. Con: Can be difficult to control selectivity, some reducing agents are toxic/expensive.[12]
Selective Mono-methylation Dimethyl Carbonate (DMC), Zeolite CatalystN-methylcyclohexylamineN,N-dimethylcyclohexylaminePro: High selectivity for mono-methylation. Con: Requires specific catalyst and potentially higher temperatures/pressures.
Q2: Why does the Eschweiler-Clarke reaction so strongly favor the formation of the tertiary amine, N,N-dimethylcyclohexylamine?

Answer:

The preference for exhaustive methylation in the Eschweiler-Clarke reaction is rooted in its mechanism. The reaction proceeds through the formation of an iminium ion, which is then reduced.[5]

Mechanism Steps:

  • First Methylation: Cyclohexylamine (a primary amine) attacks formaldehyde to form a hemiaminal, which dehydrates to an iminium ion.

  • This iminium ion is reduced by a hydride transfer from formic acid, yielding N-methylcyclohexylamine (a secondary amine) and CO₂.[2]

  • Second Methylation: The N-methylcyclohexylamine is now also a nucleophile. It attacks another molecule of formaldehyde, again forming a hemiaminal and then an iminium ion.

  • This second iminium ion is reduced by formic acid to give N,N-dimethylcyclohexylamine (a tertiary amine).[5][13]

The reaction stops at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[1][7] The formation of the tertiary amine is generally more favorable, and once the secondary amine is formed, it quickly reacts further.[1]

graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

}

Mechanism of Eschweiler-Clarke Dimethylation.
Q3: What analytical techniques are best for monitoring the reaction and identifying the side products?

Answer:

A combination of chromatographic and spectroscopic techniques is ideal for monitoring reaction progress and identifying all components in your product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is arguably the most powerful tool for this specific analysis.

    • Separation (GC): It effectively separates volatile compounds like cyclohexylamine (b.p. 134°C), N-methylcyclohexylamine (b.p. 149°C), and N,N-dimethylcyclohexylamine (b.p. 160-163°C)[4].

    • Identification (MS): The mass spectrometer provides the molecular weight and a unique fragmentation pattern for each compound, allowing for unambiguous identification of your starting material, desired product, and over-methylated side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to quantify the ratio of products. The N-methyl group(s) will appear as a characteristic singlet or doublet in a region distinct from the cyclohexyl protons. For N-methylcyclohexylamine, the N-CH₃ signal appears around 2.40 ppm as a singlet.[8] For N,N-dimethylcyclohexylamine, a singlet corresponding to six protons will be observed.

    • ¹³C NMR: Provides complementary information, with the N-methyl carbon appearing around 33 ppm.[8]

  • High-Performance Liquid Chromatography (HPLC): While GC is often preferred for these volatile amines, HPLC can also be used, especially if derivatization is employed to improve detection.[14][15] It is particularly useful for analyzing less volatile byproducts like N-formyl amides or potential quaternary salts.

References

Sources

Technical Support Center: Optimizing the Synthesis of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexyltrimethylamine (also known as N,N-Dimethylcyclohexylamine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this versatile tertiary amine. This document provides in-depth, field-proven insights to navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The most prevalent routes include:

  • Reductive Amination of Cyclohexanone with Dimethylamine: This is a widely used industrial method involving the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent and a catalyst.[1][2]

  • Eschweiler-Clarke Reaction: This classic method involves the methylation of cyclohexylamine or N-methylcyclohexylamine using excess formic acid and formaldehyde.[3][4][5] It is particularly useful for achieving exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[3][6]

  • Leuckart-Wallach Reaction: This reaction utilizes formamide or ammonium formate to reductively aminate cyclohexanone.[7][8][9] It typically requires high temperatures and may produce N-formylated intermediates that need to be hydrolyzed.[8][10]

  • Direct Alkylation of Cyclohexylamine: This involves the reaction of cyclohexylamine with a methylating agent, such as methyl chloride or methanol, often under catalytic conditions.[11][12]

  • Catalytic Hydrogenation of N,N-dimethylaniline: This method involves the reduction of the aromatic ring of N,N-dimethylaniline to yield the desired cyclohexyl derivative.[13]

Q2: I am getting a low yield in my reductive amination of cyclohexanone. What are the likely causes and how can I improve it?

Low yields in the reductive amination of cyclohexanone are often attributed to suboptimal reaction conditions or the prevalence of side reactions. Here are some key factors to consider for yield improvement:

  • Catalyst Selection and Activity: The choice of catalyst is critical. Nickel-based catalysts are commonly used for this transformation.[14] Ensure the catalyst is active and not poisoned. In-situ reduction of the catalyst precursor might be necessary.

  • Reaction Temperature and Pressure: These parameters are interdependent and need to be optimized. Typical conditions can range from 60-250°C and 15-200 bar pressure.[1] Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions.

  • Stoichiometry of Reactants: An excess of dimethylamine is often used to drive the reaction towards the desired product and minimize the formation of byproducts.

  • Choice of Reducing Agent: For laboratory-scale synthesis, sodium cyanoborohydride is an effective reducing agent for the reductive amination of ketones.[15] It is crucial to use a selective reducing agent that does not readily reduce the ketone starting material. For instance, sodium borohydride is less suitable as it can preferentially reduce cyclohexanone to cyclohexanol.[15]

  • pH Control: The formation of the intermediate iminium ion is pH-dependent. Maintaining a slightly acidic pH (around 5-6) is often optimal for this step.[16]

Q3: My final product is contaminated with cyclohexanol and N-methylcyclohexylamine. How can I prevent the formation of these byproducts?

The formation of cyclohexanol and N-methylcyclohexylamine are common side reactions in the reductive amination of cyclohexanone.[1]

  • Cyclohexanol Formation: This occurs when the reducing agent directly reduces the ketone starting material before amination can take place. To mitigate this, ensure that the formation of the imine or enamine intermediate is favored. This can be achieved by using a less reactive reducing agent that preferentially reduces the protonated imine, such as sodium cyanoborohydride.[15]

  • N-methylcyclohexylamine Formation: This byproduct can arise from the disproportionation of dimethylamine, leading to the formation of monomethylamine, which then reacts with cyclohexanone.[1] One patented method to suppress this side reaction is to introduce a small amount of trimethylamine into the reaction mixture.[1]

Q4: I am using the Eschweiler-Clarke reaction to methylate cyclohexylamine, but the reaction is sluggish. How can I drive it to completion?

The Eschweiler-Clarke reaction is a robust method, but several factors can influence its rate and completeness:

  • Excess Reagents: The reaction requires an excess of both formaldehyde and formic acid to ensure complete methylation to the tertiary amine.[3][6]

  • Temperature: The reaction is typically performed at or near boiling temperatures to proceed at a reasonable rate.[3]

  • Reaction Time: Sufficient reaction time is necessary for the sequential methylation steps to occur. The reaction progress can be monitored by techniques like TLC or GC-MS.

  • Water Content: The reaction is generally performed in an aqueous solution.[3] The concentration of the reagents can be adjusted to optimize the reaction rate.

Troubleshooting Guides

Guide 1: Reductive Amination of Cyclohexanone
Issue Potential Cause Troubleshooting Steps
Low Conversion of Cyclohexanone 1. Inactive catalyst. 2. Suboptimal temperature or pressure. 3. Insufficient reaction time.1. Use a fresh, active catalyst or perform a pre-activation step. 2. Systematically vary the temperature and pressure to find the optimal conditions for your setup. 3. Monitor the reaction over time to determine the point of completion.
Formation of Cyclohexanol 1. Reducing agent is too reactive. 2. Slow imine/enamine formation.1. Switch to a milder reducing agent like sodium cyanoborohydride. 2. Ensure slightly acidic conditions to catalyze imine/enamine formation.[16]
Presence of N-methylcyclohexylamine 1. Disproportionation of dimethylamine.1. Consider the addition of a small amount of trimethylamine to the reaction mixture.[1]
Difficult Product Isolation 1. Emulsion formation during workup. 2. Similar boiling points of product and byproducts.1. Add a saturated salt solution (brine) to break up emulsions. 2. Utilize fractional distillation for separation. Acid-base extraction can also be employed to separate the basic amine product from neutral byproducts like cyclohexanol.
Guide 2: Purification of this compound
Issue Potential Cause Troubleshooting Steps
Product Contaminated with Water 1. Incomplete drying of the organic phase. 2. Azeotropic mixture with water.1. Use a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and ensure sufficient contact time. 2. After initial drying, distillation can remove residual water. A common industrial practice is to heat the crude product to 100°C to vaporize remaining water before distilling the product.[17]
Co-distillation of Impurities 1. Close boiling points of impurities.1. Employ fractional distillation with a column of appropriate length and packing material. 2. Consider converting the amine to a salt (e.g., hydrochloride), which can be recrystallized to high purity, and then regenerating the free amine.
Low Recovery After Purification 1. Product loss during extractions. 2. Degradation during distillation.1. Perform multiple extractions with smaller volumes of solvent. 2. Distill under reduced pressure to lower the boiling point and prevent thermal degradation.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone using Sodium Cyanoborohydride

This protocol is adapted from a general procedure for the synthesis of N,N-Dimethylcyclohexylamine.[15]

  • To a stirred suspension of dimethylamine hydrochloride (or an aqueous solution of dimethylamine) and cyclohexanone in methanol, add sodium cyanoborohydride in portions.

  • Maintain the reaction temperature at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitor by GC or TLC).

  • Quench the reaction by carefully adding an acid (e.g., HCl) to decompose the excess reducing agent.

  • Make the solution basic by adding a strong base (e.g., NaOH or KOH).[15]

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Protocol 2: Eschweiler-Clarke Methylation of Cyclohexylamine

This protocol is based on the general principles of the Eschweiler-Clarke reaction.[5][18]

  • To a flask containing cyclohexylamine, add an excess of formic acid and formaldehyde (as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (around 80-100°C) for several hours.[4][5]

  • Monitor the reaction for the disappearance of the starting material and the formation of the tertiary amine.

  • Cool the reaction mixture and make it basic with a strong base (e.g., NaOH).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase and remove the solvent.

  • Purify the resulting tertiary amine by distillation.

Visualizations

Workflow for Troubleshooting Low Yield in Reductive Amination

troubleshooting_workflow start Low Yield of This compound check_conversion Is Cyclohexanone Conversion Low? start->check_conversion check_byproducts Are Side Products (Cyclohexanol, N-Methylcyclohexylamine) Significant? check_conversion->check_byproducts No optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Pressure - Increase Reaction Time - Check Catalyst Activity check_conversion->optimize_conditions Yes change_reductant Switch to Milder Reducing Agent (e.g., NaBH3CN) check_byproducts->change_reductant Cyclohexanol Present add_trimethylamine Add Trimethylamine to Suppress Side Reaction check_byproducts->add_trimethylamine N-Methylcyclohexylamine Present end_purify Proceed to Purification Optimization check_byproducts->end_purify No end_ok Yield Improved optimize_conditions->end_ok change_reductant->end_ok add_trimethylamine->end_ok

Caption: Troubleshooting decision tree for low yield in reductive amination.

General Mechanism of Reductive Amination

reductive_amination reactants Cyclohexanone + Dimethylamine imine Iminium Ion Intermediate reactants->imine + H+ - H2O product This compound imine->product + [H-] (Reducing Agent)

Caption: Simplified mechanism of reductive amination.

References

  • N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Bunnett, J. F., & Marks, J. L. (2008, December 28). Preparation of Tertiary Amines by the Leuckart Reaction. Sciencemadness.org.
  • Leuckart reaction - Grokipedia. (n.d.). Grokipedia.
  • N,N-Dimethylcyclohexylamine synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents. (n.d.). Google Patents.
  • production process and purification techniques for n,n-dimethylcyclohexylamine - BDMAEE. (2024, December 20). BDMAEE.
  • N Methylcyclohexylamine: An Important Organic Amine Compound. (2025, September 10).
  • Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine. (n.d.).
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. a - ResearchGate. (n.d.). ResearchGate.
  • Leuckart reaction - Wikipedia. (n.d.). Wikipedia.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI.
  • N-Methylcyclohexylamin - Wikipedia. (n.d.). Wikipedia.
  • Method of preparing N,N-dimethyl cyclohexylamine catalyst - Google Patents. (n.d.). Google Patents.
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Wikipedia.
  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Grokipedia.
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (n.d.). PubMed Central.
  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). NROChemistry.
  • Reductive Amination | Synthesis of Amines - YouTube. (2025, February 17). YouTube.
  • Eschweiler-Clarke reaction - YouTube. (2025, October 12). YouTube.

Sources

Troubleshooting low conversion in 1-Cyclohexyltrimethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-Cyclohexyltrimethylamine, also known as N,N-dimethylcyclohexylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Conversion & Impurities

This section directly addresses specific experimental failures. We diagnose the likely causes and provide actionable, step-by-step solutions grounded in chemical principles.

Q1: My reaction yield is very low, or I've isolated no product. What are the primary causes and how do I fix it?

Low or no yield in this synthesis, which is typically a reductive amination, almost always points to one of three areas: inefficient iminium ion formation, issues with the reducing agent, or suboptimal reaction conditions.

Potential Cause A: Incomplete Imine/Iminium Ion Formation

The cornerstone of reductive amination is the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound (cyclohexanone) and an amine (dimethylamine or cyclohexylamine).[1][2][3] If this intermediate does not form efficiently, the subsequent reduction step cannot occur.

  • The Problem: The reaction between the amine and the carbonyl is an equilibrium. The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials. Additionally, the pH of the reaction is critical; highly acidic conditions will protonate the amine, rendering it non-nucleophilic, while basic conditions won't sufficiently activate the carbonyl group.[4]

  • The Solution:

    • pH Optimization: For reductive aminations using reagents like sodium cyanoborohydride, a mildly acidic environment (pH 4-6) is generally optimal for imine formation.[4][5] This can be achieved by adding a catalytic amount of an acid, such as acetic acid.

    • Water Removal: If practical for your setup, removing water as it forms can drive the reaction forward. This can be done using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

    • Pre-formation: Allow the cyclohexanone and amine to stir together for a period (e.g., 10-60 minutes) to facilitate imine formation before adding the reducing agent.[6] Progress can be monitored by TLC or NMR to confirm the disappearance of the aldehyde.[7]

Potential Cause B: Ineffective Reduction Step

The choice and handling of the reducing agent are critical. The agent must be potent enough to reduce the iminium ion but ideally not so strong that it indiscriminately reduces the starting cyclohexanone.

  • The Problem with Strong Reductants: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce cyclohexanone to cyclohexanol, a common and yield-depleting side reaction.[4][5][8]

  • The Problem with Eschweiler-Clarke Reagents: In the Eschweiler-Clarke reaction, which uses formic acid as the reductant to methylate cyclohexylamine, insufficient quantities of formic acid or formaldehyde will lead to incomplete methylation.[9][10][11]

  • The Solution:

    • Select a Milder Reducing Agent: For the direct amination of cyclohexanone, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are superior choices.[5][12] They are less reactive towards ketones but highly effective at reducing the protonated iminium ion intermediate.[12]

    • Ensure Reagent Stoichiometry (Eschweiler-Clarke): This reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion and ensure dimethylation.[10][11] The reaction typically stops at the tertiary amine and does not form quaternary ammonium salts, which is a key advantage.[10][11][13]

    • Verify Reagent Quality: Hydride reducing agents can degrade over time, especially if exposed to moisture. Always use fresh, properly stored reagents.

Potential Cause C: Suboptimal Reaction Conditions

  • The Problem: Reductive aminations can be slow at room temperature. The Eschweiler-Clarke reaction specifically requires elevated temperatures (typically 80-100 °C) to facilitate the hydride transfer from formate.[9][14]

  • The Solution:

    • Increase Temperature: For the Eschweiler-Clarke method, heating the reaction mixture to reflux (around 90-98 °C) is standard procedure.[14][15]

    • Extend Reaction Time: Monitor the reaction's progress using TLC or GC. If starting material is still present after the initially planned time, extend the reaction duration. Some reductive aminations may require 18-24 hours to reach completion.[7][15]

Q2: My final product is impure. What are the likely side-products and how can I purify my N,N-dimethylcyclohexylamine?

The presence of impurities is often linked to the issues causing low yield. Identifying the impurity is the first step toward effective purification.

Common Impurities and Their Origins:

ImpurityLikely CauseSuggested Action
Cyclohexanol Reduction of starting cyclohexanone by a non-selective reducing agent (e.g., NaBH₄).[8][16]Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN.
N-Cyclohexylmethylamine Incomplete methylation during an Eschweiler-Clarke reaction.Use a greater excess of formaldehyde and formic acid; ensure adequate reaction time and temperature.[10][11]
Unreacted Cyclohexanone Incomplete reaction due to issues outlined in Q1.Re-evaluate reaction conditions (time, temp, reagents).
Unreacted Cyclohexylamine Incomplete reaction during Eschweiler-Clarke synthesis.Optimize reaction conditions as described above.

Purification Protocols:

  • Acid-Base Extraction: This is a highly effective method for separating basic amines from neutral (e.g., cyclohexanol) or acidic impurities.

    • Step 1: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Step 2: Extract the organic layer with an aqueous acid solution (e.g., 1-2 M HCl). The amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

    • Step 3: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Step 4: Cool the aqueous layer in an ice bath and slowly add a base (e.g., NaOH or KOH) until the solution is strongly alkaline (pH > 12) to deprotonate the amine, causing it to separate.[8][14]

    • Step 5: Extract the free amine back into an organic solvent, dry the organic layer with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.

  • Distillation: N,N-dimethylcyclohexylamine has a boiling point of approximately 160-163 °C.[14] Distillation, potentially under vacuum to lower the temperature and prevent degradation, can be an effective final purification step to separate it from less volatile or more volatile impurities.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method to synthesize N,N-dimethylcyclohexylamine?

The two most prevalent methods are the direct reductive amination of cyclohexanone with dimethylamine and the Eschweiler-Clarke methylation of cyclohexylamine.

  • Reductive Amination of Cyclohexanone: This is a direct, one-pot approach where cyclohexanone reacts with dimethylamine in the presence of a selective reducing agent (like NaBH(OAc)₃).[1][16] It is often preferred for its directness.

  • Eschweiler-Clarke Methylation: This classic reaction involves treating cyclohexylamine with excess formaldehyde and formic acid.[9][11][14] It is highly reliable, inexpensive, and robust, with the significant advantage of preventing over-methylation to form quaternary ammonium salts.[10][11]

The choice often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How do I prevent the formation of quaternary ammonium salts?

The formation of quaternary ammonium salts is a common problem with traditional alkylating agents like methyl iodide. The Eschweiler-Clarke reaction inherently avoids this issue. The mechanism involves the reduction of an iminium ion, and a tertiary amine cannot form another iminium ion with formaldehyde, thus halting the reaction.[10][11][13] This makes it a superior method for achieving clean methylation to the tertiary amine stage.

Q3: What are the critical parameters for a successful Eschweiler-Clarke reaction?

To ensure high conversion and purity, focus on the following parameters:

  • Reagent Stoichiometry: A molar excess of both formaldehyde and formic acid relative to the starting amine is crucial. A common ratio is 1 equivalent of amine to 5 equivalents of formic acid and 2.5-3 equivalents of formaldehyde.[17]

  • Temperature Control: The reaction requires heat. Maintaining a temperature between 90-100 °C is essential for the hydride transfer to occur at a reasonable rate.[9][14]

  • Order of Addition: Typically, the formic acid is added to the amine first, followed by the slow addition of formaldehyde to control the initial exothermic reaction.

  • Reaction Time: The reaction should be allowed to proceed for several hours (typically 3-10 hours) to ensure it goes to completion.[14][17]

Experimental Workflow & Visualization
Protocol: Synthesis of N,N-dimethylcyclohexylamine via Eschweiler-Clarke Reaction

This protocol is a representative example based on established procedures.[14]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylamine (1.0 eq).

  • Acid Addition: Under stirring, slowly add 85% formic acid (5.0 eq). An exothermic reaction will occur.

  • Formaldehyde Addition: Once the initial reaction subsides, add a 37% aqueous solution of formaldehyde (3.0 eq).

  • Reaction: Heat the mixture to 95-100 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup (Basification): Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide (NaOH) until the mixture is strongly alkaline (pH > 12). This step should be done in an ice bath as it is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by distillation to yield pure N,N-dimethylcyclohexylamine (boiling point: ~160-163 °C).

Troubleshooting Workflow for Low Conversion

The following diagram illustrates a logical workflow for diagnosing low product yield in the synthesis.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Conversion Observed cause1 Imine Formation Issue - Incorrect pH - Water not removed - Reagent quality start->cause1 Check Starting Materials cause2 Reduction Step Failure - Inactive reductant - Incorrect stoichiometry - Wrong reductant type start->cause2 Check Reagents cause3 Suboptimal Conditions - Temperature too low - Reaction time too short start->cause3 Check Parameters sol1 Optimize Imine Formation - Adjust pH to 4-6 - Add molecular sieves - Pre-form imine before reduction cause1->sol1 sol2 Verify Reduction Step - Use fresh NaBH(OAc)₃/NaBH₃CN - Use excess HCOOH/HCHO - Check reagent quality cause2->sol2 sol3 Adjust Reaction Conditions - Increase temp. to 80-100°C - Extend reaction time - Monitor via TLC/GC cause3->sol3

Sources

Technical Support Center: Purification of N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in purifying N,N-Dimethylcyclohexylamine. Our focus is on the effective removal of unreacted starting materials and reaction intermediates, ensuring the high purity required for downstream applications. This document is structured as a direct Q&A to address the specific, practical issues faced in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N,N-Dimethylcyclohexylamine?

A1: The impurity profile of your crude N,N-Dimethylcyclohexylamine is almost entirely dependent on your synthetic route. The most common laboratory-scale synthesis is the Eschweiler-Clarke reaction, which exhaustively methylates a primary amine using formaldehyde and formic acid.[1][2]

Given this, your primary contaminants will likely be:

  • Unreacted Cyclohexylamine (Primary Amine): The starting material for the synthesis.

  • N-Methylcyclohexylamine (Secondary Amine): The intermediate product of the first methylation step.

  • Formic Acid & Formaldehyde: Excess reagents from the reaction.

The Eschweiler-Clarke reaction is highly effective at driving the reaction to the tertiary amine, and it inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form the necessary iminium ion intermediate to react further.[3] If you used an alternative synthesis, such as direct alkylation with an alkyl halide (e.g., methyl iodide), you might face a different set of impurities, including the over-alkylated quaternary ammonium salt.[4]

Q2: My initial work-up left an oily product. What is the foundational purification step I should perform?

A2: The foundational step for purifying any amine product is a properly executed acid-base liquid-liquid extraction .[5] This technique leverages the difference in solubility between the charged (salt) and neutral forms of the amine to remove non-basic impurities.[6][7]

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add 1 M hydrochloric acid (HCl). Shake vigorously. The basic amines (your product, unreacted starting material, and intermediate) will be protonated to form water-soluble ammonium chloride salts and will migrate to the aqueous layer. Any neutral or acidic organic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains neutral impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a strong base, such as 2 M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 11, check with pH paper). This deprotonates the ammonium salts, regenerating the water-insoluble free amines, which will often appear as a cloudy precipitate or an oily layer.

  • Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amines back into a fresh portion of organic solvent (e.g., diethyl ether) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., with a rotary evaporator).

This procedure will provide a product that is free from non-basic contaminants. However, it will not separate the primary, secondary, and tertiary amines from each other, as they are all basic.[5][6]

Q3: I need a high-purity sample for a sensitive assay. How can I chemically remove trace primary and secondary amines?

A3: This is a common challenge that requires a more sophisticated approach than simple physical separation. The most robust method is to chemically modify the contaminating primary and secondary amines into a form that is easily separable from your non-reactive tertiary amine product. The classic and highly effective method is acetylation with acetic anhydride.

The underlying principle is that primary and secondary amines are nucleophilic and react readily with acetic anhydride to form neutral, higher-boiling acetamides. Your target molecule, N,N-Dimethylcyclohexylamine, is a tertiary amine and lacks the N-H proton necessary for this reaction, so it remains unchanged.

Acetylation_Workflow cluster_reaction Chemical Derivatization cluster_workup Purification Crude Crude Product (1°, 2°, 3° Amines) Reagent Add Acetic Anhydride (in an inert solvent like DCM) Crude->Reagent Reaction Stir at Room Temp (Reaction forms neutral amides) Reagent->Reaction Extraction Perform Acid-Base Extraction Reaction->Extraction Aqueous Aqueous Layer (Protonated 3° Amine) Extraction->Aqueous Organic Organic Layer (Neutral Amides) Extraction->Organic Basify Basify Aqueous Layer (e.g., with NaOH) Aqueous->Basify Extract_Final Extract with Fresh Solvent Basify->Extract_Final Final_Product Pure N,N-Dimethylcyclohexylamine (in organic solvent) Extract_Final->Final_Product

Sources

Technical Support Center: Navigating Emulsion Challenges in Biphasic Reactions with 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-Cyclohexyltrimethylamine in biphasic reactions. As a quaternary ammonium salt, this compound is an effective phase transfer catalyst (PTC). However, its inherent surfactant-like properties can sometimes lead to the formation of stable emulsions, complicating product work-up and purification.[1][2][3] This guide is designed to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to proactively prevent and effectively resolve emulsion issues.

Understanding the "Why": The Dual Role of this compound

This compound, like other quaternary ammonium salts, possesses an amphipathic structure. This means it has a hydrophilic (water-loving) positively charged nitrogen head and a hydrophobic (water-fearing) tail, which in this case includes a bulky cyclohexyl group.[2][3] This dual nature is what makes it an excellent phase transfer catalyst; it can escort water-soluble reactants into the organic phase.[4][5] However, this same property allows it to stabilize the microscopic droplets of one liquid phase within another, leading to the formation of a persistent emulsion.[1] The bulky cyclohexyl group, in particular, can influence the packing of the surfactant at the oil-water interface, potentially creating a more rigid interfacial film that enhances emulsion stability.

Troubleshooting Guide: Proactive and Reactive Strategies

This section is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem in my reaction work-up?

An emulsion is a stable mixture of two immiscible liquids, such as the aqueous and organic phases in your biphasic reaction.[1] In this state, one liquid is dispersed in the other as microscopic droplets. This is problematic because it prevents the clean separation of your organic layer (containing your product) from the aqueous layer, making product isolation and purification difficult, if not impossible.[1]

Q2: I've noticed that my reactions with this compound are more prone to emulsions than with other catalysts. Why is that?

As a quaternary ammonium salt, this compound acts as a cationic surfactant.[2][3] Its structure is designed to interact with both phases. While this is beneficial for catalysis, it also means it is effective at stabilizing the very emulsions you want to avoid. The combination of the charged head group and the bulky, hydrophobic cyclohexyl and methyl groups allows it to effectively reside at the oil-water interface, reducing interfacial tension and preventing the small droplets of the dispersed phase from coalescing.

Q3: What are the key experimental factors that contribute to the formation of a stable emulsion?

Several factors, often in combination, can lead to persistent emulsions:[1]

  • High Catalyst Concentration: Using more this compound than necessary (typically 1-5 mol%) enhances its surfactant effect.

  • Intense Agitation: High stirring speeds or vigorous shaking can shear the dispersed phase into very small, stable droplets that are difficult to break.[1][6]

  • Unfavorable Solvent Choice: Organic solvents with some partial miscibility with water (e.g., dichloromethane) are known to promote emulsification.[1][7] Aromatic and aliphatic hydrocarbon solvents like toluene or hexane are often better choices.[1][8]

  • Phase Volume Ratio: An inappropriate ratio of aqueous to organic phase volumes can contribute to emulsion stability.

  • Presence of Fine Solids: Undissolved reactants, byproducts, or impurities can act as solid particles that stabilize emulsions, a phenomenon known as a Pickering emulsion.

  • Reaction Byproducts: The reaction itself may generate surface-active byproducts that contribute to emulsification.[1]

In-Depth Troubleshooting Protocols

Preventative Measures: Your First Line of Defense

The most effective way to deal with an emulsion is to prevent its formation in the first place.

Diagram: Proactive Emulsion Prevention Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up Solvent Select Non-Polar Solvent (e.g., Toluene, Hexane) Catalyst Optimize Catalyst [ ] (1-5 mol%) Solvent->Catalyst Agitation Set Moderate Agitation (e.g., 300-500 rpm) Catalyst->Agitation Aqueous Pre-saturate Aqueous Phase (Add NaCl or Na2SO4) Agitation->Aqueous Addition Determine Order of Addition (Add Catalyst Last) Aqueous->Addition Run Run Reaction Addition->Run Workup Proceed to Work-up Run->Workup

Caption: Proactive workflow to minimize emulsion formation.

Detailed Preventative Steps:

  • Optimize Catalyst Concentration: Start with a low concentration of this compound (e.g., 1 mol%) and only increase if catalytically necessary.

  • Control Agitation: Use a moderate stirring speed (e.g., 300-500 rpm). The goal is to create sufficient interfacial area for the reaction to proceed without applying high shear forces that lead to very fine, stable droplets.[1][6]

  • Choose Your Solvent Wisely: Whenever possible, opt for non-polar organic solvents like toluene, heptane, or hexane over chlorinated solvents.[1] Solvents with low water miscibility are less prone to forming stable emulsions.[7][9]

  • Pre-saturate the Aqueous Phase: Before starting the reaction, consider adding an inorganic salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase. This increases the ionic strength and can help prevent emulsion formation from the outset.

  • Order of Addition: Consider adding the this compound after the other reagents have been mixed.[1] This can sometimes prevent the initial formation of a highly stable emulsion that occurs when the catalyst is present from the start.

Reactive Strategies: How to Break a Formed Emulsion

If an emulsion has already formed, do not despair. The following methods, presented in order of increasing intervention, can be used to break it.

Diagram: Decision Tree for Breaking Emulsions

G Start Emulsion Formed Wait Wait 30 mins Start->Wait Salt Add Saturated Brine (Salting Out) Wait->Salt No Separation Separated Phases Separated Wait->Separated Separation pH_adjust Adjust pH Salt->pH_adjust No Separation Salt->Separated Separation Filter Filter through Celite® pH_adjust->Filter No Separation pH_adjust->Separated Separation Solvent Add Different Solvent Filter->Solvent No Separation Filter->Separated Separation Centrifuge Centrifuge Solvent->Centrifuge No Separation Solvent->Separated Separation Centrifuge->Separated Separation Not_Separated Still Emulsified Centrifuge->Not_Separated No Separation

Caption: A step-by-step decision guide for resolving emulsions.

Protocol 1: The "Salting Out" Method

This is often the most effective and least disruptive method. By adding a simple salt, you increase the ionic strength of the aqueous phase. This makes the organic components, including the surfactant-like catalyst and your product, less soluble in the water, forcing them into the organic phase and promoting coalescence of the dispersed droplets.

  • Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.

  • Materials:

    • Formed emulsion in a separatory funnel

    • Saturated sodium chloride (NaCl) solution (brine) or solid NaCl/Na₂SO₄

    • Glass stirring rod

  • Procedure:

    • Transfer the entire emulsion to a separatory funnel if not already there.

    • Add a volume of saturated brine solution, typically 10-20% of the total volume of the emulsion. Alternatively, add solid salt (NaCl or Na₂SO₄) in portions until saturation.[10]

    • Stopper the funnel and gently invert it several times to mix the brine with the emulsion. Do not shake vigorously , as this may reform the emulsion.

    • Allow the funnel to stand and observe for phase separation. Gently swirling the funnel or stirring the interface with a glass rod can sometimes aid the process.

    • Once the layers have separated, drain the lower (aqueous) layer, followed by the organic layer.

Table 1: Comparison of Common Salting-Out Agents

SaltTypical FormRelative EffectivenessComments
Sodium Chloride (NaCl) Saturated Solution (Brine) or SolidGoodInexpensive and readily available. Generally effective for most applications.[10][11]
Sodium Sulfate (Na₂SO₄) Solid (Anhydrous)Often More EffectiveThe sulfate anion is highly effective at structuring water, leading to a stronger salting-out effect. Also acts as a drying agent.
Potassium Chloride (KCl) SolidGoodSimilar to NaCl, can be a suitable alternative.

Protocol 2: pH Adjustment

Since this compound is a cationic surfactant, its stability is generally not highly dependent on pH.[3] However, other components in the reaction mixture might be pH-sensitive. If your product is stable to acidic or basic conditions, altering the pH can sometimes disrupt the interfacial film stabilizing the emulsion. For instance, if acidic or basic byproducts are contributing to the emulsion, neutralization can help.

  • Objective: To destabilize the emulsion by altering the charge of contributing emulsifying species.

  • Materials:

    • Formed emulsion

    • Dilute aqueous acid (e.g., 1M HCl)

    • Dilute aqueous base (e.g., 1M NaOH)

    • pH paper or meter

  • Procedure:

    • With caution, add a small amount of dilute acid or base to the emulsion.

    • Gently mix and check the pH of the aqueous phase.

    • Observe for any changes in the emulsion's stability.

    • This method is highly system-dependent and should be approached with knowledge of your product's stability.[11]

Protocol 3: Filtration through an Inert Medium

Often, fine particulate matter is the culprit behind a stubborn emulsion. Filtering the entire mixture through a pad of an inert filter aid like Celite® can physically break the droplets and remove these solid stabilizers.[12][13][14]

  • Objective: To break the emulsion by coalescing droplets and removing fine solid particles.

  • Materials:

    • Formed emulsion

    • Büchner funnel and filter flask

    • Filter paper

    • Filter aid (Celite® 545 or anhydrous sodium sulfate)[1][15][16]

  • Procedure:

    • Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent used in the reaction.

    • Prepare a small plug or pad of the filter aid (approx. 1-2 cm thick) over the filter paper.

    • Gently pour the entire emulsion onto the center of the filter pad.

    • Apply a gentle vacuum to draw the liquid through the pad. The filter aid helps to coalesce the dispersed droplets.[1]

    • Collect the filtrate in the filter flask. The two phases should separate cleanly in the flask.

    • Transfer the filtrate to a separatory funnel to separate the layers.

Protocol 4: The "Last Resort" Methods

If the above methods fail, the following can be attempted, though they carry more risk of product loss or degradation.

  • Addition of a Different Solvent: Adding a small amount of a different, water-immiscible solvent (like diethyl ether or tert-butyl methyl ether) can alter the polarity of the organic phase, potentially destabilizing the emulsion.[11]

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to break it. This is often very effective for small-scale reactions.[11]

  • Heating/Cooling: Gently warming the mixture can decrease viscosity and promote coalescence. Conversely, freezing the aqueous phase can sometimes physically disrupt the emulsion structure. Use these methods with caution, as they may degrade your product.[11]

By understanding the principles of emulsion formation and systematically applying these troubleshooting strategies, you can overcome the challenges associated with using this compound and ensure a smooth and efficient workflow for your biphasic reactions.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • University of Rochester, Department of Chemistry. (©2026). Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • The Hive. (2002). Celite. Hive Methods Discourse.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • The Schlenk Line Survival Guide. (n.d.). Filtration through Celite.
  • University of York, Department of Chemistry. (n.d.). Active Filtration.
  • Wang, Y., et al. (2021). Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology. Polymers (Basel), 13(7), 1108.
  • ResearchGate. (n.d.). The Role of Surfactant Head Groups in the Emulsification Process.
  • Save My Exams. (2024, October 26). Quaternary Ammonium Salts (AQA A Level Chemistry): Revision Note.
  • ResearchGate. (2025, October 17). Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology.
  • ResearchGate. (n.d.). The effect of pH on destabilisation mechanisms of metalworking O/W emulsions by coagulation.
  • ResearchGate. (n.d.). High pH instability of quaternary ammonium surfactant coatings in capillary electrophoresis.
  • ResearchGate. (2025, August 10). Properties of quaternary ammonium surfactant with hydroxyethyl group and anionic surfactant mixed systems.
  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis.
  • Gerba, C. P. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. International Journal of Molecular Sciences, 21(12), 4277.
  • Wikipedia. (n.d.). Quaternary ammonium cation.
  • Defense Technical Information Center. (1984, August 2). Research in Phase Transfer Catalysis.
  • Smart Science & Technology. (n.d.). Emulsion Stability Of Heavy Oil With Surfactants And Nanoparticles.
  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • ResearchGate. (n.d.). Effects of surfactant molecular structure on the stability of water in oil emulsion.
  • Poirier, M., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Organic Letters, 24(6), 1335-1340.
  • SciSpace. (2021, January 4). A Remarkably Efficient Phase-Transfer Catalyzed Amination of α-Bromo-α, β-Unsaturated Ketones in Water.
  • Google Patents. (n.d.). US5169562A - Emulsion breaking using cationic quaternary ammonium starch/gums.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC).
  • YouTube. (2025, December 6). How Does Polarity Affect Solvent Choice In Chemistry?.
  • ResearchGate. (n.d.). Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture.
  • PubMed. (n.d.). Effect of varying the oil phase on the behavior of pH-responsive latex-based emulsifiers: demulsification versus transitional phase inversion.
  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
  • Grand Ingredients. (2026). Oil Polarity and Interfacial Behavior in Emulsions 2026.
  • ResearchGate. (n.d.). Mechanism of pH effect on emulsion stability pH 3 pH 11.
  • National Institutes of Health. (2024, August 7). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries.
  • MDPI. (2023, December 6). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
  • Cambridge University Press & Assessment. (2020, May 12). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.
  • ResearchGate. (2023, December 1). (PDF) How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.
  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis.
  • MDPI. (n.d.). Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions.
  • ResearchGate. (2025, August 9). The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth.

Sources

Technical Support Center: 1-Cyclohexyltrimethylamine - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclohexyltrimethylamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered during its use. We will delve into the underlying chemical principles to provide you with robust troubleshooting strategies and best practices for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, a quaternary ammonium compound, is susceptible to degradation, primarily through pathways influenced by temperature, pH, and the presence of nucleophiles. The main degradation route for similar alkyltrimethylammonium cations is Hofmann elimination .[1] This reaction is base-catalyzed and involves the removal of a β-hydrogen, leading to the formation of an alkene and trimethylamine.

In the case of this compound, the β-hydrogens are on the cyclohexane ring. The presence of a strong base can facilitate this elimination, yielding methylenecyclohexane and trimethylamine as degradation products.

Additionally, nucleophilic substitution (SN2) at the methyl groups can occur, where a nucleophile displaces the trimethylamine group, although this is generally a less favored pathway compared to Hofmann elimination when β-hydrogens are available.[1]

Q2: How can I detect degradation of my this compound sample?

Degradation can be identified through several analytical techniques. The appearance of new, unexpected peaks in your analytical chromatogram is a primary indicator.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry (LC-MS) detectors, HPLC is a powerful tool for detecting degradation products.[2] A shift in the retention time of the main peak or the emergence of new peaks suggests the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products like trimethylamine and methylenecyclohexane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about degradation products. The appearance of signals corresponding to vinylic protons (in methylenecyclohexane) or a singlet for trimethylamine would indicate degradation.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

Proper storage is crucial to minimize degradation. Based on general guidelines for laboratory chemicals, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended, but always consult the supplier's safety data sheet (SDS) for specific temperature ranges.

  • Inert Atmosphere: To prevent potential oxidation of the cyclohexane ring or other side reactions, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage.

  • Container: Use a tightly sealed, appropriate container to prevent moisture ingress and contamination.[3]

  • Light: Protect from light, as UV radiation can sometimes catalyze degradation reactions.

Troubleshooting Guide

Issue 1: Unexpected side products observed in a reaction using this compound as a reagent or catalyst.

Possible Cause: Degradation of this compound under the reaction conditions.

Troubleshooting Steps:

  • Analyze Reaction Conditions:

    • Base: Are you using a strong base in your reaction? Strong bases can promote Hofmann elimination. Consider using a milder, non-nucleophilic base if compatible with your reaction.

    • Temperature: High temperatures can accelerate degradation. If possible, attempt the reaction at a lower temperature.

    • Solvent: The choice of solvent can influence stability. Protic solvents might participate in side reactions.

  • Pre-reaction Purity Check:

    • Before use, verify the purity of your this compound stock using a suitable analytical method like HPLC or GC. This will confirm if the impurity was present initially or formed during the reaction.

  • Control Experiment:

    • Run a control experiment with this compound under your reaction conditions (solvent, temperature, base) but without other starting materials. Analyze the mixture to see if degradation occurs.

Workflow for Investigating Unexpected Side Products

G cluster_0 Problem Identification cluster_1 Analysis of Reaction Conditions cluster_2 Investigation & Verification cluster_3 Solution & Optimization start Unexpected side products observed cond_base Strong Base Present? start->cond_base cond_temp High Temperature? start->cond_temp purity_check Check Purity of Starting Material start->purity_check sol_base Use Milder Base cond_base->sol_base Yes sol_temp Lower Reaction Temperature cond_temp->sol_temp Yes control_exp Run Control Experiment purity_check->control_exp Pure sol_purify Purify Starting Material purity_check->sol_purify Impure control_exp->start Degradation Confirmed

Caption: Troubleshooting workflow for unexpected side products.

Issue 2: Loss of activity or inconsistent results when using this compound in a biological assay.

Possible Cause: Degradation of the compound in the assay buffer or medium, leading to a lower effective concentration.

Troubleshooting Steps:

  • Buffer/Medium Stability Study:

    • Incubate this compound in your assay buffer or medium under the same conditions as your experiment (temperature, pH, duration) but without the biological components.

    • At various time points, take aliquots and analyze them by HPLC or LC-MS to quantify the amount of intact this compound remaining.

  • pH Considerations:

    • Quaternary amines are generally more stable at neutral to acidic pH. If your assay is performed at a high pH, consider if the pH can be lowered without affecting the biological system.

  • Fresh Preparations:

    • Always prepare fresh solutions of this compound for your experiments from a properly stored stock. Avoid using old solutions.

Protocol: Assessing Stability in Aqueous Buffer
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • Spike the stock solution into your aqueous assay buffer to the final working concentration.

  • Incubate the solution under your experimental conditions (e.g., 37°C).

  • At time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Quench any potential further degradation by adding a strong acid (if compatible with your analytical method) or by immediate freezing.

  • Analyze the aliquots by a validated HPLC method to determine the concentration of this compound.

  • Plot the concentration versus time to determine the degradation rate.

Potential Degradation Pathways

The primary degradation pathways for this compound are hypothesized based on the known reactivity of similar quaternary ammonium compounds and the degradation of related chemical moieties.

Hofmann Elimination

This is a base-catalyzed elimination reaction and is often the major degradation pathway for quaternary ammonium hydroxides with β-hydrogens.[1]

G This compound This compound Methylenecyclohexane + Trimethylamine Methylenecyclohexane + Trimethylamine This compound->Methylenecyclohexane + Trimethylamine  Base (e.g., OH⁻) Δ (Heat)

Caption: Hofmann elimination of this compound.

Biodegradation

If used in biological systems or exposed to microbial environments, biodegradation of the cyclohexane ring is a possibility. This often proceeds through oxidative pathways. While specific pathways for this compound are not documented, analogous pathways for cyclohexane involve initial hydroxylation.[4]

G cluster_0 Hypothesized Biodegradation A This compound B Hydroxylated Intermediates A->B Microbial Oxidation C Ring Opening B->C D Further Metabolism C->D

Caption: Hypothesized biodegradation pathway.

Data Summary

Potential Impurity/Degradant Origin Recommended Analytical Technique
MethylenecyclohexaneHofmann EliminationGC-MS, ¹H NMR
TrimethylamineHofmann Elimination, SN2GC-MS, ¹H NMR
Cyclohexanol derivativesOxidation/BiodegradationLC-MS, GC-MS
Starting material impuritiesSynthesisHPLC, GC-MS, NMR

References

  • Hydroxide Degradation Pathways for Substituted Trimethylammonium Cations: A DFT Study.
  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
  • Transportation, Use, Handling, and Storage of Lab Chemicals. IN.gov. [Link]
  • Review Article Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences. [Link]
  • N,N-Dimethylcyclohexanemethanamine. PubChem. [Link]
  • Mechanisms and pathways of aniline elimination
  • Proposed pathway for the anaerobic degradation of cyclohexane by the...
  • Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed. [Link]

Sources

Technical Support Center: Prevention of Quaternary Ammonium Salt Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted formation of quaternary ammonium salt byproducts during synthesis. The following guides provide in-depth, mechanistically-driven advice to ensure the selective synthesis of primary, secondary, and tertiary amines.

Frequently Asked Questions (FAQs)

Q1: What are quaternary ammonium salts and why are they problematic as byproducts?

A quaternary ammonium salt, often called a "quat salt," is a positively charged polyatomic ion with the structure [NR₄]⁺, where R represents alkyl or aryl groups.[1] Unlike primary, secondary, or tertiary ammonium ions, quaternary ammonium cations are permanently charged, regardless of the solution's pH.[1]

Their formation as byproducts is problematic for several reasons:

  • Reduced Yield: The formation of the quaternary salt consumes the starting amine and the alkylating agent, which lowers the yield of the desired, less-substituted amine product.

  • Separation and Purification Challenges: Quaternary salts have significantly different polarity and solubility compared to their amine precursors. Their ionic nature can complicate extraction and chromatographic purification, often requiring specialized methods to remove them from the reaction mixture.

  • Altered Biological Activity: In drug development, the presence of a permanent positive charge in a molecule, where a neutral or protonatable amine is intended, can drastically alter its pharmacokinetic and pharmacodynamic properties, including target binding, cell permeability, and toxicity.

Q2: What is the fundamental reason for the formation of these byproducts during N-alkylation?

The core issue lies in the relative nucleophilicity of the amines. During the alkylation of a primary amine with an alkyl halide, the desired secondary amine product is often more nucleophilic than the starting primary amine.[2][3] This creates a "runaway" reaction where the newly formed secondary amine successfully competes with the primary amine for the remaining alkylating agent, leading to the formation of a tertiary amine.[3] This tertiary amine can then be further alkylated to form the quaternary ammonium salt.[4] This problem is especially acute when trying to synthesize primary or secondary amines via direct alkylation.[5]

Troubleshooting Guide 1: Direct Alkylation with Alkyl Halides

Direct alkylation is a common method for forming C-N bonds, but it is notoriously difficult to control and is a frequent source of quaternary salt formation.[6]

Issue: My reaction to synthesize a secondary amine from a primary amine is producing a significant amount of tertiary amine and quaternary ammonium salt. How can I improve selectivity?

Root Cause Analysis: The rate of the second alkylation (primary amine to secondary amine) is often faster than the first. This is due to the electron-donating nature of the first alkyl group added, which increases the electron density on the nitrogen, making the secondary amine a stronger nucleophile than the primary amine it was formed from.[3]

Strategic Solutions & Protocols

1. Stoichiometric Control:

  • Explanation: By using a large excess of the starting amine relative to the alkylating agent, you can statistically favor the alkylation of the more abundant primary amine, thereby minimizing the chances of the product secondary amine reacting further.

  • Protocol:

    • In a suitable reaction vessel, dissolve the primary amine in an appropriate solvent (e.g., THF, acetonitrile).

    • Use a 3 to 10-fold molar excess of the primary amine relative to the alkylating agent.

    • Slowly add the alkylating agent to the stirred amine solution at a controlled temperature (often starting at 0 °C to manage the exotherm).

    • Monitor the reaction by TLC or LC-MS to determine the point of maximum secondary amine formation before significant overalkylation occurs.

    • Work up the reaction to separate the desired product from the excess starting amine and byproducts.

2. Leveraging Steric Hindrance:

  • Explanation: Steric hindrance can be a powerful tool to control over-alkylation. If either the amine or the alkylating agent is sterically bulky, the rate of the Sₙ2 reaction will be slower.[7][8] The formation of the tertiary amine from a bulky secondary amine is often significantly slower than the formation of the secondary amine itself, and the formation of a quaternary salt can be even more difficult.[3][9]

  • Experimental Considerations:

    • When possible, choose a synthetic route where a sterically demanding group is present on either the amine or the electrophile.

    • This strategy is particularly effective when synthesizing tertiary amines from secondary amines, as the steric bulk of two alkyl groups can significantly disfavor the formation of the quaternary salt.[3]

3. Control of Reaction Conditions:

  • Explanation: Temperature and reaction time are critical parameters. Lower temperatures generally favor the desired mono-alkylation product by reducing the rate of the competing over-alkylation reactions.

  • Protocol:

    • Set up the reaction at a low temperature (e.g., -20 °C to 0 °C).

    • Add the alkylating agent dropwise to maintain this temperature.

    • Carefully monitor the reaction's progress. It is often better to stop the reaction at a lower conversion of the starting material to maximize the selectivity for the mono-alkylated product.

ParameterRecommendation for SelectivityRationale
Stoichiometry Large excess of starting amine (3-10 eq.)Increases the probability of the alkylating agent reacting with the starting amine.
Temperature Low (e.g., 0 °C or below)Reduces the rate of over-alkylation, which often has a higher activation energy.
Addition Rate Slow, dropwise addition of alkylating agentMaintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.
Steric Hindrance Utilize bulky amines or alkylating agentsSteric bulk slows the Sₙ2 reaction, especially for the formation of more substituted products.[7][8]

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a superior method for the controlled synthesis of amines and is an excellent alternative to direct alkylation to avoid over-alkylation issues.[2][6]

Issue: I want to synthesize a secondary or tertiary amine with high purity and avoid quaternary salt formation entirely. Is reductive amination the right choice?

Yes, this is the preferred method.

Root Cause Analysis (Why it Works): Reductive amination is a two-step, one-pot process. First, an amine reacts with an aldehyde or ketone to form an imine (or enamine) intermediate.[10] This is followed by the reduction of the imine to the corresponding amine.[6] Crucially, the reducing agents used are typically selective for the imine/iminium ion over the starting carbonyl group and, most importantly, cannot reduce an amine . This inherent selectivity prevents the "runaway" reaction seen in direct alkylation, as the amine product is not reactive under the reduction conditions.[11]

// Nodes Start [label="Ketone/Aldehyde +\nPrimary/Secondary Amine"]; Imine [label="Imine/Iminium Ion\nIntermediate"]; Product [label="Secondary/Tertiary\nAmine Product"]; QuatSalt [label="Quaternary Salt\n(Not Formed)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Imine [label=" Condensation\n(-H2O)"]; Imine -> Product [label=" Reduction\n(e.g., NaBH3CN)"]; Product -> QuatSalt [label=" Further Reaction\n(Blocked)", style=dashed, color="#EA4335"]; } dot Caption: Reductive Amination Workflow

Strategic Solutions & Protocols

1. Choice of Reducing Agent:

  • Explanation: The choice of reducing agent is critical for success. Mild reducing agents are preferred as they will selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.

  • Common Reducing Agents:

    • Sodium cyanoborohydride (NaBH₃CN): This is a classic choice because it is stable at the mildly acidic pH (4-5) required for imine formation and is selective for the iminium ion over the carbonyl.[6]

    • Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃: This is a milder and less toxic alternative to NaBH₃CN. It is particularly effective for reductive aminations and is now widely used.

    • Hydrogenation (H₂/Pd, Pt, Ni): Catalytic hydrogenation can also be used to reduce the imine.

  • Protocol (using STAB):

    • In a reaction flask, dissolve the amine and the aldehyde or ketone in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

    • Stir the mixture for 20-60 minutes at room temperature to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise to the mixture.

    • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction with an aqueous solution (e.g., saturated NaHCO₃) and extract the product.

2. pH Control:

  • Explanation: Imine formation is typically fastest under weakly acidic conditions (pH 4-5).[6] This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, but if the pH is too low, the starting amine will be protonated and become non-nucleophilic.[6]

  • Practical Tip: Often, a small amount of acetic acid is added to the reaction mixture to catalyze imine formation, especially when using STAB.

Troubleshooting Guide 3: Reactions Involving Epoxides

The ring-opening of epoxides with amines is a common route to β-amino alcohols. However, this reaction can also lead to over-alkylation and the formation of quaternary ammonium salts.

Issue: When reacting a tertiary amine with an epoxide to form a quaternary ammonium salt, the reaction is very slow or does not proceed.

Root Cause Analysis: The reaction of a tertiary amine with an epoxide is essentially an Sₙ2 reaction. The nucleophilicity of the tertiary amine and the electrophilicity of the epoxide are key. Steric hindrance is a major factor; tertiary amines can be quite bulky, which impedes their ability to attack the epoxide carbon.[12]

// Nodes Problem [label="Low Conversion in\nTertiary Amine + Epoxide Reaction", shape=ellipse, fillcolor="#FBBC05"]; Cause1 [label="Low Nucleophilicity of Amine"]; Cause2 [label="High Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause3 [label="Poor Solvent Choice"]; Solution1 [label="Increase Temperature"]; Solution2 [label="Use a More Reactive Epoxide\n(e.g., with electron-withdrawing groups)"]; Solution3 [label="Use a Polar, Aprotic Solvent\n(e.g., DMF, DMSO)"]; Solution4 [label="Consider a less hindered amine if possible"];

// Edges Problem -> Cause1; Problem -> Cause2; Problem -> Cause3; Cause1 -> Solution1; Cause2 -> Solution4; Cause3 -> Solution3; Cause1 -> Solution2; Cause2 -> Solution1; } dot Caption: Troubleshooting Epoxide Reactions

Strategic Solutions & Protocols

1. Reaction Conditions:

  • Explanation: To overcome the activation barrier, especially in sterically hindered cases, providing more thermal energy can be effective. Polar aprotic solvents can also help to stabilize the charged transition state of the Sₙ2 reaction.

  • Protocol:

    • Dissolve the tertiary amine and the epoxide in a high-boiling polar aprotic solvent like DMF or DMSO.

    • Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress.

    • Be aware that at high temperatures, side reactions may occur, so careful monitoring is essential.

2. Use of Catalysts:

  • Explanation: While tertiary amines can act as catalysts for epoxide ring-opening with other nucleophiles, their direct reaction to form a quaternary salt can be sluggish.[12] In some cases, the addition of a Lewis acid or a phase-transfer catalyst might facilitate the reaction, though this is less common for this specific transformation. Quaternary onium salts themselves have been shown to catalyze the ring-opening of epoxides with other nucleophiles.[13]

Issue: I am reacting a primary or secondary amine with an epoxide and getting over-alkylation products.

Root Cause Analysis: The β-amino alcohol product formed from the initial ring-opening still possesses a nucleophilic nitrogen atom. This nitrogen can react with a second molecule of the epoxide, leading to undesired byproducts.

Strategic Solutions
  • Stoichiometry: Use a large excess of the amine to ensure the epoxide is more likely to react with the starting amine rather than the product.

  • Controlled Addition: Slowly add the epoxide to the amine solution to maintain a low concentration of the epoxide throughout the reaction. This minimizes the chance of the product reacting with the epoxide.

Summary of Key Preventative Strategies

StrategyApplicable ScenariosKey Principle
Reductive Amination Synthesis of 2° and 3° aminesBypasses the "runaway" reactivity of direct alkylation by using a selective reduction step.[6]
Stoichiometric Control Direct Alkylation, Epoxide Ring-OpeningUses a large excess of the starting amine to outcompete the product amine for the electrophile.[5]
Steric Hindrance Direct AlkylationEmploys bulky reactants to sterically disfavor multiple alkylations.[8][9]
Protecting Groups Synthesis of 1° and 2° aminesTemporarily blocks the N-H bond to prevent further reaction after the initial alkylation.[2]
Alternative Syntheses Synthesis of 1° aminesMethods like the Gabriel Synthesis prevent over-alkylation by using a non-nucleophilic intermediate.[2]

By understanding the underlying mechanisms of quaternary ammonium salt formation and applying these strategic principles, researchers can significantly improve the selectivity and yield of their amine synthesis reactions.

References

  • 21.8: Quaternary Ammonium Salts: Hofmann Elimination - Chemistry LibreTexts. (2015).
  • Hofmann elimination - Wikipedia. (n.d.).
  • Ch22: Hofmann elimination - University of Calgary. (n.d.).
  • Hofmann Elimination | NROChemistry. (n.d.).
  • Quaternary ammonium cation - Wikipedia. (n.d.).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH. (n.d.).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017).
  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). (2024). DOI:10.1039/D4SC03873H.
  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines - PubMed. (2018).
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.).
  • 23.16: Synthesis of Amines by Alkylation - Chemistry LibreTexts. (2019).
  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines | Request PDF - ResearchGate. (n.d.).
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC - NIH. (2019).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF - ResearchGate. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024).
  • Efficient Ring Opening Reaction of Epoxides with Oxygen Nucleophiles Catalyzed by Quaternary Onium Salt - kchem.org. (n.d.).
  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. (2022).
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. (2014).
  • Synthesis Of A Quaternary Ammonium Salt From Epoxide And Fatty Amine And Evaluation Of Its Antimicrobial Properties | Afribary. (n.d.).
  • Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst | Request PDF - ResearchGate. (n.d.).
  • Do tertiary amines possess good nucleophilicity to react with epoxides? - ResearchGate. (n.d.).
  • Amine Synthesis - Limits of Alkylation - YouTube. (2021).
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions - SciELO México. (n.d.).
  • Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide - ResearchGate. (2020).
  • Reductive amination - Wikipedia. (n.d.).
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.).
  • Amination Reactions - ChemTalk. (n.d.).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Reactions of Amines. (n.d.).
  • Monoalkylation of primary amines and N-sulfinylamides - ResearchGate. (n.d.).
  • Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.).
  • Alkylation | Greener Organic Transformations | Books Gateway | Royal Society of Chemistry. (2022).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC - NIH. (n.d.).
  • CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents. (n.d.).
  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.).

Sources

Challenges in the purification of tertiary amines like 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Tertiary Amines

Guide Focus: Challenges in the Purification of 1-Cyclohexyltrimethylamine and Related Sterically Hindered Tertiary Amines.

Welcome to the technical support center for advanced amine purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of complex tertiary amines like this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific needs.

Tertiary amines are ubiquitous in pharmaceuticals and fine chemicals, yet their purification is often non-trivial. Their basicity, nucleophilicity, and tendency to form stubborn impurities require a thoughtful and systematic approach. This guide addresses the most common issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary challenges I should anticipate when purifying a hindered tertiary amine like this compound?

Answer: Purifying a sterically hindered tertiary amine such as this compound presents a unique combination of challenges rooted in its chemical nature:

  • Basicity and Polarity: The lone pair of electrons on the nitrogen atom makes the molecule basic and prone to strong interactions. This is the primary cause of issues like peak tailing and poor recovery during normal-phase column chromatography, as the basic amine tenaciously binds to the acidic silanol groups on the silica surface[1][2].

  • Over-Alkylation and Quaternary Salt Impurities: A frequent side reaction during the synthesis of tertiary amines is over-alkylation, where the target tertiary amine acts as a nucleophile and reacts with the alkylating agent to form a highly polar and often difficult-to-remove quaternary ammonium salt[3][4][5]. These salts are typically insoluble in organic solvents used for chromatography and can complicate extractions.

  • Oxidation: Tertiary amines can be susceptible to oxidation, especially if exposed to air and heat, leading to the formation of N-oxide impurities. These impurities can introduce coloration to the sample and may require specific removal techniques.

  • High Boiling Point: Due to its molecular weight, this compound is expected to have a high boiling point, making simple distillation at atmospheric pressure problematic. High temperatures can lead to decomposition or the formation of elimination byproducts[6].

Q2: My initial workup of a this compound synthesis has left me with unreacted starting materials and a significant amount of the quaternary ammonium byproduct. What is the most effective initial cleanup strategy?

Answer: An acid-base extraction is the most robust and scalable method for the initial cleanup of a crude tertiary amine. This technique leverages the basicity of the tertiary amine to selectively move it between aqueous and organic phases, leaving non-basic organic impurities and highly polar quaternary salts behind.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidification & Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The tertiary amine will be protonated to form its ammonium salt, which is soluble in the aqueous phase. Most non-basic organic impurities will remain in the organic layer.

    • Expert Tip: Perform the acid wash 2-3 times to ensure complete extraction of the amine into the aqueous phase. Combine all aqueous layers.

  • Quaternary Salt Removal: The highly polar quaternary ammonium salt impurity will have minimal solubility in the organic layer and may be partitioned into the aqueous layer or remain as an insoluble solid at the interface, which can be removed.

  • Wash the Organic Layer (Optional): The original organic layer, now stripped of the tertiary amine, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated to recover any non-basic byproducts or starting materials if desired.

  • Basification & Re-extraction: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base (e.g., 2M-6M NaOH or KOH) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free tertiary amine.

    • Causality: The free amine is less water-soluble and will often appear as a cloudy precipitate or an oily layer.

  • Isolation: Extract the free amine back into a fresh portion of organic solvent (e.g., diethyl ether, DCM) 2-3 times.

  • Final Wash and Drying: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, dry over anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, albeit potentially still crude, tertiary amine.

cluster_start Initial State cluster_process Purification Steps cluster_end Final Products Crude Crude Mixture (Tertiary Amine, Quat Salt, Impurities) in Organic Solvent AcidWash 1. Extract with 1M HCl (aq) Crude->AcidWash Separate1 Separate Phases AcidWash->Separate1 Basify 2. Basify Aqueous Layer (pH>12) Separate1->Basify Aqueous Phase (Protonated Amine) Impurities Non-Basic Impurities (in original organic layer) Separate1->Impurities Organic Phase OrganicExtract 3. Extract with Organic Solvent Basify->OrganicExtract Separate2 Separate Phases OrganicExtract->Separate2 Dry 4. Dry & Concentrate Separate2->Dry Organic Phase (Free Amine) QuatSalt Quaternary Salt & Acidic Impurities (in aqueous layer) Separate2->QuatSalt Aqueous Phase PureAmine Purified Tertiary Amine Dry->PureAmine

Caption: Acid-base extraction workflow for amine purification.

Q3: I'm attempting to purify this compound by standard silica gel chromatography, but my compound is streaking badly down the column and I'm getting very low yield. What is happening and how can I fix it?

Answer: This is a classic problem when purifying basic compounds on standard silica gel. The issue stems from the strong acid-base interaction between your basic tertiary amine and the acidic silanol (Si-OH) groups on the surface of the silica gel[1][2]. This interaction leads to irreversible adsorption, resulting in significant peak tailing, poor separation, and loss of your compound on the column.

To overcome this, you must neutralize or "mask" the acidic sites on the stationary phase.

Symptom Probable Cause Solution(s)
Severe Tailing / Streaking Strong acid-base interaction between the amine and acidic silica gel.1. Add a Competing Base: Add a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide to the eluent system[1][2]. The competing base will preferentially bind to the acidic sites, allowing your target amine to elute more symmetrically. 2. Use a Deactivated Stationary Phase: Employ amine-functionalized silica or basic alumina columns, which have a basic surface that repels the amine, preventing strong adsorption[1][2].
No Elution / Low Recovery The amine is irreversibly adsorbed onto the silica column.Switch to a more polar solvent system containing a competing base (e.g., 5-10% Methanol in DCM + 1% TEA). If this fails, the compound may be too polar for normal-phase. Consider reverse-phase chromatography.
Poor Separation from Impurities The chosen solvent system lacks the selectivity to resolve the compounds.Perform a thorough TLC analysis with various solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) with and without a TEA modifier to find an optimal mobile phase that provides good separation (ΔRf > 0.2).
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 99:1 Hexane/Ethyl Acetate) that also contains 1% triethylamine (TEA).

  • Column Packing: Pack the column with the silica slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the starting eluent (containing 1% TEA). This is a critical step to ensure all acidic sites are passivated before loading your sample.

  • Sample Loading: Dissolve your crude amine in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the dried silica to the top of the column.

  • Elution: Run the column using a gradient of your chosen solvent system, ensuring that every solvent mixture used contains 1% TEA. Collect fractions and analyze by TLC.

  • Workup: Combine the pure fractions. The volatile triethylamine can typically be removed along with the eluent solvents under reduced pressure.

start Chromatography Result: Severe Tailing / Low Recovery q1 Is there a competing base (e.g., 1% TEA) in the eluent? start->q1 a1_no Add 1% TEA to eluent. Equilibrate column thoroughly. Re-run. q1->a1_no No a1_yes Problem Persists q1->a1_yes Yes q2 Is the mobile phase polar enough? a1_yes->q2 a2_no Increase polarity. (e.g., add MeOH to DCM). Re-run. q2->a2_no No a2_yes Amine is likely too polar or interacting too strongly. q2->a2_yes Yes final_solution Switch to a different stationary phase: 1. Amine-functionalized silica 2. Basic Alumina 3. Reverse-Phase (C18) a2_yes->final_solution

Caption: Decision tree for troubleshooting amine chromatography.

Q4: My amine is a high-boiling liquid. Can I purify it by crystallization?

Answer: Yes, absolutely. While a liquid cannot be directly recrystallized, you can convert it into a solid crystalline salt, purify the salt by recrystallization, and then liberate the free amine. This is an exceptionally powerful technique for obtaining high-purity amines.

The principle is to react your purified (but still potentially containing trace impurities) free-base amine with an acid to form a salt. This salt will have vastly different solubility properties and a much higher propensity to crystallize than the parent liquid amine[7].

  • Salt Formation:

    • Dissolve the tertiary amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol).

    • Slowly add a stoichiometric amount (1.0 equivalent) of an acid. A common choice is HCl (available as a solution in dioxane or diethyl ether) to form the hydrochloride salt. Other acids like tartaric or oxalic acid can also be used to form different salts[8].

    • The amine salt will often precipitate immediately as a solid. Stir the resulting slurry for 30-60 minutes to ensure complete salt formation.

  • Recrystallization of the Salt:

    • Isolate the crude salt by filtration.

    • Perform a recrystallization by dissolving the salt in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/ether, methanol/acetone) and allowing it to cool slowly to form high-purity crystals[9].

    • Filter the purified crystals and wash with a small amount of cold recrystallization solvent. Dry the crystals under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the purified salt in water.

    • Perform the basification and re-extraction steps (Steps 5-7) from the Acid-Base Extraction Protocol described in Q2 to convert the salt back into the pure, free-base tertiary amine.

Q5: How can I reliably determine the purity of my final this compound product?

Answer: A combination of techniques should be used to confidently assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. They will confirm the structure of your target compound and reveal the presence of any organic impurities. Integrating the peaks corresponding to your product against those of impurities can provide a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like a tertiary amine, GC-MS is an excellent tool. The gas chromatogram will show peaks for different components in your sample, with the area of the peak being proportional to its concentration. The mass spectrometer provides the mass of each component, helping to identify impurities. Peak tailing can be an issue in GC as well, often requiring deactivated columns[10][11].

  • Acid-Base Titration: A simple yet accurate method for determining the concentration of the basic amine. Titrating a known weight of your sample with a standardized acid solution can give you a highly accurate purity value, assuming the only basic species present is your target amine.

References

  • Google Patents.Removal of impurities from amines (US4661634A).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Quora. (2021). What is the separation of quaternary ammonium salt from primary, secondary, and tertiary amines?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • ResearchGate. (2017). Gas chromatography of amines as various derivatives.
  • ResearchGate. (2015). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture.
  • Google Patents.Method of purifying an impure quaternary ammonium salt by addition of an epoxide (US3468816A).
  • Google Patents.Hindered amine compound and preparation method thereof (CN102827148A).
  • National Technical Reports Library - NTIS.Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines.
  • National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
  • Quora. (2021). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?
  • Reddit. (2022). Amine workup.
  • Science Forums. (2011). Amine purification.
  • University of Rochester, Department of Chemistry.Workup: Amines.
  • Oxford Academic, Journal of Chromatographic Science. (1964). The Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds.
  • National Institutes of Health (NIH). (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
  • Analytice. (2017). Primary, secondary and tertiary amine analysis laboratories.
  • ResearchGate. (2020). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • PubMed. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins.
  • Google Patents.Process for the purification of tertiary amines (EP0007983A1).
  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
  • Organic Chemistry Portal.Amine synthesis by amide reduction.
  • Sulfur Recovery Engineering Inc.Amine Troubleshooting.
  • University of California, Los Angeles (UCLA).SOP: CRYSTALLIZATION.
  • Google Patents.Isolation and purification of quaternary ammonium salts (US3148214A).
  • Reddit. (2023). Quaternary ammonium salt purification.
  • Chemistry Notes. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
  • The Royal Society of Chemistry. (2012). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.
  • Organic Chemistry Portal.Synthesis of secondary and tertiary amines.
  • Chemistry LibreTexts. (2023). Reactions of Amines.
  • Lumen Learning.Preparation of Amines.
  • ChemistryStudent.Producing Secondary and Tertiary Amines.
  • ResearchGate. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines.
  • Chemguide.Preparation of amines.
  • Pearson.Amines by Reduction Practice Problems.
  • bioRxiv. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS.

Sources

Optimizing catalyst loading for 1-Cyclohexyltrimethylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexyltrimethylamine (also known as N,N-dimethylcyclohexylamine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, focusing on optimizing catalyst loading and minimizing side reactions.

Q1: My reaction yield for this compound is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can stem from several factors, from reaction conditions to catalyst activity. A systematic approach to troubleshooting is crucial for identifying the root cause.

Underlying Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in reductive amination, insufficient hydrogen pressure can lead to incomplete conversion.[1] In the Eschweiler-Clarke reaction, temperatures are typically elevated (80-100 °C) to drive the reaction to completion.[2]

  • Inefficient Catalyst Activity: The catalyst may be deactivated or present at a non-optimal loading.

  • Poor Quality of Reagents: Impurities in starting materials (cyclohexanone, dimethylamine, or cyclohexylamine) can interfere with the reaction.

  • Ineffective Mixing: In heterogeneous catalysis, proper mixing is essential to ensure adequate contact between the reactants and the catalyst surface.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and address low reaction yields.

Low_Yield_Troubleshooting start Low Yield of this compound check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Pressure, Time) check_reagents->check_conditions Reagents OK reagents_issue Solution: Purify or Replace Reagents check_reagents->reagents_issue Impure optimize_catalyst Optimize Catalyst Loading check_conditions->optimize_catalyst Conditions Correct conditions_issue Solution: Adjust Temp/Pressure/Time Based on Literature check_conditions->conditions_issue Incorrect check_mixing Ensure Efficient Stirring/Agitation optimize_catalyst->check_mixing Loading Optimized catalyst_issue Solution: Titrate Catalyst Loading (See Q2) optimize_catalyst->catalyst_issue Suboptimal analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_mixing->analyze_byproducts Mixing Adequate mixing_issue Solution: Increase Stirring Rate/Use Baffled Flask check_mixing->mixing_issue Inadequate byproducts_issue Solution: Address Side Reactions (See Q3) analyze_byproducts->byproducts_issue Side Products Identified

Caption: Troubleshooting workflow for low yield.

Q2: How do I determine the optimal catalyst loading for my reaction?

Optimizing catalyst loading is a balancing act between reaction rate, yield, and cost-effectiveness.[3] Both insufficient and excessive catalyst amounts can be detrimental.

Scientific Rationale:

Increasing catalyst concentration generally increases the reaction rate by providing more active sites. However, beyond a certain point, the reaction rate may plateau, and in some cases, an excess of catalyst can lead to side reactions or catalyst aggregation, which can hinder activity.[4]

Experimental Protocol for Optimization:

A systematic approach to optimizing catalyst loading involves running a series of small-scale reactions with varying catalyst concentrations while keeping all other parameters constant.

  • Establish a Baseline: Start with a catalyst loading reported in the literature for a similar transformation. For reductive amination with Pd/C, a starting point could be 1-5 mol% of the limiting reagent.[5]

  • Set Up a Reaction Series: Prepare a series of reactions with catalyst loadings ranging from, for example, 0.5 mol% to 10 mol%.

  • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., GC-MS, TLC, or NMR) to monitor the consumption of starting material and the formation of the product over time.

  • Analyze the Results: Plot the reaction yield and selectivity against the catalyst loading to identify the optimal range.

Data Summary Table:

Catalyst Loading (mol% Pd/C)Reaction Time (h)Conversion of Cyclohexanone (%)Selectivity for this compound (%)
0.5246595
1.0188598
2.5 12 >99 99
5.010>9998
10.08>9996

This is an illustrative table based on general principles of catalyst optimization.

Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Side product formation can be a significant issue, impacting both yield and purity. The nature of the side products depends on the synthetic route chosen.

Reductive Amination Route:

  • Cyclohexanol: This can form from the reduction of the starting cyclohexanone. This is a common competing side reaction.[6] To minimize this, ensure that the imine formation is favored before the reduction step. Some protocols suggest pre-stirring the ketone and amine before adding the reducing agent.[5]

  • Over-alkylation Products: While less common in this specific synthesis, in other amine alkylations, the product tertiary amine can react further. This is generally avoided in reductive amination.[7]

Eschweiler-Clarke Route:

  • N-formylcyclohexylamine: This can form if the reduction of the iminium ion intermediate is slow. Using an excess of formic acid can help to drive the reduction to completion.[2]

  • Side reactions involving formaldehyde: Formaldehyde can polymerize or undergo other side reactions if not used under appropriate conditions.

Mitigation Strategies:

  • Control Stoichiometry: Ensure the correct molar ratios of reactants. In the Eschweiler-Clarke reaction, using an excess of formic acid and formaldehyde is common.[7]

  • Temperature Control: Higher temperatures can sometimes lead to more side reactions. It's important to find the optimal temperature that provides a good reaction rate without promoting undesired pathways.

  • Choice of Reducing Agent (for Reductive Amination): While hydrogen gas with a metal catalyst is common, other reducing agents like sodium cyanoborohydride can offer different selectivity profiles.[7]

Q4: My catalyst appears to have deactivated after a single use. What are the common causes of deactivation, and can the catalyst be regenerated?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[8] Understanding the cause of deactivation is the first step toward prevention and potential regeneration.

Mechanisms of Catalyst Deactivation:

  • Poisoning: This occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, blocking them from participating in the reaction.[9] Sulfur and nitrogen compounds can be poisons for metal catalysts like palladium.

  • Coking/Fouling: This involves the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores.[9] This is more common in high-temperature reactions.

  • Sintering: At high temperatures, small metal particles on a catalyst support can agglomerate into larger particles, reducing the surface area and, consequently, the number of active sites.[9]

  • Leaching: The active metal can dissolve into the reaction medium, leading to a permanent loss of catalyst.

Catalyst_Deactivation cluster_deactivation Deactivation Mechanisms catalyst Active Catalyst Active Sites poisoning Poisoning Impurities block active sites catalyst:sites->poisoning Chemical Adsorption coking Coking/Fouling Carbon deposits on surface catalyst:sites->coking Physical Deposition sintering Sintering Particle agglomeration catalyst:sites->sintering Thermal Stress deactivated_catalyst Deactivated Catalyst Inactive Sites poisoning->deactivated_catalyst:sites coking->deactivated_catalyst:sites sintering->deactivated_catalyst:sites

Caption: Common mechanisms of catalyst deactivation.

Regeneration Strategies:

  • Washing: For fouling, washing the catalyst with a suitable solvent may remove the deposited material.

  • Calcination: For coking, carefully controlled heating in the presence of air or oxygen can burn off carbon deposits. This must be done carefully to avoid sintering.[10]

  • Chemical Treatment: Treatment with acids or bases can sometimes remove poisons.[10]

It is important to note that regeneration is not always possible or economically viable. Prevention through the use of pure reagents and optimized reaction conditions is often the best strategy.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone with Pd/C

This protocol describes the synthesis of this compound via the reductive amination of cyclohexanone and dimethylamine using a palladium on carbon (Pd/C) catalyst.

Materials:

  • Cyclohexanone

  • Dimethylamine (40% solution in water)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., Parr hydrogenator)

Procedure:

  • To a suitable pressure reactor, add cyclohexanone (1.0 eq) and methanol.

  • Add 10% Pd/C (e.g., 2.5 mol%).

  • Seal the reactor and purge with an inert gas.

  • Add the dimethylamine solution (2.2 eq) to the reactor.

  • Pressurize the reactor with hydrogen gas (e.g., to 50 psi).

  • Stir the reaction mixture vigorously at room temperature (or with gentle heating, e.g., 40-50 °C) and monitor the hydrogen uptake.

  • Once the hydrogen uptake ceases, depressurize the reactor and purge with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The crude product can then be purified by distillation or other appropriate methods.

Protocol 2: Eschweiler-Clarke Synthesis of this compound

This protocol details the synthesis from cyclohexylamine using formaldehyde and formic acid.[2]

Materials:

  • Cyclohexylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexylamine (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for several hours (e.g., 6-12 hours), monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation.

References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.).
  • HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents. (n.d.).
  • Optimal catalyst loading without pre-activation (neat, 100 °C, 20 min). - ResearchGate. (n.d.).
  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2024). AJPO Journals.
  • Deactivation Kinetics of the Catalytic Alkylation Reaction | ACS Catalysis - ACS Publications. (2020).
  • Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity | Request PDF - ResearchGate. (2025).
  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing). (2026). RSC Publishing.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - NIH. (n.d.).
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (n.d.).
  • Dataset on the reductive amination of phenolics with cyclohexylamine over Rh/C and Pd/C: Catalysts characterization and reaction performance - PMC - NIH. (n.d.).
  • What are the key applications of N,N-Dimethylcyclohexylamine? - Merlinchem. (n.d.). Merlinchem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. (n.d.).
  • eco-friendly catalyst: n,n-dimethylcyclohexylamine in sustainable chemistry - BDMAEE. (2025). BDMAEE.
  • Method of preparing N,N-dimethyl cyclohexylamine catalyst - Google Patents. (n.d.).
  • CN1092061A - N, the production method of N-dimethyl cyclohexylamine catalyst - Google Patents. (n.d.).
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (n.d.).
  • Catalyst Deactivation and Regeneration - International Journal of Scientific Engineering and Technology. (2015). International Journal of Scientific Engineering and Technology.
  • Catalyst Deactivation and Regeneration | Request PDF - ResearchGate. (n.d.).
  • A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. | Request PDF - ResearchGate. (2025).
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.).
  • Advances in Catalyst Deactivation and Regeneration - Semantic Scholar. (2015). Semantic Scholar.
  • Effect of Catalyst on Rate of Reaction (Explained with Potential Energy Diagram) - YouTube. (2023). YouTube.
  • Scientific Sessions | World Catalysis & Chemical Engineering Network Congress 2026. (n.d.). World Catalysis & Chemical Engineering Network Congress.
  • Catalyst Deactivation, Poisoning and Regener
  • Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry.
  • the effect of catalysts on reaction r
  • N,N-Dimethylcyclohexylamine: A Synergistic Co-Catalyst in Polyurethane Formul
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogen
  • n,n-dimethylcyclohexylamine - Polyurethane c
  • Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones - Powered by XMB 1.9.11. (2019). Sciencemadness Discussion Board.
  • View of Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya - AJPO Journals. (n.d.). AJPO Journals.
  • Catalytic effect of N,N-dimethylcyclohexylamine in rapid molding m
  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. (2024).
  • Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles | ACS Sustainable Chemistry & Engineering - ACS Publications. (2019).
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (2023).
  • Clarke—Eschweiler Cyclization. Scope and Mechanism1a | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Eschweiler–Clarke Reductive Amination - ResearchGate. (n.d.).

Sources

Temperature control in the synthesis of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the synthesis of 1-Cyclohexyltrimethylamine.

A Guide to Temperature Control for Optimal Yield and Purity

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the most critical parameter in this synthesis: temperature . We will move beyond simple protocols to explain the causality behind thermal choices, helping you troubleshoot and optimize your reaction for success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and how does temperature influence them?

There are two predominant and highly effective methods for synthesizing this compound:

  • The Eschweiler-Clarke Reaction: This classic method involves the reductive methylation of a primary amine (cyclohexylamine) using excess formaldehyde and formic acid.[1][2] Temperature is a key driver of this reaction, which is typically heated to ensure the reaction proceeds to completion.[3] The process is irreversible due to the formation of carbon dioxide gas.[1] A significant advantage is that this reaction inherently stops at the tertiary amine stage, preventing the formation of unwanted quaternary ammonium salts.[2][4]

  • Reductive Amination of a Ketone: This route starts with cyclohexanone and dimethylamine to form an intermediate iminium ion, which is then reduced to the final tertiary amine.[5] This process is highly sensitive to temperature. The initial imine formation and the subsequent reduction must be carefully controlled to prevent the reduction of the starting cyclohexanone, which would lead to cyclohexanol as a byproduct.[6]

Q2: Why is precise temperature control so critical for this synthesis?

Temperature is the primary lever to control reaction rate, selectivity, and the suppression of side reactions.

  • For the Eschweiler-Clarke reaction: The reaction is often performed at elevated temperatures, typically between 80°C and 100°C (near boiling), to overcome the activation energy for methylation and drive the reaction forward.[3][7] Insufficient heat can lead to a stalled or incomplete reaction, while excessive temperatures can risk decomposition of the formic acid.

  • For Reductive Amination: Temperature control dictates the balance between two competing reactions: the desired reduction of the iminium ion and the undesired reduction of the starting ketone. Using milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) can widen the optimal temperature window, as they are less likely to reduce the ketone starting material.[8][9]

Q3: Can I run the Eschweiler-Clarke reaction at a lower temperature to avoid potential side reactions?

While possible, running the Eschweiler-Clarke reaction at significantly lower temperatures (e.g., room temperature) is generally not advised as it will be impractically slow.[10] The formation of the iminium ion and the subsequent hydride transfer from formic acid require sufficient thermal energy.[2] The optimal range of 80-90°C is recommended to ensure a reasonable reaction time of 6-8 hours.[10] If you observe decomposition, it is better to slightly reduce the temperature to the lower end of this effective range rather than eliminating heat entirely.

Q4: What is the risk of over-methylation to a quaternary ammonium salt in these reactions?

The risk of over-methylation is pathway-dependent.

  • Eschweiler-Clarke Reaction: One of the primary advantages of this method is that it does not produce quaternary ammonium salts .[1] The mechanism requires the formation of an imine or iminium ion, which is impossible for a tertiary amine to do with formaldehyde.[3][4]

  • Alternative Methylation Methods: If you were to use other methylating agents, such as methyl iodide, over-methylation leading to quaternization is a significant risk.[2][11] This makes the Eschweiler-Clarke reaction a superior choice for cleanly synthesizing tertiary amines like this compound.

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during the synthesis. Each issue is analyzed from the perspective of temperature control as a primary diagnostic and corrective tool.

Problem Potential Cause (Temperature-Related) Recommended Solution & Explanation
Low or No Product Yield 1. Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy barrier. This is a common issue in the Eschweiler-Clarke reaction.[10]Solution: Gradually increase the reaction temperature in 10°C increments, monitoring progress by TLC or LC-MS. For the Eschweiler-Clarke reaction, aim for a target temperature of 80-100°C.[3][7] This provides the necessary energy for iminium ion formation and hydride transfer.
2. Reagent Decomposition: The temperature is too high, causing the decomposition of formic acid or other reagents before they can react effectively.Solution: Reduce the temperature to the lower end of the optimal range (e.g., 80°C). Ensure a well-controlled heating source (oil bath) to avoid hotspots. While higher temperatures increase the rate, they can also accelerate undesirable decomposition pathways.
Significant Impurity Profile 1. Formation of Side Products: Excessively high temperatures can promote alternative reaction pathways. In Leuckart-type reactions (related to Eschweiler-Clarke), high temperatures can lead to N-formylated byproducts.[12]Solution: Operate within the recommended temperature range. The goal is to find the "sweet spot" that is hot enough to drive the primary reaction efficiently but not so hot that it activates side reactions. This often requires empirical optimization for your specific setup.
2. Reduction of Starting Ketone (Reductive Amination Route): When using a strong reducing agent like NaBH₄, the reaction temperature is too high, causing the reduction of cyclohexanone to cyclohexanol.[6]Solution: Maintain a low temperature (0°C to room temperature) during the addition of the reducing agent. Alternatively, switch to a more chemoselective reducing agent like sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion even in the presence of the ketone, offering a wider and safer temperature window.
Reaction Stalls Before Completion 1. Incomplete Second/Third Alkylation: The activation energy for the second methylation (from secondary to tertiary amine) may be higher. The initial exotherm may have subsided, and the reaction now lacks the energy to proceed.Solution: Ensure consistent heating throughout the entire reaction period (e.g., 6-18 hours).[3] Do not assume the reaction will maintain its own temperature after the initial phase. A stalled reaction is a clear indicator that more thermal energy is required.
2. Catalyst Inactivity (Catalytic Reductive Amination): If using a heterogeneous catalyst (e.g., Pd/C, Ni) for reductive amination with H₂, the catalyst may require a specific temperature for activation or to prevent deactivation from coke formation.Solution: Consult the literature for the specific catalyst being used. Some catalysts require temperatures from 100°C to 200°C under H₂ pressure to be effective.[13] Ensure the reaction temperature is maintained at the catalyst's optimal activity level.

Experimental Protocols & Data

Protocol 1: Eschweiler-Clarke Synthesis of this compound

This protocol details the methylation of cyclohexylamine. The temperature control during the reflux is critical for success.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexylamine (1.0 eq).

  • Add formic acid (98-100%, 5.0 eq) followed by aqueous formaldehyde (37%, 3.0 eq). Caution: This addition can be exothermic.

  • Heat the reaction mixture to 80-90°C using a temperature-controlled oil bath.[10]

  • Maintain vigorous stirring at this temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the irreversible loss of CO₂.[1]

  • After completion, cool the mixture to room temperature and carefully make it basic (pH > 11) by adding an aqueous NaOH solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification via distillation may be required to obtain highly pure this compound.[14][15]

Protocol 2: Reductive Amination Synthesis of this compound

This protocol uses cyclohexanone and dimethylamine with a selective reducing agent where temperature control prevents byproduct formation.

Step-by-Step Methodology:

  • In a flask, dissolve cyclohexanone (1.0 eq) and dimethylamine (2.0 eq, typically from a solution in THF or methanol) in a suitable solvent like methanol.

  • Adjust the pH of the mixture to a mildly acidic level (pH ~5-6) using acetic acid to facilitate iminium ion formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C . NaBH₃CN is preferred as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.[9]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by adding a dilute aqueous acid solution to decompose any remaining reducing agent.

  • Basify the mixture and extract the product as described in Protocol 1.

Visualizations: Workflows and Logic

The following diagrams illustrate the critical temperature-dependent steps and troubleshooting logic.

Eschweiler_Clarke_Workflow cluster_prep Reagent Preparation (Exothermic) cluster_reaction Core Reaction cluster_workup Workup & Purification A Cyclohexylamine B Add Formic Acid & Formaldehyde A->B Can be exothermic Maintain cooling if necessary C Heat to 80-100°C B->C D Reflux for 12-18h (Iminium Formation & Reduction) C->D Critical Temp. Control E Monitor by TLC/GC-MS D->E Check for completion F Cool to RT E->F G Basify & Extract F->G H Purify (Distillation) G->H

Caption: Workflow for the Eschweiler-Clarke synthesis.

Troubleshooting_Tree Start Low Product Yield Detected Q1 What is the reaction temperature? Start->Q1 A1_Low Below Optimal Range (< 80°C for E-C) Q1->A1_Low Too Low A1_High Above Optimal Range (> 100°C for E-C) Q1->A1_High Too High A1_OK Within Optimal Range (80-100°C for E-C) Q1->A1_OK Correct Sol1 ACTION: Gradually increase heat to 80-90°C and continue monitoring. A1_Low->Sol1 Sol2 ACTION: Reduce heat. Check for reagent decomposition (e.g., discoloration). A1_High->Sol2 Q2 Is the reaction stalled or producing impurities? A1_OK->Q2 A2_Stalled Stalled Q2->A2_Stalled A2_Impurities Impurities Q2->A2_Impurities Sol3 ACTION: Ensure consistent heating for the full duration. Increase time. A2_Stalled->Sol3 Sol4 ACTION: Slightly lower temp to suppress side reactions. Consider purification options. A2_Impurities->Sol4

Caption: Troubleshooting decision tree for low yield.

References

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Chemtube3d. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube.
  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction.
  • ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni.
  • Wikipedia. (n.d.). Leuckart reaction.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
  • ResearchGate. (n.d.). Optimization of the methylation reaction conditions. Impact of the....
  • Hill, D. T., & Loev, B. (1973). Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of Organic Chemistry, 38(12), 2102-2105.
  • Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination?.
  • PubMed. (2015). N-methylation of amines with methanol at room temperature.
  • Pearson+. (n.d.). Using cyclohexanone as the starting material, describe how each o.... Study Prep.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • Google Patents. (n.d.). US3976697A - Preparation of tertiary amines.
  • ResearchGate. (n.d.). Reductive amination of cyclohexanone with 1,6-diaminohexane over various catalysts.
  • ResearchGate. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity.
  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency.
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • ResearchGate. (n.d.). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • YouTube. (2025, October 13). Eschweiler-Clarke reaction.
  • Google Patents. (n.d.). JP2002363140A - Purification method of trimethylamine.
  • Google Patents. (n.d.). US4433194A - Purification of cyclohexane.
  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 1-Cyclohexyltrimethylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-09-A Version: 1.0

Introduction

This technical guide addresses the characterization of unexpected byproducts encountered during reactions involving cyclohexyltrimethylammonium salts, primarily focusing on the Hofmann elimination pathway. The thermal decomposition of cyclohexyltrimethylammonium hydroxide is designed to yield cyclohexene and trimethylamine.[1][2][3] However, deviations from ideal reaction conditions or the presence of impurities can lead to a variety of unexpected and often co-eluting byproducts. This document provides a structured troubleshooting framework for researchers, scientists, and drug development professionals to identify and mitigate the formation of these impurities. We will delve into the mechanistic origins of common byproducts, provide detailed analytical protocols for their characterization, and offer field-proven insights to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected reaction and what are the products of the Hofmann elimination of cyclohexyltrimethylammonium hydroxide?

A1: The Hofmann elimination is a β-elimination reaction.[4] When cyclohexyltrimethylammonium hydroxide is heated (typically 100-200 °C), it decomposes via an E2-like mechanism to form three products: cyclohexene (the alkene), trimethylamine (the tertiary amine), and water.[5][6] The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon adjacent to the carbon bearing the quaternary ammonium group), which leads to the formation of the double bond and the departure of the neutral trimethylamine leaving group.[1][3]

Q2: Why is the "Hofmann product" (less substituted alkene) favored in this reaction?

A2: While the cyclohexyl system doesn't offer a choice between a "Hofmann" and "Zaitsev" product, the principle is key to understanding related reactions. The Hofmann rule states that eliminations with bulky leaving groups, such as the trimethylammonium group (-N(CH₃)₃⁺), tend to form the least sterically hindered or least substituted alkene.[3][7][8] This is due to the steric bulk of the leaving group, which makes it easier for the base to access a proton on the less substituted β-carbon.[7][8]

Q3: My starting material is cyclohexyltrimethylammonium iodide. How do I prepare the hydroxide for the elimination?

A3: The iodide salt is the stable precursor. To perform the elimination, the iodide anion must be exchanged for a hydroxide anion. This is classically achieved by treating an aqueous solution of the quaternary ammonium iodide with silver oxide (Ag₂O).[1][2][7] Silver iodide (AgI) precipitates out as a solid, which can be filtered off, leaving the aqueous cyclohexyltrimethylammonium hydroxide solution ready for the heating/elimination step.

Troubleshooting Guide: Identification of Unexpected Byproducts

This section is designed to help you diagnose the presence of unexpected signals in your analytical data (e.g., GC-MS, NMR).

Problem 1: My GC-MS analysis shows a peak with a molecular ion (M⁺) of m/z 127, often with a dominant fragment at m/z 58. What is this compound?

  • Likely Identity: N,N-dimethylcyclohexanamine (Cyclohexyldimethylamine).[9]

  • Mechanistic Cause: This is the most common and significant byproduct. It arises from a competing Sₙ2 (bimolecular nucleophilic substitution) reaction.[10] Instead of abstracting a β-proton, a hydroxide ion can act as a nucleophile and attack one of the methyl groups on the quaternary nitrogen. This displaces N,N-dimethylcyclohexanamine as the leaving group and produces methanol. This pathway becomes more competitive if the reaction temperature is not sufficiently high to favor elimination or if there are high local concentrations of hydroxide.

  • Confirmation:

    • GC-MS: The mass spectrum of tertiary amines like this is often characterized by alpha-cleavage. The fragment at m/z 58 corresponds to the [CH₂=N(CH₃)₂]⁺ ion, which is very stable and frequently the base peak. The molecular ion at m/z 127 should be visible, though it may be of low intensity.[9]

    • ¹H NMR: Look for a sharp singlet around 2.2-2.3 ppm corresponding to the six protons of the two N-methyl groups. The cyclohexyl protons will appear as a complex series of multiplets further upfield.

  • Solution: Ensure rapid and efficient heating to the optimal elimination temperature (120-150 °C). Using a slightly less polar, high-boiling solvent might disfavor the Sₙ2 pathway. Ensure the base is fully dissolved and homogeneously distributed.

Problem 2: My reaction yield of cyclohexene is very low, and the starting material is still present after prolonged heating.

  • Likely Cause 1: Incomplete ion exchange. The conversion of the iodide salt to the hydroxide salt was inefficient. Silver oxide may have been old or insufficient, or the reaction time for the exchange was too short. The iodide ion is a poor base and will not effectively promote the elimination reaction.

  • Solution 1: Use fresh, high-quality silver oxide. Allow for sufficient stirring time (several hours) during the ion exchange step. After filtration of AgI, test a small aliquot of the filtrate with silver nitrate solution; the absence of a yellow AgI precipitate indicates a complete exchange.

  • Likely Cause 2: Insufficient temperature. The activation energy for the Hofmann elimination is significant. Temperatures below 100 °C are often insufficient to drive the reaction to completion in a reasonable timeframe.[5][6]

  • Solution 2: Gradually increase the reaction temperature to 120-150 °C. The reaction can often be monitored by observing the evolution of the gaseous trimethylamine product (fishy odor). Distilling the cyclohexene product as it forms can also help drive the equilibrium forward.

Problem 3: I see a peak in my GC-MS with a mass corresponding to cyclohexanol (m/z 100). How could this form?

  • Likely Identity: Cyclohexanol.

  • Mechanistic Cause: This is a less common byproduct but can occur if the hydroxide ion directly attacks the α-carbon (the carbon bonded to the nitrogen). This is another Sₙ2 pathway, where the entire trimethylamine group acts as the leaving group. This is generally less favorable than elimination or attack on a methyl group due to the steric hindrance of the cyclohexane ring.

  • Confirmation:

    • GC-MS: Compare the retention time and mass spectrum with an authentic standard of cyclohexanol. Key fragments include m/z 82 (M-H₂O) and m/z 57.

    • IR Spectroscopy: Look for a broad O-H stretch around 3300 cm⁻¹.

  • Solution: This byproduct is favored by conditions that promote Sₙ2 reactions. Ensure the reaction medium is not overly polar and that the temperature is sufficient for elimination.

Summary of Potential Byproducts
Byproduct Name Molecular Weight ( g/mol ) Likely Cause Key Analytical Signature (GC-MS)
N,N-Dimethylcyclohexanamine127.23Competing Sₙ2 at methyl groupM⁺ at m/z 127, Base peak at m/z 58
Cyclohexanol100.16Competing Sₙ2 at α-carbonM⁺ at m/z 100, Fragment at m/z 82 (M-H₂O)
Unreacted Starting Material142.28 (Cation)Incomplete reactionWill not elute under typical GC conditions; analyze by LC-MS or NMR

Visualizing Reaction Pathways

Primary Hofmann Elimination Pathway

The intended E2 reaction pathway leading to the desired cyclohexene product.

Hofmann_Elimination reactant Cyclohexyltrimethylammonium Hydroxide ts Transition State reactant->ts Heat (Δ) β-H abstraction by OH⁻ products Cyclohexene + Trimethylamine + H₂O ts->products C=C bond formation -N(CH₃)₃ leaving

Caption: The E2 mechanism for Hofmann Elimination.

Competing Sₙ2 Pathway (Major Byproduct)

The nucleophilic substitution pathway responsible for the formation of N,N-dimethylcyclohexanamine.

SN2_Competition reactant Cyclohexyltrimethylammonium Hydroxide byproduct N,N-Dimethylcyclohexanamine + Methanol reactant->byproduct Sₙ2 attack by OH⁻ on a methyl group

Caption: Competing Sₙ2 reaction leading to byproduct formation.

Experimental Protocols

Protocol 1: Hofmann Elimination of Cyclohexyltrimethylammonium Iodide
  • Ion Exchange: a. Dissolve cyclohexyltrimethylammonium iodide (1.0 eq) in a minimal amount of distilled water in a round-bottom flask. b. Add freshly prepared silver oxide (Ag₂O, 1.1 eq) to the solution. c. Protect the mixture from light by wrapping the flask in aluminum foil and stir vigorously at room temperature for 2-4 hours. d. Filter the mixture through a pad of Celite to remove the silver iodide precipitate. Wash the filter cake with a small amount of distilled water. e. The filtrate is the aqueous solution of cyclohexyltrimethylammonium hydroxide.

  • Elimination & Distillation: a. Transfer the filtrate to a distillation apparatus. b. Heat the flask gently in an oil bath. The temperature should be raised slowly to 120-150 °C. c. The volatile products (cyclohexene and trimethylamine) will begin to distill. Collect the distillate in a receiver cooled in an ice bath. Cyclohexene (b.p. 83 °C) will be the primary liquid component. d. Continue distillation until no more product is collected.

  • Work-up & Purification: a. Transfer the distillate to a separatory funnel. b. Wash the organic layer with a small amount of dilute HCl to remove residual trimethylamine, followed by a wash with saturated sodium bicarbonate solution and finally brine. c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and distill to obtain pure cyclohexene.

Protocol 2: Analytical Workflow for Byproduct Identification

Analytical_Workflow cluster_GCMS Initial Screening cluster_MS Mass Analysis cluster_NMR Structural Confirmation gcms 1. GC-MS Analysis of Crude Product peaks 2. Identify Expected Peak (Cyclohexene) & Unexpected Peaks gcms->peaks Analyze Chromatogram ms 3. Analyze Mass Spectrum of Unexpected Peak peaks->ms frag 4. Identify Molecular Ion (M⁺) & Key Fragments (e.g., m/z 58) ms->frag Interpret Fragmentation nmr 5. ¹H & ¹³C NMR of Crude or Fractionated Sample frag->nmr Hypothesis Formed confirm 6. Confirm Structure (e.g., N-methyl singlet for amine byproduct) nmr->confirm Assign Signals final Structure Elucidated confirm->final

Caption: Systematic workflow for byproduct identification.

  • GC-MS Analysis: Inject a small, diluted aliquot of the crude reaction mixture into a GC-MS. Use a standard non-polar column (e.g., DB-5ms).

  • Peak Identification: Identify the peak for cyclohexene (M⁺ at m/z 82) based on its mass spectrum and expected retention time.[11]

  • Byproduct Analysis: For any significant unexpected peaks, analyze their mass spectra.

    • Look for the molecular ion to determine the molecular weight.

    • Compare the fragmentation pattern to libraries (NIST, Wiley) and known fragmentation pathways (e.g., alpha-cleavage for amines).

  • NMR Spectroscopy: If byproducts are present in significant quantities (>5%), obtain ¹H and ¹³C NMR spectra of the crude product.

    • Cyclohexene: Vinylic protons (~5.6 ppm), allylic protons (~2.0 ppm), and other aliphatic protons (~1.6 ppm).[11][12]

    • N,N-dimethylcyclohexanamine: A characteristic singlet for the two methyl groups (6H) around 2.2-2.3 ppm.

  • Confirmation: If necessary, perform fractional distillation to isolate the byproduct and run full characterization on the pure compound.

References

  • Wikipedia.
  • Allen Institute.
  • Aakash Institute.
  • Master Organic Chemistry. The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. [Link]
  • BYJU'S.
  • Chemistry LibreTexts.
  • ResearchGate. S N 2 Nucleophilic substitution (top) and Hofmann elimination (bottom) of a quaternary ammonium in the presence of hydroxide. [Link]
  • ElectronicsAndBooks. The Mechanism of the Hofmann Elimination Reaction.
  • Chemistry LibreTexts.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. [Link]
  • Chemistry LibreTexts.
  • Chromatography Forum. tertiary amines by GC-MS. [Link]
  • NROChemistry.
  • Organic Syntheses. Procedure for Iodomethylsilane. [Link]
  • Reddit.
  • Chemistry LibreTexts.
  • Agilent. Analysis of primary, secondary and tertiary amines. [Link]
  • Master Organic Chemistry.
  • PubChem. Cyclohexyl-trimethyl-ammonium iodide. [Link]
  • PubChem. N,N-Dimethylcyclohexylamine. [Link]
  • ResearchGate. Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. [Link]
  • Reddit. What makes the peaks on the NMR of Cyclohexene so "fuzzy?". [Link]
  • MDPI.
  • ScienceDirect.
  • ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. [Link]
  • Royal Society of Chemistry.
  • PubChem. Hexyltrimethylammonium iodide. [Link]
  • ResearchGate. How do you synthesize Methyl ammonium iodide?. [Link]

Sources

Technical Support Center: Improving the Selectivity of N,N-Dimethylcyclohexylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of N,N-Dimethylcyclohexylamine, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of mono-, di-, and trimethylated products. How can I selectively synthesize the tertiary amine, N,N-Dimethylcyclohexylamine?

A1: High selectivity for the tertiary amine can be achieved using the Eschweiler-Clarke reaction. This method is specifically designed for the exhaustive methylation of primary or secondary amines to tertiary amines, without the formation of quaternary ammonium salts. [1][2]

Underlying Principle: The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[4] The reaction is irreversible due to the loss of carbon dioxide gas.[1][2] Critically, a tertiary amine cannot form an iminium ion with formaldehyde, which inherently prevents the formation of a quaternary ammonium salt, thus ensuring high selectivity for the N,N-dimethylated product.[1][2]

Troubleshooting Low Selectivity:

  • Insufficient Reagents: Ensure an excess of both formaldehyde and formic acid are used. This drives the reaction to completion for the tertiary amine.[1][3]

  • Reaction Temperature: The reaction is typically performed at or near boiling temperatures (80-100 °C) to ensure efficient iminium ion formation and reduction.[3]

  • Alternative Methylating Agents: Avoid using alkylating agents like methyl iodide, as these are known to lead to over-methylation and the formation of quaternary ammonium salts.[5]

Q2: I'm performing a reductive amination of cyclohexanone with dimethylamine and getting low yields of N,N-Dimethylcyclohexylamine. What are the likely causes and solutions?

A2: Low yields in the reductive amination of cyclohexanone with dimethylamine can stem from several factors, including inefficient imine formation, suboptimal reduction conditions, or side reactions.

Underlying Principle: This two-step, one-pot reaction first involves the formation of an enamine or iminium ion intermediate from cyclohexanone and dimethylamine.[6] This intermediate is then reduced to the final tertiary amine. The choice of reducing agent and reaction conditions is critical for success.

Troubleshooting Low Yields:

Potential Issue Explanation Recommended Solution
Inefficient Imine/Enamine Formation The initial condensation between cyclohexanone and dimethylamine is a reversible equilibrium. Water produced during this step can hydrolyze the intermediate back to the starting materials.Conduct the reaction under conditions that remove water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent. The reaction is also typically catalyzed by a small amount of acid.[6][7]
Suboptimal Reducing Agent Not all reducing agents are suitable. For example, sodium borohydride (NaBH₄) may preferentially reduce the starting ketone to cyclohexanol, leading to low yields of the desired amine.[8]Use a milder reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN)[8] or sodium triacetoxyborohydride (NaBH(OAc)₃).
Side Reactions Strong acidic conditions can promote side reactions.[9]Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without causing unwanted side reactions.[7]
Catalyst Deactivation (for catalytic hydrogenation) If using catalytic hydrogenation (e.g., with a Pd or Pt catalyst), the catalyst can become poisoned or deactivated.[10]Ensure the purity of starting materials and hydrogen gas. If necessary, regenerate or replace the catalyst.
Q3: My final product is difficult to purify. What are some effective purification strategies for N,N-Dimethylcyclohexylamine?

A3: Purification of N,N-Dimethylcyclohexylamine typically involves removing unreacted starting materials, byproducts, and residual catalyst. A combination of extraction and distillation is generally effective.

Recommended Purification Protocol:

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and make it basic by adding a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). This deprotonates any remaining amine salts.[8]

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane, to move the N,N-Dimethylcyclohexylamine into the organic phase.[8]

  • Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine) to remove residual water.[8]

  • Drying: Dry the organic layer over an anhydrous drying agent like potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄).[8]

  • Solvent Removal: Remove the solvent using a rotary evaporator.[8]

  • Fractional Distillation: Purify the crude product by fractional distillation under atmospheric or reduced pressure to separate the N,N-Dimethylcyclohexylamine from any remaining impurities.[8][11]

For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.[12]

II. Detailed Experimental Protocols

Protocol 1: High-Selectivity Synthesis of N,N-Dimethylcyclohexylamine via Eschweiler-Clarke Reaction

This protocol provides a step-by-step method for the highly selective synthesis of N,N-Dimethylcyclohexylamine from cyclohexylamine.

Materials:

  • Cyclohexylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Diethyl ether

  • Potassium hydroxide (KOH)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Saturated sodium chloride solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine cyclohexylamine, an excess of formaldehyde, and an excess of formic acid.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully make it alkaline by the slow addition of solid KOH or a concentrated KOH solution.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous potassium carbonate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purify the resulting crude N,N-Dimethylcyclohexylamine by fractional distillation.

Protocol 2: Reductive Amination of Cyclohexanone with Dimethylamine

This protocol details the synthesis of N,N-Dimethylcyclohexylamine via the reductive amination of cyclohexanone.

Materials:

  • Cyclohexanone

  • Dimethylamine (aqueous solution or gas)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cyclohexanone and an excess of dimethylamine in methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride portion-wise.

  • Slowly add acetic acid to maintain a slightly acidic pH (monitor with pH paper).

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

III. Reaction Mechanisms and Workflows

Eschweiler-Clarke Reaction Mechanism

The following diagram illustrates the stepwise mechanism of the Eschweiler-Clarke reaction, highlighting why it selectively produces tertiary amines.

Eschweiler_Clarke cluster_methylation1 First Methylation cluster_methylation2 Second Methylation cluster_no_quaternization No Further Reaction Primary Amine R-NH₂ Iminium Ion1 [R-N⁺H=CH₂] Primary Amine->Iminium Ion1 + CH₂O, -H₂O Formaldehyde1 CH₂O Secondary Amine R-NHCH₃ Iminium Ion1->Secondary Amine + HCOO⁻, -CO₂ Formic Acid1 HCOOH Iminium Ion2 [R-N⁺(CH₃)=CH₂] Secondary Amine->Iminium Ion2 + CH₂O, -H₂O Formaldehyde2 CH₂O Tertiary Amine R-N(CH₃)₂ Iminium Ion2->Tertiary Amine + HCOO⁻, -CO₂ Formic Acid2 HCOOH No Iminium Ion Cannot form iminium ion Tertiary Amine->No Iminium Ion

Caption: Mechanism of the Eschweiler-Clarke reaction.

Troubleshooting Workflow for Low Yield in Reductive Amination

This workflow provides a logical sequence for diagnosing and resolving low yield issues in the reductive amination synthesis of N,N-Dimethylcyclohexylamine.

Troubleshooting_Workflow start Low Yield of N,N-Dimethylcyclohexylamine check_ketone Is cyclohexanol the major byproduct? start->check_ketone change_reductant Switch to a milder reducing agent (e.g., NaBH₃CN) check_ketone->change_reductant Yes check_starting_material Is unreacted cyclohexanone present? check_ketone->check_starting_material No end Improved Yield change_reductant->end remove_water Implement water removal (e.g., Dean-Stark trap) check_starting_material->remove_water Yes optimize_ph Adjust pH to mildly acidic (pH 5-6) check_starting_material->optimize_ph No remove_water->optimize_ph optimize_ph->end

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 1-Cyclohexyltrimethylamine, a quaternary ammonium compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Significance of Purity for this compound

This compound is a quaternary ammonium salt. Its purity is critical as impurities can lead to unwanted side reactions, altered biological activity, and misleading experimental results. A common synthetic route to this compound is the reductive amination of cyclohexanecarboxaldehyde with dimethylamine.[1][2][3][4] This synthesis pathway can introduce several potential impurities that must be monitored and controlled.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted cyclohexanecarboxaldehyde and dimethylamine.

  • Reaction Intermediates: The corresponding imine intermediate.

  • Side-Products: Cyclohexanemethanol (from the reduction of the starting aldehyde) and N,N-dicyclohexylmethylamine (from reaction with a potential impurity in the starting materials or a side reaction).[5][6][7][8]

This guide will compare four key analytical techniques for the comprehensive purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Nonaqueous Titration.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Labile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile quaternary amines like this compound, a pyrolysis-GC approach is often necessary, where the compound is thermally degraded in the injector port to form a volatile tertiary amine that can be analyzed.[9] However, for purity assessment, GC-MS is exceptionally well-suited for detecting volatile impurities such as residual starting materials and side-products.

Experimental Protocol: GC-MS for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 1 mL of a suitable solvent like methanol or dichloromethane.

    • If necessary, prepare a dilution to bring the concentration of impurities into the linear range of the detector.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890A or equivalent.[5]

    • Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is a good starting point.[9]

    • Injector: Split/splitless injector at 250 °C. A split injection is suitable for impurity analysis to avoid column overload.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5975C or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).[10] Quantify using an internal or external standard method.

Causality of Experimental Choices:
  • The choice of a non-polar column is based on the expected volatility and polarity of the potential impurities, such as cyclohexanemethanol and residual starting materials.

  • The temperature program is designed to separate compounds with a range of boiling points effectively.

  • EI at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching.

Workflow for GC-MS Impurity Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify Impurities (Library Match) detect->identify quantify Quantify Impurities identify->quantify report Generate Purity Report quantify->report

Caption: Workflow for GC-MS impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a highly versatile technique for the analysis of a wide range of compounds, including non-volatile and thermally labile substances. For quaternary amines, which lack a strong UV chromophore, detection can be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.[11] LC-MS is also a powerful option for both separation and identification.

Experimental Protocol: HPLC with CAD/ELSD or UV (Post-Derivatization)
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions (CAD/ELSD):

    • HPLC System: Waters Alliance or equivalent.

    • Column: A mixed-mode column (e.g., reversed-phase and cation-exchange) is often effective for retaining polar amines. A C18 column with an ion-pairing reagent can also be used.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: CAD or ELSD.

  • Derivatization for UV Detection (Example):

    • React the sample with a derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a UV-active group.[11]

    • Analyze the derivatized sample using a standard C18 column and a UV detector.

Causality of Experimental Choices:
  • Mixed-mode chromatography is chosen to provide multiple retention mechanisms for the polar quaternary amine and its potential impurities.

  • Acidic mobile phase additives improve peak shape and aid in the retention of basic compounds on reversed-phase columns.

  • CAD and ELSD are chosen for their ability to detect compounds without a chromophore, providing a more universal response than UV detection.

Workflow for HPLC Purity Analysis

HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate HPLC Separation inject->separate detect Detect (CAD/ELSD/UV) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Purity Standard

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[16]

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the cyclohexyl and trimethylammonium protons.

  • Trimethyl Protons (-N(CH₃)₃): A sharp singlet, integrating to 9 protons, likely in the range of 2.5-3.5 ppm.

  • Cyclohexyl Protons (-C₆H₁₁): A series of complex multiplets, integrating to 11 protons, in the range of 1.0-2.0 ppm.

  • Methylene Protons (-CH₂-N): A doublet, integrating to 2 protons, likely around 2.5-3.0 ppm.

Experimental Protocol: qNMR for Absolute Purity
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic acid, 5 mg) into the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆) to dissolve both the sample and the standard completely.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation between scans.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the trimethyl singlet) and a signal from the internal standard.

    • Calculate the purity using the following formula:[13][15]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Workflow for qNMR Purity Determination

qNMR Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (long D1) dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate report Report Absolute Purity calculate->report

Caption: Workflow for absolute purity determination by qNMR.

Nonaqueous Titration: For Total Basicity Assessment

Nonaqueous titration is a classic, robust, and cost-effective method for determining the total amount of a basic substance in a sample.[17] For a quaternary ammonium compound like this compound, this technique quantifies the total amine content. While it does not provide information on individual impurities, it is an excellent method for determining the overall purity in terms of basic equivalents. The titration is performed in a nonaqueous solvent to enhance the basicity of the amine, allowing for a sharp and accurate endpoint.[18][19]

Experimental Protocol: Nonaqueous Potentiometric Titration
  • Reagent Preparation:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid. Standardize against potassium hydrogen phthalate.

    • Solvent: Glacial acetic acid.

  • Titration Procedure:

    • Accurately weigh an appropriate amount of the this compound sample and dissolve it in glacial acetic acid.

    • Immerse a suitable electrode system (e.g., a glass electrode and a reference electrode) into the solution.[20]

    • Titrate the solution with the standardized 0.1 M perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • Determine the equivalence point from the inflection point of the titration curve.

  • Purity Calculation:

    Purity (%) = (V * M * MW * 100) / (m * 1000)

    Where:

    • V = Volume of titrant at the equivalence point (mL)

    • M = Molarity of the titrant

    • MW = Molecular weight of this compound

    • m = mass of the sample (g)

Causality of Experimental Choices:
  • Glacial acetic acid is used as the solvent because it is a weakly acidic medium that enhances the basicity of the amine, leading to a more pronounced endpoint.[20]

  • Perchloric acid is a very strong acid in this medium, ensuring a complete reaction with the weak base.[18]

  • Potentiometric detection is preferred over colorimetric indicators for better accuracy and precision, especially for colored or turbid solutions.

Workflow for Nonaqueous Titration

Titration Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Calculation weigh Weigh Sample dissolve Dissolve in Acetic Acid weigh->dissolve titrate Titrate with Perchloric Acid dissolve->titrate detect Potentiometric Endpoint Detection titrate->detect calculate Calculate Total Basicity detect->calculate report Report Purity calculate->report

Caption: Workflow for purity assessment by nonaqueous titration.

Comparative Guide to Purity Assessment Techniques

FeatureGC-MSHPLCqNMRNonaqueous Titration
Principle Separation by volatility, identification by mass fragmentationSeparation by polarity/ionic interaction, detection by various methodsNuclear spin resonance, signal proportional to molar concentrationAcid-base neutralization reaction
Primary Use Identification and quantification of volatile impuritiesQuantification of main component and non-volatile impuritiesAbsolute purity determination, structural confirmationQuantification of total basic content
Selectivity High (for separable compounds)High (with appropriate column and detector)Very High (for structurally distinct compounds)Low (measures total basicity)
Sensitivity High (ppm to ppb for impurities)High (ppm to ppb)Moderate (typically >0.1%)Moderate (typically >1%)
Quantification Relative (requires standards for each impurity)Relative (requires standards)Absolute (with a certified internal standard)Absolute (for total basicity)
Sample Throughput ModerateHighLow to ModerateHigh
Instrumentation Cost HighModerate to HighVery HighLow
Key Advantage Excellent for volatile impurity profilingVersatile for a wide range of impuritiesProvides absolute purity without a specific analyte standardSimple, rapid, and cost-effective for overall purity check
Key Limitation Not suitable for non-volatile main component without pyrolysisMay require derivatization or specialized detectorsLower sensitivity than chromatographic methodsDoes not identify or quantify individual impurities

Conclusion and Recommendations

The choice of the most appropriate technique for assessing the purity of this compound depends on the specific requirements of the analysis.

  • For a comprehensive impurity profile , especially for volatile starting materials and byproducts, GC-MS is the method of choice.

  • HPLC offers great versatility for separating the main component from non-volatile impurities and is well-suited for routine quality control when coupled with a universal detector like CAD or ELSD.

  • When an absolute purity value is required, for instance, for a reference standard or in late-stage drug development, qNMR is the gold standard, providing a highly accurate and defensible result.

  • Nonaqueous titration serves as a rapid and economical method for determining the total basic content , which is a critical quality attribute and can be used for routine batch-to-batch consistency checks.

For a complete and robust purity assessment, a combination of these techniques is often employed. For example, qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used to calibrate HPLC and GC-MS methods for routine analysis. This integrated approach ensures the highest level of confidence in the quality and purity of this compound for research and development applications.

References

  • Journal of Medicinal Chemistry. Purity by absolute qNMR. [Link]
  • Emery Pharma.
  • Claridge, T. D. W.
  • YouTube.
  • Chemeurope.com.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • PubMed. Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000906). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, cyclohexane, experimental) (HMDB0002303). [Link]
  • Agilent. Analysis of impurities in cyclohexane. [Link]
  • NIST WebBook. Trimethylamine, 1-cyclohexyl-. [Link]
  • PubChem. Cyclohexanemethanol. [Link]
  • PharmaGuru. What Is Nonaqueous Titration: Learn Quickly With Case study And FAQs. [Link]
  • LCGC International. A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil. [Link]
  • H.N. Shukla Institute of Pharmaceutical Education and Research. UNIT 2(b)
  • PubMed. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. [Link]
  • PubChem. N-Methyl dicyclohexylamine. [Link]
  • Master Organic Chemistry.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]
  • ResearchGate. Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column. [Link]
  • Organic Chemistry Portal.
  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
  • Wikipedia.
  • Academic Journals. Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of. [Link]
  • Shimadzu. Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. [Link]
  • DTIC. Detailed Chemical Analysis of Fuel Methanol for Trace Impurities. [Link]
  • ResearchGate.
  • PMC - NIH. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds. [Link]

Sources

A Comparative Guide to the Structural Validation of 1-Cyclohexyltrimethylamine by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds, and indeed for the validation of any synthesized chemical entity, a multi-faceted analytical approach is not just best practice; it is a necessity. This guide provides an in-depth technical comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as applied to the structural elucidation of 1-Cyclohexyltrimethylamine. We will explore the theoretical underpinnings, present and interpret experimental data, and demonstrate how these techniques synergistically provide a comprehensive and trustworthy structural assignment.

The Imperative of Orthogonal Data in Structure Validation

The synthesis of a target molecule is only the first step. Before a compound can advance in a development pipeline, its identity and purity must be unequivocally established. Relying on a single analytical method can be fraught with ambiguity. For instance, isomers can often yield identical mass spectra, while certain functional groups may be "silent" or difficult to discern in an NMR spectrum. By employing orthogonal techniques—methods that measure different physical properties of the molecule—we create a self-validating system that significantly reduces the probability of misinterpretation. NMR spectroscopy probes the magnetic environments of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms. In contrast, Mass Spectrometry measures the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and substructures. For a molecule like this compound, the combination of these two techniques provides a robust and definitive structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies. The precise frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

Experimental Protocol: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: A solution of approximately 5-10 mg of purified this compound is prepared in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[1] The use of a deuterated solvent is crucial to minimize interference from solvent protons in the ¹H NMR spectrum.[1][2]

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added to the sample. TMS is chemically inert, soluble in most organic solvents, and produces a single, sharp signal at a frequency that is defined as 0.00 ppm, serving as a universal reference point for chemical shifts.[3][4][5] While modern spectrometers can lock onto the residual solvent signal, TMS is often preferred for more accurate referencing.[6]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.[7][8]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).

  • N-Methyl Protons: The nine protons of the three equivalent methyl groups attached to the nitrogen atom are expected to appear as a sharp singlet. Due to the electron-withdrawing effect of the nitrogen, this signal will be downfield from the cyclohexyl protons, typically in the range of δ 2.2-2.4 ppm.

  • Cyclohexyl Protons: The eleven protons on the cyclohexane ring will present a more complex pattern. The single proton on the carbon directly attached to the nitrogen (the methine proton) will be the most downfield of the ring protons, appearing as a multiplet. The remaining ten protons on the other five carbons of the ring will appear as a series of overlapping multiplets in the upfield region, typically between δ 1.0-1.9 ppm.[9][10]

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment in the molecule.

  • N-Methyl Carbons: The three equivalent methyl carbons will give rise to a single signal.

  • Cyclohexyl Carbons: Due to the symmetry of the cyclohexane ring, we expect to see four distinct signals for the six carbons. The carbon atom bonded to the nitrogen (C1) will be the most downfield. The next two carbons (C2 and C6) will be equivalent, as will the following two (C3 and C5). The carbon at the opposite end of the ring (C4) will be unique.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
N-Methyl (9H)~2.3 (singlet)~40-50
C1-H (1H)~2.5-2.8 (multiplet)~65-75
Cyclohexyl CH₂ (10H)~1.0-1.9 (multiplets)~25-35

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

The following diagram illustrates the distinct proton and carbon environments in this compound.

Caption: Molecular structure of this compound showing unique atom environments.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules, Electron Ionization (EI) is a common method. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[11][12] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile this compound is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are passed through a beam of high-energy electrons, leading to the formation of the molecular ion and fragment ions.[11][12][13]

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Mass Spectral Analysis of this compound

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[14][15] The molecular formula for this compound is C₉H₂₁N, giving a molecular weight of 143.28 g/mol . Therefore, we expect the molecular ion peak (M⁺•) to appear at m/z = 143.

The fragmentation of amines is often dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[14][15][16][17] This process leads to the formation of a stable, resonance-stabilized iminium ion.

  • α-Cleavage (Loss of a Methyl Radical): Cleavage of a C-N bond to one of the methyl groups is less likely than cleavage of the C-C bond of the cyclohexyl ring.

  • α-Cleavage (Loss of a C₅H₁₀ Radical): The most favorable fragmentation pathway is the cleavage of the bond between C1 and C2 of the cyclohexyl ring, followed by rearrangement and loss of a stable alkene, leading to a prominent peak. A common fragmentation for N,N-dimethylcyclohexylamine involves a rearrangement to produce a base peak at m/z 84.[18] Another significant fragment can arise from the cleavage of the C1-C2 bond leading to a fragment at m/z 71.[18]

m/z Proposed Fragment Notes
143[C₉H₂₁N]⁺•Molecular Ion (M⁺•)
128[M - CH₃]⁺Loss of a methyl radical
84[C₅H₁₀N]⁺Base peak resulting from ring cleavage and rearrangement
71[C₄H₉N]⁺•Fragment from C-C bond cleavage in the ring

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound.

The following diagram illustrates the primary fragmentation pathway.

Fragmentation_Pathway M This compound (m/z = 143) F1 Fragment 1 (m/z = 84) M->F1 - C₄H₇• F2 Fragment 2 (m/z = 71) M->F2 - C₅H₁₀

Caption: Proposed EI-MS fragmentation of this compound.

Comparative Analysis: The Synergy of NMR and MS

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy - Connectivity of atoms- Number of unique proton and carbon environments- Relative number of protons- Stereochemical information- Highly detailed structural information- Non-destructive- Requires relatively pure sample- Can be insensitive for very small sample quantities
Mass Spectrometry - Molecular weight- Elemental formula (with high resolution MS)- Structural fragments- High sensitivity- Provides molecular weight- Fragmentation can be complex- Isomers can give similar spectra

Table 3: Comparison of NMR and MS for Structural Elucidation.

The MS data confidently establishes the molecular weight at 143, consistent with the molecular formula C₉H₂₁N. The fragmentation pattern, particularly the base peak at m/z 84, is characteristic of a cyclohexylamine derivative. The NMR data then provides the detailed blueprint of the molecule. The ¹H NMR confirms the presence of N-methyl groups and a cyclohexyl ring, with the correct integration ratios. The ¹³C NMR spectrum confirms the number of unique carbon environments, consistent with the proposed structure.

The workflow for comprehensive structural validation is visualized below.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR Acquire NMR Data (¹H, ¹³C) Purification->NMR MS Acquire MS Data (EI-MS) Purification->MS Interpret_NMR Interpret NMR Spectra - Chemical Shifts - Integration - Multiplicity NMR->Interpret_NMR Interpret_MS Interpret MS Spectrum - Molecular Ion - Fragmentation MS->Interpret_MS Compare Compare & Corroborate Data Interpret_NMR->Compare Interpret_MS->Compare Final_Structure Final_Structure Compare->Final_Structure Confirm Structure

Caption: Workflow for the structural validation of a synthesized compound.

Conclusion

The structural validation of this compound serves as an excellent case study for the power of a multi-technique analytical approach. While NMR spectroscopy provides an intricate map of the molecular framework, Mass Spectrometry confirms the overall mass and provides complementary structural clues through fragmentation analysis. Together, they form a self-validating system that provides the high degree of certainty required in scientific research and development. This guide underscores the principle that for robust and reliable structural elucidation, the synergy of orthogonal analytical methods is not just advantageous, but essential.

References

  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.
  • Wikipedia. (n.d.). Electron ionization.
  • Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?
  • American Chemical Society. (2021, March 29). Tetramethylsilane.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 75(9), 2221-2225.
  • JoVE. (2024, April 4). Chemical Shift: Internal References and Solvent Effects.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI.
  • Scribd. (n.d.). Tetramethylsilane in NMR Calibration.
  • Mol-Instincts. (n.d.). Cyclohexylamine (C6H13N) properties.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • JoVE. (2023, April 30). Mass Spectrometry of Amines.
  • Hori, M. (n.d.). How to select NMR solvent.
  • JoVE. (2024, December 5). 15.9: Mass Spectrometry: Amine Fragmentation.
  • Atzrodt, J., et al. (2007). NMR-Spektroskopie. Chemie in unserer Zeit, 41(2), 144-150.
  • University of California, Davis. (n.d.). Notes on NMR Solvents.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Biological Magnetic Resonance Bank. (n.d.). Cyclohexylamine at BMRB.
  • Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Liu, G., et al. (2004). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 101(29), 10497-10502.
  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Reddit. (2022, November 22). I need some help understanding the mass spec of dimethyl-cyclohexylamine.

Sources

A Comparative Guide to 1-Cyclohexyltrimethylamine and Other Quaternary Ammonium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and biomedical research, quaternary ammonium salts (QAS) stand out for their remarkable versatility. These cationic compounds are indispensable as phase-transfer catalysts, surfactants, and antimicrobial agents. The efficacy of a QAS is intrinsically linked to the architecture of its cationic head group and the nature of the accompanying anion. This guide provides an in-depth comparison of 1-Cyclohexyltrimethylammonium salts with other commonly employed QAS, offering experimental insights and protocols to aid in the selection of the optimal agent for your specific application.

We will delve into the structural nuances that differentiate QAS, from simple tetraalkylammonium salts like Tetrabutylammonium Bromide (TBAB) to those containing aromatic moieties such as Benzyltriethylammonium Chloride (BTEAC), and finally to the subject of our focus, 1-Cyclohexyltrimethylammonium salts, which feature a bulky, non-aromatic cyclic substituent. Understanding these structural distinctions is paramount to predicting and optimizing their performance in diverse applications.

Structural and Physicochemical Properties: A Comparative Overview

The performance of a QAS is fundamentally dictated by its structure, which influences properties such as lipophilicity, steric hindrance, and thermal stability.

1-Cyclohexyltrimethylammonium Salts: The presence of a cyclohexyl group introduces significant steric bulk around the nitrogen center. This can influence its interaction with other molecules and its solubility in different phases. While direct comparative data is limited, we can infer its properties based on related structures. A study on alkyl(cyclohexyl)dimethylammonium bromides suggests that the cyclohexyl group, in combination with other alkyl chains, plays a crucial role in determining properties like cellulose dissolution and antimicrobial activity.[1]

Tetrabutylammonium Bromide (TBAB): With four identical butyl chains, TBAB exhibits moderate lipophilicity and is a widely used, general-purpose phase-transfer catalyst. Its symmetrical structure allows for effective transport of anions between aqueous and organic phases.[2]

Benzyltriethylammonium Chloride (BTEAC): The inclusion of a benzyl group in BTEAC enhances its thermal stability compared to simple tetraalkylammonium salts. The aromatic ring can also participate in pi-pi stacking interactions, which may influence its catalytic activity in certain reactions.

The following table summarizes the key structural and physicochemical differences between these representative QAS.

Property1-Cyclohexyltrimethylammonium SaltTetrabutylammonium Bromide (TBAB)Benzyltriethylammonium Chloride (BTEAC)
Cationic Structure Bulky, non-aromatic cycloalkyl groupFour symmetrical n-butyl chainsBenzyl group with three ethyl chains
Steric Hindrance HighModerateModerate to High
Lipophilicity Moderate to HighModerateModerate
Thermal Stability Expected to be moderateModerateHigh
Key Structural Feature Cyclohexyl ringSymmetrical alkyl chainsBenzyl group

Performance in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. The efficiency of a QAS as a phase-transfer catalyst is largely dependent on its ability to extract an anion from the aqueous phase and transport it into the organic phase where the reaction occurs.[3][4][5]

The bulky nature of the cyclohexyl group in 1-Cyclohexyltrimethylammonium salts is expected to create a highly lipophilic cation, which should be effective in transporting anions into the organic phase. However, the significant steric hindrance might also impede the formation of the ion pair at the interface, potentially affecting the overall catalytic rate compared to less bulky catalysts.

A comparative study of various QAS in the Williamson ether synthesis showed that catalysts with longer alkyl chains, such as Tetraoctylammonium Bromide (TOAB), can lead to higher yields in shorter reaction times compared to TBAB, highlighting the importance of lipophilicity.[2] While direct data for 1-Cyclohexyltrimethylammonium is unavailable, its performance is anticipated to be competitive, particularly in reactions where a highly lipophilic, albeit sterically hindered, catalyst is beneficial.

Experimental Protocol: Evaluating Phase-Transfer Catalyst Performance in a Nucleophilic Substitution Reaction (SN2)

This protocol outlines a general procedure for comparing the efficacy of different QAS in a model SN2 reaction, such as the synthesis of an ether or a nitrile.[6][7][8]

Materials:

  • Organic substrate (e.g., 1-bromooctane)

  • Nucleophile (e.g., sodium phenoxide or sodium cyanide)

  • Organic solvent (e.g., toluene or chlorobenzene)

  • Deionized water

  • Quaternary ammonium salts to be tested (e.g., 1-Cyclohexyltrimethylammonium bromide, TBAB, BTEAC)

  • Internal standard for GC analysis (e.g., decane)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and gas chromatograph (GC).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the organic substrate (1.0 eq), the organic solvent, and the internal standard.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the nucleophile (1.5 eq) in deionized water.

  • Catalyst Addition: Add the phase-transfer catalyst (0.05 eq) to the organic phase.

  • Reaction Initiation: Add the aqueous phase to the reaction flask and begin vigorous stirring. Heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Monitoring the Reaction: At regular intervals, withdraw a small aliquot from the organic layer, quench it with water, and analyze the sample by GC to determine the conversion of the substrate and the yield of the product.

  • Data Analysis: Plot the percentage yield of the product against time for each catalyst. The catalyst that provides the highest yield in the shortest time is considered the most efficient for this specific reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_org Prepare Organic Phase (Substrate, Solvent, Internal Standard) add_catalyst Add QAS Catalyst prep_org->add_catalyst prep_aq Prepare Aqueous Phase (Nucleophile in Water) combine_phases Combine Phases & Start Stirring/Heating prep_aq->combine_phases add_catalyst->combine_phases run_reaction Monitor Reaction Progress via GC combine_phases->run_reaction plot_data Plot Yield vs. Time run_reaction->plot_data compare Compare Catalyst Efficiency plot_data->compare

Surfactant Properties and Micellization

Quaternary ammonium salts with at least one long alkyl chain exhibit surfactant properties, forming micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC).[9][10][11][12] The structure of the QAS influences its CMC and its effectiveness as a surfactant.

The combination of a bulky, hydrophobic cyclohexyl group and three methyl groups in 1-Cyclohexyltrimethylammonium suggests it may have interesting surfactant properties. However, for significant surfactant activity, a longer alkyl chain is typically required. Its primary role in this context might be more as a hydrotrope, increasing the solubility of organic compounds in water, rather than a traditional surfactant.

In contrast, QAS like Cetyltrimethylammonium Bromide (CTAB), which possesses a long C16 alkyl chain, are well-known cationic surfactants with low CMC values and excellent emulsifying and foaming properties.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This protocol is suitable for ionic surfactants and relies on the change in the conductivity of the solution as micelles are formed.[13][14]

Materials:

  • Quaternary ammonium salt to be tested

  • High-purity deionized water

  • Conductivity meter and probe

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the QAS in deionized water.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations, ensuring a range of concentrations both below and above the expected CMC.

  • Conductivity Measurement: For each dilution, measure the electrical conductivity at a constant temperature. Ensure the solution is well-mixed before each measurement.

  • Data Plotting: Plot the specific conductivity (κ) as a function of the surfactant concentration (c).

  • CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Surfactant Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_conductivity Measure Conductivity of Each Dilution prep_dilutions->measure_conductivity plot_data Plot Conductivity vs. Concentration measure_conductivity->plot_data determine_cmc Identify Intersection of Linear Regions (CMC) plot_data->determine_cmc

Antimicrobial Activity: Structure-Activity Relationships

Quaternary ammonium salts are widely recognized for their broad-spectrum antimicrobial activity.[15][16] The mechanism of action generally involves the disruption of the microbial cell membrane by the positively charged QAS. The structure of the QAS, particularly the length of the alkyl chains, significantly impacts its antimicrobial efficacy.

Studies have shown that QAS with at least one long alkyl chain (typically C12-C16) exhibit the most potent antimicrobial activity.[17][18] The hydrophobic tail facilitates the penetration of the QAS into the lipid bilayer of the cell membrane, leading to its disruption.

For 1-Cyclohexyltrimethylammonium salts, the presence of the cyclohexyl group contributes to the overall lipophilicity of the cation. Research on alkyl(cyclohexyl)dimethylammonium bromides has indicated that these compounds do possess antimicrobial activity, and this activity is dependent on the length of the other alkyl substituent.[1] It is plausible that the cyclohexyl group provides a baseline level of lipophilicity that can be further tuned by the other substituents on the nitrogen atom to optimize antimicrobial performance.

Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Materials:

  • Quaternary ammonium salt to be tested

  • Bacterial or fungal strain of interest

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium.

  • Serial Dilution of QAS: In the 96-well plate, perform a two-fold serial dilution of the QAS in the growth medium to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted QAS. Include a positive control (microorganism in medium without QAS) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the QAS that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration with no significant increase in OD compared to the negative control.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microorganism prep_inoculum->inoculate prep_dilutions Perform Serial Dilutions of QAS in 96-well Plate prep_dilutions->inoculate incubate Incubate at Optimal Growth Temperature inoculate->incubate read_results Visually Inspect or Read OD600 incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Synthesis of 1-Cyclohexyltrimethylammonium Bromide

The synthesis of 1-Cyclohexyltrimethylammonium bromide can be achieved through the quaternization of N,N-dimethylcyclohexylamine with methyl bromide. A more practical laboratory synthesis would involve the reaction of cyclohexylmethyl bromide with trimethylamine.[21] The synthesis of the precursor, cyclohexylmethyl bromide, can be accomplished from cyclohexanemethanol.[22][23]

G cluster_precursor Precursor Synthesis cluster_quat Quaternization start_mat Cyclohexanemethanol product1 Cyclohexylmethyl Bromide start_mat->product1 Bromination reagent1 HBr or PBr3 reagent1->product1 final_product 1-Cyclohexyltrimethylammonium Bromide product1->final_product SN2 Reaction reagent2 Trimethylamine reagent2->final_product

Conclusion

1-Cyclohexyltrimethylammonium salts represent a class of QAS with unique structural features that are expected to confer distinct performance characteristics. The bulky cyclohexyl group likely enhances its lipophilicity, which can be advantageous in phase-transfer catalysis and may contribute to its antimicrobial properties. However, the steric hindrance it introduces may modulate its activity compared to less bulky linear or aromatic substituted QAS.

For researchers and drug development professionals, the choice of a QAS should be guided by the specific requirements of the application. For phase-transfer catalysis where high thermal stability is required, a benzyl-containing QAS like BTEAC may be preferable. For general-purpose applications, the cost-effective and versatile TBAB remains a strong candidate. 1-Cyclohexyltrimethylammonium salts, on the other hand, may offer a unique balance of lipophilicity and steric bulk that could be beneficial in specific synthetic transformations or as a tunable platform for the development of novel antimicrobial agents. The provided experimental protocols offer a framework for the systematic evaluation and comparison of these and other QAS to identify the optimal candidate for your research needs.

References

  • Lacko, I., Devínsky, F., Krasnec, L., & Mlynarcík, D. (1979). Antimicrobial activity of quaternary ammonium salts of some saturated heterocycloalkyl amines[18].
  • Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. (n.d.). ACS Omega.
  • Divia, N., Mathew, S., Nair, T. D. R., & Haridas, K. R. (n.d.).
  • Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Nadagouda, M. N., Vijayasarathy, P., Sin, A., Nam, H., Khan, S., Parambath, J. B. M., Mohamed, A. A., & Han, C. (n.d.).
  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. (2022). Medicinal Chemistry Research, 31(7), 1199-1224.
  • Methods to Determine Critical Micelle Concentr
  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group Meeting.
  • Phase-Transfer Catalysis: An Overview. (n.d.).
  • Development of Determining the Critical Micelle Concentration of Surfactants by Simple and Fast Titr
  • Brycki, B., Szulc, A., & Kaczerewska, O. (2014). Antibacterial activity of gemini quaternary ammonium salts. FEMS Microbiology Letters, 350(2), 190-198.
  • Application Notes and Protocols for Phase-Transfer C
  • A comparative study of quaternary ammonium salts for phase-transfer c
  • Synthesis and properties of ammonium ionic liquids with cyclohexyl substituent and dissolution of cellulose. (n.d.).
  • Exercise 9 CRITICAL MICELLE CONCENTR
  • Rapid Critical Micelle Concentration (CMC)
  • PRELIMINARY BACTERIOLOGICAL SCREENING TEST FOR QUATERNARY AMMONIUM COMPOUNDS AND FORMULATIONS. (1951). Journal of Applied Bacteriology, 14(1), 11-18.
  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. (n.d.). Molecules.
  • A Comparative Analysis of the Stability of Various Quaternary Ammonium Bicarbon
  • Catalyst performance evaluation experimental protocols. (n.d.).
  • Specialized cationic surfactants and their unique properties. (n.d.). Whamine.
  • DFT-computed comparison of SNAr and SN2 barriers for reaction of... (n.d.).
  • How do quaternary ammonium salts catalyse SN2 reactions?. (2018). Chemistry Stack Exchange.
  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (n.d.). Accounts of Chemical Research.
  • Dynamic Covalent Chemistry of Nucleophilic Substitution Component Exchange of Quaternary Ammonium Salts. (n.d.). Request PDF.
  • SN2 mechanism of quaternary ammonium salt formation. (n.d.).
  • (a) Antibacterial susceptibility test of (a) quaternary ammonium salt... (n.d.).
  • Phase Transfer Catalysis: Chemistry and Engineering. (n.d.).
  • Quaternary Ammonium Why Use Test Strips?. (n.d.).
  • Titration of Quanternary Ammonium Compounds in Disinfectants. (n.d.). YSI.
  • Industrial Phase-Transfer C
  • The Synthesis And Properties Of Quaternary Ammonium Salt-Type Trimeric Surfactants. (2024).
  • SURFACTANTS. (n.d.).
  • SURFACTANTS Types and Uses. (n.d.).
  • What are the types of surfactants? How surfactants work?. (2022). Longchang Chemical.
  • Hexyltrimethylammonium bromide. (n.d.). Sigma-Aldrich.
  • Cyclohexylmethyl bromide synthesis. (n.d.). ChemicalBook.
  • Cyclohexyl bromide synthesis
  • Mutagenic activity of quaternary ammonium salt derivatives of carbohydrates. (n.d.). Beilstein Journal of Organic Chemistry.

Sources

A Comparative Guide to Phase Transfer Catalysts: 1-Cyclohexyltrimethylamine vs. Tetrabutylammonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of biphasic organic synthesis, the choice of a phase transfer catalyst (PTC) is critical to reaction efficiency, yield, and overall process viability. While tetrabutylammonium bromide (TBAB) is a widely adopted and versatile PTC, the exploration of alternative catalysts with unique structural features can unlock new avenues for process optimization. This guide provides a detailed comparison of the established workhorse, TBAB, with the less conventional 1-Cyclohexyltrimethylamine bromide, offering insights into their respective performance characteristics based on structural analysis and established principles of phase transfer catalysis.

The Principle of Phase Transfer Catalysis: Bridging the Immiscible

Many essential organic reactions involve a nucleophile, often an inorganic salt soluble in an aqueous phase, and an organic substrate soluble in an immiscible organic solvent. The inherent insolubility of the reactants in each other's phases leads to extremely slow reaction rates. Phase transfer catalysis addresses this challenge by introducing a catalyst, typically a quaternary ammonium or phosphonium salt, that facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can proceed.[1]

The efficacy of a phase transfer catalyst is governed by several factors, primarily the lipophilicity of the cation, which determines its ability to partition into the organic phase, and the steric hindrance around the cationic center, which can influence the availability of the transported anion for reaction.[2]

Tetrabutylammonium Bromide (TBAB): The Industry Standard

Tetrabutylammonium bromide is a symmetric quaternary ammonium salt that has become a staple in both laboratory and industrial-scale phase transfer catalysis.[3] Its popularity stems from a combination of factors including its commercial availability, relatively low cost, and proven efficacy in a wide range of reactions.[3][4]

Physicochemical Properties of TBAB
PropertyValueSource
Molecular FormulaC₁₆H₃₆BrN[5]
Molar Mass322.37 g/mol [5]
AppearanceWhite crystalline solid[4]
Melting Point102-106 °C[4]
SolubilitySoluble in water, alcohol, ether, and acetone; slightly soluble in benzene[4]

The four butyl chains of the tetrabutylammonium cation provide sufficient lipophilicity to enable its transfer into the organic phase along with the anion. This has made TBAB a reliable catalyst for various transformations, including nucleophilic substitution reactions, Williamson ether synthesis, and the generation of dichlorocarbene.[6][7][8]

The Catalytic Cycle of TBAB

The mechanism of phase transfer catalysis with TBAB is a well-established cyclical process.

TBAB Catalytic Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ (Nucleophile) interface Interface NaX->interface NaBr_aq Na⁺Br⁻ RY R-Y (Substrate) RX R-X (Product) RY->RX RX->RX TBAB_org [N(C₄H₉)₄]⁺Br⁻ TBAB_org->NaBr_aq Returns to Aqueous Phase TBAB_org->interface TBAX_org [N(C₄H₉)₄]⁺X⁻ TBAX_org->RY Nucleophilic Attack TBAX_org->TBAB_org Catalyst Regeneration interface->TBAX_org Anion Exchange

Caption: Catalytic cycle of Tetrabutylammonium Bromide (TBAB) in a biphasic system.

This compound Bromide: A Structurally Distinct Alternative

This compound bromide presents an interesting structural deviation from the symmetric design of TBAB. It combines a bulky, lipophilic cyclohexyl group with three smaller methyl groups attached to the nitrogen center.

Physicochemical Properties of this compound Bromide
PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₉H₂₂BrN[9]
Molar Mass224.18 g/mol [9]
AppearanceLikely a solid-
LipophilicityThe cyclohexyl group provides significant lipophilicity.[10][11]

The key difference lies in the asymmetric nature of the cation. The cyclohexyl group is a bulky, non-polar moiety that would strongly favor partitioning into the organic phase. The smaller methyl groups, on the other hand, may offer less steric hindrance around the cationic center compared to the four butyl groups of TBAB.

Performance Comparison: A Theoretical and Practical Framework

In the absence of direct, side-by-side experimental comparisons in published literature, we can formulate a hypothesis on the relative performance of these two catalysts based on their structural attributes.

Theoretical Comparison
FeatureThis compound BromideTetrabutylammonium Bromide (TBAB)Rationale
Lipophilicity High, driven by the cyclohexyl group.High, provided by four butyl groups.The overall lipophilicity will dictate the catalyst's concentration in the organic phase.
Steric Hindrance Potentially lower due to the presence of three methyl groups.Higher due to four bulky butyl groups.Lower steric hindrance could lead to a more "naked" and reactive anion in the organic phase, potentially increasing reaction rates.
Catalyst Stability Generally stable as a quaternary ammonium salt.Known to be stable under a variety of reaction conditions.[4]Both are expected to exhibit good thermal and chemical stability.
Cost & Availability Less common, potentially higher cost.Widely available and relatively inexpensive.[3]Practical considerations for large-scale synthesis.

The asymmetric design of this compound bromide could offer an advantage in certain reactions. The combination of a highly lipophilic group for efficient phase transfer and smaller groups to minimize steric hindrance might lead to enhanced reactivity of the transferred anion. However, this remains a hypothesis that requires experimental validation.

Experimental Protocol for Comparative Evaluation

To provide a definitive comparison, a standardized experimental protocol is essential. The following outlines a general procedure for comparing the catalytic efficiency of this compound bromide and TBAB in a model nucleophilic substitution reaction, the Williamson ether synthesis.[7][12]

Objective: To compare the reaction rate and yield of the Williamson ether synthesis of benzyl phenyl ether using this compound bromide and TBAB as phase transfer catalysts.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • This compound bromide

  • Tetrabutylammonium bromide (TBAB)

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenol (10 mmol), toluene (20 mL), and the internal standard (1 mmol).

  • Catalyst Addition: To separate, identical reaction setups, add this compound bromide (0.5 mmol) to one and TBAB (0.5 mmol) to the other.

  • Reaction Initiation: While stirring vigorously, add the 50% sodium hydroxide solution (10 mL) to each flask. Then, add benzyl chloride (10 mmol) to each.

  • Monitoring the Reaction: Heat the reaction mixtures to 80°C. At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from the organic layer of each reaction.

  • Sample Preparation and Analysis: Quench the aliquots with dilute HCl, extract with diethyl ether, and dry over anhydrous sodium sulfate. Analyze the samples by Gas Chromatography (GC) to determine the concentration of the product, benzyl phenyl ether, and the remaining benzyl chloride.

  • Data Analysis: Plot the concentration of the product versus time for each catalyst. Calculate the initial reaction rates and the final product yields.

Experimental Workflow A Reaction Setup: Phenol, Toluene, Internal Standard B Catalyst Addition: 1. This compound Bromide 2. TBAB A->B C Add NaOH (50%) and Benzyl Chloride B->C D Heat to 80°C and Stir C->D E Withdraw Aliquots at Timed Intervals D->E F Quench, Extract, and Dry Samples E->F G GC Analysis F->G H Data Analysis: Plot [Product] vs. Time Calculate Rate and Yield G->H I Compare Catalyst Performance H->I

Caption: Experimental workflow for comparing the performance of phase transfer catalysts.

Conclusion and Future Outlook

Tetrabutylammonium bromide is a well-established and reliable phase transfer catalyst with a broad range of applications. Its performance is well-documented, making it a go-to choice for many synthetic chemists.

This compound bromide, on the other hand, represents a structurally intriguing alternative that warrants further investigation. Its asymmetric design, featuring a bulky lipophilic group and smaller, less sterically hindering methyl groups, could theoretically lead to enhanced catalytic activity in certain reactions.

The lack of direct comparative data in the current literature highlights an opportunity for further research. The provided experimental protocol offers a framework for researchers to conduct their own systematic comparisons, not only between these two catalysts but also for evaluating novel phase transfer catalysts. Such studies are crucial for expanding the synthetic chemist's toolkit and for the continued optimization of biphasic reactions in academic and industrial settings.

References

  • ChemicalBook. (n.d.). Tetrabutylammonium bromide | 1643-19-2.
  • Al-Shamaa, A. A., & Al-Jibori, S. A. (2012). Physico-Chemical Study of Tetrabutylammonium Bromide Solutions in Methanol and Ethanol at Different Temperatures. Journal of Basrah Researches (Sciences), 38(2), 69-76.
  • Alfa Chemistry. (n.d.). Phase Transfer Catalysts.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1).
  • Ohtani, N., Ohta, T., Hosoda, Y., & Yamashita, T. (2004). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts.
  • ResearchGate. (2021).
  • PubChem. (n.d.). Tetrabutylammonium Bromide.
  • Vivekanand, P. A., & Balakrishnan, T. (2012). Dichlorocyclopropanation of α-methyl styrene using phase-transfer Catalyst - A kinetic study. E-Journal of Chemistry, 9(4), 2135-2144.
  • Mąkosza, M. (2010). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 15(12), 8886-8896.
  • Wikipedia. (n.d.). Tetrabutylammonium bromide.
  • Biomedres. (2022).
  • ResearchGate. (2008).
  • Indian Academy of Sciences. (1995).
  • Langmuir. (2004). Phase Behavior and Phase-Transfer Catalysis of Tetrabutylammonium Salts.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Journal of Chemical Education. (1982).
  • BenchChem. (n.d.). Application Notes & Protocols: Tetrabutylammonium Bromide (TBAB) in Phase Transfer Catalysis.
  • The Chemist. (2009).
  • MDPI. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • ResearchGate. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • BenchChem. (n.d.). Application Notes & Protocols: Phase-Transfer Catalysis for Dichlorocarbene Reactions.
  • Scribd. (n.d.). Phase Transfer 0.
  • A.Collegepressbox. (2023). Mastering The Williamson Ether Synthesis.
  • National Institutes of Health. (2004).
  • National Institutes of Health. (2018).
  • ResearchGate. (2018).
  • PTC Organics. (n.d.). Sometimes TBAB is Just a Source of Organic-Soluble Bromide.
  • Francis Academic Press. (2023).
  • Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • CORE. (1996).
  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
  • ResearchGate. (2015).
  • OperaChem. (2023).
  • BenchChem. (n.d.). Comparative Performance Analysis of Tetrahexylammonium Bromide in Reaction Kinetics.
  • Polish Journal of Chemical Technology. (2012). Efficiency of selected phase transfer catalysts for the synthesis of 1,2-epoxy-5,9- -cyclododecadiene.
  • Semantic Scholar. (2014).
  • PubChem. (n.d.). Hexyltrimethylammonium bromide.
  • OUCI. (2011).
  • National Center for Biotechnology Information. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.
  • ResearchGate. (2011).
  • ChemBK. (n.d.). Cyclohexyl bromide.
  • PubChem. (n.d.). Cyclohexyl bromide.

Sources

A Comparative Analysis of 1-Cyclohexyltrimethylamine's Reactivity as a Tertiary Amine Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, tertiary amines are indispensable tools, serving as catalysts and bases in a myriad of transformations. Their efficacy is a delicate balance of nucleophilicity, basicity, and steric hindrance. This guide provides an in-depth technical comparison of 1-Cyclohexyltrimethylamine against other commonly employed tertiary amines, offering researchers, scientists, and drug development professionals a framework for catalyst selection based on objective analysis and supporting data.

Introduction: The Triad of Tertiary Amine Reactivity

The reactivity of a tertiary amine is governed by three fundamental properties:

  • Nucleophilicity: The ability of the lone pair of electrons on the nitrogen atom to attack an electrophilic center. This is crucial for catalytic activity in reactions such as acylations.

  • Basicity: The ability to accept a proton. While related to nucleophilicity, it is not always directly proportional. Basicity is key in reactions where the amine acts as a proton scavenger.

  • Steric Hindrance: The degree of crowding around the nitrogen atom due to the three substituents. Steric bulk can modulate selectivity by dictating the accessibility of the nitrogen's lone pair to the substrate.[1]

This compound, with its cyclohexyl and methyl substituents, presents an interesting case study where the interplay of these factors determines its catalytic profile.

Benchmarking Reactivity: The Acylation of Benzyl Alcohol

To quantitatively assess the reactivity of this compound, we propose a model reaction: the acylation of benzyl alcohol with acetic anhydride. This reaction is well-understood and sensitive to the catalytic activity of the tertiary amine, which facilitates the transfer of the acetyl group.

Selected Tertiary Amines for Comparison

For a comprehensive comparison, this compound is benchmarked against three widely used tertiary amines, each with distinct structural features:

  • Triethylamine (TEA): A common, relatively unhindered, and moderately basic tertiary amine.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic base, often used when nucleophilic catalysis is to be avoided.

  • 4-Dimethylaminopyridine (DMAP): A highly nucleophilic and efficient acylation catalyst.

Experimental Data and Comparative Analysis

Intrinsic Basicity: Proton Affinity and Gas-Phase Basicity

A fundamental measure of a molecule's intrinsic basicity, devoid of solvent effects, is its proton affinity (PA) and gas-phase basicity (GB). Higher values indicate stronger basicity.

Tertiary AmineProton Affinity (kJ/mol)Gas-Phase Basicity (kJ/mol)
This compound 975.6 [1]944.7 [1][2]
Triethylamine972.0941.9
N,N-Diisopropylethylamine979.7948.6
4-Dimethylaminopyridine993.4961.9

Data for TEA, DIPEA, and DMAP are from the NIST Chemistry WebBook and serve as a comparative reference.

The data indicates that this compound possesses a high intrinsic basicity, comparable to that of DIPEA and slightly higher than TEA. This suggests that it is a strong proton acceptor. Its basicity is, however, lower than that of DMAP, which is renowned for its exceptional catalytic activity in acylation reactions.

Anticipated Reactivity in Acylation

Based on its structure and basicity, the reactivity of this compound in the acylation of benzyl alcohol can be predicted as follows:

  • Compared to Triethylamine (TEA): With a slightly higher basicity and greater steric bulk from the cyclohexyl group, this compound is expected to be a competent, if not slightly superior, catalyst to TEA. The increased steric hindrance may, however, slow down the reaction rate compared to less hindered amines if the transition state is crowded.

  • Compared to N,N-Diisopropylethylamine (DIPEA): Both amines have similar high basicity and significant steric hindrance. DIPEA is often classified as a non-nucleophilic base due to its bulky isopropyl groups.[1] The cyclohexyl group in this compound, while bulky, may allow for slightly better nucleophilic character compared to the two isopropyl groups of DIPEA.

  • Compared to 4-Dimethylaminopyridine (DMAP): DMAP is an exceptionally potent acylation catalyst due to the resonance stabilization of the N-acylpyridinium intermediate. This compound is not expected to match the catalytic efficiency of DMAP in this type of transformation.

Experimental Protocols

To facilitate further research and direct comparison, the following experimental protocols are provided.

General Procedure for the Acylation of Benzyl Alcohol

A solution of benzyl alcohol (1.0 mmol) and the respective tertiary amine catalyst (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer. The mixture is cooled to 0 °C in an ice bath. Acetic anhydride (1.1 mmol) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product, benzyl acetate, can be purified by column chromatography on silica gel.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Benzyl Alcohol + Tertiary Amine in Dichloromethane B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Warm to RT & Stir C->D E Monitor by TLC/GC D->E F Quench with NaHCO3(aq) E->F G Extract with CH2Cl2 F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I J Benzyl Acetate I->J

Caption: Workflow for the tertiary amine-catalyzed acylation of benzyl alcohol.

Mechanistic Considerations

The catalytic cycle of tertiary amine-promoted acylation involves the formation of a highly reactive N-acylammonium intermediate. The nucleophilicity of the amine dictates the rate of formation of this intermediate, while its basicity is crucial for deprotonating the alcohol and neutralizing the resulting acid byproduct.

Diagram of the Nucleophilic Catalysis Pathway

acylation_mechanism cluster_activation Catalyst Activation cluster_acylation Acyl Transfer cluster_regeneration Catalyst Regeneration Ac2O Acetic Anhydride Acylammonium N-Acylammonium Intermediate (Highly Reactive) Ac2O->Acylammonium + R3N R3N Tertiary Amine Product Benzyl Acetate Acylammonium->Product + BnOH BnOH Benzyl Alcohol R3NH+ Protonated Amine Product->R3NH+ + AcOH

Caption: Generalized mechanism of tertiary amine-catalyzed acylation.

Conclusion

This compound emerges as a promising tertiary amine catalyst with a high intrinsic basicity, rivaling that of the widely used DIPEA. Its reactivity profile is expected to be superior to that of TEA in many applications, although likely not as potent as the hyper-nucleophilic DMAP in acylation reactions. The presence of a cyclohexyl group provides a moderate level of steric hindrance, which can be advantageous in controlling selectivity. For researchers seeking a strong, yet moderately hindered, tertiary amine catalyst, this compound represents a viable and effective option. Further kinetic studies are warranted to precisely quantify its catalytic efficiency in comparison to other tertiary amines across a range of important organic transformations.

References

  • National Institute of Standards and Technology. (n.d.). Trimethylamine, 1-cyclohexyl-. In NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of Trimethylamine, 1-cyclohexyl- (CAS 16607-80-0).

Sources

A Senior Application Scientist's Guide to 1-Cyclohexyltrimethylamine: Preparation, Characterization, and Reference Standard Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1-Cyclohexyltrimethylamine in Modern Research

This compound, also known as N,N-Dimethylcyclohexanemethanamine[1][2], is a tertiary amine whose structural motif appears in various biologically active compounds and serves as a key synthetic intermediate. Its precise quantification is often critical, particularly in pharmaceutical development where it may be a process-related impurity or a metabolite. The availability of a well-characterized, high-purity reference standard is therefore not merely a convenience but a prerequisite for accurate analytical method validation, impurity profiling, and pharmacokinetic studies.

This guide provides an in-depth comparison of common synthetic routes to this compound, details the rigorous analytical characterization required to qualify it as a reference standard, and compares the utility of in-house prepared standards versus commercially available certified reference materials (CRMs).

Part 1: A Comparative Analysis of Synthetic Methodologies

The preparation of this compound can be approached through several classic and modern synthetic transformations. The choice of method is often a trade-off between starting material availability, desired purity, scalability, and reaction robustness. We will compare two of the most reliable and industrially relevant methods: the Eschweiler-Clarke reaction and direct reductive amination.

Method 1: The Eschweiler-Clarke Reaction

This reaction is a cornerstone of amine methylation, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[3][4] It is particularly advantageous for its simplicity and the fact that it inherently prevents over-alkylation to form quaternary ammonium salts, a common side reaction with other alkylating agents.[5][6]

Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the starting amine (cyclohexylamine) and formaldehyde. This electrophilic intermediate is then irreversibly reduced by a hydride transfer from formic acid, which decomposes to carbon dioxide.[5] The process repeats on the secondary amine intermediate to yield the final tertiary amine.[7]

Causality in Experimental Choice: The use of excess formic acid and formaldehyde drives the reaction to completion, ensuring the exhaustive methylation of the primary amine starting material.[5] The reaction is typically heated to facilitate both iminium ion formation and the hydride transfer step.[3]

Method 2: Direct Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds.[8] In the context of synthesizing this compound, this typically involves reacting cyclohexanecarboxaldehyde with dimethylamine to form an iminium ion intermediate, which is then reduced in situ.

Mechanism Insight: The initial step is the condensation of the aldehyde and the secondary amine (dimethylamine) to form a hemiaminal, which then dehydrates to the corresponding iminium salt. A carefully chosen reducing agent then delivers a hydride to the iminium carbon to furnish the tertiary amine.

Causality in Experimental Choice: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild enough not to reduce the starting aldehyde, is tolerant of slightly acidic conditions needed for iminium formation, and is safer to handle than sodium cyanoborohydride, which can release toxic hydrogen cyanide gas under acidic conditions.[9] Catalytic hydrogenation (e.g., using Pd/C and H₂) is another powerful alternative, particularly for large-scale synthesis, as it avoids boron-based reagents and produces water as the only byproduct.

Diagram 1: Key Synthetic Pathways to this compound

Synthesis_Pathways Start1 Cyclohexylamine Product This compound Start1->Product Eschweiler-Clarke Rxn (HCHO, HCOOH) Start2 Cyclohexanecarboxaldehyde + Dimethylamine Start2->Product Reductive Amination (e.g., Na(OAc)3BH)

Caption: Comparison of two primary synthetic routes to this compound.

Performance Comparison

The selection of a synthetic route depends on the specific requirements of the laboratory.

ParameterEschweiler-Clarke ReactionReductive AminationJustification & Insights
Starting Material CyclohexylamineCyclohexanecarboxaldehyde, DimethylamineAvailability and cost of starting materials can be a deciding factor.
Typical Yield High (>80%)[3]High (>85%)Both methods are highly efficient. Yields for reductive amination can be sensitive to the choice of reducing agent and reaction conditions.
Selectivity Excellent; stops at tertiary amine[5]Excellent with proper reductant choiceThe Eschweiler-Clarke reaction's inability to form quaternary salts is a key advantage.[6] Reductive amination's selectivity is kinetically controlled by the choice of hydride agent.
Scalability GoodExcellentReductive amination, especially with catalytic hydrogenation, is often more amenable to large-scale industrial processes.
Work-up Simple acid-base extractionTypically requires quenching and extractionThe work-up for both is straightforward, involving removal of reagents and purification of the basic amine product.
Purity Profile High; main impurities are starting materialsHigh; potential impurities include starting materials and over-reduced alcoholThe primary impurity in reductive amination can be cyclohexylmethanol if the reducing agent is too harsh and reduces the starting aldehyde.

Part 2: Qualifying a Reference Standard: A Multi-Technique Approach

A synthesized chemical is simply a "material" until its identity, purity, and content are rigorously established. Qualification as a reference standard requires a battery of orthogonal analytical techniques.

Diagram 2: Workflow for Reference Standard Qualification

Qualification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synth Crude Product (from Synthesis) Purify Purification (e.g., Distillation) Synth->Purify Identity Identity Confirmation (NMR, MS) Purify->Identity Purity Purity & Content Assay (qNMR, GC-FID, Titration) Identity->Purity Final Qualified Reference Standard Purity->Final

Caption: A logical workflow from synthesis to a fully qualified reference standard.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.

    • ¹H NMR (Expected): The spectrum should show characteristic signals for the cyclohexyl protons (a complex multiplet in the 1.0-2.0 ppm range), the methylene protons adjacent to the nitrogen (a doublet around 2.1 ppm), and the two N-methyl groups (a sharp singlet around 2.2 ppm integrating to 6 protons).

    • ¹³C NMR (Expected): Signals corresponding to the unique carbons of the cyclohexyl ring, the N-CH₂ carbon, and the N-CH₃ carbons should be present at their expected chemical shifts.

  • Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.[1]

    • Expected M/Z: The molecular ion [M]⁺ should be observed at m/z 141. The base peak is often the iminium fragment [CH₂=N(CH₃)₂]⁺ at m/z 58, resulting from alpha-cleavage, which is highly characteristic of this structure.

Purity and Content Assessment
  • Chromatographic Purity (GC-FID or HPLC-UV/CAD): A high-resolution gas chromatography method with a flame ionization detector (GC-FID) is ideal for separating volatile impurities from the main compound. Due to the lack of a strong chromophore, HPLC analysis of this compound requires derivatization or the use of detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD).[10][11] Purity is determined by the area percent of the main peak.

  • Quantitative NMR (qNMR): This is a powerful primary method for determining the exact content (assay) of the material. By integrating the signal of the analyte against a certified reference material with a known concentration, a highly accurate mass fraction can be assigned without requiring a specific reference standard of the analyte itself.

  • Titration: As a basic compound, a simple acid-base titration with a standardized acid (e.g., HClO₄ in a non-aqueous solvent) can provide a direct measure of the total basic content, offering an excellent orthogonal check on the qNMR and chromatographic purity results.

Part 3: In-House Standard vs. Commercial CRM: A Decision Guide

FeatureIn-House Prepared StandardCommercial Certified Reference Material (CRM)Recommendation for Researchers
Cost Lower initial material costHigh purchase costFor exploratory or early-stage research, an in-house standard may be sufficient.
Documentation Requires extensive in-house validation and documentation generationComes with a comprehensive Certificate of Analysis (CoA)CRMs are essential for GMP/GLP regulated environments, clinical trials, and final product release testing.
Traceability Traceability to SI units must be established by the user (e.g., via qNMR)Traceability is established by the manufacturer under an accredited quality system (e.g., ISO 17025, ISO 17034).[12]For methods requiring metrological traceability, a commercial CRM is non-negotiable.
Time Investment Significant time required for synthesis, purification, characterization, and stability studiesReady to use upon receiptIf timelines are critical, purchasing a CRM saves considerable time and internal resources.
Purity & Uncertainty Purity and its associated uncertainty are determined by the labPurity and a calculated measurement uncertainty are provided on the CoAThe stated uncertainty on a CRM's CoA is critical for calculating the overall uncertainty of a quantitative analytical measurement.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

Objective: To synthesize N,N-Dimethylcyclohexanemethanamine from cyclohexylamine.

Materials:

  • Cyclohexylamine (1.0 eq)

  • Aqueous Formaldehyde (37 wt. %, 2.5 eq)

  • Formic Acid (98%, 3.0 eq)

  • Diethyl ether

  • Sodium Hydroxide (NaOH) solution (5 M)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add cyclohexylamine (1.0 eq) and formic acid (3.0 eq).

  • Cool the flask in an ice bath and slowly add aqueous formaldehyde (2.5 eq) dropwise. Causality: This exothermic reaction is controlled by slow addition at a low temperature to prevent runaway reactions.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 100°C) for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and make it strongly basic (pH > 12) by the slow addition of 5 M NaOH solution. Expertise: This step deprotonates the amine product, making it soluble in organic solvents for extraction.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Protocol 2: GC-MS Analysis for Identity and Purity

Objective: To confirm the identity and assess the purity of the synthesized product.

Instrumentation & Columns:

  • Gas Chromatograph with a Mass Selective Detector (MSD) and a Flame Ionization Detector (FID) connected via a splitter, or two separate injections.

  • Column: A low-bleed, non-polar column (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • FID Temperature: 300°C

MSD Conditions:

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 amu

Procedure:

  • Prepare a sample solution of the purified product at approximately 1 mg/mL in methanol or dichloromethane.

  • Inject the sample onto the GC-MS/FID system.

  • Identity Confirmation (MS): Analyze the mass spectrum of the major peak. Confirm the presence of the molecular ion (m/z 141) and the characteristic base peak (m/z 58). Compare the obtained spectrum with a reference library (e.g., NIST).[1]

  • Purity Assessment (FID): Integrate all peaks in the FID chromatogram. Calculate the area percent of the main peak to determine the chromatographic purity. Trustworthiness: The FID provides a more accurate representation of mass-based purity for hydrocarbons and related compounds compared to MS total ion current (TIC).

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges., 38(1), 880–882. [Link]
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc., 55(11), 4571–4587. [Link]
  • Moore, M. L. (1949). The Leuckart Reaction. Org. React., 5, 301–330. [Link]
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
  • SynArchive. (2024). Eschweiler-Clarke Reaction. [Link]
  • NIST. (2025). Trimethylamine, 1-cyclohexyl-. In NIST Chemistry WebBook. [Link]
  • Master Organic Chemistry. (2017).
  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]
  • Wang, D., et al. (2020). Direct reductive amination of ketones by reductive aminases.
  • Kimies. (2025). Eschweiler-Clarke reaction. YouTube. [Link]
  • NROChemistry.
  • Senthamarai, T., et al. (2018).
  • BYJU'S. (2024).
  • Human Metabolome Database. 1H NMR Spectrum (predicted). [Link]
  • de Vries, J. G., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry. [Link]
  • IOC. (2022).
  • Google Patents. (2013). Method for preparing 1,3-cyclohexyl dimethylamine. CN102911062A.
  • Atta, S., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Food and Chemical Toxicology. [Link]
  • Google Patents. (2016). 2-(1-cyclohexenyl)
  • HELIX Chromatography. HPLC Methods for analysis of Trimethylamine. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (experimental). [Link]
  • NIST. Trimethylamine, 1-cyclohexyl- (Notes). [Link]
  • NIST.
  • NIST.
  • Tutin, K. (2025). Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column.
  • PubChem. 1-Cyclohexylethylamine. [Link]
  • Fakhary, M., Xia, F., & Koroma, M. (2022). A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil.
  • Google Patents. (2008). Preparation method of cyclohexylamine. CN101161631A.
  • Google Patents. (2011). Preparation method of trans-4-methyl cyclohexylamine. CN102001950A.
  • Khan, M., et al. (2014). Gas chromatography-mass spectrometry (GC-MS) analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities. Academic Journals. [Link]
  • Pistos, C., et al. (2021).
  • Szente, L., et al. (2022). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques.

Sources

Cross-Validation of Analytical Methods for 1-Cyclohexyltrimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Abstract

The robust quantification of pharmaceutical intermediates and active ingredients is the bedrock of drug development and quality control. This guide presents a comparative cross-validation study of two orthogonal analytical methods for the determination of 1-Cyclohexyltrimethylamine, a tertiary amine intermediate. We detail the strategic development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, prized for its sensitivity and specificity, and a High-Performance Liquid Chromatography (HPLC) method with Charged Aerosol Detection (CAD), valued for its robustness and alternative separation mechanism. This document provides experienced researchers and drug development professionals with a framework for method selection, protocol development, and cross-validation, adhering to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4] Hypothetical, yet realistic, experimental data is presented to objectively compare the performance of each method across key validation parameters, empowering laboratories to make informed decisions for their specific applications.

Introduction: The Analytical Challenge of a Non-Chromophoric Amine

This compound (Molecular Formula: C₉H₁₉N, Molecular Weight: 141.25 g/mol ) is a tertiary aliphatic amine.[5][6][7] Its structure, featuring a saturated cyclohexyl ring and a trimethylammonium group, presents a distinct analytical challenge: it lacks a chromophore, rendering it nearly invisible to standard UV-Visible detectors used in many HPLC systems.[8][9] Furthermore, as a volatile and basic compound, it is prone to interactions with active sites in chromatographic systems, which can lead to poor peak shape and unreliable quantification.[10][11][12]

The accurate and precise measurement of such compounds is critical, whether for monitoring reaction completion, quantifying impurities, or performing stability studies. When transferring an analytical method between laboratories (e.g., from a research and development setting to a quality control environment) or when introducing a new, potentially superior method, a cross-validation study is imperative. It serves as the ultimate arbiter, ensuring that the analytical results are equivalent and reliable, regardless of the methodology employed.

This guide will dissect two fundamentally different, or "orthogonal," methods tailored for this compound, providing the scientific rationale for each and a direct comparison of their performance.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC is an ideal choice for volatile and thermally stable compounds like this compound. The methodology separates compounds based on their boiling points and interaction with a stationary phase within a capillary column.[13][14] Coupling GC with a Mass Spectrometry (MS) detector provides exceptional specificity, allowing for definitive identification based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern.

Causality Behind Experimental Choices:

  • Column Selection: Volatile amines are notoriously challenging for standard GC columns due to their basicity, which causes peak tailing through interactions with acidic silanol groups on the column surface.[10][11] To counteract this, a specialized base-deactivated, wax-type capillary column (e.g., Rtx-Volatile Amine or equivalent) is selected.[10][12] These columns are engineered for inertness and provide symmetrical peaks for basic compounds.[11]

  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks, which is suitable for assay-level quantification.

  • MS Detection: Selected Ion Monitoring (SIM) mode is employed for quantification. By monitoring only specific, characteristic ions of this compound (e.g., the molecular ion and a primary fragment), we significantly enhance sensitivity and filter out noise from the sample matrix.

Detailed Experimental Protocol: GC-MS
  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. Create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution.

  • Sample Preparation: Dilute the test sample with methanol to an expected concentration of approximately 10 µg/mL.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness.

    • MS System: Agilent 5977B MSD or equivalent.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute. Ramp at 15°C/min to 220°C, hold for 3 minutes.

    • MS Transfer Line: 230°C

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • MS Mode: Selected Ion Monitoring (SIM). Monitor m/z 58 (base peak) for quantification and m/z 141 (molecular ion) for confirmation.

Method B: HPLC with Charged Aerosol Detection (CAD)

Principle: For a non-volatile or orthogonal approach, HPLC is the method of choice. Since this compound lacks a UV chromophore, an alternative detection method is required.[8][9] Charged Aerosol Detection (CAD) is a universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure. The eluent from the column is nebulized, and the resulting aerosol particles are charged and then measured, providing a response proportional to the mass of the analyte.

Causality Behind Experimental Choices:

  • Column Selection: A mixed-mode column possessing both reversed-phase and ion-exchange characteristics is chosen. This provides a unique retention mechanism for the basic amine, improving peak shape and separating it from potential counter-ions or polar impurities.

  • Mobile Phase: A mobile phase containing a volatile buffer (e.g., ammonium formate) and a moderate amount of organic solvent is used. The buffer controls the ionization state of the analyte and ensures good peak shape, while being compatible with the CAD nebulization process.

  • Detector: CAD is selected for its ability to detect compounds without chromophores, making it a powerful tool for analyzing compounds like this compound.[9]

Detailed Experimental Protocol: HPLC-CAD
  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Create a series of calibration standards ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation: Dilute the test sample with the 50:50 acetonitrile/water mixture to an expected concentration of approximately 50 µg/mL.

  • Instrumentation:

    • HPLC System: Thermo Scientific Vanquish or equivalent.

    • Detector: Charged Aerosol Detector (CAD).

    • Column: Acclaim Trinity P1 mixed-mode, 3 µm, 3.0 x 100 mm.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 70% B over 8 minutes. Hold at 70% B for 2 minutes. Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 5 µL.

    • CAD Settings: Evaporation Temperature: 35°C; Gas Regulator: 35 psi.

The Cross-Validation Study: A Head-to-Head Comparison

A cross-validation was designed to directly compare the performance of the GC-MS and HPLC-CAD methods. The study was conducted according to the ICH Q2(R1) guideline, assessing specificity, linearity, accuracy, precision, and detection limits.[1][4]

Data Presentation: Summary of Validation Parameters
Validation ParameterGC-MS MethodHPLC-CAD MethodAcceptance Criteria (per ICH Q2)
Specificity No interference at analyte retention time from blank or placebo. Peak purity > 99.5%.No interference at analyte retention time from blank or placebo.No interference at analyte RT.
Linearity (r²) 0.99950.9989r² ≥ 0.995
Range 0.1 - 100 µg/mL1 - 500 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0% for assay
Precision (Repeatability, %RSD) 0.85%1.25%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) 1.10%1.60%%RSD ≤ 2.0%
Limit of Detection (LOD) 0.03 µg/mL0.3 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.1 µg/mL1.0 µg/mLSignal-to-Noise ≥ 10
Analysis of Results
  • Sensitivity: The GC-MS method is demonstrably more sensitive, with a Limit of Detection (LOD) and Limit of Quantitation (LOQ) that are 10-fold lower than the HPLC-CAD method. This makes GC-MS the superior choice for trace-level impurity analysis.

  • Precision: Both methods exhibit excellent precision, well within the accepted criteria. The GC-MS method shows slightly lower relative standard deviation (%RSD), indicating marginally better repeatability.

  • Linearity & Range: Both methods show excellent linearity over their respective ranges. The HPLC-CAD method offers a slightly wider linear range at higher concentrations.

  • Robustness: The HPLC-CAD method is inherently more robust for samples that may contain non-volatile matrix components, which could contaminate a GC inlet and column over time. The GC-MS method is sensitive to matrix effects that can suppress ionization.

Visualization of Workflows

To clarify the logical flow of the validation and selection process, the following diagrams are provided.

CrossValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_comp Comparative Analysis Dev_GC Develop GC-MS Method (Volatility Focus) Val_GC Validate GC-MS: Linearity, Accuracy, Precision, LOD/LOQ Dev_GC->Val_GC Dev_HPLC Develop HPLC-CAD Method (Orthogonality Focus) Val_HPLC Validate HPLC-CAD: Linearity, Accuracy, Precision, LOD/LOQ Dev_HPLC->Val_HPLC Compare Compare Performance Data: Sensitivity, Precision, Robustness Val_GC->Compare Val_HPLC->Compare Decision Select Method Based on Application Compare->Decision

Caption: Workflow for analytical method cross-validation.

DecisionTree Start What is the primary analytical need? Need_Impurity Trace Impurity Quantification? Start->Need_Impurity Need_Assay Routine QC Assay of Drug Substance? Start->Need_Assay Need_Impurity->Need_Assay No Select_GC Choose GC-MS (Superior Sensitivity) Need_Impurity->Select_GC Yes Select_HPLC Choose HPLC-CAD (Superior Robustness) Need_Assay->Select_HPLC Yes

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Cyclohexyltrimethylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Tertiary Amine

1-Cyclohexyltrimethylamine is a tertiary aliphatic amine, a class of compounds that presents unique challenges for quantitative analysis, particularly within complex reaction matrices. As a crucial component in various chemical syntheses, its accurate quantification is paramount for reaction monitoring, yield optimization, and quality control. The primary analytical hurdles stem from its physicochemical properties:

  • High Basicity and Polarity: Leads to potential peak tailing and poor chromatographic performance on standard silica-based columns due to strong interactions with residual silanol groups.[1]

  • Lack of a Strong Chromophore: Renders it nearly invisible to the most common HPLC detector, the UV-Vis spectrophotometer, necessitating alternative detection strategies or chemical modification.

  • Volatility: While sufficient for gas chromatography, its thermal stability and potential for decomposition must be considered.

This guide provides a comparative analysis of the principal analytical techniques for quantifying this compound. We will move beyond simple procedural lists to explore the underlying principles, helping you select and implement the most robust method for your specific research, development, or quality control needs. Each protocol is presented as a self-validating system, with an emphasis on the parameters required to ensure data integrity, as outlined by the International Council for Harmonisation (ICH) guidelines.[2]

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and available instrumentation. Below is a high-level comparison of the techniques detailed in this guide.

Methodology Principle Typical Sensitivity Selectivity Throughput Key Advantage Primary Limitation
GC-FID Separation by boiling point/polarity; universal flame ionization detection.ng on-columnModerateHighSimplicity, cost-effective, good for volatile analytes.Potential for peak tailing; not suitable for non-volatile matrix components.
HPLC-ELSD/CAD Separation by polarity; universal detection based on nebulization.High ng - low µg on-columnModerateMediumUniversal detection bypasses the need for a chromophore.Non-linear response; not suitable for volatile mobile phase modifiers.
LC-MS/MS Separation by polarity; detection by mass-to-charge ratio.pg - low ng on-columnVery HighHighUnmatched sensitivity and selectivity, ideal for complex matrices.[3]High capital and operational cost; requires expertise.
qNMR Signal intensity is directly proportional to the number of nuclei.mg in-tubeHighLowAbsolute quantification without a specific reference standard; non-destructive.[4]Lower sensitivity compared to chromatographic methods.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a logical starting point for a relatively volatile compound like this compound. The core principle involves vaporizing the sample and separating its components in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column.[5]

Expertise & Causality: The primary challenge with amines in GC is their tendency to interact with acidic silanol groups on the column surface, causing significant peak tailing and poor reproducibility.[1] Therefore, the choice of column is critical. A base-deactivated column, where the active sites are capped, or a wax-based column (e.g., polyethylene glycol phase) is essential to achieve symmetrical peak shapes. A flame ionization detector (FID) is used for its robust, universal response to hydrocarbons.[6][7]

Experimental Protocol: GC-FID
  • Sample Preparation:

    • Accurately weigh ~50 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add 5 mL of a suitable organic solvent (e.g., Methanol or Isopropanol) containing a known concentration of an internal standard (e.g., n-Dodecane).

    • Dilute to volume with the same solvent and vortex thoroughly.

    • If the reaction mixture contains non-volatile salts or polymers, perform a liquid-liquid extraction. Make the aqueous sample basic (pH > 11) with 1M NaOH and extract the amine into an organic solvent like Methyl tert-butyl ether (MTBE).

    • Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent with FID.

    • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or a wax column like an HP-INNOWax.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 5 min).

    • Detector: FID at 280 °C.

    • Injection Volume: 1 µL.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration in the reaction mixture sample using the regression equation from the calibration curve.

Validation Data Summary (GC-FID)
Parameter Typical Performance ICH Guideline [2]
Linearity (r²) > 0.998≥ 0.99
Range 0.05 - 2.0 mg/mLDefined by linearity and accuracy.
Accuracy (% Recovery) 98.0 - 102.0%80 - 120% of the test concentration.
Precision (% RSD) < 2.0%Repeatability: ≤ 2%
Limit of Quantitation (LOQ) ~0.05 mg/mLSignal-to-Noise ratio of 10:1.

Method 2: High-Performance Liquid Chromatography with Universal Detection (HPLC-ELSD/CAD)

For less volatile reaction mixtures or when GC performance is poor, HPLC is the preferred alternative. The lack of a UV chromophore is overcome by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Both detectors work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles.

Expertise & Causality: Since we are not relying on UV detection, derivatization is unnecessary.[8] The main chromatographic challenge remains the basic nature of the amine. Reversed-phase chromatography on a C18 column is feasible, but requires specific mobile phase conditions. Using a basic mobile phase (e.g., pH 10) with a pH-stable column (e.g., Agilent ZORBAX Extend-C18) will ensure the amine is in its neutral, less polar form, leading to better retention and peak shape. Alternatively, ion-pairing chromatography can be employed, where an agent like sodium hexanesulfonate is added to the mobile phase to form a neutral ion-pair with the protonated amine, enhancing its retention on a C18 column.[9][10]

Experimental Protocol: HPLC-ELSD
  • Sample Preparation:

    • Accurately weigh ~100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to volume with the mobile phase (or a compatible solvent).

    • Vortex and sonicate for 5 minutes to ensure dissolution.

    • Filter through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic; 70:30 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA). (Note: TFA acts as an ion-pairing agent and improves peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • ELSD Settings: Nebulizer Temp: 40 °C, Drift Tube Temp: 60 °C, Gas Flow: 1.5 L/min.

    • Injection Volume: 10 µL.

  • Calibration and Quantification:

    • Prepare calibration standards using external standard methodology.

    • The ELSD response can be non-linear. A logarithmic plot of peak area vs. concentration or a polynomial fit is often required for the calibration curve.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification A Weigh Reaction Mixture B Dissolve & Dilute A->B C Filter Sample B->C D Inject on HPLC-ELSD C->D E Separate on C18 Column (with Ion-Pairing Agent) D->E F Detect with ELSD E->F G Integrate Peak F->G H Apply Calibration Curve (Log-Log or Polynomial) G->H I Calculate Concentration H->I Decision_Tree A Start: Need to quantify This compound B Is trace-level sensitivity (sub-µg/mL) required? A->B C Is a Mass Spec detector available? B->C No Res_LCMS Use LC-MS/MS B->Res_LCMS Yes D Is the reaction matrix clean and analyte volatile? C->D No C->Res_LCMS Yes E Is absolute quantification without a specific standard needed? D->E No Res_GCFID Use GC-FID D->Res_GCFID Yes Res_HPLC Use HPLC-ELSD/CAD E->Res_HPLC No Res_qNMR Use qNMR E->Res_qNMR Yes

Sources

A Guide to the Inter-laboratory Comparison of 1-Cyclohexyltrimethylamine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for designing and executing an inter-laboratory study (ILS) for the analysis of 1-Cyclohexyltrimethylamine, a quaternary amine compound of potential interest in pharmaceutical development as a process-related impurity or degradant. Ensuring that analytical methods are robust and provide comparable results across different laboratories is paramount for regulatory compliance and product quality. This document outlines the rationale for method selection, provides detailed experimental protocols for two common analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details the statistical approach for data analysis based on internationally recognized standards.

Introduction: The Need for Cross-Laboratory Method Harmonization

This compound is a quaternary ammonium compound. Analytes of this class are known to present unique challenges to analytical chemists due to their high polarity, low volatility, and tendency to exhibit poor chromatographic peak shape. In the pharmaceutical industry, unidentified or poorly characterized impurities can pose a significant risk to patient safety and can delay drug development timelines. Therefore, the development of reliable, validated analytical methods for their quantification is critical.

An inter-laboratory study, or proficiency test, is the ultimate benchmark for validating an analytical method. It provides an objective assessment of a method's reproducibility—the precision of results obtained in different laboratories.[1][2][3] This guide is designed for researchers, analytical scientists, and quality control professionals to establish a robust protocol for an ILS, ensuring that the analytical performance for this compound can be reliably reproduced, a cornerstone of Good Manufacturing Practices (GMP). The principles outlined here are grounded in established standards such as ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method"[1][2][4], and ISO 13528, "Statistical methods for use in proficiency testing by interlaboratory comparisons".[5][6][7]

Analytical Strategy: Causality Behind Method Selection

The physicochemical properties of this compound (a permanently charged, highly polar, non-volatile molecule) dictate the most appropriate analytical techniques. A multi-faceted approach is recommended to assess the performance of different technologies.

  • Primary Method: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

    • Expertise & Experience: Standard reversed-phase liquid chromatography (e.g., using C18 columns) is ineffective for retaining highly polar compounds like quaternary amines. HILIC, which utilizes a polar stationary phase and a high-organic mobile phase, is an ideal mechanism for retaining and separating such analytes. Coupling this with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even at trace levels in complex matrices.[8] The MS/MS detection overcomes matrix effects that can plague other detectors.[9]

  • Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

    • Expertise & Experience: Due to its non-volatile nature, this compound cannot be directly analyzed by GC. However, chemical derivatization can be employed to convert it into a volatile and thermally stable analogue suitable for GC analysis. This approach serves as a valuable alternative to LC-MS/MS, providing an orthogonal analytical technique for confirmation. While powerful, it introduces additional sample preparation steps and potential variability. Headspace GC-MS is another potential avenue, particularly for analyzing residual levels in solid samples.[10]

Design of the Inter-Laboratory Study (ILS)

A successful ILS requires meticulous planning and a clearly defined protocol to minimize non-methodological sources of error.[1][3] The following workflow, based on ASTM E691, should be adopted.

ILS_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives (Repeatability & Reproducibility) P2 Select Participating Labs (Minimum 6-8 required) P1->P2 P3 Prepare & Validate Test Material (Homogeneity & Stability) P2->P3 P4 Draft & Distribute Detailed Study Protocol P3->P4 E1 Labs Receive Samples & Protocol P4->E1 E2 Perform Analysis (Following Protocol Exactly) E1->E2 E3 Record & Report Data (Standardized Format) E2->E3 A1 Collect & Tabulate All Data E3->A1 A2 Perform Statistical Analysis (ASTM E691 / ISO 13528) A1->A2 A3 Calculate Repeatability (sr) & Reproducibility (sR) A2->A3 A4 Generate Final Report & Precision Statement A3->A4

Caption: Overall workflow for the inter-laboratory study.

Study Coordinator and Participating Laboratories

A central study coordinator is responsible for planning, sample preparation, and data analysis. A minimum of eight laboratories should be recruited to ensure that at least six provide valid data sets, as recommended by ASTM E691.[11]

Test Material

A bulk sample of a representative matrix (e.g., a placebo pharmaceutical formulation) will be spiked with a known concentration of this compound reference standard. The material must be extensively homogenized and then divided into individual, identical samples for distribution.

  • Homogeneity and Stability Testing: Before distribution, the coordinator must perform homogeneity testing (e.g., analyzing 10 randomly selected units) and stability testing to ensure the analyte concentration is uniform and does not change under the proposed storage and shipping conditions.[12]

Experimental Protocols

Participating laboratories must adhere strictly to the provided protocols. Any deviation must be documented and reported to the coordinator.

Protocol 1: Primary Method (HILIC-MS/MS)

This protocol is designed to be a self-validating system through the inclusion of rigorous system suitability and quality control checks.

A. Sample Preparation

  • Accurately weigh approximately 100 mg of the provided test material into a 10 mL volumetric flask.

  • Add 8 mL of the extraction solvent (90:10 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 2 minutes, then sonicate for 10 minutes.

  • Allow the solution to cool to room temperature and dilute to the 10 mL mark with the extraction solvent.

  • Centrifuge an aliquot at 4000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

B. LC-MS/MS Instrumental Conditions

  • LC System: UHPLC system capable of binary gradients.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined using a reference standard (e.g., precursor ion → product ion 1 for quantification, precursor ion → product ion 2 for confirmation).

C. System Suitability Test (SST)

  • Inject a standard solution five times.

  • The relative standard deviation (RSD) for the peak area must be ≤ 5.0%.

D. Quality Control (QC)

  • Analyze a blank and a mid-level calibration standard after every 10 injections to monitor for carryover and system drift.

Protocol 2: Alternative Method (GC-MS)

This protocol provides an orthogonal check on the primary LC-MS/MS method.

A. Derivatization and Sample Preparation

  • Accurately weigh approximately 200 mg of the test material into a 15 mL glass tube.

  • Add 5 mL of Dichloromethane and vortex for 1 minute.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the tube tightly and heat at 70 °C for 60 minutes.

  • Cool to room temperature.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

B. GC-MS Instrumental Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Mass Spectrometer: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Scan Mode: Full Scan (m/z 40-450) for identification or Selected Ion Monitoring (SIM) for quantification.

Analytical_Workflows cluster_lcms HILIC-MS/MS Workflow cluster_gcms GC-MS Workflow LC_Start Sample Weighing LC_Extract Solvent Extraction (ACN/H2O) LC_Start->LC_Extract LC_Centrifuge Centrifugation LC_Extract->LC_Centrifuge LC_Analyze Direct Injection & Analysis LC_Centrifuge->LC_Analyze GC_Start Sample Weighing GC_Extract Solvent Extraction (DCM) GC_Start->GC_Extract GC_Deriv Derivatization (BSTFA) & Heating GC_Extract->GC_Deriv GC_Filter Filtration GC_Deriv->GC_Filter GC_Analyze Injection & Analysis GC_Filter->GC_Analyze

Caption: Comparison of the analytical workflows.

Data Analysis and Performance Evaluation

Upon receiving data from all participating laboratories, the study coordinator will perform a rigorous statistical analysis.

Data Screening and Outlier Identification

The first step is to screen the data for inconsistencies. ASTM E691 recommends using graphical plots of h- and k-statistics to identify outlier laboratories.[1]

  • h-statistic: Measures the consistency of a laboratory's average result compared to the other laboratories.

  • k-statistic: Measures the consistency of a laboratory's within-laboratory variability (precision) compared to the other laboratories.

Any laboratory flagged as a statistical outlier should be investigated for methodological deviations before its data is potentially excluded.

Calculation of Precision Statistics

The primary outputs of the study are the repeatability and reproducibility standard deviations.[2]

  • Repeatability (sr): The standard deviation of test results obtained under the same conditions (same operator, same apparatus, same laboratory) in a short interval of time. It represents the expected variability within a single laboratory.

  • Reproducibility (sR): The standard deviation of test results obtained under different conditions (different operators, different apparatus, different laboratories). It represents the expected variability between laboratories.

These statistics are calculated using an analysis of variance (ANOVA) on the submitted data from all qualified laboratories.[11]

Data Summary and Interpretation

The final results should be summarized in a clear, tabular format.

Table 1: Example Data Summary for Inter-Laboratory Study

Parameter HILIC-MS/MS Method GC-MS Method
Number of Participating Labs 8 8
Number of Labs after Outlier Removal 7 7
Mean Concentration (µg/g) 50.5 49.8
Repeatability Standard Deviation (sr) 1.2 2.1
Reproducibility Standard Deviation (sR) 2.5 4.5
Repeatability Limit (r = 2.8 * sr) 3.4 5.9

| Reproducibility Limit (R = 2.8 * sR) | 7.0 | 12.6 |

Interpretation: The data in this example table would suggest that the HILIC-MS/MS method is both more precise within a single lab (lower sr) and more robust across different labs (lower sR) compared to the GC-MS method for this specific analysis.

Conclusion

This guide provides a foundational framework for conducting a scientifically rigorous inter-laboratory comparison for the analysis of this compound. By adhering to established international standards[1][2][4][5], employing well-justified analytical techniques, and performing a thorough statistical evaluation, laboratories can gain confidence in their analytical results. A successful ILS not only validates a specific method but also fosters a culture of quality and consistency across the scientific community, which is essential for ensuring the safety and efficacy of pharmaceutical products.

References

  • Title: ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons Source: International Organization for Standardiz
  • Title: E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method Source: ASTM Intern
  • Title: ASTM E691-23: Interlaboratory Study to Determine Test Method Precision Source: The ANSI Blog URL:[Link]
  • Title: E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method (2022)
  • Title: INTERNATIONAL STANDARD ISO 13528 Source: ANSI Webstore URL:[Link]
  • Title: E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method (2021)
  • Title: ASTM E691–87 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method Source: Journal of Quality Technology URL:[Link]
  • Title: Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/ Source: Spanish Agency for Food Safety and Nutrition (AESAN) URL:[Link]
  • Title: ISO 13528:2005(E) Source: iTeh Standards URL:[Link]
  • Title: ISO/IEC 17043: Conformity assessment — General requirements for proficiency testing Source: International Organization for Standardiz
  • Title: An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS Source: Waters Corpor
  • Title: Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column Source: ResearchG

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 1-Cyclohexyltrimethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the defining factor of its biological activity, efficacy, and safety profile. For chiral amines, and specifically for derivatives of 1-Cyclohexyltrimethylamine, ensuring enantiomeric purity is a critical step in quality control and regulatory compliance.[1][2] The differential pharmacological effects of enantiomers necessitate robust and reliable analytical methods for their separation and quantification.[3]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Comparing the Arsenal: Chromatographic vs. Spectroscopic Approaches

The determination of enantiomeric excess (ee) for chiral amines is predominantly achieved through chromatographic and spectroscopic techniques.[3] The selection of an appropriate method is contingent on several factors, including the required accuracy, sample complexity, throughput needs, and available instrumentation.[3][4]

Technique Principle Primary Advantages Common Challenges
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a solid chiral stationary phase (CSP) in a liquid mobile phase.[3][5]Broad applicability, high resolution, well-established.[6]Method development can be time-consuming; CSPs can be expensive.[6]
Chiral Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (e.g., CO2) as the mobile phase for separation on a CSP.[3]Fast analysis, high efficiency, reduced organic solvent usage ("green" chemistry).[7][]Requires specialized instrumentation; modifier and additive selection is critical.[7]
Chiral Gas Chromatography (GC) Differential interaction with a CSP in a gaseous mobile phase.[3]High resolution for volatile and thermally stable compounds.Often requires derivatization to increase volatility; not suitable for non-volatile compounds.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric species with a chiral auxiliary, leading to distinguishable NMR signals.Provides structural information; can be non-destructive.Lower sensitivity compared to chromatography; requires higher sample concentrations.[10]

In-Depth Analysis of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a cornerstone for enantiomeric separations due to its versatility and the wide array of available chiral stationary phases (CSPs).[5][11] For amine separations, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice.[2]

The Causality of Method Design: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For amines, which are basic, the mobile phase composition is critical. Acidic or basic additives are often required to improve peak shape and achieve resolution.[5][12] For instance, the addition of a basic additive like diethylamine (DEA) can prevent strong interactions with residual silanols on the silica support, leading to better peak symmetry.[5]

Experimental Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Validation Prep Dissolve Sample in Mobile Phase CSP_Select Select CSPs (e.g., Polysaccharide-based) Prep->CSP_Select Initial Choice Mobile_Phase Screen Mobile Phases (Normal, Polar Organic) CSP_Select->Mobile_Phase Systematic Screening Additive_Opt Optimize Additives (e.g., DEA, TFA) Mobile_Phase->Additive_Opt Fine-tuning Inject Inject Sample Additive_Opt->Inject Optimized Method Detect UV/CD Detection Inject->Detect Quantify Integrate Peaks & Calculate ee% Detect->Quantify Validate Method Validation (ICH Guidelines) Quantify->Validate

Caption: Workflow for Chiral HPLC Method Development.

Protocol: Chiral HPLC Separation of a this compound Derivative

  • Column Selection: Start with a polysaccharide-based CSP, such as one derived from cellulose phenylcarbamate.

  • Mobile Phase Preparation: For normal phase, a mixture of n-hexane and a polar modifier like isopropanol or ethanol is common.[3] A typical starting point is 90:10 (v/v) n-hexane:ethanol. Add 0.1% (v/v) of a basic additive like diethylamine (DEA) to the mobile phase to improve peak shape.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and record the chromatogram.

  • Optimization: If separation is not optimal, adjust the ratio of the polar modifier and the concentration of the additive.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has gained significant traction as a powerful alternative to HPLC for chiral separations.[7] Its primary advantage lies in the use of supercritical CO2 as the main mobile phase component, which leads to faster separations and reduced solvent consumption.[7][13]

The Causality of Method Design: The principles of separation in SFC are similar to normal phase HPLC. The use of a polar organic co-solvent (modifier) like methanol is common to enhance analyte solubility and interaction with the CSP. For amines, additives are crucial. A combination of an acid (like trifluoroacetic acid, TFA) and a base (like triethylamine, TEA) can improve chiral recognition by ionizing the analyte and enhancing mass transfer kinetics.[7][14]

Comparative Performance: SFC vs. HPLC for Primary Amines

Parameter SFC Normal Phase HPLC Reference
Analysis Time Generally shorter (higher flow rates possible)Longer[7]
Peak Symmetry Often improvedGood, but can be susceptible to tailing[7]
Solvent Consumption Significantly lowerHigher[7]
Selectivity ComparableComparable[7]

Protocol: Chiral SFC Screening for a this compound Derivative

  • Column Selection: Polysaccharide or cyclofructan-based CSPs are excellent starting points.[7]

  • Mobile Phase and Modifier:

    • Mobile Phase: Supercritical CO2.

    • Modifier: Methanol.

    • Additive: 0.2% TFA and 0.1% TEA in the methanol modifier.

  • Instrumentation Setup:

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV/PDA.

  • Screening Protocol: Start with a gradient of 5-40% modifier over 5-10 minutes to quickly assess separation.

  • Optimization: Once a "hit" is identified, switch to isocratic conditions and optimize the modifier percentage and additive concentrations for the best resolution.

NMR Spectroscopy for Enantiomeric Excess Determination

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it uses chiral auxiliaries to create a diastereomeric environment, making the enantiomers spectroscopically distinguishable.[15]

The Causality of Method Design: Two main strategies are employed:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent bond, resulting in a mixture of diastereomers.[15][16] These diastereomers have different chemical shifts in the NMR spectrum.

  • Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR tube, which forms non-covalent diastereomeric complexes with the enantiomers.[16][17] This interaction induces small differences in the chemical shifts of the enantiomers. BINOL and its derivatives are effective CSAs for amines.[17][18]

Experimental Workflow for NMR-based ee Determination:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Prep Accurately weigh sample and chiral auxiliary Dissolve Dissolve in deuterated solvent (e.g., CDCl3) Prep->Dissolve Acquire Acquire 1H or 19F NMR Spectrum Dissolve->Acquire Transfer to NMR tube Identify Identify well-resolved diastereotopic signals Acquire->Identify Integrate Integrate signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Sources

A Comparative Guide to the Synthetic Routes of 1-Cyclohexyltrimethylamine for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1-Cyclohexyltrimethylamine

This compound, also known as N,N-dimethylcyclohexanamine, is a tertiary amine with significant applications across various fields of chemical synthesis.[1][2] Its role as a catalyst in the formation of polyurethane foams is well-established, and it serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The structural combination of a bulky cyclohexyl group and a nucleophilic dimethylamino moiety imparts unique reactivity and physical properties. This guide provides an in-depth comparison of the most common synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly approached from two primary perspectives: building the C-N bond via reductive amination or by direct alkylation of a pre-existing amine. Each strategy presents distinct advantages and challenges concerning yield, scalability, cost, and safety.

ParameterRoute 1: Reductive AminationRoute 2: Eschweiler-Clarke ReactionRoute 3: Direct Alkylation
Starting Materials Cyclohexanone, DimethylamineCyclohexylamine, Formaldehyde, Formic AcidCyclohexylamine, Methyl Iodide
Key Reagents H₂, Metal Catalyst (e.g., Pd/C) or NaBH₃CNFormic Acid, FormaldehydeMethyl Iodide, Base (e.g., K₂CO₃)
Typical Yield 52-99%>80%Variable, often lower for tertiary
Reaction Conditions High pressure/temp (catalytic) or RT (NaBH₃CN)80-100°CRoom Temperature to Reflux
Scalability Excellent (especially catalytic route)GoodModerate
Key Advantages High yield, high purity, direct.High yield, avoids quaternary salts, cost-effective.Milder conditions than catalytic hydrogenation.
Key Disadvantages High pressure/temp requires specialized equipment. NaBH₃CN is toxic.Exothermic, requires careful temperature control.Risk of over-alkylation to quaternary salt, toxic reagents.

Route 1: Reductive Amination of Cyclohexanone

This is arguably the most direct and industrially significant method. It involves the reaction of cyclohexanone with dimethylamine to form an intermediate enamine or iminium ion, which is then reduced in situ to the target tertiary amine.

Mechanism & Scientific Rationale

The reaction proceeds via nucleophilic attack of dimethylamine on the carbonyl carbon of cyclohexanone. Subsequent dehydration forms a reactive iminium ion. A reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product. The choice of reducing agent is critical and dictates the experimental setup.

  • Catalytic Hydrogenation: This industrial approach utilizes hydrogen gas and a metal catalyst (e.g., Pt/Al₂O₃, Pd/Al₂O₃, or Ni) under high pressure and temperature.[3] The high efficiency and atom economy make it ideal for large-scale production. Yields approaching 99% have been reported under optimized conditions.[3][4]

  • Chemical Reduction (Lab-Scale): For laboratory synthesis, chemical hydrides offer a more convenient alternative. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it is mild enough not to reduce the starting ketone but is reactive towards the intermediate iminium ion.[5] This selectivity allows for a one-pot reaction under ambient conditions. While sodium borohydride (NaBH₄) can be used, it requires careful pH control and sequential addition to avoid preferential reduction of the cyclohexanone starting material.[5][6]

Reductive_Amination cluster_0 Reductive Amination Pathway Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + (CH₃)₂NH - H₂O Dimethylamine Dimethylamine (CH₃)₂NH Dimethylamine->Iminium Product This compound Iminium->Product Hydride [H⁻] (from H₂/Catalyst or NaBH₃CN) Hydride->Iminium

Caption: Reductive amination of cyclohexanone.

Detailed Experimental Protocol (Sodium Cyanoborohydride Method)

This protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable chemical preparations.[5]

  • Preparation: In a 500-mL round-bottomed flask equipped with a magnetic stirrer, prepare a solution of 21.4 g (0.262 mole) of dimethylamine hydrochloride in 150 mL of methanol.

  • Basification: Add 4 g of potassium hydroxide pellets in one portion to the stirred solution. Continue stirring until the pellets are completely dissolved.

  • Addition of Ketone: Add 19.6 g (0.200 mole) of cyclohexanone in one portion. Stir the resulting suspension at room temperature for 15 minutes.

  • Reduction: Prepare a solution of 4.75 g (0.0754 mole) of sodium cyanoborohydride in 50 mL of methanol. Add this solution dropwise to the stirred suspension over 30 minutes. After the addition is complete, stir for an additional 30 minutes.

  • Work-up (Part 1): Add 15 g of potassium hydroxide pellets and continue stirring until they are dissolved. Filter the reaction mixture with suction and reduce the filtrate volume to approximately 50 mL using a rotary evaporator (bath temperature < 45°C).

  • Extraction: To the concentrate, add 10 mL of water and 25 mL of saturated aqueous sodium chloride. Separate the layers and extract the aqueous layer with two 50-mL portions of diethyl ether.

  • Acidification & Purification: Combine the initial organic layer and the ethereal extracts and extract with three 20-mL portions of 6 M hydrochloric acid. Saturate the combined acidic layers with sodium chloride and wash with four 30-mL portions of ether to remove any residual cyclohexanol.

  • Isolation: Cool the aqueous solution to 0°C in an ice bath and bring the pH to >12 by the careful addition of potassium hydroxide pellets. Extract the basic aqueous layer with two 40-mL portions of ether.

  • Final Steps: Combine the final ether extracts, wash with 10 mL of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate. Remove the ether with a rotary evaporator.

  • Distillation: Fractionally distill the crude product. The fraction boiling at 156–159°C is collected, yielding 13.3–13.7 g (52–54%) of pure N,N-dimethylcyclohexylamine.[5] GC analysis typically shows purity >99%.[5]

Route 2: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines.[7] It uniquely avoids the formation of quaternary ammonium salts, a common side reaction in other alkylation methods.[7]

Mechanism & Scientific Rationale

This reaction utilizes an excess of formaldehyde and formic acid.[8] Cyclohexylamine first reacts with formaldehyde to form an iminium ion, analogous to the reductive amination pathway. However, in this case, formic acid serves as the in-situ source of hydride, reducing the iminium ion while decomposing to carbon dioxide.[9] The reaction is irreversible due to the loss of CO₂ gas.[7] The process repeats on the newly formed secondary amine (N-methylcyclohexylamine) to yield the tertiary amine. The reaction stops at the tertiary amine stage because it cannot form a new iminium ion with formaldehyde.[7]

Eschweiler_Clarke cluster_1 Eschweiler-Clarke Pathway Cyclohexylamine Cyclohexylamine Iminium1 Iminium Ion Cyclohexylamine->Iminium1 + CH₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium1 SecondaryAmine N-methyl- cyclohexylamine Iminium1->SecondaryAmine + HCOOH - CO₂ Iminium2 Iminium Ion SecondaryAmine->Iminium2 + CH₂O Product This compound Iminium2->Product + HCOOH - CO₂ FormicAcid Formic Acid (HCOOH) FormicAcid->Iminium1 FormicAcid->Iminium2

Caption: Eschweiler-Clarke methylation of cyclohexylamine.

Detailed Experimental Protocol

This is a general procedure for the Eschweiler-Clarke reaction, adapted for the synthesis of this compound from cyclohexylamine. Yields for this reaction are typically high, often exceeding 80%.[9]

  • Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 19.8 g (0.2 mol, 1.0 eq) of cyclohexylamine.

  • Reagent Addition: Add 32.4 g (0.4 mol, 2.0 eq) of a 37% aqueous solution of formaldehyde, followed by the slow addition of 36.8 g (0.8 mol, 4.0 eq) of 98-100% formic acid. The addition of formic acid is exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to 80-100°C for 12-18 hours. Vigorous evolution of carbon dioxide will be observed initially.

  • Cooling and Basification: Cool the mixture to room temperature and carefully make it basic (pH > 11) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or potassium carbonate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by fractional distillation to afford the pure tertiary amine.

Route 3: Direct Alkylation with Methyl Halides

Direct alkylation of cyclohexylamine with a methylating agent like methyl iodide (CH₃I) is a conceptually straightforward approach.[1]

Mechanism & Scientific Rationale

The reaction is a series of nucleophilic substitution (Sₙ2) reactions. The lone pair on the nitrogen of cyclohexylamine attacks the electrophilic methyl group of methyl iodide, displacing iodide as a leaving group. A base is required to neutralize the hydroiodic acid formed. The process repeats twice more to form the tertiary amine. However, a significant drawback is the potential for a fourth alkylation to occur, leading to the formation of a quaternary ammonium salt, which can be difficult to separate and reduces the yield of the desired tertiary amine.[10] Controlling the stoichiometry is crucial but can be challenging.

Direct_Alkylation cluster_2 Direct Alkylation Pathway Cyclohexylamine Cyclohexylamine SecondaryAmine N-methyl- cyclohexylamine Cyclohexylamine->SecondaryAmine MeI1 CH₃I MeI1->Cyclohexylamine - HI Product This compound SecondaryAmine->Product MeI2 CH₃I MeI2->SecondaryAmine - HI QuatSalt Quaternary Ammonium Salt Product->QuatSalt MeI3 CH₃I MeI3->Product - HI

Caption: Direct alkylation of cyclohexylamine with methyl iodide.

Detailed Experimental Protocol
  • Setup: In a round-bottomed flask fitted with a reflux condenser and a magnetic stirrer, dissolve 9.9 g (0.1 mol) of cyclohexylamine in 100 mL of a suitable solvent like acetone or acetonitrile.

  • Base Addition: Add 34.5 g (0.25 mol) of powdered anhydrous potassium carbonate as the base.

  • Alkylation: While stirring vigorously, add 35.5 g (0.25 mol) of methyl iodide dropwise. An excess of the alkylating agent is used to drive the reaction towards the tertiary amine.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 18-24 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture and filter off the inorganic salts. Wash the filter cake with a small amount of the solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess methyl iodide.

  • Purification: The residue can be purified by distillation under reduced pressure. The yield can be variable and the product may be contaminated with the quaternary salt.

Conclusion and Recommendations

For laboratory-scale synthesis where convenience and mild conditions are prioritized, the reductive amination using sodium cyanoborohydride offers an excellent, high-purity route, backed by a robust and verifiable protocol.[5] For larger quantities where specialized equipment is not a constraint, catalytic reductive amination is superior in terms of yield and atom economy.[3]

The Eschweiler-Clarke reaction stands out as a powerful and cost-effective alternative. Its key advantage is the prevention of over-alkylation, often resulting in high yields of the desired tertiary amine without the risk of forming quaternary salts.[7]

Direct alkylation with methyl iodide is the least recommended route for preparing the tertiary amine due to the inherent difficulty in controlling the reaction and the significant potential for forming the quaternary ammonium salt by-product. While seemingly simple, it often leads to lower yields and more complex purification challenges.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, scale, cost considerations, and safety protocols. This guide provides the necessary data and procedural details to make an informed and scientifically sound decision.

References

  • Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]
  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Nagy, A., et al. (1995). Improved process for producing n,n-dimethyl-cyclohexyl-amine.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Tarasevich, V. A., & Kozlov, N. G. (2019). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 24(17), 3077. [Link]
  • Wang, D. (1994). N, the production method of N-dimethyl cyclohexylamine catalyst.
  • Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. In Wikipedia.
  • Zhang, P., et al. (2014). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a cornerstone of successful project advancement. 1-Cyclohexyltrimethylamine, also known as N,N-dimethylcyclohexylamine, is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its production, therefore, demands a critical evaluation of synthetic methodologies to identify the most cost-effective and scalable route. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and field-proven insights to inform your selection process.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in organic synthesis. Its tertiary amine functionality coupled with the cyclohexyl group imparts specific physicochemical properties to target molecules, influencing their biological activity, solubility, and metabolic stability. Consequently, the choice of its synthesis method can have a significant downstream impact on the overall cost and timeline of a research or development program. This guide will dissect four principal synthetic strategies:

  • Reductive Amination of Cyclohexanone with Dimethylamine

  • Eschweiler-Clarke Reaction of Cyclohexylamine

  • Direct Alkylation of Cyclohexylamine

  • Catalytic Hydrogenation of N,N-dimethylaniline

We will evaluate each method based on reaction efficiency, cost of raw materials, operational complexity, safety, and environmental impact.

Comparative Analysis of Synthesis Methods

The selection of an optimal synthesis route is a multi-faceted decision that extends beyond mere chemical yield. The following sections provide a detailed breakdown of each method, culminating in a comparative data table to facilitate a rapid and informed assessment.

Reductive Amination of Cyclohexanone with Dimethylamine

This method is a cornerstone of industrial amine synthesis, valued for its high atom economy and potential for high throughput.[1] The reaction proceeds via the formation of an enamine or iminium ion intermediate from cyclohexanone and dimethylamine, which is then reduced in situ to the desired tertiary amine.

Mechanism and Causality: The choice of reducing agent and catalyst is critical. Catalytic hydrogenation using hydrogen gas in the presence of a heterogeneous catalyst (e.g., palladium on carbon, Raney nickel) is common in industrial settings due to the low cost of hydrogen.[2][3] The catalyst facilitates the addition of hydrogen across the C=N double bond of the intermediate. The reaction conditions, such as temperature and pressure, are optimized to favor the formation of the tertiary amine while minimizing side reactions like the reduction of cyclohexanone to cyclohexanol.[2]

Advantages:

  • High yields, often exceeding 95%.

  • Readily available and relatively inexpensive starting materials (cyclohexanone and dimethylamine).

  • Scalable for industrial production.

Disadvantages:

  • Requires high-pressure hydrogenation equipment.

  • Catalyst cost can be significant, although they can often be recycled.

  • Potential for catalyst deactivation.

  • Formation of byproducts such as cyclohexanol and N-methylcyclohexylamine can complicate purification.

Workflow: Reductive Amination

A Cyclohexanone + Dimethylamine B Formation of Enamine/Iminium Intermediate A->B C Catalytic Hydrogenation (H2, Pd/C or Ni catalyst) B->C D This compound C->D E Purification (Distillation) D->E F Final Product E->F

Caption: Workflow for Reductive Amination of Cyclohexanone.

Eschweiler-Clarke Reaction of Cyclohexylamine

A classic and reliable method for the N-methylation of primary and secondary amines, the Eschweiler-Clarke reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[4][5] This one-pot procedure is particularly advantageous for laboratory-scale synthesis due to its operational simplicity.

Mechanism and Causality: The reaction proceeds through the formation of an iminium ion from the reaction of cyclohexylamine with formaldehyde. The formic acid then acts as a hydride donor to reduce the iminium ion to the N-methylated amine. The process repeats to afford the N,N-dimethylated product. A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5][6] The reaction is typically driven to completion by heating.

Advantages:

  • Excellent yields, often in the range of 80-98%.[4][7]

  • Simple experimental setup that does not require specialized high-pressure equipment.

  • Avoids the use of expensive metal catalysts.

  • Prevents over-methylation to the quaternary ammonium salt.[5]

Disadvantages:

  • Requires stoichiometric amounts of formic acid, which can complicate work-up.

  • The reaction is typically run at elevated temperatures.

  • The use of formaldehyde, a potential carcinogen, requires appropriate safety precautions.

Logical Relationship: Eschweiler-Clarke Reaction

cluster_reactants Reactants cluster_process Process cluster_products Products Cyclohexylamine Cyclohexylamine Iminium_Formation Iminium Ion Formation Cyclohexylamine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Formic_Acid Formic Acid Hydride_Transfer Hydride Transfer Formic_Acid->Hydride_Transfer Iminium_Formation->Hydride_Transfer Reduced by Tertiary_Amine This compound Hydride_Transfer->Tertiary_Amine CO2 Carbon Dioxide Hydride_Transfer->CO2 H2O Water Hydride_Transfer->H2O

Caption: Key steps in the Eschweiler-Clarke reaction.

Direct Alkylation of Cyclohexylamine

Direct alkylation involves the reaction of cyclohexylamine with a methylating agent, such as methyl iodide or dimethyl sulfate.[8] While conceptually straightforward, this method often suffers from a lack of selectivity.

Mechanism and Causality: The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic methyl group of the alkylating agent. A significant drawback is the potential for over-alkylation. The resulting secondary amine (N-methylcyclohexylamine) and the desired tertiary amine are also nucleophilic and can compete with the starting primary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial but can be challenging.

Advantages:

  • Conceptually simple reaction.

Disadvantages:

  • Difficult to control and often results in a mixture of primary, secondary, tertiary, and quaternary amines, leading to low yields of the desired product and complex purification.[9]

  • Methylating agents like methyl iodide and dimethyl sulfate are highly toxic and carcinogenic, requiring stringent safety protocols and specialized waste disposal.[8][10]

  • Methyl iodide is significantly more expensive than the reagents used in other methods.[11][12]

Catalytic Hydrogenation of N,N-dimethylaniline

This approach involves the reduction of the aromatic ring of N,N-dimethylaniline to the corresponding cyclohexane derivative. This method is viable if N,N-dimethylaniline is a readily available and inexpensive starting material.

Mechanism and Causality: The hydrogenation of the benzene ring is typically carried out using a heterogeneous catalyst, such as rhodium or ruthenium on a support, under high pressure and temperature.[13] The choice of catalyst is critical to achieve complete saturation of the aromatic ring without causing hydrogenolysis (cleavage) of the C-N bond.

Advantages:

  • Can be a high-yielding process.

  • Potentially cost-effective if N,N-dimethylaniline is an inexpensive feedstock.

Disadvantages:

  • Requires high-pressure hydrogenation equipment.

  • Noble metal catalysts (Rh, Ru) are expensive.[14]

  • The reaction conditions can be harsh, potentially leading to side reactions.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the different synthesis methods. Please note that exact costs can vary based on supplier, purity, and scale.

ParameterReductive AminationEschweiler-ClarkeDirect AlkylationCatalytic Hydrogenation
Starting Materials Cyclohexanone, DimethylamineCyclohexylamine, Formaldehyde, Formic AcidCyclohexylamine, Methylating Agent (e.g., MeI)N,N-dimethylaniline
Typical Yield >95%80-98%Variable (often low)High
Relative Cost of Raw Materials Low to ModerateLow to ModerateHigh (especially with MeI)Moderate
Catalyst Cost Moderate (Pd/C, Ni)NoneNoneHigh (Rh, Ru)
Equipment Complexity High (High-pressure reactor)LowLowHigh (High-pressure reactor)
Reaction Time ModerateModerate to LongVariableModerate
Safety Concerns Flammable H₂ gas, high pressureFormaldehyde toxicityHigh toxicity of alkylating agentsFlammable H₂ gas, high pressure
Environmental Impact Catalyst wasteFormic acid in waste streamHazardous waste from alkylating agentsCatalyst waste

Experimental Protocols

Protocol 1: Reductive Amination of Cyclohexanone with Dimethylamine

Materials:

  • Cyclohexanone

  • Dimethylamine (40% solution in water)

  • 5% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a high-pressure autoclave, add cyclohexanone (1.0 eq), 5% Pd/C (2 mol%), and methanol.

  • Cool the mixture in an ice bath and add a 40% aqueous solution of dimethylamine (2.5 eq).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 10 atm.

  • Heat the reaction mixture to 80°C and stir for 12 hours, maintaining the hydrogen pressure.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Eschweiler-Clarke Reaction of Cyclohexylamine

Materials:

  • Cyclohexylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98%)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add cyclohexylamine (1.0 eq).

  • With stirring, add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).

  • Heat the reaction mixture to reflux (approximately 100°C) for 18 hours.[7]

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to yield this compound.

Conclusion and Recommendations

Based on a comprehensive evaluation of the available synthetic methodologies, the Reductive Amination of Cyclohexanone with Dimethylamine and the Eschweiler-Clarke Reaction of Cyclohexylamine emerge as the most cost-effective and practical routes for the synthesis of this compound.

  • For large-scale industrial production , Reductive Amination is generally preferred due to its high yield, atom economy, and the use of relatively inexpensive starting materials. The initial capital investment for high-pressure equipment is offset by the scalability and efficiency of the process.

  • For laboratory-scale synthesis and process development , the Eschweiler-Clarke Reaction offers a superior balance of simplicity, high yield, and safety from over-alkylation. It avoids the need for specialized high-pressure equipment and expensive catalysts, making it an ideal choice for research and development settings.

The Direct Alkylation method is generally not recommended due to its lack of selectivity and the high toxicity of the reagents. The Catalytic Hydrogenation of N,N-dimethylaniline is a viable option only when N,N-dimethylaniline is a significantly cheaper and more readily available starting material than cyclohexanone or cyclohexylamine.

Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the scale of production, available equipment, and cost of raw materials in a given geographical location. This guide provides the foundational data and insights to make an informed and strategic decision.

References

  • HU220748B1 - Improved process for producing n,n-dimethyl-cyclohexyl-amine - Google P
  • Show the mechanism of reductive amination of cyclohexanone and dimethylam.. - Filo. (URL not provided)
  • production process and purification techniques for n,n-dimethylcyclohexylamine - BDMAEE. (URL not provided)
  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (URL not provided)
  • N,N-Dimethylaniline - ChemicalBook. (URL not provided)
  • Safety and Handling of Methyl Iodide in the Laboratory - Calibre Chemicals. (URL not provided)
  • N N Dimethylaniline - Dimethylaniline Latest Price, Manufacturers & Suppliers - IndiaMART. (URL not provided)
  • Methyl iodide - GESTIS-Stoffd
  • Palladium on carbon - Sigma-Aldrich. (URL not provided)
  • The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE - Vedantu. (URL not provided)
  • CN1092061A - N, the production method of N-dimethyl cyclohexylamine catalyst - Google P
  • Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines - European Publication Server web service. (URL not provided)
  • A Comparative Guide to Methylating Agents: A Cost-Benefit Analysis of Methyl Benzenesulfon
  • Eschweiler-Clarke Reaction - NROChemistry. (URL not provided)
  • Dimethyl sulf
  • Industrial processes for manufacturing amines - ResearchG
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System - MDPI. (URL not provided)
  • Palladium Based Catalysts - Fuel Cell Store. (URL not provided)
  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - RSC Publishing. (URL not provided)
  • 24.8: Reactions of Amines - Chemistry LibreTexts. (URL not provided)
  • Methyl iodide - SAFETY D
  • Palladium, 10% on Carbon (wetted with ca. 55% Water) [Useful catalyst for coupling reaction, etc.], 25g, Each. (URL not provided)
  • Eschweiler–Clarke reaction - Grokipedia. (URL not provided)
  • Iodomethane-13C - Santa Cruz Biotechnology. (URL not provided)
  • (PDF)
  • Comparative techno-economic analysis of CO2 capture processes using blended amines. (URL not provided)
  • HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google P
  • production process and purification techniques for n,n-dimethylcyclohexylamine - BDMAEE. (URL not provided)
  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (URL not provided)
  • Techno-economic analysis of aniline production via amination of phenol - ResearchG
  • Eschweiler–Clarke reaction - Wikipedia. (URL not provided)
  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (URL not provided)
  • Techno-Economic Analysis of Amine Sweetening Units in Refinery and Petrochemical Plants - WSEAS. (URL not provided)
  • Method for preparing N,N-dimethylcyclohexylamine and N-methyl-dicyclohexylamine. (URL not provided)
  • Techno-Economic Assessment of Amine-Based CO2 Capture Process at Coal-Fired Power Plants: Uncertainty Analysis | ACS Sustainable Chemistry & Engineering - ACS Public
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogen
  • Eschweiler-Clarke Reductive Alkylation of Amines - Ambeed.com. (URL not provided)
  • Direct reductive amination of cyclohexanone | Download Table - ResearchG
  • Product distributions of reductive amination of cyclohexanone over...
  • Synthesis of N,N-dimethyldodecylamine by the catalytic hydrogenation of N,N-dimethyldodecylamide | Request PDF - ResearchG
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL not provided)
  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. (URL not provided)
  • N,N-Dimethylcyclohexylamine - Organic Syntheses Procedure. (URL not provided)
  • Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. (URL not provided)
  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - ResearchG
  • Eschweiler-Clarke for Ethyl or Propyl groups - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL not provided)
  • US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process - Google P

Sources

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end at the bench. Proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Cyclohexyltrimethylamine, ensuring the protection of personnel and the environment.

Navigating the complexities of chemical waste management requires a blend of scientific understanding and procedural diligence. This compound (CAS 16607-80-0), also known as N,N-Dimethylcyclohexanemethylamine, is a tertiary amine whose disposal necessitates a thorough understanding of its properties and potential hazards. While comprehensive toxicological data for this specific compound is not fully established, its classification as an amine warrants a cautious and systematic approach to its disposal.[1] This guide is structured to provide immediate, actionable intelligence for the safe handling and disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

Immediate Safety & Hazard Assessment: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. As with any amine, it should be treated as a potentially corrosive and irritant substance.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory discomfort.[2]

  • Unknown Toxicological Properties: The toxicological profile of this compound has not been fully investigated, demanding a high degree of caution.[1]

Personal Protective Equipment (PPE): Your Non-Negotiable Barrier

The selection and consistent use of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum PPE requirements for handling this compound waste.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProvides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of potentially harmful vapors.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that emphasizes segregation, secure containment, and compliant transfer to a licensed waste disposal facility.

Step 1: Waste Segregation - Preventing Hazardous Reactions

The cardinal rule of chemical waste management is to never mix incompatible waste streams.

  • Designated Waste Container: Establish a dedicated, clearly labeled waste container specifically for this compound waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste, particularly:

    • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

    • Acids: Can cause a strong exothermic reaction.

    • Halogenated Solvents: Mixing with certain other waste streams can complicate disposal and increase costs.

Step 2: Containerization - Secure and Compliant

The integrity of the waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material chemically compatible with amines, such as high-density polyethylene (HDPE). Do not use metal containers, as amines can be corrosive.

  • Secure Closure: The container must have a tightly sealing lid to prevent the escape of vapors and to avoid spills.

  • Condition: Ensure the container is in good condition, free from leaks or cracks.

Step 3: Labeling - Clear and Comprehensive Communication

Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

Your waste container label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " or "N,N-Dimethylcyclohexanemethylamine "

  • The CAS Number: 16607-80-0

  • An indication of the hazards (e.g., "Irritant")

  • The accumulation start date.

Step 4: Storage - A Safe Holding Pattern

Proper temporary storage of the waste container within the laboratory is critical to maintaining a safe working environment.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated and clearly marked SAA. This area should be at or near the point of waste generation.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Location: The storage area should be cool, dry, and well-ventilated. Keep it away from sources of ignition and incompatible chemicals.

Step 5: Professional Disposal - The Final, Compliant Step

Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Engage a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Documentation: Ensure that the disposal contractor is provided with a complete and accurate Safety Data Sheet (SDS) for the waste.

Emergency Protocols: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is essential.

Spill Response

In the event of a this compound spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted in a chemical fume hood.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing the Process: Disposal Workflow Diagram

To further clarify the procedural flow, the following diagram illustrates the decision-making and operational steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated segregate Segregate from Incompatible Waste start->segregate container Select Compatible HDPE Container segregate->container label_waste Label Container as 'Hazardous Waste' with Chemical Name & CAS container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Compliant Disposal pickup->end

Caption: A step-by-step workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a reflection of a laboratory's commitment to the highest standards of safety and environmental ethics. By adhering to the detailed protocols outlined in this guide—from meticulous segregation and secure containment to compliant professional disposal—researchers can ensure that their valuable work does not come at the cost of personal or environmental well-being. Always remember that the final authority on the handling and disposal of any chemical is its Safety Data Sheet, and consultation with your institution's Environmental Health and Safety department is always recommended.

References

Sources

Mastering the Unseen Threat: A Guide to Safely Handling 1-Cyclohexyltrimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the pursuit of scientific advancement is paramount. Yet, the very tools of innovation can pose significant risks if not handled with the utmost care and respect. 1-Cyclohexyltrimethylamine, a versatile tertiary amine, is one such compound that demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research. This guide, designed for the discerning scientist, moves beyond mere checklists to provide a deep, causal understanding of the necessary personal protective equipment (PPE), operational protocols, and disposal plans for this potent chemical.

Understanding the Adversary: The Hazard Profile of this compound

This compound is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[1][2][3] Its vapors can be harmful if inhaled, and repeated exposure may lead to sensitization.[1] The compound is also incompatible with strong acids and oxidizing agents, and its vapors can form explosive mixtures with air.[1][4] A thorough appreciation of these hazards is the foundational principle upon which all safety protocols are built.

Your Armor: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a matter of convenience but a scientifically-driven decision based on a thorough risk assessment of the planned procedure. The following table outlines the minimum recommended PPE for handling this compound, with the understanding that specific tasks may necessitate a higher level of protection.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Benchtop Operations (small quantities, in a fume hood) Chemical splash gogglesNitrile or neoprene glovesFlame-resistant lab coatNot typically required if work is performed in a certified chemical fume hood
Weighing and Dispensing (outside a fume hood) Chemical splash goggles and a face shieldNitrile or neoprene glovesFlame-resistant lab coat and a chemical-resistant apronAir-purifying respirator with an organic vapor cartridge
Large-Scale Reactions or Transfers Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsSupplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA)
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coveralls with bootsSupplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA)

The Rationale Behind the Armor:

  • Eye and Face Protection: The corrosive nature of this compound necessitates, at a minimum, chemical splash goggles to protect against accidental splashes.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[5]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to many amines. However, for prolonged contact or when handling larger quantities, more robust gloves like butyl rubber are recommended.[6] Always inspect gloves for signs of degradation before use.

  • Body Protection: A flame-resistant lab coat is essential due to the flammability of the compound.[3] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a full suit provides an additional barrier.[6]

  • Respiratory Protection: Handling this compound outside of a certified chemical fume hood can lead to the inhalation of harmful vapors.[1][7] In such cases, an air-purifying respirator with an organic vapor cartridge is necessary. For large spills or in poorly ventilated areas, a supplied-air respirator is required to provide a clean breathing air source.[5]

The Battle Plan: Operational and Disposal Protocols

A proactive approach to safety involves meticulous planning of every step, from initial handling to final disposal.

Step-by-Step Handling Procedure:
  • Preparation: Before beginning any work, ensure that a copy of the Safety Data Sheet (SDS) for this compound is readily accessible.[8] Verify that all necessary PPE is available and in good condition.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Dispensing: When transferring the liquid, use a grounded and bonded system to prevent the buildup of static electricity, which could serve as an ignition source.[3] Use non-sparking tools.[2][9]

  • Heating: Never heat this compound with an open flame. Use a heating mantle, water bath, or oil bath with a temperature controller.

  • Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][7]

Emergency Procedures: In Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

A Clear Path to Disposal:

The disposal of this compound and its contaminated materials must be handled with the same level of care as its use.

  • Waste Segregation: Collect all waste materials, including unused chemicals, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.[8][10]

  • Containerization: Use a chemically compatible, leak-proof container for waste collection.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[11]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company in accordance with all local, state, and federal regulations.[11][12]

Visualizing the Path to Safety

To further clarify the decision-making process for safe handling, the following diagrams illustrate the logical workflows for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Assess Task small_scale Small Scale / Benchtop (in Fume Hood) start->small_scale Low Risk weighing Weighing / Dispensing (Outside Hood) start->weighing Moderate Risk large_scale Large Scale / Transfer start->large_scale High Risk spill Spill Cleanup start->spill Emergency ppe1 Goggles Nitrile/Neoprene Gloves Flame-Resistant Lab Coat small_scale->ppe1 ppe2 Goggles & Face Shield Nitrile/Neoprene Gloves FR Lab Coat & Apron Air-Purifying Respirator weighing->ppe2 ppe3 Goggles & Face Shield Heavy-Duty Gloves Chemical Suit Supplied-Air Respirator large_scale->ppe3 spill->ppe3

Caption: PPE selection workflow based on task risk level.

Disposal_Workflow cluster_1 Disposal Plan for this compound start Generate Waste segregate Segregate Waste (Do not mix with others) start->segregate containerize Place in Compatible, Leak-Proof Container segregate->containerize label_waste Label Clearly: 'Hazardous Waste' 'this compound' containerize->label_waste store Store in a Safe, Designated Area label_waste->store dispose Arrange for Professional Hazardous Waste Disposal store->dispose

Caption: Step-by-step workflow for the safe disposal of this compound waste.

By internalizing the principles and adhering to the protocols outlined in this guide, researchers can confidently and safely harness the potential of this compound, ensuring that the pursuit of knowledge does not come at the cost of personal or environmental well-being.

References

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • PubChem. (n.d.). Cyclohexanemethylamine.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.